Rosuvastatine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3O6S/c1-6-34-21(31)14-19(30)13-18(29)11-12-20-22(15(2)3)26-24(28(4)35(5,32)33)27-23(20)16-7-9-17(25)10-8-16/h7-12,15,18-19,29-30H,6,13-14H2,1-5H3/b12-11+/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHKEMUMXTZIIT-MCBHFWOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Rosuvastatin
For Researchers, Scientists, and Drug Development Professionals
Rosuvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its complex stereochemistry necessitates a sophisticated and well-controlled synthetic strategy. This technical guide provides a detailed overview of the core synthetic pathways, key intermediates, and experimental methodologies employed in the production of Rosuvastatin.
Core Synthetic Strategy: A Convergent Approach
The industrial synthesis of Rosuvastatin is predominantly a convergent process, relying on the coupling of two key fragments: a pyrimidine (B1678525) core and a chiral heptenoic acid side chain. The most established and widely utilized method for this crucial carbon-carbon bond formation is the Wittig olefination.
The general retrosynthetic analysis reveals the two primary building blocks:
-
The Pyrimidine Moiety: Typically a phosphonium (B103445) ylide or a related precursor, such as N-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide.
-
The Chiral Side Chain: A protected (3R,5S)-dihydroxyhept-6-enoic acid derivative, often in the form of an aldehyde, such as tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate.
Following the coupling of these two fragments, a series of deprotection and hydrolysis steps are carried out to yield the final active pharmaceutical ingredient (API), Rosuvastatin calcium.
Visualizing the Main Synthetic Pathway
The following diagram illustrates the primary synthetic route to Rosuvastatin, highlighting the key transformations and intermediates.
The Chemical Landscape of Rosuvastatin: A Technical Guide to Its Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574), a member of the statin class of drugs, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease.[1] Its therapeutic efficacy is intrinsically linked to its chemical structure and properties, which dictate its pharmacokinetics, pharmacodynamics, and stability. This in-depth technical guide provides a comprehensive overview of the chemical properties and stability profile of rosuvastatin, offering critical data and methodologies for researchers and professionals in drug development.
Chemical and Physical Properties
Rosuvastatin is a synthetic dihydroxy monocarboxylic acid.[2] The calcium salt, rosuvastatin calcium, is a white amorphous powder.[1] Its structure, characterized by a hydrophilic heptenoic acid chain and a more complex, substituted pyrimidine (B1678525) ring system, confers unique physicochemical properties that influence its absorption, distribution, metabolism, and excretion.[2]
| Property | Value | References |
| Chemical Formula | C₂₂H₂₈FN₃O₆S | [3] |
| Molecular Weight | 481.5 g/mol | [3] |
| Melting Point | 156-160°C (decomposes) | [4] |
| pKa | 4.0 | [2] |
| LogP (octanol/water) | 0.13 (at pH 7.0) | [1][5] |
| Appearance | White to yellow powder | [4] |
Solubility Profile
The solubility of rosuvastatin is a critical factor influencing its formulation and bioavailability. It is sparingly soluble in water and methanol, and slightly soluble in ethanol.[1][5] Detailed solubility data in various organic solvents are presented below.
| Solvent | Solubility | Temperature (°C) | References |
| Water | Slightly soluble | Not Specified | [4] |
| Ethanol | Marginally soluble / ~1 mg/mL | Not Specified | [3][4] |
| DMSO | Soluble (100 mg/mL) / ~5 mg/mL | Not Specified | [3][4] |
| Dimethylformamide (DMF) | ~5 mg/mL | Not Specified | [3] |
| PBS (pH 7.2) | ~5 mg/mL | Not Specified | [3] |
| Propylene Glycol | Highest among tested solvents | 25-45 | [6] |
| 1-Butanol | 8.20 x 10⁻⁴ (mole fraction) | 45 | [6] |
| 2-Butanol | 1.08 x 10⁻⁴ (mole fraction) | 45 | [6] |
| Ethylene Glycol | 5.03 x 10⁻⁴ (mole fraction) | 45 | [6] |
| Isopropyl Alcohol | 5.66 x 10⁻⁴ (mole fraction) | 45 | [6] |
Stability Profile
The stability of rosuvastatin is a crucial determinant of its shelf-life, formulation design, and clinical efficacy. Forced degradation studies, conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines, reveal its susceptibility to degradation.
Summary of Forced Degradation Studies
| Stress Condition | Stability | Degradation Products | References |
| Acidic Hydrolysis | Labile | Multiple degradation products, including lactone derivative. | [7][8][9] |
| Alkaline Hydrolysis | Relatively Stable | Minimal degradation observed. | [7][8] |
| Oxidative Degradation | Labile | Several degradation products, including N-oxide. | [8][10] |
| Thermal Degradation | Stable | Generally stable under dry heat conditions. | [7][11] |
| Photodegradation | Labile | Sensitive to light, especially in solution. Forms diastereomeric dihydrophenanthrene derivatives. | [8][12][13] |
Signaling Pathways
Rosuvastatin's therapeutic effects extend beyond its primary mechanism of HMG-CoA reductase inhibition and involve modulation of various signaling pathways.
HMG-CoA Reductase Inhibition Pathway
The primary mechanism of action of rosuvastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This leads to a reduction in intracellular cholesterol levels.
MAPK Signaling Pathway
Rosuvastatin has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation and migration. This contributes to its anti-atherosclerotic effects.[2]
NADPH Oxidase Pathway
Rosuvastatin can reduce oxidative stress by inhibiting the activation of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS).[6][11]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of rosuvastatin's properties and stability. The following sections outline typical experimental protocols.
Determination of Melting Point
Objective: To determine the melting point of rosuvastatin calcium.
Methodology:
-
A small, finely powdered sample of rosuvastatin calcium is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C per minute).
-
The temperature range over which the substance melts is recorded as the melting point.[14]
Determination of Solubility
Objective: To determine the solubility of rosuvastatin in various solvents.
Methodology:
-
An excess amount of rosuvastatin is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of rosuvastatin in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[15]
Forced Degradation Studies (as per ICH Guidelines)
Objective: To investigate the degradation of rosuvastatin under various stress conditions to understand its intrinsic stability and to develop a stability-indicating analytical method.[7][16]
General Workflow:
1. Acid Hydrolysis:
-
Protocol: A solution of rosuvastatin (e.g., 1 mg/mL) is treated with an acid (e.g., 0.1 N to 1 N HCl) and heated (e.g., 60-80°C) for a specified duration (e.g., 2-8 hours).[8][12]
-
Termination: The reaction is stopped by neutralizing the solution with a suitable base (e.g., NaOH).
2. Alkaline Hydrolysis:
-
Protocol: A solution of rosuvastatin is treated with a base (e.g., 0.1 N to 1 N NaOH) and heated (e.g., 60-80°C) for a specified duration.[8][12]
-
Termination: The reaction is stopped by neutralizing the solution with a suitable acid (e.g., HCl).
3. Oxidative Degradation:
-
Protocol: A solution of rosuvastatin is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or elevated temperature for a specified duration.[8][12]
4. Thermal Degradation:
-
Protocol: A solid sample of rosuvastatin is exposed to dry heat in an oven at a high temperature (e.g., 80-100°C) for a defined period (e.g., 24-48 hours).[8]
5. Photodegradation:
-
Protocol: A solution or solid sample of rosuvastatin is exposed to a controlled light source (e.g., UV and/or visible light) in a photostability chamber for a specified duration, as per ICH Q1B guidelines.[7][8] A dark control is run in parallel.
Analytical Method (HPLC): A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. A typical method would involve:
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted).[12][17]
-
Detection: UV detection at a suitable wavelength (e.g., 242 nm).[18]
-
Flow Rate: Typically 1.0 mL/min.[17]
Conclusion
A thorough understanding of the chemical properties and stability of rosuvastatin is paramount for the development of safe, effective, and stable pharmaceutical formulations. This guide provides a consolidated resource of key data, signaling pathway interactions, and experimental methodologies to support ongoing research and development efforts in the pharmaceutical sciences. The provided information underscores the importance of careful consideration of pH, light, and oxidative conditions during the formulation and storage of rosuvastatin-containing products.
References
- 1. ClinPGx [clinpgx.org]
- 2. Rosuvastatin suppresses platelet-derived growth factor-BB-induced vascular smooth muscle cell proliferation and migration via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Rosuvastatin inhibits high glucose-stimulated upregulation of VCAM-1 via the MAPK-signalling pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rosuvastatin treatment protects against nitrate-induced oxidative stress in eNOS knockout mice: implication of the NAD(P)H oxidase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scispace.com [scispace.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. Rosuvastatin reduces platelet recruitment by inhibiting NADPH oxidase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability Indicating Liquid Chromatographic Method for the Simultaneous Determination of Rosuvastatin and Ezetimibe in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcrt.org [ijcrt.org]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. jddtonline.info [jddtonline.info]
- 16. biopharminternational.com [biopharminternational.com]
- 17. sphinxsai.com [sphinxsai.com]
- 18. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Lipid-Lowering Effect: A Technical Guide to the Novel Biological Targets of Rosuvastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574), a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is a cornerstone in the management of hypercholesterolemia. While its primary mechanism of action in lowering low-density lipoprotein (LDL) cholesterol is well-established, a growing body of evidence reveals that rosuvastatin exerts a multitude of pleiotropic effects by engaging with a range of biological targets beyond its canonical enzyme. These "off-target" effects contribute significantly to its cardiovascular protective benefits and open new avenues for therapeutic applications. This technical guide provides an in-depth exploration of these novel biological targets, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support further research and drug development endeavors.
Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)
Rosuvastatin therapy has been consistently shown to increase the plasma concentration of PCSK9, a key regulator of LDL receptor density. This counterintuitive effect is a feedback mechanism in response to the reduction in intracellular cholesterol.
Quantitative Data: Rosuvastatin's Effect on PCSK9 Levels
| Study Population | Rosuvastatin Dose | Duration of Treatment | Change in PCSK9 Levels | Reference |
| Men and women in the JUPITER trial | 20 mg daily | 1 year | 28% increase in men, 35% increase in women | [1] |
| Patients with stable angina | 10 mg/d | 14 days | ~31.5% increase | [2] |
| Mice with a human-like lipid profile | 20 mg/kg/day | 14 days | ~2-fold increase in liver mRNA | [3] |
Experimental Protocol: Quantification of Plasma PCSK9
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)[1]
-
Sample Collection: Collect baseline and post-treatment blood samples in EDTA-containing tubes. Centrifuge to separate plasma and store at -80°C until analysis.
-
Assay Principle: A commercial quantitative sandwich ELISA kit is used. A monoclonal antibody specific for PCSK9 is pre-coated onto a microplate.
-
Procedure:
-
Standards and plasma samples are pipetted into the wells. PCSK9 present in the sample binds to the immobilized antibody.
-
An enzyme-linked polyclonal antibody specific for PCSK9 is added.
-
Following a wash to remove unbound substances, a substrate solution is added to the wells. The color development is proportional to the amount of PCSK9 bound.
-
The reaction is stopped, and the optical density is measured at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: A standard curve is generated by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. The concentration of PCSK9 in the samples is determined by interpolating their absorbance values from the standard curve.
Signaling Pathway: Rosuvastatin's Influence on PCSK9
Gut Microbiome
Recent studies have highlighted the significant impact of rosuvastatin on the composition and function of the gut microbiome, suggesting a novel mechanism for its therapeutic and potentially adverse effects.
Quantitative Data: Rosuvastatin-Induced Changes in Gut Microbiota
| Study Population | Rosuvastatin Dose | Duration of Treatment | Key Findings in Gut Microbiota | Reference |
| Hyperlipidemia Patients | 10 mg/day | 4-8 weeks | Altered community composition and diversity associated with lipid-lowering response. | [4][5] |
| Randomized Controlled Trial | Not specified | Not specified | Reduction in the genetic potential to metabolize TMAO precursors. | [6] |
| C57Bl/6 Mice | Not specified | Not specified | Significant decrease in α-diversity in the cecum. | [7] |
Experimental Protocol: 16S rRNA Gene Sequencing of Gut Microbiota
Methodology: High-throughput DNA sequencing of the V3-V4 hypervariable regions of the 16S rRNA gene.[4][8]
-
Fecal Sample Collection and DNA Extraction:
-
Collect fresh fecal samples and store them at -80°C.
-
Extract total genomic DNA from 50-100 mg of the fecal sample using a commercial stool DNA kit (e.g., E.Z.N.A. Stool DNA Kit).
-
-
PCR Amplification:
-
Amplify the V3-V4 region of the 16S rRNA gene using specific primers (e.g., 341F and 806R) with barcodes.
-
PCR cycling conditions: Initial denaturation at 98°C for 1 min, followed by 30 cycles of 98°C for 10s, 50°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.
-
-
Library Preparation and Sequencing:
-
Purify the PCR amplicons using a PCR purification kit.
-
Construct a DNA library using a kit such as the TruSeq DNA PCR-Free Library Kit.
-
Perform sequencing on an Illumina platform.
-
-
Bioinformatic Analysis:
-
Process the raw sequencing reads to filter out low-quality sequences.
-
Cluster sequences into Operational Taxonomic Units (OTUs) at a defined similarity threshold (e.g., 97%).
-
Assign taxonomy to the OTUs by comparing them to a reference database (e.g., Greengenes, SILVA).
-
Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity).
-
Workflow Diagram: Gut Microbiome Analysis
References
- 1. Rosuvastatin, proprotein convertase subtilisin/kexin type 9 concentrations, and LDL cholesterol response: the JUPITER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of additional ezetimibe treatment to baseline rosuvastatin on circulating PCSK9 among patients with stable angina - Zhang - Journal of Thoracic Disease [jtd.amegroups.org]
- 3. Improved efficacy for ezetimibe and rosuvastatin by attenuating the induction of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gut Microbiome Associates With Lipid-Lowering Effect of Rosuvastatin in Vivo [frontiersin.org]
- 5. Gut Microbiome Associates With Lipid-Lowering Effect of Rosuvastatin in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosuvastatin alters the genetic composition of the human gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Gut Microbiome Associates With Lipid-Lowering Effect of Rosuvastatin in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Pleiotropic Effects of Rosuvastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574), a potent inhibitor of HMG-CoA reductase, is widely recognized for its robust lipid-lowering capabilities. However, its clinical benefits extend far beyond cholesterol reduction. A growing body of evidence highlights the pleiotropic, or non-lipid-lowering, effects of rosuvastatin, which contribute significantly to its cardiovascular protective properties. These effects primarily encompass anti-inflammatory, antioxidant, and endothelial function-enhancing actions. This technical guide provides an in-depth investigation into the molecular mechanisms underpinning these pleiotropic effects, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action
Rosuvastatin's pleiotropic effects stem from its inhibition of the mevalonate (B85504) pathway. By blocking the conversion of HMG-CoA to mevalonate, rosuvastatin not only curtails cholesterol synthesis but also reduces the production of various isoprenoid intermediates. These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are crucial for the post-translational modification and activation of small GTP-binding proteins like Rho, Ras, and Rac. The modulation of these signaling proteins is central to the diverse cellular effects of rosuvastatin.
Data Presentation: Quantitative Effects of Rosuvastatin
The following tables summarize the quantitative impact of rosuvastatin on key biomarkers of inflammation, oxidative stress, and endothelial function from various clinical and preclinical studies.
Table 1: Effect of Rosuvastatin on Inflammatory Markers
| Biomarker | Study Population | Rosuvastatin Dose | Duration | Baseline Value | Post-Treatment Value | Percentage Change | Citation |
| hs-CRP | Healthy individuals with normal LDL-C but elevated hs-CRP (JUPITER Trial) | 20 mg/day | Median 1.9 years | Median 4.2 mg/L | Median 2.2 mg/L | -37% | [1][2][3] |
| hs-CRP | Patients with ischemic systolic heart failure and hs-CRP ≥2.0 mg/L (CORONA Trial) | 10 mg/day | 3 months | Median 5.60 mg/L | Not specified | -33.3% | [4][5] |
| hs-CRP | Patients with atherosclerosis | 40 mg/day | 28 days | Not specified | Not specified | Significant reduction (p<0.05) | [6] |
| hs-CRP | Hypertensive patients with increased cardiovascular risk | 20 mg/day | 8 weeks | Not specified | Not specified | -40.0% (median) | [7] |
| TNF-α | In vitro (LPS-stimulated RAW 264.7 macrophages) | Not applicable | Not applicable | Not applicable | Not applicable | Significant inhibition | [8] |
| IL-6 | In vitro (LPS-stimulated RAW 264.7 macrophages) | Not applicable | Not applicable | Not applicable | Not applicable | Significant inhibition | [8] |
Table 2: Effect of Rosuvastatin on Oxidative Stress Markers
| Biomarker | Study Population/Model | Rosuvastatin Dose | Duration | Result | Citation |
| Malondialdehyde (MDA) | Animal model of asthma and hyperlipidemia | 40 mg/kg | Not specified | Significant reduction in nitrite (B80452) and MDA concentrations | [9] |
| Superoxide Dismutase (SOD) | Animal model of asthma and hyperlipidemia | 40 mg/kg | Not specified | Significant increase in SOD and catalase activities | [9] |
Table 3: Effect of Rosuvastatin on Endothelial Function
| Parameter | Study Population | Rosuvastatin Dose | Duration | Baseline FMD (%) | Post-Treatment FMD (%) | Percentage Improvement | Citation |
| Flow-Mediated Dilation (FMD) | Patients with inflammatory joint diseases | 5-40 mg/day (dose-titrated) | 18 months | 7.10 ± 3.14 | 8.70 ± 2.98 | 22.5% | [10] |
| Flow-Mediated Dilation (FMD) | Patients with atherosclerosis | 10 mg/day | 28 days | Not specified | Not specified | +29.3% | [6] |
| Flow-Mediated Dilation (FMD) | Patients with atherosclerosis | 40 mg/day | 28 days | Not specified | Not specified | +42.5% | [6] |
| Flow-Mediated Dilation (FMD) | Hypercholesterolemic patients | 5 mg/day | 2 months | Not specified | Not specified | 34% | [8][11] |
| Flow-Mediated Dilation (FMD) | Hypercholesterolemic patients | 10 mg/day | 2 months | Not specified | Not specified | 40% | [8][11] |
| Flow-Mediated Dilation (FMD) | Hypercholesterolemic patients | 20 mg/day | 2 months | Not specified | Not specified | 46% | [8][11] |
| eNOS Expression | Rat model of hypertension | High dose | Not specified | Lower than control | Significantly increased | Not applicable | [9] |
| eNOS Activity | Human umbilical vein endothelial cells | Not specified | Not specified | Not applicable | Enhanced | Not applicable | [12] |
Signaling Pathways and Mechanisms
Mevalonate Pathway and Rho/ROCK Inhibition
Rosuvastatin's inhibition of HMG-CoA reductase depletes isoprenoids, preventing the geranylgeranylation of RhoA. This keeps RhoA in its inactive, cytosolic state, thereby inhibiting the downstream Rho-associated coiled-coil containing protein kinase (ROCK). The inhibition of the RhoA/ROCK pathway has several beneficial vascular effects, including the upregulation of endothelial nitric oxide synthase (eNOS) expression and activity, leading to increased nitric oxide (NO) bioavailability and improved endothelial function.[6][13] Furthermore, ROCK inhibition contributes to the anti-inflammatory effects of rosuvastatin by reducing the expression of pro-inflammatory cytokines.
PI3K/Akt/eNOS Signaling Pathway
Rosuvastatin has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[14] Activated Akt, in turn, phosphorylates and activates eNOS at Ser1177, leading to increased NO production. This enhanced NO bioavailability contributes to vasodilation, inhibits platelet aggregation, and reduces leukocyte adhesion to the endothelium, thereby improving overall endothelial function. The activation of this pathway is a key mechanism behind the vasculoprotective effects of rosuvastatin.[14]
Experimental Protocols
Measurement of high-sensitivity C-Reactive Protein (hs-CRP)
Principle: The quantitative determination of hs-CRP in serum or plasma is performed using a sandwich enzyme-linked immunosorbent assay (ELISA). A monoclonal antibody specific for CRP is pre-coated onto microplate wells. Standards and samples are pipetted into the wells, and any CRP present is bound by the immobilized antibody. After washing, a horseradish peroxidase (HRP)-conjugated antibody specific for CRP is added, forming a sandwich complex. Following another wash, a substrate solution is added, and the color develops in proportion to the amount of CRP. The reaction is stopped, and the absorbance is measured.[15][16][17]
Procedure:
-
Sample Preparation: Collect blood specimens and separate the serum or plasma. Samples can be stored at 2-8°C for up to 5 days or frozen at -20°C for longer periods. Avoid repeated freeze-thaw cycles. Dilute samples (typically 1:1000) with the provided sample diluent.[18]
-
Assay Procedure:
-
Bring all reagents to room temperature.
-
Add 100 µL of standards, diluted samples, and controls to the appropriate wells.
-
Add 100 µL of enzyme conjugate to all wells.
-
Incubate for 60 minutes at room temperature.
-
Wash the wells three times with 1X wash buffer.
-
Add 100 µL of TMB substrate to all wells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to all wells.
-
-
Data Analysis: Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Determine the CRP concentration of the samples by interpolating from the standard curve.
Measurement of Malondialdehyde (MDA)
Principle: MDA, a marker of lipid peroxidation, is commonly measured using the Thiobarbituric Acid Reactive Substances (TBARS) assay. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically at 532 nm or fluorometrically.[20][21][22][23][24]
Procedure:
-
Sample Preparation: Use plasma, serum, or tissue homogenates.
-
Assay Procedure:
-
Mix 100 µL of the sample or standard with 250 µL of acid reagent and 250 µL of TBA reagent.
-
Incubate at 60-95°C for 60 minutes.
-
Cool the samples on ice to stop the reaction.
-
Centrifuge at 10,000 x g for 2-3 minutes to pellet any precipitate.
-
Transfer the supernatant to a new tube or a microplate well.
-
-
Data Analysis: Prepare a standard curve using MDA standards. Calculate the MDA concentration in the samples from the standard curve.
Assessment of Flow-Mediated Dilation (FMD)
Principle: FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation. A temporary occlusion of a limb artery (e.g., brachial artery) with a blood pressure cuff induces ischemia. The subsequent release of the cuff causes a brief period of high blood flow (reactive hyperemia), which stimulates the endothelium to release NO, leading to vasodilation. The percentage change in arterial diameter from baseline is a measure of endothelial function.[25][26][27][28][29]
Procedure:
-
Patient Preparation: The patient should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room. They should have abstained from food, caffeine, and smoking for at least 8-12 hours.
-
Baseline Measurement:
-
Image the brachial artery in a longitudinal plane using a high-frequency ultrasound transducer.
-
Record the baseline arterial diameter and blood flow velocity for at least one minute.
-
-
Induction of Reactive Hyperemia:
-
Inflate a blood pressure cuff placed on the forearm to a suprasystolic pressure (typically 200-300 mmHg or 50 mmHg above systolic pressure) for 5 minutes.
-
-
Post-Occlusion Measurement:
-
Rapidly deflate the cuff.
-
Continuously record the arterial diameter and blood flow velocity for at least 3 minutes post-deflation.
-
-
Data Analysis:
-
Measure the peak arterial diameter after cuff release.
-
Calculate FMD as the percentage change in diameter from baseline: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.[10]
-
Western Blotting for Protein Expression Analysis
Principle: Western blotting is a technique to detect and quantify specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary and secondary antibodies. The signal from the secondary antibody is detected, providing information on the presence and relative abundance of the target protein.[30][31][32][33]
Procedure:
-
Sample Preparation (Cell Lysates):
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).[31]
-
-
Gel Electrophoresis:
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel to separate proteins based on molecular weight.[33]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate (e.g., ECL) to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Conclusion
The pleiotropic effects of rosuvastatin represent a crucial aspect of its therapeutic efficacy in cardiovascular disease. By modulating key signaling pathways involved in inflammation, oxidative stress, and endothelial function, rosuvastatin exerts beneficial effects that are independent of its primary lipid-lowering action. This technical guide provides a comprehensive overview of the mechanisms underlying these effects, supported by quantitative data and detailed experimental protocols, to aid researchers and clinicians in further investigating and harnessing the full therapeutic potential of rosuvastatin.
References
- 1. JUPITER to Earth: A statin helps people with normal LDL-C and high hs-CRP, but what does it mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosuvastatin to prevent vascular events in men and women with elevated C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccjm.org [ccjm.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Effects of statin therapy according to plasma high-sensitivity C-reactive protein concentration in the Controlled Rosuvastatin Multinational Trial in Heart Failure (CORONA): a retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of rosuvastatin on ROCK activity, endothelial function, and inflammation in Asian patients with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rosuvastatin improves endothelial function in patients with inflammatory joint diseases, longitudinal associations with atherosclerosis and arteriosclerosis: results from the RORA-AS statin intervention study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rosuvastatin dose-dependently improves flow-mediated dilation, but reduces adiponectin levels and insulin sensitivity in hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of nitric oxide on rosuvastatin-mediated S-nitrosylation and translational proteomes in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rosuvastatin inhibits the smooth muscle cell proliferation by targeting TNFα mediated Rho kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rosuvastatin Attenuates the Elevation in Blood Pressure Induced by Overexpression of Human C-Reactive Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. weldonbiotech.com [weldonbiotech.com]
- 16. mybiosource.com [mybiosource.com]
- 17. Human hs-CRP(high sensitivity C Reactive Protein) ELISA Kit [elkbiotech.com]
- 18. cosmobiousa.com [cosmobiousa.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. nwlifescience.com [nwlifescience.com]
- 22. ethosbiosciences.com [ethosbiosciences.com]
- 23. 2.8. Measurement of Malondialdehyde (MDA) Concentration [bio-protocol.org]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 25. journals.physiology.org [journals.physiology.org]
- 26. mcw.edu [mcw.edu]
- 27. Video: Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test [jove.com]
- 28. A Comprehensive Review of Clinical Studies Applying Flow-Mediated Dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Flow-Mediated Dilation (FMD) [bio-protocol.org]
- 30. addgene.org [addgene.org]
- 31. origene.com [origene.com]
- 32. Western Blot protocol protocol v1 [protocols.io]
- 33. docs.abcam.com [docs.abcam.com]
The Enantiomers of Rosuvastatin: A Technical Guide to Their Distinct Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosuvastatin (B1679574), a potent inhibitor of HMG-CoA reductase, is clinically available as the single (3R,5S)-enantiomer for the management of dyslipidemia.[1][2][3] However, the biological activities of its other three stereoisomers—(3R,5R), (3S,5R), and (3S,5S)—are less understood. This technical guide provides a comprehensive overview of the known biological activities of all four rosuvastatin enantiomers, with a focus on their differential effects on the primary drug target, off-target interactions, and cellular processes. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways to serve as a resource for researchers in pharmacology, toxicology, and drug development.
Introduction
Rosuvastatin is a synthetic statin that competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][4][5] The therapeutic formulation of rosuvastatin is an enantiomerically pure calcium salt of the (3R,5S)-enantiomer.[6] Like other statins, rosuvastatin possesses two chiral centers, giving rise to four possible stereoisomers: (3R,5S), (3R,5R), (3S,5R), and (3S,5S).[1] While the pharmacological activity of the (3R,5S)-enantiomer is well-characterized, emerging evidence suggests that the other enantiomers are not inert and may possess unique biological activities.[1][7] Stereoselectivity plays a crucial role in the action of many drugs, with single enantiomer drugs often being safer and more efficient.[8] This guide delves into the distinct biological profiles of the rosuvastatin enantiomers.
Primary Pharmacological Activity: HMG-CoA Reductase Inhibition
The primary therapeutic effect of rosuvastatin is the inhibition of HMG-CoA reductase. The (3R,5S)-enantiomer is a potent inhibitor of this enzyme.[9] While comprehensive, peer-reviewed comparative data for all four enantiomers is limited, available information suggests that the inhibitory activity is highly stereoselective.
Table 1: HMG-CoA Reductase Inhibition by Rosuvastatin Enantiomers
| Enantiomer | IC50 (nM) | Experimental System | Reference |
| (3R,5S)-Rosuvastatin | 5.4 | Purified HMG-CoA catalytic domain | |
| (3R,5S)-Rosuvastatin | 11 | Cell-free assay | [9] |
| (3S,5R)-Rosuvastatin | ~11 | Not specified (Vendor data) |
Note: The IC50 value for the (3S,5R)-enantiomer is from a commercial supplier and has not been independently verified in peer-reviewed literature. Rigorous comparative studies are needed to definitively determine the HMG-CoA reductase inhibitory activity of the (3R,5R), (3S,5R), and (3S,5S) enantiomers.
Experimental Protocol: HMG-CoA Reductase Activity Assay (Spectrophotometric)
A common method for determining HMG-CoA reductase activity and its inhibition involves a spectrophotometric assay that measures the rate of NADPH oxidation.
Materials:
-
HMG-CoA Reductase enzyme (e.g., from rat liver microsomes)
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Rosuvastatin enantiomer solutions of varying concentrations
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare all solutions and keep them on ice.
-
Reaction Mixture: In a suitable microplate or cuvette, combine the assay buffer, NADPH solution, and the rosuvastatin enantiomer solution (or vehicle control).
-
Enzyme Addition: Add the HMG-CoA reductase enzyme to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the HMG-CoA substrate.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot. The inhibitory effect of the statin is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]
Figure 1: Experimental workflow for the HMG-CoA reductase activity assay.
Off-Target Biological Activities: Modulation of Nuclear Receptors and Drug-Metabolizing Enzymes
Studies have revealed that rosuvastatin enantiomers exhibit stereoselective effects on nuclear receptors, particularly the Pregnane X Receptor (PXR), which regulates the expression of drug-metabolizing enzymes.
Activation of Pregnane X Receptor (PXR)
The activation of PXR by rosuvastatin enantiomers has been assessed using a luciferase reporter gene assay in a human colon adenocarcinoma cell line (LS180) transiently transfected with a PXR expression vector and a CYP3A4 promoter-luciferase reporter construct.
Table 2: PXR Activation by Rosuvastatin Enantiomers
| Enantiomer | EC50 (µM) | Max Induction (fold) |
| (3R,5S)-Rosuvastatin | 11.9 | ~3 |
| (3R,5R)-Rosuvastatin | 5.8 | ~3 |
| (3S,5R)-Rosuvastatin | 15.6 | ~3 |
| (3S,5S)-Rosuvastatin | 1.2 | ~3 |
Data extracted from Korhonova et al., 2015.[1]
The (3S,5S)-enantiomer was the most potent activator of PXR, with an EC50 value approximately 10-fold lower than the therapeutic (3R,5S)-enantiomer.
Induction of Cytochrome P450 Enzymes
The differential activation of PXR by the enantiomers translates to stereoselective induction of cytochrome P450 (CYP) enzymes in primary human hepatocytes.
Table 3: Induction of CYP Enzymes by Rosuvastatin Enantiomers in Primary Human Hepatocytes
| Enantiomer (30 µM) | CYP2A6 Induction (fold) | CYP2B6 Induction (fold) | CYP3A4 Induction (fold) |
| (3R,5S)-Rosuvastatin | ~2 | ~2.5 | ~2 |
| (3R,5R)-Rosuvastatin | No significant induction | No significant induction | No significant induction |
| (3S,5R)-Rosuvastatin | No significant induction | No significant induction | No significant induction |
| (3S,5S)-Rosuvastatin | No significant induction | No significant induction | No significant induction |
Data summarized from Korhonova et al., 2015.[1][7]
Interestingly, only the therapeutically used (3R,5S)-enantiomer showed modest induction of CYP2A6, CYP2B6, and CYP3A4 at a concentration of 30 µM.[1][7]
Experimental Protocol: CYP Induction Assay in Primary Human Hepatocytes
Cell Culture:
-
Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates.
-
Cells are maintained in a suitable culture medium.
Treatment:
-
After stabilization, hepatocytes are treated with various concentrations of the individual rosuvastatin enantiomers, a vehicle control (e.g., DMSO), and positive controls (e.g., rifampicin (B610482) for CYP3A4, phenobarbital (B1680315) for CYP2B6, and omeprazole (B731) for CYP1A2).
-
The treatment is typically carried out for 48-72 hours, with daily media changes containing the test compounds.
Endpoint Analysis:
-
Enzyme Activity: Cells are incubated with specific CYP substrates (e.g., midazolam for CYP3A4), and the formation of metabolites is quantified by LC-MS/MS.
-
mRNA Expression: Total RNA is isolated from the cells, and the relative expression of CYP genes is determined by quantitative real-time PCR (qRT-PCR).
-
Protein Expression: Cell lysates are analyzed by Western blotting using antibodies specific for the CYP enzymes of interest.
Figure 2: Signaling pathway of PXR activation and subsequent CYP enzyme induction.
Effects on Cellular Differentiation
While the primary role of the (3R,5S)-enantiomer is cholesterol reduction, there is evidence that it can also influence cellular differentiation processes. A patent has claimed that the (3R,5R), (3S,5R), and (3S,5S) enantiomers may induce or enhance cellular differentiation, suggesting a different mechanism of action from the therapeutic enantiomer. However, peer-reviewed studies specifically investigating the effects of these three enantiomers on cell differentiation are currently lacking.
Studies on the therapeutic (3R,5S)-enantiomer have shown that it can promote:
-
Osteoblast differentiation: In MC3T3-E1 osteoblast cells, rosuvastatin induced the expression of bone morphogenetic protein-2 (BMP-2) and alkaline phosphatase (ALP) activity.[11] This effect may be mediated through the Wnt/β-catenin signaling pathway.[12][13]
-
M2 Macrophage differentiation: Rosuvastatin promotes the differentiation of peripheral blood monocytes into M2 macrophages in patients with atherosclerosis, an effect potentially mediated by the activation of peroxisome proliferator-activated receptor-γ (PPAR-γ).[14]
Further research is required to determine if the other rosuvastatin enantiomers share these effects or have distinct roles in cellular differentiation pathways.
Figure 3: Proposed pathway for rosuvastatin-induced osteoblast differentiation.
In Vitro Cytotoxicity
The cytotoxic potential of the rosuvastatin enantiomers has been evaluated in various human cancer cell lines using the MTT assay.
Table 4: In Vitro Cytotoxicity (IC50) of Rosuvastatin Enantiomers
| Cell Line | (3R,5S)-Rosuvastatin IC50 (µM) | (3R,5R)-Rosuvastatin IC50 (µM) | (3S,5R)-Rosuvastatin IC50 (µM) | (3S,5S)-Rosuvastatin IC50 (µM) |
| AZ-AHR (Hepatoma) | >100 | >100 | >100 | >100 |
| AZ-GR (Hepatoma) | >100 | >100 | >100 | >100 |
| LS180 (Colon Adenocarcinoma) | 89.7 | 95.2 | 92.4 | 85.3 |
Data extracted from Korhonova et al., 2015.[1]
In the tested cell lines, all four enantiomers exhibited low cytotoxicity, with IC50 values generally above 85 µM.
Experimental Protocol: MTT Cytotoxicity Assay
Cell Culture and Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the individual rosuvastatin enantiomers or a vehicle control.
-
Cells are incubated for a specified period (e.g., 24 hours).
MTT Assay:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Conclusion
The available evidence clearly indicates that the biological activity of rosuvastatin is stereoselective. While the (3R,5S)-enantiomer is the potent inhibitor of HMG-CoA reductase responsible for the drug's lipid-lowering effects, the other enantiomers are not biologically inert. The (3S,5S)-enantiomer, in particular, demonstrates the most potent activation of PXR, although this does not translate to significant CYP enzyme induction in the studied models. The therapeutic enantiomer itself shows modest induction of several CYP enzymes and influences cellular differentiation pathways, suggesting a broader range of biological effects than simply cholesterol synthesis inhibition.
Significant knowledge gaps remain, particularly concerning the HMG-CoA reductase inhibitory potency and the specific cellular differentiation pathways affected by the (3R,5R), (3S,5R), and (3S,5S) enantiomers. Further research, including comprehensive in vitro and in vivo studies, is necessary to fully elucidate the pharmacological and toxicological profiles of each rosuvastatin enantiomer. A deeper understanding of these stereoselective activities will be invaluable for optimizing drug therapy, predicting drug-drug interactions, and potentially identifying new therapeutic applications for these compounds.
References
- 1. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rosuvastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacologic characteristics of rosuvastatin, a new HMG-CoA reductase inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Rosuvastatin promotes osteoblast differentiation and regulates SLCO1A1 transporter gene expression in MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rosuvastatin promotes osteogenic differentiation of mesenchymal stem cells in the rat model of osteoporosis by the Wnt/β-catenin signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanreview.org [europeanreview.org]
- 14. Rosuvastatin promotes the differentiation of peripheral blood monocytes into M2 macrophages in patients with atherosclerosis by activating PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
Abstract: Rosuvastatin (B1679574), a potent inhibitor of HMG-CoA reductase, is a cornerstone in the management of hypercholesterolemia. Beyond its well-documented lipid-lowering capabilities, a substantial body of evidence reveals its engagement with a multitude of non-lipid-related pathways. These "pleiotropic" effects contribute significantly to its cardiovascular benefits and are of increasing interest for their potential in broader therapeutic applications. This technical guide provides an in-depth examination of rosuvastatin's influence on key signaling cascades, inflammatory processes, endothelial function, and structural vascular changes, independent of its impact on cholesterol synthesis. It consolidates quantitative data from pivotal studies, details relevant experimental methodologies, and visualizes complex biological pathways to offer a comprehensive resource for the scientific community.
Introduction: Beyond Cholesterol Reduction
Statins, or HMG-CoA reductase inhibitors, are established therapies for preventing cardiovascular diseases by reducing cholesterol synthesis.[1] The inhibition of the mevalonate (B85504) pathway not only decreases cholesterol but also reduces the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2] These isoprenoids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are key regulators of various cellular processes. The reduction in prenylated signaling proteins is believed to be the primary mechanism behind the pleiotropic effects of statins, including rosuvastatin.[1][2] These effects encompass anti-inflammatory, antioxidant, immunomodulatory, and antithrombotic actions, as well as improvements in endothelial function and atherosclerotic plaque stability.[1][3]
This document synthesizes the current understanding of rosuvastatin's non-lipid-mediated actions, focusing on the molecular pathways and presenting the data in a structured format for researchers.
Core Mechanism of Pleiotropic Effects
The central mechanism for rosuvastatin's pleiotropic effects stems from its inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This action depletes downstream isoprenoids essential for activating small GTPases, thereby modulating a wide array of signaling pathways.
Anti-inflammatory and Immunomodulatory Effects
Rosuvastatin exerts significant anti-inflammatory and immunomodulatory effects, which are critical to its role in stabilizing atherosclerotic plaques and reducing cardiovascular events.[4][5]
Modulation of Inflammatory Cytokines and Markers
Clinical studies have demonstrated rosuvastatin's ability to modulate key inflammatory markers. In patients with acute coronary syndrome (ACS), 20 mg/day of rosuvastatin significantly reduced plasma concentrations of pro-inflammatory cytokines TNF-α and IFN-γ within 72 hours.[6][7] Similarly, in patients with systemic sclerosis, six months of rosuvastatin therapy lowered high-sensitivity C-reactive protein (hs-CRP), C3, and C4 complement levels.[8] However, in healthy, normocholesterolemic individuals, rosuvastatin treatment has been associated with a modest increase in some pro-inflammatory cytokines (IFN-γ, IL-1β, IL-5, IL-6, and TNF-α), suggesting that its immunomodulatory effects may be dependent on the baseline inflammatory state of the individual.[9][10]
| Biomarker | Patient Population | Rosuvastatin Dose | Duration | Result | P-value | Reference |
| hs-CRP | Low-to-moderate CV risk | 20 mg/day | - | Significant decrease | p = 0.045 | [4] |
| hs-CRP, C3, C4 | Systemic Sclerosis | 20 mg/day | 6 months | Significant decrease | - | [8] |
| TNF-α, IFN-γ | Acute Coronary Syndrome | 20 mg/day | 72 hours | Significant decrease in plasma levels | - | [6][7] |
| IL-6 | Stable COPD | 10 mg/day | 12 weeks | Remained stable vs. increase in placebo | Significant | [11] |
| IFN-γ, IL-1β, IL-5, IL-6, TNF-α | Healthy Volunteers | 20 mg/day | 28 days | Concordant increase | Nominal p < 0.05 | [9][10] |
Experimental Protocol: Cytokine Measurement in ACS Patients
A representative methodology for evaluating rosuvastatin's immunomodulatory effects is detailed below.
-
Study Design: A double-blind, placebo-controlled, randomized prospective trial involving patients with troponin-positive ACS.[6][7]
-
Participants: 35 patients randomized to receive either 20 mg/day rosuvastatin or a placebo.[6][7]
-
Blood Sampling: Blood samples were collected before treatment initiation and on days 1, 3, and 42.[6][7]
-
Analysis:
-
Plasma Cytokines: Plasma concentrations of TNF-α and IFN-γ were measured using standard enzyme-linked immunosorbent assay (ELISA) kits.
-
Intracellular Cytokines: To assess T-lymphocyte activity, peripheral blood mononuclear cells (PBMCs) were isolated and stimulated in vitro. The intracellular production of TNF-α and IFN-γ in T-cells was then quantified using flow cytometry following intracellular cytokine staining.[6][7]
-
Improvement of Endothelial Function
Rosuvastatin enhances endothelial function, a crucial early step in preventing atherosclerosis, primarily by increasing the bioavailability of nitric oxide (NO).[12][13]
The Role of Nitric Oxide Synthase (NOS)
Rosuvastatin has been shown to increase the expression and activity of endothelial nitric oxide synthase (eNOS).[14][15] This leads to greater NO production, which promotes vasodilation and has anti-inflammatory and anti-thrombotic properties.[16] In rat models of ischemia-reperfusion, chronic treatment with rosuvastatin (2 mg/kg/day) significantly increased eNOS mRNA and protein expression while decreasing the expression of inducible NOS (iNOS), which is associated with inflammatory states.[14] This shift from iNOS to eNOS activity results in a net protective effect on the endothelium.[14]
| Parameter | Population / Model | Rosuvastatin Dose | Duration | Result | P-value | Reference |
| Flow-Mediated Dilation (FMD) | Inflammatory Joint Disease | - | 18 months | Improved from 7.10% to 8.70% | p < 0.001 | [12][17] |
| Flow-Mediated Dilation (FMD) | Systemic Sclerosis | 20 mg/day | 6 months | Improved from 2.2% to 5.7% | p = 0.0002 | [8] |
| Endothelin-1 (ET-1) | T2DM + CHD | - | - | Decreased ET-1 level | p < 0.05 | [18] |
| Nitric Oxide (NO) | T2DM + CHD | - | - | Increased NO level | p < 0.05 | [18] |
| eNOS activity | HUVECs | - | - | Enhanced enzymatic activity | - | [15] |
| eNOS mRNA & protein | Rat hearts | 2 mg/kg/day | Chronic | Significantly increased | - | [14] |
| iNOS mRNA & protein | Rat hearts | 2 mg/kg/day | Chronic | Significantly decreased | - | [14] |
Experimental Protocol: Flow-Mediated Dilation (FMD) Measurement
FMD is a non-invasive ultrasound technique used to assess endothelial function.
-
Patient Preparation: Patients fast for at least 8 hours and abstain from caffeine (B1668208) and smoking.
-
Procedure:
-
The patient rests in a supine position in a quiet, temperature-controlled room.
-
A high-resolution ultrasound probe is used to image the brachial artery in the longitudinal plane.
-
Baseline artery diameter and blood flow velocity are recorded.
-
A blood pressure cuff is placed on the forearm and inflated to >50 mmHg above systolic pressure for 5 minutes to induce reactive hyperemia.
-
The cuff is rapidly deflated.
-
The brachial artery diameter is continuously monitored for several minutes post-deflation.
-
-
Calculation: FMD is expressed as the percentage change in artery diameter from baseline to the maximum diameter achieved after cuff release.[12][17]
Modulation of Intracellular Signaling Pathways
Rosuvastatin's pleiotropic effects are mediated through its influence on critical intracellular signaling cascades, including the PI3K/Akt and MAPK pathways.
PI3K/Akt Pathway Activation
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a pro-survival signaling cascade. Rosuvastatin has been shown to activate this pathway, leading to beneficial downstream effects. For instance, in adipose-derived mesenchymal stem cells (AD-MSCs), rosuvastatin increased the phosphorylation of Akt, which enhanced cell survival and reduced apoptosis.[19] This effect was abolished by the PI3K inhibitor LY294002, confirming the pathway's involvement.[19][20] Activated Akt can phosphorylate and inactivate pro-apoptotic proteins (like FoxO3a and Bax) and activate anti-apoptotic proteins (like Bcl-2), promoting cell viability.[19][21]
MAPK Pathway Inhibition
The Mitogen-Activated Protein Kinase (MAPK) family, including ERK1/2, p38, and JNK, is involved in cellular responses to stress, inflammation, and proliferation. Rosuvastatin has been shown to inhibit MAPK signaling in various contexts. In human umbilical vein endothelial cells (HUVECs), rosuvastatin suppressed high glucose-induced VCAM-1 production by inhibiting the phosphorylation of ERK.[22] Similarly, in vascular smooth muscle cells (VSMCs), rosuvastatin inhibited PDGF-BB-induced proliferation and migration by downregulating the phosphorylation of ERK and p38.[23] In diabetic cardiomyopathy models, rosuvastatin ameliorated cardiac dysfunction by suppressing the overexpression of MAPKs.[24]
| Cell/Tissue Type | Stimulus | Effect of Rosuvastatin | Signaling Molecule(s) Inhibited | Reference |
| HUVECs | High Glucose | Suppressed VCAM-1 production | p-ERK | [22] |
| VSMCs | PDGF-BB | Suppressed proliferation & migration | p-ERK, p-p38 | [23] |
| Platelets | ox-LDL | Inhibited aggregation & activation | p-p38 | [25] |
| Diabetic Rat Heart | Diabetes | Ameliorated cardiac dysfunction | MAPKs (general) | [24] |
Effects on Atherosclerotic Plaque Stability
Rosuvastatin promotes the stability of atherosclerotic plaques, reducing the risk of rupture and subsequent thrombotic events. This is achieved by modifying plaque composition and reducing the activity of enzymes that degrade the extracellular matrix.
Inhibition of Matrix Metalloproteinases (MMPs)
MMPs are a family of enzymes that degrade components of the extracellular matrix, such as collagen, within the plaque's fibrous cap. Overexpression of MMPs, particularly MMP-2 and MMP-9, can weaken the cap and increase vulnerability.[26] Rosuvastatin has been shown to inhibit the expression and activity of MMP-2 and MMP-9 in LDLR-deficient mice, which was associated with a significant decrease in atherosclerotic lesion area.[26][27] In cultured rat VSMCs, rosuvastatin reduced homocysteine-induced MMP-2 production and activation in a dose-dependent manner.[28]
Plaque Regression and Compositional Changes
High-dose rosuvastatin therapy has been linked to the regression of plaque volume. In the ALTAIR trial, high-dose (20 mg/day) rosuvastatin led to a significant decrease in plaque volume compared to a conventional dose (2.5 mg/day) after 48 weeks.[29] The IBIS-4 study found that in patients who had a heart attack, 13 months of high-intensity rosuvastatin (40 mg daily) reduced intracoronary plaque volume by a mean of -0.9%.[30] Furthermore, studies using advanced imaging have shown that rosuvastatin can reduce the lipid-rich necrotic core of plaques, a key feature of vulnerability.[31][32]
| Study / Model | Rosuvastatin Dose | Duration | Primary Finding | Reference |
| LDLR-deficient mice | - | 12 weeks | Decreased MMP-2 and MMP-9 expression; reduced lesion area | [26] |
| Rabbit model | 1.5 mg/kg/day | - | Reduced lipid deposition, macrophage infiltration, and plaque strain | [31] |
| ALTAIR Trial | 20 mg/day | 48 weeks | Significant decrease in plaque volume vs. 2.5 mg/day | [29] |
| IBIS-4 Study | 40 mg/day | 13 months | Mean reduction in plaque volume of -0.9% (p=0.007) | [30] |
Other Notable Non-Lipid Effects
Bone Metabolism
The effect of rosuvastatin on bone is complex and appears to involve stimulating osteoblast function. In patients with type 2 diabetes and hypercholesterolemia, rosuvastatin (2.5 mg/day) significantly increased serum osteocalcin (B1147995) levels, a marker of bone formation, independent of its cholesterol-lowering effect.[33] Studies in HIV-infected adults also showed that 10 mg/day of rosuvastatin was associated with a modest but significant increase in total hip and trochanter bone mineral density (BMD) after 48 weeks compared to placebo.[34] The proposed mechanism involves the stimulation of bone morphogenetic protein-2 (BMP-2) expression.[34][35]
Renal Function
While generally considered safe for the kidneys, rosuvastatin has been associated with renal effects, particularly at higher doses.[36][37] Post-marketing surveillance has linked rosuvastatin use with a slightly higher risk of hematuria (blood in the urine) and proteinuria (protein in the urine) compared to atorvastatin.[38][39][40] The risk appears to be dose-dependent.[38][39] Despite these findings, long-term administration in many studies has not been associated with a decline in renal function and has sometimes shown a modest improvement in glomerular filtration rate.[36][37] Caution and appropriate dose adjustment are recommended for patients with advanced kidney disease.[39][40]
| Parameter | Comparison | Finding | Reference |
| Hematuria | Rosuvastatin vs. Atorvastatin | 8% higher risk with Rosuvastatin | [39] |
| Proteinuria | Rosuvastatin vs. Atorvastatin | 17% higher risk with Rosuvastatin | [39] |
| Kidney Failure (requiring replacement) | Rosuvastatin vs. Atorvastatin | 15% higher risk with Rosuvastatin | [39] |
Conclusion
The therapeutic benefits of rosuvastatin extend far beyond its primary function of lowering LDL cholesterol. Through the inhibition of the mevalonate pathway and the subsequent reduction in isoprenoid synthesis, rosuvastatin modulates a complex network of non-lipid-related pathways. Its demonstrated ability to exert anti-inflammatory effects, improve endothelial function, stabilize atherosclerotic plaques, and influence key intracellular signaling cascades like PI3K/Akt and MAPK provides a molecular basis for its robust clinical efficacy in reducing cardiovascular morbidity and mortality. Understanding these pleiotropic mechanisms is crucial for optimizing current therapeutic strategies and exploring novel applications for rosuvastatin and other statins in a wider range of diseases. Further research is warranted to fully elucidate the context-dependent nature of these effects and their long-term clinical implications.
References
- 1. Pleiotropic effects of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. youtube.com [youtube.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Anti-inflammatory and immunomodulatory effects of rosuvastatin in patients with low-to-moderate cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Rapid immunomodulation by rosuvastatin in patients with acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rosuvastatin improves impaired endothelial function, lowers high sensitivity CRP, complement and immuncomplex production in patients with systemic sclerosis--a prospective case-series study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of rosuvastatin on the immune system in healthy volunteers with normal serum cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Effects of rosuvastatin on the immune system in healthy volunteers with normal serum cholesterol [insight.jci.org]
- 11. Statin helped endothelial function in COPD subgroup | MDedge [mdedge.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Pleiotropic effects of rosuvastatin on microvascular function in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. The role of nitric oxide on rosuvastatin-mediated S-nitrosylation and translational proteomes in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Rosuvastatin improves endothelial function in patients with inflammatory joint diseases, longitudinal associations with atherosclerosis and arteriosclerosis: results from the RORA-AS statin intervention study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of rosuvastatin on vascular endothelial functions and inflammatory factors of patients with type 2 diabetes mellitus and coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rosuvastatin enhances the therapeutic efficacy of adipose-derived mesenchymal stem cells for myocardial infarction via PI3K/Akt and MEK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rosuvastatin elicits KDR-dependent vasculogenic response of human placental stem cells through PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The co-treatment of rosuvastatin with dapagliflozin synergistically inhibited apoptosis via activating the PI3K/AKt/mTOR signaling pathway in myocardial ischemia/reperfusion injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rosuvastatin inhibits high glucose-stimulated upregulation of VCAM-1 via the MAPK-signalling pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Rosuvastatin alleviates diabetic cardiomyopathy by inhibiting NLRP3 inflammasome and MAPK pathways in a type 2 diabetes rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Rosuvastatin inhibit ox-LDL-induced platelet activation by the p38/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Rosuvastatin inhibits MMP-2 expression and limits the progression of atherosclerosis in LDLR-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Effects of rosuvastatin on the production and activation of matrix metalloproteinase-2 and migration of cultured rat vascular smooth muscle cells induced by homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ahajournals.org [ahajournals.org]
- 30. IBIS 4 - High-Dose Rosuvastatin Shrinks Coronary Plaque in Heart Attack Patients | Radcliffe Cardiology [radcliffecardiology.com]
- 31. Effect of rosuvastatin on atherosclerotic plaque stability: An intravascular ultrasound elastography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 33. Rosuvastatin increased serum osteocalcin levels independent of its serum cholesterol-lowering effect in patients with type 2 diabetes and hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Effects of Randomized Rosuvastatin Compared to Placebo on Bone and Body Composition among HIV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 35. annalsmedres.org [annalsmedres.org]
- 36. The safety of rosuvastatin: effects on renal and hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. pharmacytimes.com [pharmacytimes.com]
- 39. asn-online.org [asn-online.org]
- 40. Association of Rosuvastatin Use with Risk of Hematuria and Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]
Rosuvastatin's Anti-Inflammatory Properties: A Technical Guide to Molecular Mechanisms
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Rosuvastatin (B1679574), a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is widely recognized for its lipid-lowering efficacy. Beyond its impact on cholesterol synthesis, a substantial body of evidence has illuminated its significant anti-inflammatory and immunomodulatory properties. These "pleiotropic" effects are increasingly understood to contribute to its cardiovascular benefits, independent of its primary mechanism of action. This technical guide provides an in-depth exploration of the core molecular mechanisms that underpin rosuvastatin's anti-inflammatory effects, offering detailed signaling pathways, quantitative data from key studies, and the experimental protocols used to elucidate these findings.
Core Mechanism: Inhibition of the Mevalonate (B85504) Pathway
The foundational mechanism for rosuvastatin's pleiotropic effects is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This action not only curtails cholesterol production but also reduces the synthesis of crucial isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][2] These isoprenoids are essential for the post-translational modification (prenylation) of numerous signaling proteins, particularly small GTP-binding proteins like Rho, Rac, and Ras.[3][4] By depleting the cellular pool of FPP and GGPP, rosuvastatin prevents the proper membrane localization and activation of these proteins, thereby disrupting downstream inflammatory signaling cascades.[5][6]
Key Signaling Pathways Modulated by Rosuvastatin
The reduction in isoprenoid availability directly impacts several critical intracellular signaling pathways involved in the inflammatory response.
The RhoA/Rho-associated coiled-coil containing kinase (ROCK) pathway is a central regulator of endothelial function and inflammation.[7][8] Geranylgeranylation is a prerequisite for the activation of the RhoA protein. By inhibiting GGPP synthesis, rosuvastatin prevents RhoA from anchoring to the cell membrane, thereby blocking its activation and the downstream ROCK signaling cascade.[5][9] This inhibition leads to several anti-inflammatory outcomes, including increased expression and stability of endothelial nitric oxide synthase (eNOS) mRNA, reduced expression of tissue factor, and decreased vascular smooth muscle cell proliferation.[8][10][11]
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[12][13] Studies have shown that rosuvastatin can suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[14][15] For instance, in response to inflammatory stimuli like TNF-α, rosuvastatin has been shown to reduce the phosphorylation of the p65 subunit of NF-κB and inhibit its subsequent translocation to the nucleus.[14] This action prevents the transcription of NF-κB target genes, thereby attenuating the inflammatory cascade.[16]
Mitogen-activated protein kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are critically involved in cellular responses to inflammatory stress.[17] Rosuvastatin has been demonstrated to inhibit the activation of these pathways. For example, it can block the phosphorylation of ERK and p38 in response to stimuli like high glucose or platelet-derived growth factor (PDGF).[18][19] By downregulating MAPK signaling, rosuvastatin suppresses the expression of downstream targets, including vascular cell adhesion molecule-1 (VCAM-1) and matrix metalloproteinases (MMPs), which are key players in atherosclerosis.[17][18]
Quantitative Data on Anti-Inflammatory Effects
The clinical and preclinical anti-inflammatory effects of rosuvastatin have been quantified across numerous studies. The following tables summarize key findings.
Table 1: Effect of Rosuvastatin on Key Inflammatory Markers
| Marker | Patient Population / Model | Rosuvastatin Dose | Duration | % Reduction (Mean/Median) | Reference |
|---|---|---|---|---|---|
| hs-CRP | Healthy subjects with elevated hs-CRP (JUPITER Trial) | 20 mg/day | 1.9 years (median) | 37% | [1][2][20] |
| hs-CRP | Low-risk subjects with modest CIMT (METEOR Study) | 40 mg/day | 2 years | 36% | [21] |
| hs-CRP | Acute Coronary Syndrome | 20 mg/day | 4 weeks | 44% | [22] |
| hs-CRP | Coronary Artery Ectasia | 10 mg/day | 6 months | Significant reduction | [23] |
| IL-6 | Rheumatoid Arthritis | 10 mg/day | 6 months | Significant reduction vs. placebo | [24] |
| IL-6 | Coronary Artery Ectasia | 10 mg/day | 6 months | Significant reduction | [23] |
| TNF-α | Healthy Subjects | 20 mg/day | 3 weeks | Trended lower (p=0.08) | [25] |
| TNF-α | Rheumatoid Arthritis | 10 mg/day | 6 months | Significant reduction vs. placebo | [24] |
| TNF-α | Acute Coronary Syndrome | 20 mg/day | 72 hours | Significant reduction vs. placebo | [26] |
| ESR | Acute Coronary Syndrome | 20 mg/day | 4 weeks | 11% | [22] |
| ICAM-1 | Rheumatoid Arthritis | 10 mg/day | 6 months | Significant reduction vs. placebo | [24] |
| SAA | APOE3-Leiden Transgenic Mice | 0.005% (wt/wt) in diet | 24 weeks | 39-43% | [27] |
| Fibrinogen | APOE3-Leiden Transgenic Mice | 0.005% (wt/wt) in diet | 24 weeks | 19% (beyond cholesterol lowering) |[27] |
Table 2: Effect of Rosuvastatin on Signaling Molecules and Cellular Processes
| Molecule/Process | Experimental System | Stimulus | Rosuvastatin Conc. | Observed Effect | Reference |
|---|---|---|---|---|---|
| Phosphorylated p65 (NF-κB) | Rat Nucleus Pulposus Cells | TNF-α | 10 μM | ~1.5-fold increase by TNF-α was reversed | [14] |
| RhoA Translocation | Rat Myocardium (in vivo) | Ischemia-Reperfusion | N/A | Increased cytosol-to-membrane ratio | [9] |
| Phosphorylated ERK (MAPK) | Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose | 1-10 μM | Complete inhibition of HG-induced phosphorylation | [18] |
| TLR4 Expression | Human Blood Monocytes | N/A (in vivo) | 20 mg/day | Significantly lower expression after 3 weeks | [25] |
| Monocyte Adhesion | APOE*3-Leiden Mice | High Cholesterol Diet | 0.005% in diet | 24% reduction (independent of cholesterol) | [27] |
| U937 Adhesion to HUVECs | HUVECs | TNF-α (10 ng/mL) | 100 μM | Decreased adhesion | [16] |
| MMP-7 Secretion | Human Monocyte-Derived Macrophages | N/A | 1 μM | ~50% inhibition |[28] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature, providing a framework for replication and further investigation.
This method is used to detect and quantify the levels of specific proteins and their phosphorylated (activated) forms in cell or tissue lysates.
-
Cell Culture and Treatment: Plate cells (e.g., HUVECs) and grow to 80-90% confluency. Pre-treat with rosuvastatin (e.g., 10 μM) for a specified time (e.g., 24 hours). Stimulate with an agonist (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 15-30 minutes).[14][16]
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein or a loading control (e.g., GAPDH, β-actin) to determine the relative level of activation.[17][19]
This workflow is used to assess the effect of rosuvastatin on the production and secretion of inflammatory cytokines from cells in culture.
-
Cell Seeding: Plate immune cells or endothelial cells (e.g., HUVECs, macrophages) in multi-well plates and allow them to adhere overnight.[16][29]
-
Pre-treatment: Replace the medium and pre-treat the cells with various concentrations of rosuvastatin or a vehicle control for 1-24 hours.
-
Inflammatory Challenge: Add an inflammatory stimulus (e.g., lipopolysaccharide (LPS) at 1 µg/mL or TNF-α at 10 ng/mL) to the wells to induce an inflammatory response. Include control wells with no stimulus.
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production and secretion (e.g., 6-24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells or debris.
-
Cytokine Quantification (ELISA):
-
Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., IL-6, TNF-α).
-
Add standards and collected supernatants to an antibody-coated microplate.
-
Perform the assay according to the manufacturer's instructions, which typically involves a series of incubation and washing steps with detection antibodies and a substrate.
-
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate cytokine concentrations in the samples by comparing their absorbance to the standard curve. Analyze the data to determine if rosuvastatin treatment reduced stimulus-induced cytokine secretion.[30]
References
- 1. Rosuvastatin, inflammation, C-reactive protein, JUPITER, and primary prevention of cardiovascular disease – a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Distinct effects of rosuvastatin and rosuvastatin/ezetimibe on senescence markers of CD8+ T cells in patients with type 2 diabetes mellitus: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statins Inhibit Rho Kinase Activity in Patients with Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Statin-induced depletion of geranylgeranyl pyrophosphate inhibits cell proliferation by a novel pathway of Skp2 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of rosuvastatin on ROCK activity, endothelial function, and inflammation in Asian patients with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rho/Rho-Associated Coiled-Coil Forming Kinase Pathway as Therapeutic Targets for Statins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardioprotective effect of rosuvastatin in vivo is dependent on inhibition of geranylgeranyl pyrophosphate and altered RhoA membrane translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rosuvastatin reduces expression of tissue factor through inhibiting RhoA/ROCK pathway to ameliorate atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rosuvastatin inhibits the smooth muscle cell proliferation by targeting TNFα mediated Rho kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rosuvastatin Attenuates High-Salt and Cholesterol Diet Induced Neuroinflammation and Cognitive Impairment via Preventing Nuclear Factor KappaB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cellmolbiol.org [cellmolbiol.org]
- 14. Rosuvastatin suppresses TNF-α-induced matrix catabolism, pyroptosis and senescence via the HMGB1/NF-κB signaling pathway in nucleus pulposus cells: Role of rosuvastatin in alleviating intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rosuvastatin suppresses TNF-α-induced matrix catabolism, pyroptosis and senescence via the HMGB1/NF-κB signaling pathway in nucleus pulposus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rosuvastatin suppresses the inflammatory responses through inhibition of c-Jun N-terminal kinase and Nuclear Factor-kappaB in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rosuvastatin inhibits high glucose-stimulated upregulation of VCAM-1 via the MAPK-signalling pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rosuvastatin inhibit ox-LDL-induced platelet activation by the p38/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. C-reactive protein lowering with rosuvastatin in the METEOR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of anti-inflammatory effect of atorvastatin with rosuvastatin in patients of acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-inflammatory effects of rosuvastatin treatment on coronary artery ectasia patients of different age groups - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ard.bmj.com [ard.bmj.com]
- 25. Anti-inflammatory effects of rosuvastatin in healthy subjects: a prospective longitudinal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. ahajournals.org [ahajournals.org]
- 28. Rosuvastatin reduces MMP-7 secretion by human monocyte-derived macrophages: potential relevance to atherosclerotic plaque stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Rosuvastatin enhances anti-inflammatory and inhibits pro-inflammatory functions in cultured microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Rosuvastatin's Impact on Endothelial Nitric Oxide Synthase (eNOS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574), a potent HMG-CoA reductase inhibitor, is widely prescribed for its lipid-lowering effects. Beyond its primary mechanism of action, a growing body of evidence highlights its pleiotropic effects, particularly on endothelial function. A key aspect of these non-lipid-lowering benefits is the modulation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. This technical guide provides an in-depth analysis of the molecular mechanisms by which rosuvastatin impacts eNOS, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanisms of Rosuvastatin's Action on eNOS
Rosuvastatin enhances eNOS activity and NO bioavailability through a multi-pronged approach, primarily involving the activation of key signaling pathways that lead to increased eNOS expression and post-translational activation. The two major pathways implicated are the Phosphoinositide 3-kinase (PI3K)/Protein kinase B (Akt) pathway and the AMP-activated protein kinase (AMPK) pathway.[1][2]
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Statins, including rosuvastatin, have been shown to activate this pathway in endothelial cells.[3][4] The activation of Akt by statins is thought to be mediated by the inhibition of mevalonate (B85504) synthesis, although the precise upstream mechanisms are still under investigation.[1][5] Activated Akt, in turn, phosphorylates eNOS at the serine 1177 residue (Ser1177).[6] This phosphorylation is a key event that increases eNOS enzyme activity, leading to enhanced NO production.[1][7] The interaction between Akt and eNOS is facilitated by heat shock protein 90 (Hsp90), whose association with eNOS is also promoted by statins.[1][7]
The AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a cellular energy sensor that is activated in response to an increase in the AMP/ATP ratio. Statins have been demonstrated to activate AMPK in endothelial cells, independent of changes in cellular energy status.[2][8][9] Activated AMPK can directly phosphorylate eNOS at Ser1177, similar to Akt, thereby increasing its activity.[6][9] Furthermore, AMPK can also phosphorylate eNOS at another activating site, Ser633/635.[10] The activation of AMPK by statins provides an additional, and potentially synergistic, mechanism for enhancing eNOS function.[8]
Quantitative Data on Rosuvastatin's Effects on eNOS
The following tables summarize the quantitative effects of rosuvastatin on various parameters related to eNOS function, collated from a range of preclinical and clinical studies.
Table 1: Preclinical Studies on Rosuvastatin and eNOS
| Parameter | Model System | Rosuvastatin Dose | Duration | Observed Effect | Reference |
| eNOS mRNA Expression | Spontaneously Hypertensive Rats (SHRs) | Low and high doses | Not specified | Significantly upregulated eNOS mRNA levels compared to untreated SHRs. | [11] |
| eNOS Protein Expression | Spontaneously Hypertensive Rats (SHRs) | High dose | Not specified | Significantly increased total eNOS protein expression. | [11] |
| eNOS Phosphorylation (p-eNOS) | Spontaneously Hypertensive Rats (SHRs) | High dose | Not specified | Significantly increased phosphorylated eNOS levels. | [11] |
| p-eNOS/eNOS Ratio | Spontaneously Hypertensive Rats (SHRs) | Low and high doses | Not specified | Upregulated the ratio of p-eNOS to total eNOS. | [11] |
| Plasma Nitrite/Nitrate Levels | Spontaneously Hypertensive Rats (SHRs) | Low and high doses | Not specified | Significantly increased plasma nitrite/nitrate levels compared to untreated SHRs. | [11] |
| eNOS Phosphorylation (Ser1177) | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1, 1, and 10 µM | 24 hours | Increased phosphorylation of eNOS at Ser1177. | [12] |
| eNOS Phosphorylation | Human Endothelial Cells | Not specified | Not specified | Rapidly phosphorylated eNOS. | [13] |
| Endothelial Progenitor Cell (EPC) Mobilization | Wild-type C57BL/6 mice | 0.1 mg/kg (single injection) | Peaked at 4 hours | Circulating EPC numbers were 6 times higher than untreated mice. | [14] |
Table 2: Clinical Studies on Rosuvastatin and Endothelial Function
| Study Population | Rosuvastatin Dose | Duration | Outcome Measure | Result | Reference |
| Hypercholesterolemic Patients | 10 mg/day | 4 weeks | Flow-Mediated Dilation (FMD) | Increased from 4.7% to 8.8%. | [15] |
| Hypercholesterolemic Patients | 10 mg/day | 4 weeks | Circulating Endothelial Progenitor Cells (EPCs) | 72% increase in the number of EPCs. | [15] |
| Patients with Chronic Heart Failure | 40 mg/day | 12 weeks | Flow-Mediated Dilation (FMD) | Significantly improved FMD by 183%. | [16] |
| Hypercholesterolemic Patients | 5, 10, and 20 mg/day | 2 months | Flow-Mediated Dilation (FMD) | Improved by 34%, 40%, and 46% respectively. | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning rosuvastatin's effects on eNOS.
Western Blot Analysis for eNOS and Phospho-eNOS
Objective: To quantify the protein expression of total eNOS and its phosphorylated form (typically at Ser1177).
Methodology:
-
Protein Extraction: Endothelial cells or homogenized tissue samples are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading of samples.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total eNOS and phospho-eNOS (Ser1177). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software. The levels of phospho-eNOS are typically normalized to total eNOS, and total eNOS is normalized to the loading control.
Real-Time Quantitative PCR (RT-qPCR) for eNOS mRNA Expression
Objective: To measure the relative abundance of eNOS messenger RNA (mRNA).
Methodology:
-
RNA Isolation: Total RNA is extracted from cells or tissues using a suitable method, such as TRIzol reagent or a commercial RNA isolation kit.[18] The quality and quantity of the isolated RNA are assessed using spectrophotometry.
-
DNase Treatment: To remove any contaminating genomic DNA, the RNA samples are treated with DNase I.[18]
-
Reverse Transcription: The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[18]
-
qPCR: The qPCR reaction is performed using a real-time PCR system. The reaction mixture contains the cDNA template, forward and reverse primers specific for the eNOS gene, and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe. A housekeeping gene (e.g., GAPDH or β-actin) is used as an internal control for normalization.
-
Data Analysis: The relative expression of eNOS mRNA is calculated using the comparative Ct (ΔΔCt) method, where the expression level in the treated group is compared to that in the control group after normalization to the housekeeping gene.[19]
eNOS Activity Assay (L-Citrulline Conversion Assay)
Objective: To directly measure the enzymatic activity of eNOS.
Methodology:
-
Sample Preparation: Cell lysates or tissue homogenates are prepared in a buffer that maintains eNOS activity. Protein concentration is determined for normalization.
-
Reaction Mixture: The assay is performed in a reaction buffer containing the cell lysate, L-[³H]arginine (as a tracer), NADPH, calmodulin, and other necessary cofactors like tetrahydrobiopterin (B1682763) (BH4).[20][21]
-
Incubation: The reaction is initiated by adding the substrate (L-arginine) and incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by adding a stop buffer, typically containing a calcium chelator like EDTA to inactivate Ca²⁺-dependent NOS isoforms.[22]
-
Separation of L-Citrulline: The reaction mixture is applied to a cation-exchange resin column. The positively charged L-[³H]arginine binds to the resin, while the neutral L-[³H]citrulline passes through.[21][22]
-
Quantification: The amount of L-[³H]citrulline in the eluate is quantified using liquid scintillation counting.
-
Calculation: eNOS activity is expressed as the rate of L-citrulline formation per unit of time per milligram of protein. A parallel reaction containing a NOS inhibitor (e.g., L-NAME) is often included to determine the specific NOS-dependent activity.[20]
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of rosuvastatin on eNOS.
Caption: Rosuvastatin's dual signaling pathways impacting eNOS activation.
Caption: Workflow for assessing rosuvastatin's effect on eNOS.
Conclusion
Rosuvastatin exerts a significant and beneficial impact on endothelial function by enhancing the activity of eNOS. This is achieved through the activation of the PI3K/Akt and AMPK signaling pathways, leading to increased eNOS expression and phosphorylation at key activating sites. The resulting increase in nitric oxide bioavailability contributes to the vasoprotective effects of rosuvastatin, which are independent of its cholesterol-lowering properties. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring and leveraging the pleiotropic effects of rosuvastatin.
References
- 1. Statin-Induced Nitric Oxide Signaling: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Statin-Induced Nitric Oxide Signaling: Mechanisms and Therapeutic Implications [mdpi.com]
- 3. Statins in Endothelial Signaling and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. HMG-CoA reductase inhibitors (statins) increase endothelial progenitor cells via the PI 3-kinase/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Targeting AMPK by Statins: A Potential Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMP-Activated Protein Kinase Functionally Phosphorylates Endothelial Nitric Oxide Synthase Ser633 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rosuvastatin prevents endothelial cell death and reduces atherosclerotic lesion formation in ApoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rosuvastatin Enhances Angiogenesis via eNOS-Dependent Mobilization of Endothelial Progenitor Cells | PLOS One [journals.plos.org]
- 15. Influence of short-term rosuvastatin therapy on endothelial progenitor cells and endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of Rosuvastatin Treatment on HDL-Induced PKC-βII and eNOS Phosphorylation in Endothelial Cells and Its Relation to Flow-Mediated Dilatation in Patients with Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rosuvastatin dose-dependently improves flow-mediated dilation, but reduces adiponectin levels and insulin sensitivity in hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mcgill.ca [mcgill.ca]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. eNOS activity assay [bio-protocol.org]
- 21. A specific method for measurement of nitric oxide synthase enzymatic activity in peritoneal biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
A-Z Guide on the Physicochemical Characteristics of Rosuvastatin Salt Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Salt Selection for Rosuvastatin (B1679574)
Rosuvastatin is a potent, synthetic inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Primarily available as its calcium salt, rosuvastatin is widely prescribed to manage hypercholesterolemia and mitigate cardiovascular disease risk.[3] In pharmaceutical development, the free acid or base form of an active pharmaceutical ingredient (API) often possesses suboptimal physicochemical properties for formulation into a stable, bioavailable, and manufacturable drug product.[4]
The conversion of an API into a salt is a fundamental strategy to modulate critical characteristics such as solubility, dissolution rate, stability, hygroscopicity, and crystallinity.[4] The choice of a specific salt form is one of the most crucial decisions in early-stage drug development, as it can profoundly impact the therapeutic efficacy and commercial viability of the final product.[5] This technical guide provides an in-depth analysis of the known physicochemical properties of different rosuvastatin salt forms, details the experimental protocols for their characterization, and presents a comparative summary of available data.
Overview of Rosuvastatin Salt Forms
While rosuvastatin calcium is the most prevalently used and studied form, other salt forms have been investigated to explore potential advantages in stability, manufacturability, or intellectual property.
-
Rosuvastatin Calcium: The most common and commercially available form, typically as a hemicalcium salt.[6] It exists in both amorphous and crystalline states.[7] The originator product, Crestor®, utilizes the amorphous form.[8]
-
Rosuvastatin Zinc: Investigated as an alternative salt form. Notably, it has been synthesized in a stable, morphologically homogeneous crystalline form, which is unexpected given that previous methods yielded an amorphous product. This crystalline nature could offer improved stability and handling properties.[9]
-
Other Salts: The scientific and patent literature also describes other salt forms, including sodium, strontium, barium, cesium, and cadmium, though they are less extensively characterized in publicly available documents.[10]
Core Physicochemical Characteristics
The selection of an optimal salt is guided by a thorough evaluation of its physical and chemical properties.
Solubility and Dissolution Rate
As a Biopharmaceutics Classification System (BCS) Class II drug, rosuvastatin has high permeability but low aqueous solubility, making dissolution the rate-limiting step for absorption.[11][12] Enhancing solubility through salt formation is therefore a primary objective.
Rosuvastatin Calcium: The solubility of rosuvastatin calcium is pH-dependent due to the ionization of its carboxylic acid moiety (pKa ≈ 4.0).[13] Its solubility increases significantly at pH values above 4.0.[11][14] It is generally described as sparingly soluble in water and aqueous buffers but soluble in organic solvents like DMSO and dimethylformamide.[6][15] The amorphous form is characterized by higher solubility compared to its crystalline counterparts.[7]
Physical and Chemical Stability
Stability is a critical quality attribute, ensuring the drug product maintains its integrity, potency, and safety throughout its shelf life. Rosuvastatin is susceptible to degradation under several stress conditions.
-
Degradation Profile: Forced degradation studies show that rosuvastatin degrades under acidic, oxidative, and photolytic conditions.[16] It is comparatively more stable under neutral, basic, and thermal stress.[16][17]
-
Solid-State Stability: Crystalline forms of an API are generally considered more chemically stable than their amorphous counterparts. The development of a crystalline zinc salt of rosuvastatin was pursued to leverage this enhanced stability, as amorphous forms can be more prone to degradation and physical state conversion.
Hygroscopicity
Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a crucial parameter that can impact an API's physical and chemical stability, flowability, and processing.[18][19][20] Uncontrolled moisture uptake can lead to deliquescence, crystallization of amorphous material, or chemical degradation.[20] While specific comparative hygroscopicity data for different rosuvastatin salts is limited in the literature, it is a mandatory test in any salt screening program.[5]
Crystallinity and Polymorphism
The solid-state form of an API affects nearly all important physicochemical properties. Rosuvastatin calcium is known to exist in multiple forms:
-
Amorphous Form: Characterized by higher solubility but potentially lower physical and chemical stability.[7] It is used in the commercial formulation of Crestor®.[8]
-
Crystalline Forms: At least four crystalline forms of rosuvastatin calcium (A, B, B-1, and C) have been identified.[7] Forms B and C, which are hydrated, are reported to be significantly more soluble in water than the anhydrous Form A, which could enhance bioavailability.[7]
The ability to produce a stable crystalline form is a significant advantage for manufacturing and product consistency. The successful crystallization of rosuvastatin zinc is a notable development in this area.[8]
Data Presentation: Comparative Physicochemical Properties
The following tables summarize the available quantitative data for rosuvastatin salt forms, primarily focusing on the extensively studied calcium salt.
Table 1: General Physicochemical Properties of Rosuvastatin Calcium
| Property | Value / Description | Reference(s) |
|---|---|---|
| Molecular Formula | C₂₂H₂₇FN₃O₆S • ½Ca | [6] |
| Molecular Weight | ~500.6 g/mol | [6] |
| Appearance | Off-white to white crystalline powder | [11][12] |
| Melting Point | ~122-138°C (Capillary Method) | [11][12] |
| ~152.7°C (DSC Endothermic Peak) | [12] | |
| pKa | ~4.0 | [13] |
| UV λmax | ~241-243 nm |[6][12] |
Table 2: Reported Solubility of Rosuvastatin Calcium in Various Solvents
| Solvent / Medium | Solubility | Reference(s) |
|---|---|---|
| Water | Very slightly soluble (8.86e-02 g/L) | [11][15] |
| 1.648 ± 0.328 mg/mL | [12] | |
| Aqueous Buffers | Sparingly soluble | [6] |
| pH 6.6 Citrate Buffer | Highly soluble | [11][14] |
| pH 6.8 Phosphate Buffer | 4.028 ± 0.556 mg/mL | [12] |
| DMSO | ~20 mg/mL | [6] |
| Dimethylformamide (DMF) | ~20 mg/mL | [6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
| Methanol | Sparingly soluble (2.668 ± 0.124 mg/mL) | [12][17] |
| Ethanol | Slightly soluble |[15][17] |
Experimental Protocols
Detailed and robust experimental methodologies are essential for accurately characterizing and comparing different salt forms.
Equilibrium Solubility Determination
This method quantifies the maximum amount of a substance that can dissolve in a solvent at equilibrium.
-
Preparation: Add an excess amount of the rosuvastatin salt to a known volume of the selected solvent (e.g., water, buffer of specific pH) in a sealed vial or tube.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[21] Methods of agitation include shaking, vortexing, or sonication.[11][21]
-
Separation: Separate the undissolved solid from the solution via centrifugation at high speed (e.g., 14,000 rpm) or filtration.[21]
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately with the mobile phase or a suitable solvent, and determine the concentration of dissolved rosuvastatin using a validated analytical method, typically UV-Vis Spectrophotometry at ~241 nm or HPLC.[12]
Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the decrease in the active drug concentration due to degradation.
-
Forced Degradation Study:
-
Acid/Base Hydrolysis: Reflux the drug solution with an acid (e.g., 1 N HCl) and a base (e.g., 5 N NaOH) separately, often at an elevated temperature (e.g., 80°C) for a set duration (e.g., 24 hours).[17] Neutralize the solutions before injection.
-
Oxidation: Treat the drug solution with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat.
-
Photodegradation: Expose the drug solution to UV light in a photostability chamber.
-
-
Chromatographic Conditions (Example Protocol):
-
Column: Reversed-phase C8 or C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[22]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common combination is acetonitrile (B52724) and water (e.g., 40:60 v/v), with the pH adjusted to ~3.5 using an acid like orthophosphoric acid.[22]
-
Detection: UV detection at a wavelength of ~242 nm.[22]
-
Validation: The method must be validated according to ICH guidelines for specificity (peak purity analysis to ensure no co-elution of degradants), linearity, accuracy, precision, and robustness.[22][24]
-
Hygroscopicity Testing
This protocol assesses the moisture uptake of a material under controlled humidity conditions.
-
Methodology: Dynamic Vapor Sorption (DVS) is a common and precise method.[20][] It involves placing a small amount of the sample on a high-precision microbalance inside a chamber with controlled temperature and relative humidity (RH).
-
Procedure:
-
The sample is typically dried first by exposure to 0% RH until a stable weight is achieved.
-
The RH is then increased stepwise (e.g., in 10% increments from 0% to 90% RH) and then decreased back to 0%.
-
At each step, the instrument monitors the change in mass over time until equilibrium is reached ( dm/dt is close to zero).
-
-
Data Analysis: The results are presented as a sorption-desorption isotherm, which is a plot of the percentage change in mass versus RH.[] This data reveals critical information about deliquescence points, hydrate (B1144303) formation, and the general classification of the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, etc.).[20][]
Mandatory Visualizations
Experimental & Logical Workflows
The selection of an optimal salt form follows a systematic, multi-tiered approach to efficiently screen candidates.
Caption: Tiered workflow for pharmaceutical salt screening and selection.[5][26]
Signaling Pathway: Rosuvastatin's Mechanism of Action
Rosuvastatin exerts its lipid-lowering effect by competitively inhibiting HMG-CoA reductase in the liver.
Caption: Mechanism of action of rosuvastatin via HMG-CoA reductase inhibition.[3][27]
Conclusion
The selection and thorough characterization of a salt form are indispensable steps in the development of rosuvastatin. While rosuvastatin calcium is the well-established commercial form, primarily used in its amorphous state, alternative salts like crystalline rosuvastatin zinc may offer advantages in terms of stability and manufacturability. A comprehensive evaluation of solubility, stability under various stress conditions, hygroscopicity, and solid-state properties, using the detailed protocols outlined in this guide, is essential for identifying the optimal salt form. Such a data-driven approach ensures the development of a robust, safe, and effective drug product that meets all regulatory and clinical requirements.
References
- 1. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pharmtech.com [pharmtech.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US9174945B2 - Rosuvastatin zinc salt - Google Patents [patents.google.com]
- 10. EP2066644A2 - Salts of rosuvastatin and processes for their preparation - Google Patents [patents.google.com]
- 11. jddtonline.info [jddtonline.info]
- 12. ymerdigital.com [ymerdigital.com]
- 13. Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. sphinxsai.com [sphinxsai.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. alfachemic.com [alfachemic.com]
- 20. alfa-chemclinix.com [alfa-chemclinix.com]
- 21. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jddtonline.info [jddtonline.info]
- 24. STABILITY-INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF ROSUVASTATIN (CALCIUM) IN PHARMACEUTICAL DOSAGE FORM | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 26. improvedpharma.com [improvedpharma.com]
- 27. droracle.ai [droracle.ai]
In Silico Modeling of Rosuvastatin-Protein Interactions: A Technical Guide
Abstract
Rosuvastatin (B1679574), a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is a widely prescribed medication for the management of hypercholesterolemia.[1] Beyond its primary lipid-lowering effects, rosuvastatin exhibits a range of pleiotropic effects that are attributed to its interactions with various other proteins. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, have become indispensable tools for elucidating the molecular mechanisms underlying these interactions at an atomic level. This guide provides an in-depth overview of the computational approaches used to model rosuvastatin-protein interactions, detailed experimental protocols, and a summary of key quantitative findings. Furthermore, it visualizes the pertinent biological pathways and computational workflows to facilitate a comprehensive understanding of the subject.
Introduction
Rosuvastatin's therapeutic efficacy is primarily derived from its competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] However, a growing body of evidence suggests that rosuvastatin's clinical benefits extend beyond its impact on cholesterol levels, encompassing anti-inflammatory, antioxidant, and immunomodulatory properties. These pleiotropic effects are thought to be mediated through interactions with a variety of "off-target" proteins. Understanding these interactions is crucial for a complete comprehension of rosuvastatin's pharmacological profile and for the development of novel therapeutic strategies.
In silico modeling offers a powerful and cost-effective approach to investigate these molecular interactions in detail. By simulating the binding of rosuvastatin to its protein targets, researchers can predict binding affinities, identify key interacting residues, and explore the dynamic behavior of the drug-protein complexes. This guide will delve into the core methodologies of in silico modeling as applied to rosuvastatin, providing a technical framework for researchers in the field.
Rosuvastatin-Protein Interactions: Quantitative Data
In silico studies have quantified the binding affinity of rosuvastatin with its primary target, HMG-CoA reductase, and several off-target proteins. The following tables summarize the key quantitative data from various computational analyses.
Table 1: In Silico Binding Affinities of Rosuvastatin with Target and Off-Target Proteins
| Protein Target | Method | Binding Affinity/Score | Reference |
| HMG-CoA Reductase | Molecular Docking | -310 kcal/mol (Binding Energy) | [2] |
| HMG-CoA Reductase | Spectrophotometric Assay | 3-20 nM (IC50) | [3] |
| C-reactive protein (CRP) | Molecular Docking | -22.0777 (Docking Score), 16.14 (pKi) | [4] |
| Nuclear Factor kappaB (NF-κB) | Molecular Docking | High affinity and tighter binding capacity | [5] |
Table 2: Thermodynamic Parameters of Rosuvastatin Binding to HMG-CoA Reductase at 25°C
| Parameter | Value | Reference |
| Inhibition Constant (Ki) | 2-250 nM | [6] |
| Binding Enthalpy (ΔH_binding) | -9.3 kcal/mol | [6] |
| Enthalpic Contribution to Binding Energy | 76% | [6] |
Experimental Protocols for In Silico Modeling
This section provides detailed methodologies for the two primary in silico techniques used to study rosuvastatin-protein interactions: molecular docking and molecular dynamics simulations.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] It is widely used to estimate binding affinity and to understand the nature of the interactions.
Protocol for Molecular Docking of Rosuvastatin:
-
Preparation of the Receptor (Protein):
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB) (e.g., PDB ID: 1HWK for HMG-CoA reductase).
-
Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE), remove water molecules and any co-crystallized ligands from the PDB file.[8]
-
Add polar hydrogen atoms and assign appropriate partial charges (e.g., Kollman charges) to the protein atoms.[8]
-
Define the binding site or "grid box" around the active site of the protein. This can be done by specifying the coordinates of the center of the binding pocket and the dimensions of the grid.[9]
-
-
Preparation of the Ligand (Rosuvastatin):
-
Obtain the 3D structure of rosuvastatin from a database like PubChem or ZINC.
-
Use a molecular editor to ensure the correct protonation state of the ligand at physiological pH.
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds in the ligand structure.[9]
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina, Glide, or GOLD.[10][11]
-
Specify the prepared protein and ligand files as input.
-
Configure the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) and the number of docking runs.[8]
-
Initiate the docking process. The software will explore different conformations and orientations of the ligand within the defined binding site.
-
-
Analysis of Results:
-
The docking results will provide a set of possible binding poses for rosuvastatin, each with a corresponding binding energy or docking score.[7]
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the best-ranked pose in a molecular graphics viewer (e.g., PyMOL, VMD) to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between rosuvastatin and the protein residues.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a drug-protein complex over time, offering a more realistic representation of the biological system.[12][13]
Protocol for MD Simulation of a Rosuvastatin-Protein Complex:
-
System Preparation:
-
Start with the best-ranked docked complex of rosuvastatin and the target protein obtained from molecular docking.
-
Place the complex in a periodic box of a specific shape (e.g., cubic, dodecahedron).
-
Solvate the system by adding water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system.
-
-
Force Field and Parameterization:
-
Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the potential energy of the system.
-
Generate topology and parameter files for both the protein and rosuvastatin. The protein parameters are typically standard within the chosen force field, while the ligand parameters may need to be generated using tools like antechamber or a parameterization server.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Subsequently, equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This allows the density of the system to relax to the correct value.
-
-
Production MD Run:
-
Run the simulation for a desired length of time (e.g., 100 ns or more) under the NPT ensemble. During this phase, the trajectory of the atoms is saved at regular intervals for later analysis.
-
-
Trajectory Analysis:
-
Analyze the saved trajectory to understand the dynamic properties of the complex. Common analyses include:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the drug and protein.
-
Binding Free Energy Calculations (MM/PBSA or MM/GBSA): To provide a more accurate estimation of the binding affinity by averaging over multiple conformations from the simulation.[14][15]
-
-
Visualization of Pathways and Workflows
Visualizing complex biological pathways and computational workflows is essential for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.
Signaling Pathways Modulated by Rosuvastatin
Rosuvastatin has been shown to influence several signaling pathways, contributing to its anti-inflammatory and other pleiotropic effects.
In Silico Modeling Workflow
The general workflow for in silico modeling of rosuvastatin-protein interactions involves a series of sequential steps, from data acquisition to detailed analysis.
Conclusion
In silico modeling provides a powerful lens through which the intricate interactions between rosuvastatin and its protein targets can be examined. The methodologies of molecular docking and molecular dynamics simulations, as detailed in this guide, offer a robust framework for predicting binding affinities, elucidating interaction mechanisms, and understanding the dynamic nature of these complexes. The quantitative data summarized herein for rosuvastatin's interactions with HMG-CoA reductase and various off-target proteins underscore the utility of these computational approaches. As our understanding of the molecular basis of rosuvastatin's pleiotropic effects continues to evolve, in silico modeling will undoubtedly remain a cornerstone of research in this area, guiding further experimental validation and the rational design of future therapeutics.
References
- 1. Rosuvastatin: a new inhibitor of HMG-coA reductase for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [helda.helsinki.fi]
- 4. Statins and C-reactive protein: in silico evidence on direct interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosuvastatin Attenuates High-Salt and Cholesterol Diet Induced Neuroinflammation and Cognitive Impairment via Preventing Nuclear Factor KappaB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 11. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 12. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 13. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of Rosuvastatin: An In-Depth Technical Guide for Preclinical Research
For Immediate Release
This technical guide provides a comprehensive overview of the off-target effects of rosuvastatin (B1679574) observed in preclinical models, intended for researchers, scientists, and drug development professionals. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways, this document serves as a critical resource for understanding the pleiotropic actions of this widely prescribed statin beyond its primary HMG-CoA reductase inhibitory activity.
Executive Summary
Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is a cornerstone in the management of hypercholesterolemia. However, a growing body of preclinical evidence reveals a spectrum of off-target effects that are independent of its lipid-lowering mechanism. These effects, observed across various cell and animal models, span anti-cancer, anti-inflammatory, bone-anabolic, and neuroprotective activities, as well as potential cytotoxic and renal effects. Understanding these off-target activities is paramount for a comprehensive safety and efficacy assessment and for exploring potential drug repurposing opportunities. This guide synthesizes the current preclinical data, offering a detailed examination of the experimental frameworks used to elicit these findings and the quantitative outcomes observed.
Anti-Cancer Effects: Cytotoxicity in Neoplastic Cells
Rosuvastatin has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines in a dose-dependent manner. These effects are often attributed to the inhibition of the mevalonate (B85504) pathway, which is crucial for the synthesis of isoprenoids necessary for cell growth and survival.
Quantitative Data: In Vitro Cytotoxicity
| Cell Line | Cancer Type | Rosuvastatin Concentration | Incubation Time | Key Quantitative Outcome |
| A375 | Melanoma | 0.01 µM - 10 µM | 72 hours | IC50 = 2.3 µM |
| WM1552C | Melanoma | 0.01 µM - 5 µM | 72 hours | Low sensitivity |
| MCF-7 | Breast Cancer | 31.25 - 1000 µg/ml | 72 hours | IC50 = 96.12 µg/ml[1] |
| HepG2 | Liver Cancer | Not specified | Not specified | IC50 = 58.7 µg/mL |
| K-562 | Leukemia | Not specified | Not specified | IC50 = 30 µg/ml |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the determination of cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., A375, MCF-7)
-
Rosuvastatin
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Rosuvastatin Treatment: Prepare serial dilutions of rosuvastatin in complete culture medium. After 24 hours, replace the medium in the wells with 100 µL of the rosuvastatin dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve rosuvastatin, e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of rosuvastatin that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Effects on Bone Metabolism: A Dual Role
Preclinical studies suggest that rosuvastatin can influence bone metabolism, potentially promoting bone formation through the activation of specific signaling pathways.
Quantitative Data: In Vivo Bone Formation
| Preclinical Model | Treatment and Dosage | Duration | Key Quantitative Outcome |
| Ovariectomized Rats | Rosuvastatin (oral gavage) | 9 weeks | Significantly higher Bone Mineral Density (BMD) compared to untreated ovariectomized rats (p<0.05). |
| Diabetic Rats | Rosuvastatin (20 mg/kg/day) | Not Specified | Increased serum calcium levels (10.67 ± 0.15 mg/dL vs. 9.50 ± 0.46 mg/dL in control, p=0.002)[2]. |
Signaling Pathway: Wnt/β-catenin in Osteoblasts
Rosuvastatin has been shown to promote osteogenic differentiation by activating the Wnt/β-catenin signaling pathway. This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates transcription factors that promote osteoblast differentiation and bone formation.
Experimental Protocol: Western Blot for β-catenin
This protocol details the detection of β-catenin protein levels in osteoblast cell lysates by Western blotting.
Materials:
-
Osteoblast cells
-
Rosuvastatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin (e.g., mouse monoclonal)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat osteoblasts with rosuvastatin for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Neuroprotective and Cognitive Effects
Preclinical studies in rodent models of cognitive impairment have suggested that rosuvastatin may have neuroprotective effects and improve cognitive function.
Quantitative Data: Cognitive Performance in Rodent Models
| Preclinical Model | Treatment and Dosage | Duration | Key Quantitative Outcome |
| Ovariectomized Rats | Rosuvastatin (20 mg/kg/day, oral gavage) | 12 weeks | Prevented memory deficit; significantly shorter escape latency in the Morris Water Maze test compared to untreated ovariectomized rats (p<0.01)[3][4]. |
| Chronic Hypertensive Rats | Rosuvastatin (10 mg/kg, gastric gavage) | 12 weeks | Improved cognitive function; decreased escape latencies and increased time crossing the hidden platform in the Morris Water Maze test. |
| Scopolamine-induced Amnesia in Mice | Rosuvastatin (10 mg/kg, p.o.) | 14 days | Significant decrease in escape latency in the Morris Water Maze test compared to scopolamine-treated animals (p<0.05)[5]. |
Experimental Protocol: Morris Water Maze
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.
Materials:
-
Circular water tank (1.5-2 m in diameter)
-
Escape platform
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system
-
Visual cues placed around the room
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Habituation: On the first day, allow each animal to swim freely in the pool for 60 seconds without the platform.
-
Training: For 4-5 consecutive days, conduct 4 trials per day for each animal.
-
Place the animal into the water facing the wall of the tank at one of four randomly chosen starting positions (North, South, East, West).
-
Allow the animal to swim and find the hidden platform. The escape latency (time to find the platform) is recorded.
-
If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial: 24 hours after the last training session, remove the platform and allow the animal to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Analyze the escape latency during training and the time spent in the target quadrant during the probe trial to assess learning and memory.
Experimental Workflow: In Vivo Assessment of Cognitive Function
Endothelial and Vascular Effects
Rosuvastatin has been shown to exert protective effects on the endothelium, independent of its lipid-lowering properties. These effects include reducing endothelial cell apoptosis and improving endothelial function in preclinical models of atherosclerosis.
Quantitative Data: Endothelial Protection
| Preclinical Model | Treatment and Dosage | Duration | Key Quantitative Outcome |
| ApoE-/- Mice | Rosuvastatin (oral) | 24 weeks | Preserved endothelial lining at the aortic root (81.7±3.9% vs. 63.8±2.8% in control, p<0.05)[6]. |
| ApoE-/- Mice | Rosuvastatin (oral) | 24 weeks | Decreased atherosclerotic area (11.9±1.9% vs. 21.9±2.9% in control, p<0.05)[6]. |
| HUVECs | Rosuvastatin (0.01-1 µmol/l) | Not Specified | Decreased ox-LDL-induced apoptosis and downregulated ER stress markers (p<0.01)[7]. |
Signaling Pathway: Endoplasmic Reticulum (ER) Stress
Rosuvastatin can protect endothelial cells by attenuating endoplasmic reticulum (ER) stress-induced apoptosis. It has been shown to downregulate key components of the unfolded protein response (UPR), including the PERK/p-eIF2α/CHOP and IRE1α/sXBP1 signaling pathways.
Anti-Inflammatory Effects
Rosuvastatin has demonstrated anti-inflammatory properties in various preclinical models, often independent of its effects on lipid levels.
Quantitative Data: Modulation of Inflammatory Markers
| Preclinical Model | Treatment and Dosage | Duration | Key Quantitative Outcome |
| Healthy Human Subjects | Rosuvastatin (20 mg daily) | 3 weeks | Significant decrease in Toll-like receptor-4 (tlr-4) expression on blood monocytes (p=0.046) and a trend towards lower TNF-α release (p=0.08)[8]. |
| HIV-infected Patients with Metabolic Syndrome | Rosuvastatin | 12 months | Significant decrease in mean serum levels of hsCRP (-0.28 mg/dL; p = .037), IL-6 (-2.1 pg/mL; p = .018), and TNF-α (-6.3 pg/mL; p = .004)[9]. |
| Patients with CAD | Rosuvastatin (10 mg) vs. Rosuvastatin (2.5 mg) + Ezetimibe (B1671841) (10 mg) | 12 weeks | Significant reduction in hs-CRP in both groups, with no significant difference between groups[10]. |
Conclusion
The preclinical evidence presented in this technical guide highlights the diverse off-target effects of rosuvastatin. These findings underscore the importance of considering the pleiotropic actions of statins in both preclinical research and clinical practice. The detailed experimental protocols and quantitative data provided herein are intended to facilitate further investigation into these off-target mechanisms, potentially paving the way for novel therapeutic applications of rosuvastatin. Researchers are encouraged to utilize this guide to design and execute robust preclinical studies that will further elucidate the complex pharmacological profile of this important cardiovascular drug.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. annalsmedres.org [annalsmedres.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of rosuvastatin on spatial learning, memory, and anxiety-like behaviour in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Rosuvastatin prevents endothelial cell death and reduces atherosclerotic lesion formation in ApoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rosuvastatin protects against endothelial cell apoptosis in vitro and alleviates atherosclerosis in ApoE-/- mice by suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of rosuvastatin in healthy subjects: a prospective longitudinal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosuvastatin decreases serum inflammatory markers and slows atherosclerosis progression rate in treated HIV-infected patients with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of anti-inflammatory effects and high-density lipoprotein cholesterol levels between therapy with quadruple-dose rosuvastatin and rosuvastatin combined with ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]
Rosuvastatin's Regulatory Role in Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosuvastatin (B1679574), a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed medication for managing hypercholesterolemia.[1][2] Beyond its well-established lipid-lowering effects, rosuvastatin exerts a significant influence on the expression of a multitude of genes, contributing to its pleiotropic therapeutic profile.[3][4][5][6][7][8] This technical guide provides an in-depth exploration of the molecular mechanisms by which rosuvastatin regulates gene expression. It details the key signaling pathways involved, summarizes quantitative changes in gene expression, and outlines the experimental protocols used to elucidate these effects, offering a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
Statins, including rosuvastatin, are cornerstone therapies for the prevention of cardiovascular diseases.[8] Their primary mechanism of action involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.[9] This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of the low-density lipoprotein receptor (LDLR) gene, enhancing the clearance of circulating LDL cholesterol.[8][9] However, the clinical benefits of rosuvastatin extend beyond its impact on lipid profiles. These "pleiotropic" effects are increasingly attributed to the modulation of various signaling pathways and the subsequent regulation of gene expression involved in inflammation, endothelial function, and cellular proliferation.[3][4][5][6][7][8]
Core Molecular Mechanism: HMG-CoA Reductase Inhibition and its Downstream Consequences
The inhibition of HMG-CoA reductase by rosuvastatin has profound effects on cellular signaling and gene transcription that extend beyond cholesterol homeostasis.
The Mevalonate Pathway
The primary effect of rosuvastatin is the blockade of the mevalonate pathway. This not only curtails cholesterol biosynthesis but also reduces the production of essential isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4] These isoprenoids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Rac, and Ras.[4][8] By inhibiting the synthesis of these isoprenoids, rosuvastatin prevents the activation of these signaling proteins, thereby influencing a wide array of downstream cellular processes and gene expression profiles.[4]
Key Signaling Pathways and Transcription Factors Modulated by Rosuvastatin
Rosuvastatin's influence on gene expression is mediated through several key signaling pathways and transcription factors.
SREBP-Mediated Gene Regulation
Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2, are master regulators of cholesterol homeostasis.[10][11] By reducing intracellular cholesterol, rosuvastatin treatment leads to the activation of SREBP-2.[10] Activated SREBP-2 translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription.[10] This includes the LDLR gene, which is central to cholesterol uptake, and the PCSK9 gene, which is involved in LDLR degradation.[10][12]
Regulation of Inflammatory Pathways via NF-κB
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor in the inflammatory response.[13][14][15] Rosuvastatin has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[13][14][15] This can occur through the inhibition of Rho protein prenylation, which is involved in NF-κB activation.[13] By suppressing NF-κB activation, rosuvastatin can downregulate the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-1β, and adhesion molecules.[2][13][16]
Upregulation of KLF2 and Endothelial Protection
Kruppel-like factor 2 (KLF2) is a transcription factor with atheroprotective properties in endothelial cells.[17] Statins, including rosuvastatin, have been demonstrated to upregulate the expression of KLF2.[17] This induction is mediated by the inhibition of geranylgeranyl pyrophosphate synthesis.[17] Increased KLF2 expression leads to the modulation of several downstream target genes that promote endothelial health, including the upregulation of endothelial nitric oxide synthase (eNOS) and thrombomodulin, and the downregulation of vascular cell adhesion molecule-1 (VCAM-1).[17]
Activation of PPARγ
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in regulating inflammation and vascular function. Rosuvastatin has been shown to increase the expression of PPARγ in vascular endothelial cells.[18][19] This upregulation of PPARγ can contribute to the vasculoprotective effects of rosuvastatin, in part by increasing the expression of antioxidant enzymes like superoxide (B77818) dismutase 1 (SOD1).[18][19]
Quantitative Effects on Gene Expression
The following tables summarize the quantitative changes in the expression of key genes regulated by rosuvastatin as reported in various studies.
Table 1: Genes Involved in Cholesterol Metabolism
| Gene | Tissue/Cell Type | Treatment Conditions | Fold/Percentage Change | Reference |
| HMGCR | Rat Liver and Intestine | 10 mg/kg/day for 6 weeks | Significantly Increased | [20] |
| ABCA1 | Rat Liver | 10 mg/kg/day for 6 weeks | Significantly Increased | [20] |
| ABCG1 | Rat Liver | 10 mg/kg/day for 6 weeks | Significantly Increased | [20] |
| ApoA1 | Rat Liver | 10 mg/kg/day for 6 weeks | Significantly Increased | [20] |
| PCSK9 | Ovariectomized Rat Liver | Rosuvastatin treatment | Increased mRNA levels | [12] |
| LRP-1 | Ovariectomized Rat Liver | Rosuvastatin treatment | Increased mRNA and protein levels | [12] |
| HMGCR | H295R cells | 50 µM Rosuvastatin + 50 µM mitotane | Significantly Reduced | [21] |
| ABCA1 | H295R cells | 50 µM Rosuvastatin | Significantly Reduced | [21] |
Table 2: Genes Involved in Inflammation and Endothelial Function
| Gene | Tissue/Cell Type | Treatment Conditions | Fold/Percentage Change | Reference |
| PPARγ | Mouse Aortic Arch | 20 mg/kg/day Rosuvastatin | +100% (mRNA) | [19] |
| PPARγ | Bovine Aortic Endothelial Cells | 10⁻⁵ mol/L Rosuvastatin | +76% (mRNA) | [19] |
| SOD1 | Bovine Aortic Endothelial Cells | 10⁻⁵ mol/L Rosuvastatin | +38% (mRNA) | [19] |
| ORM1 | Human Leukocytes | 40 mg/day Rosuvastatin | Moderately Downregulated | [22] |
| IL18RAP | Human Leukocytes | 40 mg/day Rosuvastatin | Moderately Downregulated | [22] |
| IL-1β | Cultured Microglial Cells (LPS-challenged) | Rosuvastatin treatment | Inhibited Production | [16] |
| TNF-α | Cultured Microglial Cells (LPS-challenged) | Rosuvastatin treatment | Inhibited Production | [16] |
| IL-10 | Cultured Microglial Cells (LPS-challenged) | Rosuvastatin treatment | Increased Level | [16] |
| PPET-1 | In vivo (Patients) | Rosuvastatin treatment | Lowered mRNA expression | [23] |
| eNOS | In vivo (Patients) | Rosuvastatin treatment | Increased expression level | [23] |
| CRP | Human Hepatoma Cells (IL-6 stimulated) | 1 µM Rosuvastatin | Reduced mRNA by 73% | [24] |
| HMGB1 | Rat Myocardium (Adriamycin-treated) | Rosuvastatin treatment | Significantly Lower mRNA and protein | [25] |
| RAGE | Rat Myocardium (Adriamycin-treated) | Rosuvastatin treatment | Significantly Lower mRNA and protein | [25] |
| VEGFR3 | Mouse Lymphatic Endothelial Cells | Rosuvastatin treatment (24h) | Promoted protein expression | [26] |
| p-p65 (NF-κB) | Nucleus Pulposus Cells (TNF-α stimulated) | Rosuvastatin treatment | Reduced by ~1.5-fold | [13] |
| KLF2 | Human Umbilical Vein Endothelial Cells | Various statins | Increased mRNA levels | [17] |
Table 3: Genes Involved in Endoplasmic Reticulum Stress
| Gene | Tissue/Cell Type | Treatment Conditions | Effect | Reference |
| CHOP | Human Umbilical Vein Endothelial Cells (ox-LDL stimulated) | Rosuvastatin treatment | Repressed mRNA levels | [27] |
| sXBP1 | Human Umbilical Vein Endothelial Cells (ox-LDL stimulated) | Rosuvastatin treatment | Repressed mRNA levels | [27] |
| Caspase-12 | Human Umbilical Vein Endothelial Cells (ox-LDL stimulated) | Rosuvastatin treatment | Repressed mRNA levels | [27] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols cited in the literature.
In Vivo Animal Studies
-
Study of Cholesterol Metabolism in Rats:
-
Animal Model: Male Sprague-Dawley rats.
-
Treatment: Oral administration of rosuvastatin (10 mg/kg/day) for 6 weeks.
-
Sample Collection: Blood serum, liver, intestine, and adipose tissues.
-
Gene Expression Analysis: Measurement of mRNA levels of HMGCR, ABCA1, ABCG1, and ApoA1.
-
Protein Activity Assay: Measurement of HMGCR activity.[20]
-
-
Study of Vascular Endothelial Function in Mice:
-
Animal Model: Obese dyslipidemic mice.
-
Treatment: Rosuvastatin (20 mg/kg/day).
-
Gene Expression Analysis: Upregulation of PPARγ in the aortic arch was measured.[18]
-
In Vitro Cell Culture Experiments
-
Study on CRP Expression in Human Hepatocytes:
-
Cell Lines: Human hepatoma cells (Hep3B) and primary human hepatocytes (PHH).
-
Stimulation: Interleukin-6 (IL-6).
-
Treatment: Incubation with various concentrations of rosuvastatin (0.3 - 1 µM) for 24 hours.
-
Analysis:
-
CRP expression measured by ELISA and quantitative real-time RT-PCR.
-
Activation of STAT3 and C/EBP investigated using transcription factor assays.[24]
-
-
-
Study on Endothelial Cell Apoptosis and ER Stress:
-
Cell Line: Human umbilical vascular endothelial cells (HUVECs).
-
Stimulation: Oxidized low-density lipoprotein (ox-LDL).
-
Treatment: Pretreatment with rosuvastatin (0.01, 0.1, and 1 µmol/l).
-
Analysis:
-
Measurement of apoptotic rates.
-
mRNA levels of CHOP, sXBP1, and caspase-12.
-
Caspase-12 activity.
-
Protein levels of GRP78, p-PERK, p-IRE1α, and p-eIF2α.[27]
-
-
Conclusion
Rosuvastatin's regulatory effects on gene expression are multifaceted and extend far beyond its primary lipid-lowering function. By inhibiting the mevalonate pathway, rosuvastatin influences a network of signaling pathways and transcription factors, including SREBP-2, NF-κB, KLF2, and PPARγ. These interactions result in the modulation of genes involved in cholesterol metabolism, inflammation, endothelial function, and cellular stress responses. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the pleiotropic effects of rosuvastatin and the development of novel therapeutic strategies. A deeper understanding of these mechanisms will be crucial for optimizing the clinical use of rosuvastatin and for identifying new applications for this versatile therapeutic agent.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Frontiers | Statins and their impact on epigenetic regulation: insights into disease [frontiersin.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Pleiotropic and Adverse Effects of Statins-Do Epigenetics Play a Role? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Combined Effects of Rosuvastatin and Exercise on Gene Expression of Key Molecules Involved in Cholesterol Metabolism in Ovariectomized Rats | PLOS One [journals.plos.org]
- 11. SREBP2 regulates the endothelial response to cytokines via direct transcriptional activation of KLF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined Effects of Rosuvastatin and Exercise on Gene Expression of Key Molecules Involved in Cholesterol Metabolism in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rosuvastatin suppresses TNF-α-induced matrix catabolism, pyroptosis and senescence via the HMGB1/NF-κB signaling pathway in nucleus pulposus cells: Role of rosuvastatin in alleviating intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rosuvastatin Attenuates High-Salt and Cholesterol Diet Induced Neuroinflammation and Cognitive Impairment via Preventing Nuclear Factor KappaB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rosuvastatin enhances anti-inflammatory and inhibits pro-inflammatory functions in cultured microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Statins exert endothelial atheroprotective effects via the KLF2 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. ahajournals.org [ahajournals.org]
- 20. Effects of Rosuvastatin on the expression of the genes involved in cholesterol metabolism in rats: adaptive responses by extrahepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In-vivo effects of simvastatin and rosuvastatin on global gene expression in peripheral blood leucocytes in a human inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of rosuvastatin on vascular endothelial functions and inflammatory factors of patients with type 2 diabetes mellitus and coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rosuvastatin reduces interleukin-6-induced expression of C-reactive protein in human hepatocytes in a STAT3- and C/EBP-dependent fashion [pubmed.ncbi.nlm.nih.gov]
- 25. Rosuvastatin reduces the pro-inflammatory effects of adriamycin on the expression of HMGB1 and RAGE in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Rosuvastatin protects against endothelial cell apoptosis in vitro and alleviates atherosclerosis in ApoE-/- mice by suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacogenomics of Rosuvastatin Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574) is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis.[1] It is widely prescribed to reduce low-density lipoprotein cholesterol (LDL-C) and the associated risk of cardiovascular events.[2] However, there is significant interindividual variability in the pharmacokinetic and pharmacodynamic response to rosuvastatin.[3] A substantial portion of this variability is attributable to genetic variations, particularly in genes encoding drug transporters. This technical guide provides an in-depth overview of the core principles of rosuvastatin pharmacogenomics, focusing on the key genetic determinants, their quantitative impact on drug exposure and response, and the experimental methodologies used in this field of research.
Key Genes and Genetic Variants
The pharmacokinetics of rosuvastatin are significantly influenced by genetic polymorphisms in genes encoding drug transporters, which affect its absorption, distribution, and elimination. The most clinically relevant genes are SLCO1B1 and ABCG2.[4]
-
SLCO1B1 : This gene encodes the organic anion-transporting polypeptide 1B1 (OATP1B1), a hepatic uptake transporter responsible for the influx of rosuvastatin from the blood into hepatocytes.[1][5] Genetic variants that reduce the function of OATP1B1 can lead to decreased hepatic uptake and consequently, increased systemic exposure to rosuvastatin.[6]
-
ABCG2 : This gene encodes the breast cancer resistance protein (BCRP), an efflux transporter located in the intestine and liver that limits the absorption and promotes the biliary excretion of rosuvastatin.[7] Variants in ABCG2 that result in decreased BCRP function are associated with increased rosuvastatin plasma concentrations.[6]
-
CYP2C9 : While rosuvastatin is not extensively metabolized, a minor metabolic pathway is mediated by the cytochrome P450 2C9 (CYP2C9) enzyme, which converts it to N-desmethyl rosuvastatin.[8] Although its role is less prominent than that of the transporters, genetic variations in CYP2C9 may have a minor impact on rosuvastatin disposition.[2]
Data Presentation: Quantitative Impact of Genetic Variants
The following tables summarize the quantitative effects of key genetic variants in SLCO1B1 and ABCG2 on rosuvastatin pharmacokinetics.
Table 1: Impact of SLCO1B1 Genotypes on Rosuvastatin Pharmacokinetics
| Genotype/Phenotype | rsID | Effect on Rosuvastatin AUC | Effect on Rosuvastatin Cmax | Reference |
| c.521T>C (p.Val174Ala) | rs4149056 | |||
| TC (Decreased Function) | 61% increase vs TT | - | [6] | |
| CC (Poor Function) | 144% increase vs TT | 79% higher vs TT | [6] | |
| OATP1B1 Function Phenotype | ||||
| Poor Function | 2.1-fold increase vs Normal Function | 2.8-fold increase vs Normal Function | [6][9] | |
| Decreased Function | - | - | ||
| Highly Increased Function | 44% decrease vs Normal Function | - | [6][9] |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.
Table 2: Impact of ABCG2 Genotypes on Rosuvastatin Pharmacokinetics
| Genotype/Phenotype | rsID | Effect on Rosuvastatin AUC | Effect on Rosuvastatin Cmax | Reference |
| c.421C>A (p.Gln141Lys) | rs2231142 | |||
| CA (Decreased Function) | - | - | ||
| AA (Poor Function) | 2.2-fold (120%) increase vs CC | 104% higher vs CC | [6][9] | |
| BCRP Function Phenotype | ||||
| Poor Function | 116% increase vs Normal Function | - | [6] |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways involved in rosuvastatin's disposition and its mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments in rosuvastatin pharmacogenomic research.
Genotyping of SLCO1B1 (rs4149056) and ABCG2 (rs2231142)
A common and reliable method for genotyping these single nucleotide polymorphisms (SNPs) is the TaqMan® Drug Metabolism Genotyping Assay.
Materials:
-
Genomic DNA extracted from whole blood or saliva.
-
TaqMan® Drug Metabolism Genotyping Assay for rs4149056 (C__30633906_10) and rs2231142 (C__15854163_70) (Applied Biosystems).
-
TaqMan® Genotyping Master Mix.
-
Real-Time PCR instrument.
Procedure:
-
DNA Quantification and Normalization: Quantify the extracted genomic DNA using a spectrophotometer (e.g., NanoDrop) and normalize the concentration to 1-10 ng/µL.
-
PCR Reaction Setup:
-
For a single reaction, mix the following in a PCR plate well:
-
5 µL of TaqMan® Genotyping Master Mix (2X).
-
0.25 µL of TaqMan® Drug Metabolism Genotyping Assay (40X).
-
1-2 µL of normalized genomic DNA.
-
Nuclease-free water to a final volume of 10 µL.
-
-
Include no-template controls (NTCs) for each assay.
-
-
Real-Time PCR:
-
Perform the PCR on a real-time PCR instrument using the following cycling conditions:
-
Enzyme Activation: 95°C for 10 minutes.
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
Repeat the denaturation and annealing/extension steps for 40 cycles.
-
-
-
Allelic Discrimination:
-
After the PCR run, perform an endpoint read to detect the fluorescence of the VIC® and FAM™ dyes.
-
The software will generate an allelic discrimination plot, clustering the samples into three genotype groups (e.g., for rs4149056: TT, TC, and CC).
-
Quantification of Rosuvastatin in Human Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying rosuvastatin in biological matrices due to its high sensitivity and specificity.
Materials:
-
Human plasma samples.
-
Rosuvastatin and rosuvastatin-d6 (internal standard) analytical standards.
-
Acetonitrile (B52724), methanol, formic acid (LC-MS grade).
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents.
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (rosuvastatin-d6).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient elution program.
-
Flow rate: 0.4 mL/min.
-
Injection volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions:
-
Rosuvastatin: m/z 482.1 → 258.1.
-
Rosuvastatin-d6: m/z 488.1 → 264.1.
-
-
-
-
Quantification:
-
Generate a calibration curve using standards of known rosuvastatin concentrations.
-
Calculate the concentration of rosuvastatin in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Measurement of LDL-C Response
The pharmacodynamic response to rosuvastatin is typically assessed by measuring the percentage change in LDL-C from baseline.
Materials:
-
Serum or plasma samples collected at baseline and after a specified duration of rosuvastatin treatment.
-
Automated clinical chemistry analyzer.
-
Direct LDL-C assay kits or calculation method.
Procedure:
-
Sample Collection: Collect blood samples from patients at baseline (before starting rosuvastatin) and after a predetermined treatment period (e.g., 4-12 weeks).
-
LDL-C Measurement:
-
Direct Measurement (preferred): Use a homogeneous assay on a clinical chemistry analyzer. This method directly measures the LDL-C concentration.
-
Friedewald Calculation: If direct measurement is not available and triglycerides are <400 mg/dL, LDL-C can be calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5)
-
-
Calculation of Percent Change:
-
Calculate the percentage change in LDL-C for each patient using the following formula: % Change in LDL-C = [(LDL-C at follow-up - LDL-C at baseline) / LDL-C at baseline] x 100
-
Experimental and Clinical Workflow
The following diagram outlines a typical workflow for a rosuvastatin pharmacogenomics study.
Conclusion and Future Directions
The pharmacogenomics of rosuvastatin response is a well-established field with clear clinical implications. Genetic testing for SLCO1B1 and ABCG2 variants can help predict an individual's exposure to rosuvastatin and their risk of adverse effects, thereby enabling a more personalized approach to dosing.[4] The Clinical Pharmacogenetics Implementation Consortium (CPIC) has published guidelines that provide specific dosing recommendations based on an individual's genotype for these genes.[10]
Future research in this area may focus on:
-
Identifying additional genetic variants that contribute to the variability in rosuvastatin response.
-
Developing and validating pharmacogenetic-guided dosing algorithms to optimize rosuvastatin therapy.
-
Conducting prospective clinical trials to evaluate the cost-effectiveness and clinical utility of routine pharmacogenomic testing for rosuvastatin.
By integrating pharmacogenomic information into clinical practice, healthcare providers can improve the safety and efficacy of rosuvastatin therapy, ultimately leading to better patient outcomes.
References
- 1. ClinPGx [clinpgx.org]
- 2. omicsonline.org [omicsonline.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Effect of Genetic Variants on Rosuvastatin Pharmacokinetics in Healthy Volunteers: Involvement of ABCG2, SLCO1B1 and NAT2 [mdpi.com]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. A comprehensive pharmacogenomic study indicates roles for SLCO1B1, ABCG2 and SLCO2B1 in rosuvastatin pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 9. A comprehensive pharmacogenomic study indicates roles for SLCO1B1, ABCG2 and SLCO2B1 in rosuvastatin pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
Structural Analysis of Rosuvastatin Binding to HMG-CoA Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural and thermodynamic basis for the high-affinity binding of rosuvastatin (B1679574) to its pharmacological target, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. Rosuvastatin is a potent inhibitor of this key enzyme in the cholesterol biosynthesis pathway, and understanding its binding mechanism at a molecular level is crucial for the development of new and improved hypercholesterolemia therapies. This document details the quantitative binding parameters, the intricate molecular interactions, and the experimental protocols used to elucidate these features.
Quantitative Analysis of Rosuvastatin-HMG-CoA Reductase Binding
The interaction between rosuvastatin and HMG-CoA reductase has been extensively characterized using various biophysical and biochemical techniques. The following tables summarize the key quantitative data, providing a comparative overview of its binding affinity and thermodynamic profile.
Table 1: Inhibition Constants of Rosuvastatin against HMG-CoA Reductase
| Parameter | Value | Description |
| IC50 | 5.4 nM | The half-maximal inhibitory concentration, representing the concentration of rosuvastatin required to inhibit 50% of HMG-CoA reductase activity in a cell-free assay. |
| Ki | ~1 nM | The initial inhibition constant for the formation of the enzyme-inhibitor (E.I) complex.[1] |
| Ki | ~0.1 nM | The steady-state inhibition constant, reflecting a tighter association after a slow transition from the initial E.I complex to a more stable E.I state.[1] |
Table 2: Thermodynamic Parameters of Rosuvastatin Binding to HMG-CoA Reductase at 37°C
| Parameter | Value (kJ/mol) | Value (kcal/mol) | Contribution to Binding |
| ΔH° | -69.0 | -16.5 | Favorable enthalpic contribution, indicating significant hydrogen bonding and van der Waals interactions.[1] |
| -TΔS° | 9.6 | 2.3 | Unfavorable entropic penalty.[1] |
Molecular Interactions at the Active Site
The high-resolution crystal structure of the catalytic domain of human HMG-CoA reductase in complex with rosuvastatin (PDB ID: 1HWL) reveals the precise molecular interactions that underpin its potent inhibitory activity. Rosuvastatin occupies the active site of the enzyme, mimicking the binding of the natural substrate, HMG-CoA.[2]
The binding is characterized by a network of hydrogen bonds and van der Waals interactions. The HMG-like moiety of rosuvastatin forms key polar interactions with residues in the "cis loop" of the enzyme, including Serine 684, Aspartate 690, Lysine 691, and Lysine 692.[3] Additionally, hydrogen bonds are formed between the O5-hydroxyl group of rosuvastatin and the side chains of Glutamate 559 and Aspartate 767.[3]
The hydrophobic regions of rosuvastatin, including its fluorophenyl and pyrimidine (B1678525) rings, engage in van der Waals interactions with a number of nonpolar residues, such as Leucine 562, Valine 683, Leucine 853, Alanine 856, and Leucine 857. These interactions contribute significantly to the overall binding affinity.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the structural and thermodynamic analysis of rosuvastatin binding to HMG-CoA reductase.
Expression and Purification of the Catalytic Domain of Human HMG-CoA Reductase
The soluble catalytic domain of human HMG-CoA reductase is recombinantly expressed in Escherichia coli for structural and functional studies.
-
Cloning: A cDNA fragment encoding the catalytic domain of human HMG-CoA reductase is subcloned into an E. coli expression vector, such as pET, often with an N-terminal affinity tag (e.g., His-tag) to facilitate purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 3-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and a protease inhibitor cocktail). The cells are lysed by sonication or by using a French press.
-
Purification: The lysate is clarified by ultracentrifugation. The supernatant containing the soluble His-tagged HMG-CoA reductase is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. The recombinant protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification: For structural studies, further purification steps such as ion-exchange and size-exclusion chromatography may be necessary to achieve homogeneity. The purity of the protein is assessed by SDS-PAGE.
Enzyme Kinetics Assay for Inhibition Constant Determination
The inhibitory potency of rosuvastatin is determined by measuring the rate of HMG-CoA reductase activity in the presence of varying concentrations of the inhibitor. The activity is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Reaction Mixture: The assay is performed in a 96-well plate. Each well contains a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4), a fixed concentration of purified HMG-CoA reductase, and varying concentrations of rosuvastatin.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated together for a defined period to allow for binding.
-
Reaction Initiation: The reaction is initiated by the addition of the substrates, HMG-CoA and NADPH.
-
Data Acquisition: The absorbance at 340 nm is measured at regular intervals using a plate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plot. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the rosuvastatin concentration and fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is used to directly measure the heat changes associated with the binding of rosuvastatin to HMG-CoA reductase, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Sample Preparation: Purified HMG-CoA reductase and rosuvastatin are prepared in the same, precisely matched buffer (e.g., 50 mM potassium phosphate, pH 7.4, 150 mM NaCl). The samples are thoroughly degassed to prevent the formation of air bubbles in the calorimeter.
-
ITC Experiment: The HMG-CoA reductase solution is loaded into the sample cell of the ITC instrument, and the rosuvastatin solution is loaded into the injection syringe. A series of small, sequential injections of rosuvastatin are made into the sample cell while the heat change is monitored.
-
Data Analysis: The heat released or absorbed after each injection is measured and integrated. The resulting data are plotted as heat change per mole of injectant versus the molar ratio of rosuvastatin to HMG-CoA reductase. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (Ka, the reciprocal of Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the structural and functional analysis of rosuvastatin binding to HMG-CoA reductase.
Key Molecular Interactions
Caption: Key polar and nonpolar interactions between rosuvastatin and HMG-CoA reductase active site residues.
Cholesterol Biosynthesis Pathway Inhibition
Caption: Inhibition of the cholesterol biosynthesis pathway by rosuvastatin at the HMG-CoA reductase step.
References
Methodological & Application
Advanced Analytical Techniques for Rosuvastatin Quantification in Biological Samples: Application Notes and Protocols
This document provides detailed application notes and experimental protocols for the quantification of rosuvastatin (B1679574) in biological samples, primarily human plasma. The information is intended for researchers, scientists, and drug development professionals. The methodologies covered include advanced techniques such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
LC-MS/MS Method with Solid-Phase Extraction (SPE)
Application Note: This method offers high sensitivity and selectivity for the quantification of rosuvastatin in human plasma, making it suitable for pharmacokinetic and bioequivalence studies.[1][2] The use of Solid-Phase Extraction (SPE) provides efficient sample clean-up, minimizing matrix effects and improving the reliability of the results.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.51 - 100.9 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [1][4] |
| Inter-day Precision (%RSD) | < 15.27% | [4] |
| Intra-day Precision (%RSD) | < 15.94% | [4] |
| Correlation Coefficient (r²) | ≥ 0.99 | [2] |
Experimental Protocol
1. Materials and Reagents:
-
Rosuvastatin reference standard
-
Rosuvastatin-d6 (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (analytical grade)
-
Water (deionized or HPLC grade)
-
Human plasma (blank)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Thermo Scientific SOLA)[3]
2. Standard and Quality Control (QC) Sample Preparation:
-
Primary Stock Solution: Prepare a 105 ng/mL primary standard of rosuvastatin in a 1:4 (v/v) methanol-water mixture.[3]
-
Working Standard Solutions: Prepare working standard solutions by diluting the primary stock solution with the same solvent to achieve concentrations for calibration curve points.
-
Internal Standard (IS) Working Solution: Prepare a working solution of rosuvastatin-d6 at a suitable concentration (e.g., 500 ng/mL).[3]
-
Calibration Standards: Spike blank human plasma with appropriate volumes of the working standard solutions to obtain final concentrations for the calibration curve (e.g., 0.51, 1, 5, 10, 25, 50, 75, 100.9 ng/mL).
-
QC Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 3, 400, and 750 ng/mL) in replicates.[3]
3. Sample Preparation (Solid-Phase Extraction): [3]
-
Conditioning: Condition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Loading: Load 100 µL of the plasma sample (standard, QC, or unknown) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 500 µL of 0.1% (v/v) formic acid, followed by 500 µL of 10% (v/v) methanol.
-
Elution: Elute the analyte and internal standard with two aliquots of 200 µL of 90% (v/v) methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of a 1:4 (v/v) methanol-water mixture.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series HPLC or equivalent.[1]
-
Column: Thermo Scientific Accucore RP-MS column or equivalent C18 column.[3]
-
Mobile Phase: A gradient of 5mM ammonium (B1175870) acetate (B1210297) (pH 3.5) and acetonitrile is commonly used.[2] A typical composition is a mixture of acetonitrile and 0.1% methanoic acid (60:40, v/v).[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30°C.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[1][3]
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[1][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
5. Data Analysis:
-
Quantify rosuvastatin by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
Determine the concentration of rosuvastatin in the QC and unknown samples from the calibration curve using a linear regression model.
Workflow Diagram
Caption: Workflow for Rosuvastatin Quantification using SPE and LC-MS/MS.
LC-MS/MS Method with Liquid-Liquid Extraction (LLE)
Application Note: This method provides a classic and effective approach for the extraction of rosuvastatin from plasma.[4] Liquid-liquid extraction (LLE) is a cost-effective sample preparation technique that can yield clean extracts and good recovery.[1] This protocol is well-suited for laboratories where automated SPE systems are not available.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 60 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [1][4] |
| Inter-day Precision (%RSD) | < 15% | [5] |
| Intra-day Precision (%RSD) | < 15% | [5] |
| Absolute Recovery | > 50.14% | [5] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
Experimental Protocol
1. Materials and Reagents:
-
Rosuvastatin reference standard
-
Gliclazide or other suitable internal standard
-
Ethyl acetate (HPLC grade)[1]
-
Methyl-tert-Butyl Ether (MTBE) can also be used as an extraction solvent.[4]
-
Hydrochloric acid (0.1 mol/L)[1]
-
Acetonitrile (HPLC grade)
-
Methanoic acid (0.1%)[1]
-
Human plasma (blank)
2. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock and working solutions of rosuvastatin and the internal standard in an appropriate solvent (e.g., mobile phase).[1]
-
Prepare calibration standards (e.g., 0.1, 0.5, 2, 5, 10, 20, and 60 ng/mL) and QC samples (e.g., 0.2, 5, and 50 ng/mL) by spiking blank human plasma.[1]
3. Sample Preparation (Liquid-Liquid Extraction): [1]
-
To 0.5 mL of plasma sample, add 30 µL of the internal standard working solution (e.g., 10 ng/mL gliclazide).
-
Add 100 µL of 0.1 mol/L hydrochloric acid.
-
Add 4 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer the organic phase (upper layer) to a clean tube.
-
Evaporate the organic phase to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series HPLC or equivalent.[1]
-
Column: Diamonsil C18 column (150 mm × 4.6 mm, 5 µm) or similar.[1]
-
Mobile Phase: Acetonitrile - 0.1% methanoic acid (60:40, v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30°C.[1]
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole or equivalent.[1]
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
5. Data Analysis:
-
Follow the same data analysis procedure as described for the SPE method.
Workflow Diagram
Caption: Workflow for Rosuvastatin Quantification using LLE and LC-MS/MS.
LC-MS/MS Method with Protein Precipitation
Application Note: Protein precipitation is a rapid and simple sample preparation technique for the analysis of rosuvastatin in human plasma.[6] This method is particularly advantageous for high-throughput screening due to its simplicity and minimal sample handling steps. However, it may result in less clean extracts compared to SPE or LLE, potentially leading to greater matrix effects.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 200 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [6] |
| Inter-day Precision (%RSD) | Meets regulatory guidelines | [6] |
| Intra-day Precision (%RSD) | Meets regulatory guidelines | [6] |
| Correlation Coefficient (r) | > 0.9994 | [6] |
Experimental Protocol
1. Materials and Reagents:
-
Rosuvastatin reference standard
-
Rosuvastatin-d6 (internal standard)
-
Acetonitrile (HPLC grade)[6]
-
Formic acid (0.1% v/v)[6]
-
Human plasma (blank)
2. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock and working solutions of rosuvastatin and the internal standard.
-
Prepare calibration standards and QC samples by spiking blank human plasma.
3. Sample Preparation (Protein Precipitation): [6]
-
To 200 µL of plasma sample in a micro-centrifuge tube, add 50 µL of the internal standard solution.
-
Vortex mix for 30 seconds.
-
Add 750 µL of acetonitrile.
-
Vortex mix for 5 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer 0.7 mL of the supernatant to a new tube.
-
Evaporate the supernatant to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue with 0.2 mL of the mobile phase and vortex mix.
-
Transfer the reconstituted sample to an autosampler vial for injection.
4. LC-MS/MS Conditions:
-
LC System: Suitable LC system.
-
Column: Thermo Hypurity C18 column (50 mm × 4.6 mm, 5 µm) or equivalent.[6]
-
Mobile Phase: 0.1% v/v formic acid in water and acetonitrile (30:70, v/v).[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Total Run Time: 3.5 min.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
5. Data Analysis:
-
Follow the same data analysis procedure as described for the previous methods.
Workflow Diagram
Caption: Workflow for Rosuvastatin Quantification using Protein Precipitation and LC-MS/MS.
HPLC-UV Method
Application Note: The HPLC-UV method is a robust and widely accessible technique for the quantification of rosuvastatin, particularly in pharmaceutical dosage forms.[7][8] While generally less sensitive than LC-MS/MS, it is a cost-effective alternative for applications where high sensitivity is not a prerequisite. This method is suitable for quality control analysis of bulk drug and tablet formulations.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.78 - 100 µg/mL | [7] |
| Limit of Detection (LOD) | 0.78 µg/mL | [7] |
| Limit of Quantification (LOQ) | 1.56 µg/mL | [7] |
| Inter-day Precision (%RSD) | 0.103 - 1.78% | [7] |
| Intra-day Precision (%RSD) | 1.06 - 1.54% | [7] |
| Mean Recovery | 98.89% - 100.66% | [7] |
| Correlation Coefficient (r²) | 0.9997 | [7] |
Experimental Protocol
1. Materials and Reagents:
-
Rosuvastatin calcium reference standard
-
Acetonitrile (HPLC grade)[7]
-
Buffer solution (e.g., prepared as per pharmacopeial standards)[7]
-
Orthophosphoric acid (for pH adjustment)[9]
-
Water (HPLC grade)
2. Standard Solution Preparation:
-
Stock Solution: Accurately weigh and dissolve the rosuvastatin calcium reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired linearity range (e.g., 0.78 - 100 µg/mL).[7]
3. Sample Preparation (from Tablets): [7]
-
Weigh and finely powder a sufficient number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of rosuvastatin and transfer it to a volumetric flask.
-
Add a portion of the mobile phase and sonicate to dissolve the drug.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
4. HPLC-UV Conditions:
-
HPLC System: HPLC system with a UV/Visible detector.[7]
-
Column: C18 column.[7]
-
Mobile Phase: A mixture of acetonitrile and buffer (50:50, v/v).[7] The pH of the mobile phase is often adjusted to 3.0 with orthophosphoric acid.[9]
-
Detection Wavelength: 240 nm.[10]
-
Column Temperature: 40°C.[7]
-
Injection Volume: Typically 10-20 µL.
5. Data Analysis:
-
Quantify rosuvastatin based on the peak area of the analyte.
-
Construct a calibration curve by plotting peak area against the concentration of the working standard solutions.
-
Determine the concentration of rosuvastatin in the sample preparations from the calibration curve.
Workflow Diagram
Caption: Workflow for Rosuvastatin Quantification in Tablets using HPLC-UV.
References
- 1. file.scirp.org [file.scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Determination of rosuvastatin in rat plasma by HPLC: Validation and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Assess Rosuvastatin's Pleiotropic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574), a potent inhibitor of HMG-CoA reductase, is widely prescribed to lower low-density lipoprotein (LDL) cholesterol.[1] Beyond its lipid-lowering capabilities, rosuvastatin exhibits a range of "pleiotropic" effects that contribute to its cardiovascular benefits.[2] These non-lipid-lowering actions include anti-inflammatory, antioxidant, and direct effects on endothelial function.[3][4] Investigating these pleiotropic effects is crucial for understanding the full therapeutic potential of rosuvastatin and for the development of novel cardiovascular drugs.
This document provides detailed application notes and protocols for a suite of cell-based assays designed to assess the key pleiotropic effects of rosuvastatin. These assays are essential tools for researchers in academia and the pharmaceutical industry involved in cardiovascular research and drug discovery.
I. Anti-inflammatory Effects of Rosuvastatin
Rosuvastatin has been shown to exert significant anti-inflammatory effects, which are critical to its role in mitigating atherosclerosis, an inflammatory disease.[5] These effects can be quantified in vitro by measuring the expression of key inflammatory markers.
Inhibition of C-Reactive Protein (CRP) Expression in Hepatocytes
C-reactive protein (CRP) is a key inflammatory biomarker, and its elevated levels are associated with an increased risk of cardiovascular events.[5] Statins have been shown to reduce plasma CRP levels, and this effect can be studied in vitro using hepatocyte cell lines.[5][6][7] Rosuvastatin can directly inhibit the production of CRP in liver cells, suggesting a hepatic source for its anti-inflammatory effects.[6][7]
Data Presentation: Inhibition of IL-6-Induced CRP Expression by Rosuvastatin
| Cell Line | Treatment | Rosuvastatin Concentration (µM) | % Reduction in CRP Expression | Reference |
| Hep3B | IL-6 | 1 | 32% (protein) | [6] |
| Primary Human Hepatocytes (PHH) | IL-6 | 1 | 46% (protein) | [6] |
| Hep3B | IL-6 | 1 | 73% (mRNA) | [6] |
Experimental Protocol: CRP Quantification by ELISA
-
Cell Culture: Culture human hepatoma cells (e.g., Hep3B) or primary human hepatocytes in appropriate media.
-
Stimulation and Treatment: Stimulate the cells with Interleukin-6 (IL-6) to induce CRP expression. Concurrently, treat the cells with varying concentrations of rosuvastatin (e.g., 0.3 - 1 µM) or a vehicle control for 24 hours.[7]
-
Sample Collection: Collect the cell culture supernatant for CRP protein quantification.
-
ELISA: Quantify the amount of CRP in the supernatant using a commercially available human CRP ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the concentration of CRP from a standard curve and calculate the percentage inhibition by rosuvastatin compared to the IL-6 stimulated control.
Modulation of Pro- and Anti-inflammatory Cytokines
Rosuvastatin can modulate the production of various cytokines, reducing pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), and increasing the anti-inflammatory cytokine Interleukin-10 (IL-10).[8][9][10] These effects can be studied in immune cells such as microglia or macrophages.
Data Presentation: Modulation of Cytokine Production by Rosuvastatin in LPS-Challenged Microglia
| Cytokine | Treatment | Rosuvastatin Effect | Reference |
| IL-1β | LPS | Potent inhibition | [8] |
| TNF-α | LPS | Potent inhibition | [8][9] |
| IL-10 | LPS | Increased production | [8][9] |
Experimental Protocol: Cytokine Quantification by ELISA
-
Cell Culture: Culture microglial cells or macrophages in appropriate media.
-
Stimulation and Treatment: Challenge the cells with lipopolysaccharide (LPS) to induce a pro-inflammatory response. Treat the cells with rosuvastatin at desired concentrations.
-
Sample Collection: Collect the cell culture supernatant at different time points (e.g., 6 and 24 hours) for cytokine analysis.[8]
-
ELISA: Use specific ELISA kits for IL-1β, TNF-α, and IL-10 to quantify their concentrations in the supernatant, following the manufacturer's protocols.
-
Data Analysis: Generate standard curves for each cytokine and determine their concentrations in the samples.
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Rosuvastatin can inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.[9][11][12] This can be assessed by measuring the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.
Experimental Protocol: Western Blot for NF-κB p65 Phosphorylation
-
Cell Culture and Treatment: Culture appropriate cells (e.g., nucleus pulposus cells, endothelial cells) and stimulate with an inflammatory agent like TNF-α in the presence or absence of rosuvastatin.[11]
-
Protein Extraction: Lyse the cells and extract total and nuclear proteins.
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated p65 (p-p65) and total p65.
-
Data Analysis: Quantify the band intensities and determine the ratio of p-p65 to total p65 to assess the level of NF-κB activation.
Signaling Pathway: Rosuvastatin's Anti-inflammatory Mechanism via NF-κB Inhibition
II. Antioxidant Effects of Rosuvastatin
Oxidative stress plays a pivotal role in the pathogenesis of atherosclerosis. Rosuvastatin has been demonstrated to possess antioxidant properties, protecting cells from oxidative damage.[13][14][15]
Reduction of Reactive Oxygen Species (ROS)
Rosuvastatin can prevent the formation of reactive oxygen species (ROS) in cells stimulated with pro-oxidants.[13][14] This can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
Experimental Protocol: Intracellular ROS Detection by Flow Cytometry
-
Cell Culture and Treatment: Culture cells (e.g., human promyelocytic HL-60 cells) and pre-incubate with rosuvastatin (e.g., starting from 10 nM) before stimulating with a ROS-inducing agent like phorbol (B1677699) 12-myristate 13-acetate (PMA) or hydrogen peroxide.[13][14]
-
Staining: Load the cells with H2DCFDA (e.g., 0.1 µM) and incubate at 37°C for 30 minutes, protected from light.[9]
-
Flow Cytometry: Analyze the cells using a flow cytometer with excitation at 488 nm and emission detection at ~535 nm.[9]
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the oxidized probe (DCF), which is proportional to the intracellular ROS levels.
Enhancement of Antioxidant Enzyme Activity
Rosuvastatin can increase the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), which neutralize harmful free radicals.[16][17]
Data Presentation: Effect of Rosuvastatin on Antioxidant Enzyme Activity in ox-LDL-treated HUVECs
| Enzyme | Rosuvastatin Concentration (µmol/l) | Effect | Reference |
| SOD | 0.01 - 1 | Significant improvement in activity | [16][17] |
| CAT | 0.1 - 1 | Significant improvement in activity | [16][17] |
Experimental Protocol: SOD and CAT Activity Assays
-
Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) and pre-treat with rosuvastatin (0.01 - 1 µmol/l) for 24 hours, followed by stimulation with oxidized LDL (ox-LDL).[16][17]
-
Cell Lysis: Harvest the cells and prepare a cell lysate.
-
Activity Assays: Use commercially available SOD and CAT activity assay kits, following the manufacturer's instructions. These are typically colorimetric assays that measure the enzymatic activity in the cell lysates.
-
Data Analysis: Calculate the enzyme activity based on the change in absorbance and normalize to the protein concentration of the lysate.
Reduction of Lipid Peroxidation
Malondialdehyde (MDA) is a product of lipid peroxidation and a marker of oxidative stress. Rosuvastatin can reduce the levels of MDA in cells exposed to oxidative insults.[16][17]
Experimental Protocol: MDA Assay
-
Cell Culture and Treatment: Follow the same cell culture and treatment protocol as for the antioxidant enzyme assays.
-
Sample Preparation: Use the cell lysate for the MDA assay.
-
MDA Assay: Utilize a commercially available MDA assay kit, which is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.
-
Data Analysis: Determine the MDA concentration from a standard curve and normalize to the protein concentration.
III. Improvement of Endothelial Function
Endothelial dysfunction is an early event in atherosclerosis. Rosuvastatin improves endothelial function through various mechanisms, including the enhancement of nitric oxide (NO) bioavailability.[18]
Activation of Endothelial Nitric Oxide Synthase (eNOS)
Rosuvastatin can increase the phosphorylation and activation of eNOS, the enzyme responsible for producing NO in endothelial cells.[16][17][19][20] This is often mediated through the PI3K/Akt signaling pathway.[16][17]
Data Presentation: Effect of Rosuvastatin on eNOS Phosphorylation in ox-LDL-treated HUVECs
| Protein | Rosuvastatin Concentration (µmol/l) | Effect | Reference |
| p-eNOS | 0.01 - 1 | Upregulation of phosphorylation | [16][17] |
| p-Akt | 0.01 - 1 | Upregulation of phosphorylation | [16][17] |
| p-PI3K | 0.01 - 1 | Upregulation of phosphorylation | [16][17] |
Experimental Protocol: Western Blot for eNOS, Akt, and PI3K Phosphorylation
-
Cell Culture and Treatment: Culture HUVECs and pre-treat with rosuvastatin (0.01 - 1 µmol/l) for 24 hours before stimulating with ox-LDL.[16][17]
-
Protein Extraction and Western Blot: Perform western blot analysis on the cell lysates using antibodies specific for the phosphorylated and total forms of eNOS, Akt, and PI3K.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each target.
Signaling Pathway: Rosuvastatin-Mediated eNOS Activation
Increased Nitric Oxide (NO) Production
The activation of eNOS leads to an increased production of NO, a potent vasodilator and anti-atherogenic molecule.[16][17]
Experimental Protocol: Nitric Oxide Measurement
-
Cell Culture and Treatment: Culture HUVECs and treat with rosuvastatin and/or ox-LDL as described previously.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Assay: Measure the concentration of nitrite (B80452) (a stable breakdown product of NO) in the supernatant using the Griess reagent. This involves a colorimetric reaction that can be quantified using a spectrophotometer.[8]
-
Data Analysis: Determine the nitrite concentration from a standard curve.
Improved Endothelial Cell Viability and Reduced Apoptosis
Rosuvastatin can protect endothelial cells from injury and apoptosis induced by factors like ox-LDL.[16][17][21][22]
Data Presentation: Effect of Rosuvastatin on ox-LDL-Induced HUVEC Viability and Apoptosis
| Assay | Rosuvastatin Concentration (µmol/l) | Effect | Reference |
| MTT Assay (Viability) | 1 (for >12h) | Increased cell viability | [16][17][23] |
| DAPI Staining (Apoptosis) | 0.01 - 1 | Decreased cell apoptosis | [16][17][21][22] |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture and Treatment: Seed HUVECs in a 96-well plate and treat with rosuvastatin and/or ox-LDL.[16][17]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.[6][13][14][16]
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm. The absorbance is proportional to the number of viable cells.
Experimental Protocol: DAPI Staining for Apoptosis
-
Cell Culture and Treatment: Grow HUVECs on coverslips and treat as required.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
DAPI Staining: Stain the cells with DAPI (4',6-diamidino-2-phenylindole), a fluorescent dye that binds to DNA.
-
Microscopy: Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
IV. Inhibition of Cholesterol Biosynthesis and Related Pathways
The primary mechanism of action of rosuvastatin is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][24] This not only reduces cholesterol synthesis but also affects the production of isoprenoids, which are important for the function of small GTPases like Rho.[25][26][27]
Inhibition of HMG-CoA Reductase Activity
The direct inhibitory effect of rosuvastatin on HMG-CoA reductase can be quantified using a cell-free or cell-based assay.
Experimental Protocol: HMG-CoA Reductase Activity Assay
-
Enzyme Source: Use purified HMG-CoA reductase or a lysate from cells overexpressing the enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, the substrate HMG-CoA, and the cofactor NADPH.[5][11][20][25]
-
Inhibitor Addition: Add different concentrations of rosuvastatin to the reaction mixture.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reaction.[5][20][25] The rate of decrease is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage inhibition of HMG-CoA reductase activity at different rosuvastatin concentrations to determine the IC50 value.
Reduction of Cellular Cholesterol Content
The inhibition of HMG-CoA reductase leads to a reduction in the synthesis of cholesterol within the cell.
Experimental Protocol: Cellular Cholesterol Quantification
-
Cell Culture and Treatment: Culture cells (e.g., hepatocytes) and treat with rosuvastatin for a specified period.
-
Lipid Extraction: Extract the total lipids from the cells.
-
Cholesterol Quantification: Use a commercial cholesterol quantification kit. These kits typically employ an enzymatic reaction that produces a colored or fluorescent product, which can be measured to determine the cholesterol concentration.[3][7][19][28][29]
-
Data Analysis: Calculate the total cellular cholesterol content and normalize to the total protein content or cell number.
Inhibition of Rho Kinase (ROCK) Activity
By inhibiting the synthesis of isoprenoids like geranylgeranyl pyrophosphate (GGPP), rosuvastatin prevents the activation of the small GTPase Rho and its downstream effector, Rho kinase (ROCK).[25][26]
Experimental Protocol: Rho Kinase (ROCK) Activity Assay
-
Cell Culture and Treatment: Culture relevant cells (e.g., vascular smooth muscle cells, endothelial cells) and treat with rosuvastatin.
-
Cell Lysis: Prepare cell lysates.
-
ROCK Activity Assay: Use a commercially available ROCK activity assay kit. These assays often measure the phosphorylation of a specific ROCK substrate (e.g., MYPT1) via an ELISA-based method.[30]
-
Data Analysis: Quantify the level of substrate phosphorylation to determine the ROCK activity in the cell lysates.
Signaling Pathway: The Mevalonate Pathway and Downstream Effects of Rosuvastatin
V. Conclusion
The cell-based assays outlined in this document provide a comprehensive toolkit for researchers to investigate the multifaceted pleiotropic effects of rosuvastatin. By employing these protocols, scientists can gain deeper insights into the molecular mechanisms underlying the cardiovascular benefits of statins, facilitating the discovery and development of next-generation therapies for cardiovascular disease.
References
- 1. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FAQ: Rho Kinase Activity Assay, 96-Well | Cell Biolabs [cellbiolabs.com]
- 3. abcam.cn [abcam.cn]
- 4. ahajournals.org [ahajournals.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. sciencellonline.com [sciencellonline.com]
- 9. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. genscript.com [genscript.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Rosuvastatin Enhances Angiogenesis via eNOS-Dependent Mobilization of Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 21. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Rosuvastatin Attenuates the Elevation in Blood Pressure Induced by Overexpression of Human C-Reactive Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Effect of rosuvastatin on ROCK activity, endothelial function, and inflammation in Asian patients with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Isoprenoids as mediators of the biological effects of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. content.abcam.com [content.abcam.com]
- 29. resources.bio-techne.com [resources.bio-techne.com]
- 30. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Studying Rosuvastatin's Effects on Atherosclerosis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the effects of rosuvastatin (B1679574) on atherosclerosis. Detailed protocols for key experiments are included, along with a summary of expected quantitative outcomes and a visualization of the underlying molecular pathways.
I. Animal Models and Experimental Design
The most widely used and validated animal models for studying diet-induced atherosclerosis and the therapeutic effects of statins are genetically modified mice that develop hyperlipidemia. The two predominant strains are:
-
Apolipoprotein E-deficient (ApoE-/-) mice: These mice lack ApoE, a crucial protein for the normal catabolism of triglyceride-rich lipoproteins. Consequently, they spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble those in humans, a process that is significantly accelerated with a high-fat diet.[1][2][3][4]
-
Low-density lipoprotein receptor-deficient (LDLR-/-) mice: These mice lack the LDL receptor, leading to decreased clearance of LDL cholesterol from the circulation.[1][2][5] They develop atherosclerosis, particularly when fed a high-fat or Western-type diet.[1]
A typical experimental workflow for evaluating the efficacy of rosuvastatin in these models is outlined below.
II. Quantitative Data Summary
The following tables summarize the quantitative effects of rosuvastatin treatment in ApoE-/- and LDLR-/- mouse models of atherosclerosis as reported in various studies.
Table 1: Effects of Rosuvastatin on Plasma Lipid Profiles
| Animal Model | Rosuvastatin Dose | Duration | Total Cholesterol | LDL-C | Triglycerides | HDL-C | Reference |
| ApoE-/- | 10 µmol/kg/day | 16 weeks | ↓ (P < 0.05) | - | ↓ (P < 0.01) (hepatic) | - | [6] |
| ApoE-/- | 1.5 mg/kg/day | 8 weeks | ↓ (Significant) | ↓ (Significant) | ↓ (Significant) | - | [7] |
| ApoE-/- | 10 mg/kg/day | 20 weeks | ↓ | ↓ | ↓ | - | [8] |
| LDLR-/- | Not specified | Not specified | ↓ | ↓ | ↓ | ↑ (not significant) | [9] |
| ApoE*3-Leiden | 0.005% in diet | 24 weeks | ↓ (25%) | - | - | - | [10] |
Arrow (↓) indicates a decrease, (↑) indicates an increase. Data presented as reported in the cited literature.
Table 2: Effects of Rosuvastatin on Atherosclerotic Plaque Development
| Animal Model | Rosuvastatin Dose | Duration | Plaque Area/Size Reduction | Plaque Composition Changes | Reference |
| ApoE-/- | 10 µmol/kg/day | 16 weeks | ↓ in brachiocephalic artery (P < 0.05) | ↑ Collagen content (P < 0.05) | [6][11] |
| ApoE-/- | 20 mg/kg/day | 24 weeks | ↓ Aortic atherosclerotic area (21.9% vs 11.9%, P < 0.05) | ↓ Lipid deposition (P < 0.05) | [12] |
| ApoE-/- | 1.5 mg/kg/day | 8 weeks | ↓ in aortic arch and thoracic aorta | ↓ Macrophage infiltration, ↓ VEGF & PLGF | [7] |
| ApoE-/- | 10 mg/kg/day | 20 weeks | ↓ in aortic arch (P < 0.05) | ↓ Lipid deposition | [8] |
| LDLR-/- | Not specified | Not specified | Limits progression | ↓ MMP-2 expression | [9] |
| SR-B1-/-/ApoE-/- | 10 mg/kg/day | 2 weeks | ↓ in aortic sinus and coronary arteries | ↓ Oxidized lipids | [13] |
| ApoE*3-Leiden | 0.005% in diet | 24 weeks | ↓ Cross-sectional lesion area (80%, P < 0.001) | ↓ Macrophage-containing area (60%, P < 0.001) | [10] |
Arrow (↓) indicates a decrease, (↑) indicates an increase. Data presented as reported in the cited literature.
Table 3: Effects of Rosuvastatin on Inflammatory Markers
| Animal Model | Rosuvastatin Dose | Duration | Inflammatory Marker | Effect | Reference |
| ApoE-/- | 10 mg/kg/day | 20 weeks | IL-6 | ↓ | [8] |
| ApoE-/- | 10 mg/kg/day | 20 weeks | CCL2 | ↓ | [8] |
| LDLR-/- | Not specified | Not specified | MMP-2, MMP-9 | ↓ | [9] |
| ApoE3-Leiden | 0.005% in diet | 24 weeks | MCP-1 (in vessel wall) | ↓ | [10] |
| ApoE3-Leiden | 0.005% in diet | 24 weeks | TNF-α (in vessel wall) | ↓ | [10] |
| ApoE*3-Leiden | 0.005% in diet | 24 weeks | Serum Amyloid A | ↓ (P < 0.05) | [10] |
Arrow (↓) indicates a decrease. Data presented as reported in the cited literature.
III. Experimental Protocols
Protocol 1: Induction of Atherosclerosis and Rosuvastatin Treatment in ApoE-/- Mice
1. Animals and Acclimatization:
-
Obtain male ApoE-/- mice (e.g., on a C57BL/6 background) at 8 weeks of age.[6]
-
House the mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water.
-
Allow for a 1-2 week acclimatization period.
2. Diet and Atherosclerosis Induction:
-
Switch the mice to a high-fat "Western-type" diet containing 21% fat (from lard) and 0.15% cholesterol to accelerate atherosclerosis.[1][6]
-
Maintain the mice on this diet for the duration of the study.
3. Rosuvastatin Administration:
-
Randomly divide the mice into a control group and a rosuvastatin-treated group.
-
Method 1 (Dietary Admixture): Mix rosuvastatin into the high-fat diet at a concentration calculated to provide a specific daily dose (e.g., 10 µmol/kg/day).[6]
-
Method 2 (Oral Gavage): Administer rosuvastatin daily via oral gavage at a specific dose (e.g., 1.5 mg/kg/day or 10 mg/kg/day) dissolved in a suitable vehicle like normal saline.[7] The control group should receive the vehicle alone.
4. Study Duration and Sample Collection:
-
Continue the treatment for a period of 8 to 24 weeks.[7][12]
-
At the end of the study, euthanize the mice via an approved method (e.g., overdose of pentobarbital (B6593769) sodium).[7]
-
Collect blood via cardiac puncture for biochemical analysis.
-
Perfuse the vascular system with phosphate-buffered saline (PBS) and then a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect the aorta from the heart to the iliac bifurcation for histological analysis.
Protocol 2: Biochemical Analysis of Plasma Samples
1. Lipid Profile Analysis:
-
Separate plasma from whole blood by centrifugation.
-
Use commercially available enzymatic kits to measure the concentrations of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C).[7]
2. Inflammatory Marker Analysis:
-
Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the plasma levels of inflammatory cytokines and chemokines such as IL-6 and CCL2, according to the manufacturer's instructions.[7][8]
Protocol 3: Histological Analysis of Atherosclerotic Plaques
1. Aortic Preparation and Staining:
-
En Face Analysis:
-
Cross-Sectional Analysis (Aortic Root):
-
Embed the aortic root in a cryo-embedding medium (e.g., OCT) and freeze.
-
Cut serial cryosections (e.g., 5-10 µm thick).
-
Oil Red O Staining: To visualize and quantify neutral lipid accumulation within the plaques.[7]
-
Hematoxylin and Eosin (H&E) Staining: To assess overall plaque morphology, size, and cellularity.[7]
-
Masson's Trichrome Staining: To detect and quantify collagen content (fibrous cap thickness), an indicator of plaque stability.
-
2. Immunohistochemistry:
-
Perform immunohistochemical staining on aortic root sections to identify specific cell types within the plaque.
-
Use an antibody against MOMA-2 to identify and quantify macrophage infiltration.[7]
-
Use an antibody against α-smooth muscle actin to identify smooth muscle cells.
-
Utilize appropriate secondary antibodies and detection systems, and quantify the positively stained area relative to the total plaque area.
IV. Signaling Pathways
Rosuvastatin exerts its anti-atherosclerotic effects not only by lowering cholesterol but also through pleiotropic effects on vascular cells. One of the key pathways implicated is the PI3K/Akt/mTOR signaling pathway , which plays a crucial role in regulating autophagy and macrophage polarization.
In the context of atherosclerosis, oxidized LDL (ox-LDL) can impair autophagy in macrophages, leading to increased lipid accumulation and a pro-inflammatory state. Rosuvastatin has been shown to counteract this by inhibiting the PI3K/Akt/mTOR pathway.[8][11] This inhibition promotes the initiation of autophagy, which helps in the degradation of lipid droplets and reduces the inflammatory response of macrophages. Furthermore, by promoting autophagy, rosuvastatin facilitates the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is involved in tissue repair and resolution of inflammation.[8][11]
Additionally, rosuvastatin has been shown to down-regulate the expression of Vascular Endothelial Growth Factor (VEGF) and Placenta Growth Factor (PLGF) in atherosclerotic plaques, which are involved in inflammation and angiogenesis within the plaque.[7]
References
- 1. Rosuvastatin activates autophagy via inhibition of the Akt/mTOR axis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosuvastatin activates autophagy via inhibition of the Akt/mTOR axis in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol protects against atherosclerosis by downregulating the PI3K/AKT/mTOR signaling pathway in atherosclerosis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Action of Statins in Cardiovascular Disease: the Role of Inflammasome and Toll-Like Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. e-century.us [e-century.us]
- 7. Rosuvastatin exerts anti-atherosclerotic effects by improving macrophage-related foam cell formation and polarization conversion via mediating autophagic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rosuvastatin exerts anti-atherosclerotic effects by improving macrophage-related foam cell formation and polarization conversion via mediating autophagic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rosuvastatin Inhibits the Apoptosis of Platelet-Derived Growth Factor-Stimulated Vascular Smooth Muscle Cells by Inhibiting p38 via Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of PI3K in the Progression and Regression of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rosuvastatin suppresses platelet-derived growth factor-BB-induced vascular smooth muscle cell proliferation and migration via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays to Identify Rosuvastatin-Like Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574) is a potent and selective competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] By inhibiting this enzyme, rosuvastatin effectively reduces cholesterol production in the liver, leading to an upregulation of low-density lipoprotein (LDL) receptors and increased clearance of LDL cholesterol from the bloodstream.[2][4] High-throughput screening (HTS) is a critical methodology in the discovery of novel compounds with similar mechanisms of action. These application notes provide detailed protocols for various HTS assays designed to identify and characterize new HMG-CoA reductase inhibitors.
HMG-CoA Reductase Signaling Pathway
The inhibition of HMG-CoA reductase by rosuvastatin-like compounds is the primary mechanism for lowering cholesterol. This intervention upregulates LDL receptor expression on hepatocytes, which in turn enhances the clearance of LDL cholesterol from circulation.[2][3]
Figure 1: HMG-CoA Reductase Signaling Pathway
Data Presentation: Comparative Potency of Statins
The inhibitory potency of various statins against HMG-CoA reductase is typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for several common statins, providing a benchmark for the identification of new, potent inhibitors.
| Statin | IC50 (nM) | Assay Type |
| Rosuvastatin | 3.9 - 11 | Cell-free / LC-MS/MS [1][4][5][6] |
| Pitavastatin | 3.2 | LC-MS/MS[5] |
| Fluvastatin (3R,5S) | 4.9 | LC-MS/MS[5] |
| Simvastatin (acid form) | 5.8 | LC-MS/MS[5] |
| Atorvastatin | 10.5 | LC-MS/MS[5] |
| Pravastatin | 20.1 | LC-MS/MS[5] |
| Lovastatin | 3.4 | Cell-free[7] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
Experimental Protocols
Biochemical Spectrophotometric Assay for HMG-CoA Reductase Activity
This is a primary screening assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the HMG-CoA reductase-catalyzed reaction.[8]
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Test compounds and positive control (e.g., Rosuvastatin) dissolved in DMSO
-
384-well, UV-transparent microplates
-
Microplate reader with kinetic capabilities at 340 nm
Procedure:
-
Compound Plating: Dispense test compounds and controls into the microplate wells.
-
Enzyme Addition: Add the HMG-CoA reductase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.
-
Reaction Initiation: Add a solution of HMG-CoA and NADPH to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the decrease in absorbance at 340 nm at regular intervals for 10-20 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each compound relative to the DMSO control.
Fluorescence Polarization (FP) HTS Assay
This assay is based on the change in polarization of a fluorescently labeled ligand that binds to HMG-CoA reductase. When a test compound displaces the fluorescent ligand, the polarization decreases.[9]
Materials:
-
Purified HMG-CoA reductase enzyme
-
Fluorescently labeled HMG-CoA analog (probe)
-
Assay Buffer
-
Test compounds and positive control (e.g., Rosuvastatin)
-
Black, low-volume 384-well microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of HMG-CoA reductase, fluorescent probe, and test compounds in assay buffer.
-
Assay Assembly: Add the HMG-CoA reductase and fluorescent probe to the microplate wells.
-
Compound Addition: Add the test compounds and controls to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well.
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the probe by the test compound. Calculate the percent inhibition and determine the IC50 for active compounds.
Cell-Based Cholesterol Synthesis Assay
This secondary assay confirms the activity of hit compounds in a more physiologically relevant context by measuring the de novo synthesis of cholesterol in a cell line, such as HepG2 human liver cells.
Materials:
-
HepG2 cells
-
Cell culture medium and supplements
-
Test compounds and positive control (e.g., Rosuvastatin)
-
[¹⁴C]-Acetate or a fluorescent cholesterol detection reagent
-
Scintillation counter or fluorescence microplate reader
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of test compounds and controls for 24-48 hours.
-
Labeling: Add [¹⁴C]-Acetate to the medium and incubate for a few hours to allow for its incorporation into newly synthesized cholesterol.
-
Lipid Extraction: Lyse the cells and extract the lipids.
-
Measurement: Quantify the amount of radiolabeled cholesterol using a scintillation counter. Alternatively, a non-radioactive method using a fluorescent cholesterol-binding dye can be employed.[10][11]
-
Data Analysis: Determine the effect of the compounds on cholesterol synthesis and calculate the IC50 values.
HTS Experimental Workflow
The process of identifying novel HMG-CoA reductase inhibitors involves a multi-step workflow, from initial screening to hit validation.
Figure 2: High-Throughput Screening Workflow
Logical Flow of a Screening Campaign
The decision-making process in a screening campaign is crucial for efficiently identifying promising lead compounds.
Figure 3: Logical Flow of a Screening Campaign
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. DSpace [helda.helsinki.fi]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HMG-CoA Reductase Inhibitor Library | Screening Libraries for High Throughput/Content Screening | 96-Well -- ChemFaces [chemfaces.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: High-Throughput Analysis of Rosuvastatin and its Metabolites in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of rosuvastatin (B1679574) and its major metabolites, N-desmethyl rosuvastatin and rosuvastatin lactone, in human plasma. The described protocol utilizes a simple protein precipitation for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies. The method has been developed based on a compilation of validated procedures and demonstrates excellent accuracy, precision, and linearity over a clinically relevant concentration range.
Introduction
Rosuvastatin is a potent HMG-CoA reductase inhibitor widely prescribed for the treatment of dyslipidemia.[1] It is primarily metabolized by the cytochrome P450 isoenzyme CYP2C9 to form N-desmethyl rosuvastatin, an active metabolite, and to a lesser extent, rosuvastatin lactone, which is inactive.[2][3] Monitoring the plasma concentrations of rosuvastatin and its metabolites is crucial for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for a high-throughput LC-MS/MS method for their simultaneous determination.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of rosuvastatin and its metabolites.
Materials and Reagents
-
Rosuvastatin, N-desmethyl rosuvastatin, and rosuvastatin lactone reference standards
-
Rosuvastatin-d6 or Atorvastatin as internal standard (IS)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid or acetic acid
-
Human plasma (K2EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of rosuvastatin, N-desmethyl rosuvastatin, rosuvastatin lactone, and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50% methanol to create working solutions for calibration standards and quality control samples.[2]
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
-
Pipette 50-100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add three volumes of cold acetonitrile to precipitate the plasma proteins.[4][5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube or a 96-well plate for injection into the LC-MS/MS system.
LC-MS/MS Parameters
The following tables summarize the typical liquid chromatography and mass spectrometry parameters for the analysis of rosuvastatin and its metabolites.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | C18 or Phenyl column (e.g., Zorbax-SB Phenyl, 2.1 x 100 mm, 3.5 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water or 0.1% v/v glacial acetic acid in 10% v/v methanol in water[4][6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or 40% v/v methanol in acetonitrile[4][6] |
| Flow Rate | 0.3 - 0.4 mL/min[7][8] |
| Injection Volume | 5 - 15 µL[3] |
| Column Temperature | 40°C |
| Gradient | A gradient elution is typically used for optimal separation.[6] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Settings |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +5800 V |
| Temperature | 250 - 400°C[2] |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rosuvastatin | 482.1 | 258.1 | 40[9] |
| N-desmethyl Rosuvastatin | 468.1 | 258.1 | - |
| Rosuvastatin Lactone | 464.2 | 258.1 | - |
| Rosuvastatin-d6 (IS) | 488.2 | 264.1 | - |
| Atorvastatin (IS) | 559.0 | 440.0 | -[1] |
Method Validation Summary
The presented method, based on published literature, is typically validated according to regulatory guidelines. The following table summarizes expected performance characteristics.
Table 4: Method Validation Parameters
| Parameter | Typical Range |
| Linearity (r²) | > 0.99[4] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL[1][6] |
| Intra- and Inter-day Precision (%RSD) | < 15%[6] |
| Accuracy (% Bias) | Within ±15%[6] |
| Recovery | > 85%[2] |
Conclusion
The LC-MS/MS method outlined in this application note provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of rosuvastatin and its primary metabolites in human plasma. The simple protein precipitation sample preparation protocol and the robust analytical method make it well-suited for pharmacokinetic and bioequivalence studies in a drug development setting.
References
- 1. scielo.br [scielo.br]
- 2. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.scirp.org [file.scirp.org]
Rosuvastatin In Vitro Permeability Assay Using Caco-2 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell line, derived from a human colon adenocarcinoma, is a cornerstone in vitro model for predicting the oral absorption of drug candidates. When cultured on semi-permeable supports, these cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier, complete with tight junctions and the expression of various influx and efflux transporters. This application note provides a detailed protocol for assessing the permeability of Rosuvastatin (B1679574), a widely prescribed HMG-CoA reductase inhibitor, using the Caco-2 cell model. Understanding the intestinal transport mechanisms of Rosuvastatin is crucial for elucidating its oral bioavailability and potential drug-drug interactions.
Rosuvastatin's transport across the intestinal epithelium is a complex process involving both passive diffusion and active transport mediated by several transporters. Notably, its absorption is influenced by uptake transporters, while its efflux is mediated by ATP-binding cassette (ABC) transporters. This document outlines the experimental procedures to determine the apparent permeability coefficient (Papp) of Rosuvastatin in both the absorptive (apical-to-basolateral) and secretory (basolateral-to-apical) directions, and to investigate the role of specific transporters in its disposition.
Data Presentation
The following tables summarize the quantitative data for Rosuvastatin's permeability across Caco-2 cell monolayers, including kinetic parameters and the effects of transporter inhibitors and genetic modifications.
Table 1: Apparent Permeability (Papp) of Rosuvastatin in Caco-2 Cells
| Direction | Rosuvastatin Concentration (µM) | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Reference |
| Apical to Basolateral (A-B) | Not specified | Extremely low, unreliable to calculate | - | [1] |
| Basolateral to Apical (B-A) | Not specified | 14.1 ± 1.9 | - | [1] |
Table 2: Basolateral to Apical (B-A) Permeability of Rosuvastatin in Transporter Knockdown Caco-2 Cells
| Cell Line | Papp (B-A) (x 10⁻⁶ cm/s) |
| Vector Control | 14.1 ± 1.9 |
| P-gp Knockdown | 4.6 ± 1.7 |
| BCRP Knockdown | 5.8 ± 0.7 |
| MRP2 Knockdown | 6.6 ± 1.8 |
| Data from reference[1] |
Table 3: Kinetic Parameters for Basolateral to Apical (B-A) Transport of Rosuvastatin in Caco-2 Cells
| Parameter | Value | Reference |
| Km (µM) | 98 ± 33 | [2] |
| Vmax (pmol/cm²/min) | 137 ± 21 | [2] |
Table 4: Effect of Inhibitors on Rosuvastatin Efflux in Caco-2 Cells
| Inhibitor | Target Transporter(s) | Concentration | Effect on Rosuvastatin Efflux | Reference |
| Ko143 | BCRP | 3 µM | Strongly reduced efflux | [3] |
| Zosuquidar | P-gp | 5 µM | Minor effect on efflux | [3] |
| Ursolic Acid | P-gp (potential) | Not specified | No effect on transport | [4] |
Experimental Workflow
Figure 1. Experimental workflow for the Rosuvastatin Caco-2 permeability assay.
Rosuvastatin Transport Mechanisms in Caco-2 Cells
Figure 2. Rosuvastatin transport pathways across a Caco-2 cell monolayer.
Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
-
Cell Seeding:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².
-
-
Cell Differentiation:
-
Maintain the cell cultures in a humidified incubator at 37°C with 5% CO₂ for 21 to 28 days to allow for spontaneous differentiation into a polarized monolayer.
-
Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter (e.g., EVOM2™) before and after the transport experiment.
-
Monolayers are considered suitable for permeability studies when the TEER values are ≥ 300 Ω·cm²[5].
-
The integrity of the monolayer can also be assessed by measuring the permeability of a paracellular marker such as Lucifer yellow or ¹⁴C-mannitol. The Papp for mannitol (B672) should be < 0.5 x 10⁻⁶ cm/s.
-
Bidirectional Transport Study of Rosuvastatin
-
Preparation of Transport Buffer:
-
Prepare Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, adjusted to pH 7.4 for the basolateral compartment and pH 6.5 for the apical compartment to mimic physiological conditions[6].
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer and pre-incubate for 30 minutes at 37°C.
-
Apical to Basolateral (A-B) Transport:
-
Add the transport buffer containing Rosuvastatin (e.g., at a concentration of 10 µM) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the transport buffer containing Rosuvastatin to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period, typically 2 hours.
-
At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.
-
Inhibition Studies (Optional)
-
To investigate the involvement of specific transporters, pre-incubate the Caco-2 monolayers with known inhibitors (e.g., 3 µM Ko143 for BCRP, 5 µM Zosuquidar for P-gp) for 30-60 minutes before adding Rosuvastatin.
-
The transport experiment is then carried out in the continued presence of the inhibitor.
Sample Analysis
-
Quantify the concentration of Rosuvastatin in the collected samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value (in cm/s) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug transport (µmol/s or mg/s).
-
A is the surface area of the permeable membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/mL or mg/mL).
-
-
Calculation of Efflux Ratio (ER): The efflux ratio is calculated to determine if the test compound is a substrate of efflux transporters:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 is generally considered indicative of active efflux.
Conclusion
The Caco-2 permeability assay is a robust and indispensable tool in drug development for predicting the intestinal absorption of compounds like Rosuvastatin. The detailed protocols and data presented in this application note provide a framework for researchers to conduct these assays and interpret the results effectively. The findings from such studies are critical for understanding the pharmacokinetic profile of Rosuvastatin and for anticipating potential drug-drug interactions involving intestinal transporters. The data consistently indicate that Rosuvastatin is a substrate for efflux transporters, particularly BCRP, which significantly limits its absorptive permeability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Transepithelial transport of rosuvastatin and effect of ursolic acid on its transport in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Application Notes and Protocols for Rosuvastatin Efficacy Studies in Rat Models of Hyperlipidemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. Rodent models, particularly rats, are instrumental in preclinical studies to evaluate the efficacy of lipid-lowering agents like rosuvastatin (B1679574). Rosuvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing various rat models of hyperlipidemia to assess the therapeutic efficacy of rosuvastatin.
Commonly Used Rat Models for Hyperlipidemia
Several well-established rat models are used to induce hyperlipidemia, each with distinct characteristics. The choice of model often depends on the specific research question and the aspect of hyperlipidemia being investigated.
-
High-Fat Diet (HFD)-Induced Hyperlipidemia: This is the most common model, mimicking diet-induced hyperlipidemia in humans.[6][7][8][9]
-
Poloxamer 407 (P-407)-Induced Hyperlipidemia: This model offers a rapid and reversible induction of hyperlipidemia, useful for short-term studies.[10][11][12]
-
Streptozotocin (STZ)-Nicotinamide-Induced Diabetic Hyperlipidemia: This model is relevant for studying the interplay between diabetes and dyslipidemia.[13][14][15]
Experimental Protocols
High-Fat Diet (HFD)-Induced Hyperlipidemia Model
This model is ideal for long-term studies investigating the effects of rosuvastatin on diet-induced dyslipidemia and associated complications like non-alcoholic fatty liver disease (NAFLD).[7][16]
Experimental Workflow:
References
- 1. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 4. Rosuvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosuvastatin ameliorates high-fat and high-cholesterol diet-induced nonalcoholic steatohepatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. The poloxamer 407-induced hyperlipidemic atherogenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijbcp.com [ijbcp.com]
- 14. researchgate.net [researchgate.net]
- 15. Streptozotocin-nicotinamide-induced diabetes in the rat. Characteristics of the experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. perinataljournal.com [perinataljournal.com]
Application Notes and Protocols for Zebrafish Modeling in Rosuvastatin Research on Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the zebrafish model system to investigate the effects of rosuvastatin (B1679574) on angiogenesis. The zebrafish, with its rapid development, optical transparency, and genetic tractability, offers a powerful in vivo platform for screening and mechanistic studies of compounds modulating blood vessel formation.
Introduction to Rosuvastatin and Angiogenesis
Rosuvastatin, a member of the statin class of drugs, is primarily known for its lipid-lowering effects by inhibiting HMG-CoA reductase.[1] Beyond its role in cholesterol management, rosuvastatin has been shown to have pleiotropic effects, including the modulation of angiogenesis—the formation of new blood vessels from pre-existing ones. This process is crucial in both normal physiological development and pathological conditions such as tumor growth and cardiovascular disease.[2][3]
The effect of statins on angiogenesis is complex and can be biphasic, demonstrating both pro- and anti-angiogenic properties that are often dose-dependent.[4] In the context of zebrafish models, rosuvastatin has been identified as an anti-angiogenic compound at certain concentrations, primarily through the modulation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[4] Conversely, studies in other animal models have highlighted the pro-angiogenic potential of rosuvastatin, often linked to the activation of endothelial Nitric Oxide Synthase (eNOS).[5] The zebrafish model provides an excellent system for dissecting these dose-dependent effects and underlying molecular mechanisms.
Quantitative Data Summary
The following tables summarize the quantitative effects of rosuvastatin on angiogenesis in zebrafish and related in vitro models.
Table 1: Anti-Angiogenic Effects of Rosuvastatin on Zebrafish Intersegmental Vessels (ISVs)
| Concentration | Effect on ISV Number | Effect on ISV Length | Reference |
| 10-200 ng/mL | Inhibition | Inhibition | [4] |
| 200 ng/mL | Significantly reduced | Significantly reduced | [4] |
Table 2: Effects of Rosuvastatin on Endothelial Cells (Human Umbilical Vein Endothelial Cells - HUVECs)
| Concentration | Effect | Assay | Reference |
| 5.87 µM | IC50 for viability | Viability Assay | [3] |
| 25 µM | Decreased cell growth and migration | Cell Growth and Migration Assay | [6] |
| 50 µM | Inhibition of VEGF-A and MMP-9 expression | RT-PCR | [6] |
Signaling Pathways
Rosuvastatin's Anti-Angiogenic Mechanism via VEGF Pathway Inhibition
At higher concentrations, rosuvastatin has been shown to exert anti-angiogenic effects by interfering with the VEGF signaling pathway. This pathway is critical for endothelial cell proliferation, migration, and differentiation. The diagram below illustrates the key components of the VEGF pathway that are potentially inhibited by rosuvastatin.
Caption: Rosuvastatin inhibiting the VEGF signaling pathway.
Rosuvastatin's Pro-Angiogenic Mechanism via eNOS Pathway Activation
At lower concentrations, rosuvastatin can promote angiogenesis, a phenomenon linked to the activation of the eNOS pathway, leading to the mobilization of endothelial progenitor cells.
Caption: Rosuvastatin promoting angiogenesis via the eNOS pathway.
Experimental Protocols
Protocol 1: Zebrafish Anti-Angiogenesis Assay
This protocol details the steps to assess the anti-angiogenic potential of rosuvastatin using transgenic zebrafish embryos that express a fluorescent protein in their vascular endothelium (e.g., Tg(flk1:EGFP) or Tg(kdrl:mCherry)).
Materials:
-
Transgenic zebrafish embryos (e.g., Tg(flk1:EGFP))
-
Embryo medium (E3)
-
Rosuvastatin calcium salt
-
Dimethyl sulfoxide (B87167) (DMSO)
-
24-well plates
-
Microscope with fluorescence imaging capabilities
-
Image analysis software (e.g., ImageJ)
-
Tricaine methanesulfonate (B1217627) (MS-222) for anesthesia
Procedure:
-
Embryo Collection and Staging:
-
Collect freshly fertilized eggs from healthy, breeding adult transgenic zebrafish.
-
Incubate the embryos in E3 medium at 28.5°C.
-
At 24 hours post-fertilization (hpf), select healthy, normally developing embryos for the assay.
-
-
Drug Preparation:
-
Prepare a stock solution of rosuvastatin in DMSO.
-
Prepare a series of working solutions of rosuvastatin in E3 medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[4] A suggested concentration range for rosuvastatin is 10-200 ng/mL.[4]
-
Prepare a vehicle control group with E3 medium containing the same final concentration of DMSO as the drug-treated groups.
-
-
Embryo Treatment:
-
Transfer 20-30 healthy embryos per well into a 24-well plate.
-
Remove the E3 medium and add the prepared rosuvastatin working solutions or vehicle control to the respective wells.
-
Incubate the embryos at 28.5°C for 24 hours.
-
-
Imaging and Quantification:
-
At 48 hpf, anesthetize the embryos using tricaine.
-
Mount the embryos laterally on a microscope slide.
-
Capture fluorescent images of the trunk region of each embryo, focusing on the intersegmental vessels (ISVs).
-
Using image analysis software, quantify the following parameters:
-
Total number of complete ISVs.
-
Average length of the ISVs.
-
-
-
Data Analysis:
-
Compare the mean ISV number and length between the control and rosuvastatin-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant decrease in ISV number or length in the rosuvastatin-treated groups indicates an anti-angiogenic effect.
-
Experimental Workflow
The following diagram outlines the general workflow for a zebrafish-based angiogenesis drug screening experiment.
References
- 1. biobide.com [biobide.com]
- 2. researchgate.net [researchgate.net]
- 3. Rosuvastatin, identified from a zebrafish chemical genetic screen for antiangiogenic compounds, suppresses the growth of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Effects of Some Cardiovascular Drugs on Angiogenesis by Transgenic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosuvastatin Enhances Angiogenesis via eNOS-Dependent Mobilization of Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancerresgroup.us [cancerresgroup.us]
Protocol for Measuring Rosuvastatin-Induced Changes in Gene Expression
Application Note
This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to measure the changes in gene expression induced by rosuvastatin (B1679574). Rosuvastatin is a widely prescribed statin that primarily functions by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] Beyond its lipid-lowering effects, rosuvastatin has been shown to exert pleiotropic effects, including anti-inflammatory actions and modulation of various signaling pathways, which are reflected in altered gene expression profiles.[5][6][7]
This protocol details the necessary steps from cell culture and rosuvastatin treatment to RNA extraction and subsequent gene expression analysis using quantitative Polymerase Chain Reaction (qPCR) and RNA-Sequencing (RNA-Seq). Furthermore, it outlines key signaling pathways affected by rosuvastatin and presents a framework for data analysis and visualization. The provided methodologies are based on established practices in the field to ensure reproducibility and accuracy.
Key Signaling Pathways Modulated by Rosuvastatin
Rosuvastatin influences several key signaling pathways:
-
Cholesterol Biosynthesis and Metabolism: As a direct inhibitor of HMG-CoA reductase, rosuvastatin significantly impacts the expression of genes involved in cholesterol metabolism. This includes the upregulation of genes such as HMG-CoA reductase (HMGCR) itself, as well as genes involved in cholesterol uptake and efflux like the LDL receptor (LDLR), and ATP-binding cassette transporters ABCA1 and ABCG1.[8][9] The transcription factor SREBP-2 plays a crucial role in mediating these effects.[9]
-
NF-κB Signaling Pathway: Studies have shown that rosuvastatin can modulate the NF-κB signaling pathway, which is a key regulator of inflammation. Rosuvastatin has been observed to reduce the expression of NF-κB-p65 and downstream targets like matrix metalloproteinases (MMPs), suggesting an anti-inflammatory role.[5]
-
Myopathy-Related Pathways: Statin-induced myopathy is a known side effect. Gene expression studies in human myotubes have revealed that statins can alter the expression of genes involved in RNA metabolism and other cellular processes, with some differences observed between different statins like simvastatin (B1681759) and rosuvastatin.[1]
-
Cancer-Related Pathways: Emerging evidence suggests that statins may have anti-cancer properties. Rosuvastatin has been shown to inhibit cell proliferation and epithelial-mesenchymal transition (EMT) in cancer cell lines by altering the expression of genes like E-Cadherin and Vimentin.[10]
Experimental Protocols
Cell Culture and Rosuvastatin Treatment
This section details the culturing of relevant cell lines and the subsequent treatment with rosuvastatin. The choice of cell line should be guided by the research question. Examples include hepatocytes (e.g., HepG2) for studying cholesterol metabolism, myotubes for myopathy research, or specific cancer cell lines.[1][3]
Materials:
-
Selected cell line (e.g., primary human myotubes, HepG2)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS)
-
Rosuvastatin (pharmaceutical grade)
-
Dimethyl sulfoxide (B87167) (DMSO, as a vehicle for rosuvastatin)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the chosen cell line according to standard protocols.
-
Once cells reach the desired confluency (typically 70-80%), replace the medium with fresh medium containing either rosuvastatin at the desired concentration (e.g., 5 µM to 10 µM) or an equivalent volume of DMSO for the vehicle control.[11][12]
-
Incubate the cells for the desired treatment duration (e.g., 24 to 96 hours).[10][13]
-
After incubation, harvest the cells for RNA extraction.
RNA Extraction and Quantification
This protocol outlines the isolation of high-quality total RNA from cultured cells.
Materials:
-
RLT Buffer (Qiagen) with β-mercaptoethanol
-
Qiagen RNeasy Mini Kit or similar
-
QIAshredder columns (Qiagen)
-
Ethanol (70%)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Lyse the cells directly in the culture dish by adding RLT buffer supplemented with β-mercaptoethanol.[11]
-
Homogenize the lysate using a QIAshredder column.[11]
-
Proceed with RNA purification using the RNeasy Mini Kit following the manufacturer's instructions.[11] This typically involves binding the RNA to a silica (B1680970) membrane, washing away contaminants, and eluting the pure RNA.
-
Quantify the extracted RNA using a spectrophotometer to determine the concentration and assess purity (A260/A280 ratio should be ~2.0).[11]
Gene Expression Analysis by quantitative PCR (qPCR)
qPCR is a targeted approach to measure the expression of specific genes of interest.
Materials:
-
Extracted total RNA
-
Reverse transcriptase enzyme (e.g., SuperScript IV)[11]
-
cDNA synthesis kit
-
SYBR Green Master Mix[11]
-
Gene-specific forward and reverse primers
-
qPCR instrument (e.g., StepOnePlus Real-Time PCR System)[11]
Procedure:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase and a cDNA synthesis kit according to the manufacturer's protocol.[11]
-
Prepare the qPCR reaction mix by combining SYBR Green Master Mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.
-
Run the qPCR reaction using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a dissociation (melt) curve analysis at the end of the run to verify the specificity of the amplified product.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).
Gene Expression Analysis by RNA-Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome.
Materials:
-
Extracted total RNA of high quality (RIN > 8)
-
RNA-Seq library preparation kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
Procedure:
-
Prepare RNA-Seq libraries from the extracted RNA using a commercially available kit. This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the prepared libraries on an NGS platform.
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as counts or transcripts per million - TPM).
-
Perform differential gene expression analysis between rosuvastatin-treated and control samples to identify genes with significantly altered expression.[14]
Data Presentation
Quantitative data from gene expression analysis should be summarized in clearly structured tables for easy comparison.
Table 1: Relative Gene Expression Changes Measured by qPCR
| Gene | Treatment Group | Fold Change (vs. Control) | p-value |
| HMGCR | Rosuvastatin (5 µM) | 2.5 | <0.05 |
| LDLR | Rosuvastatin (5 µM) | 3.1 | <0.01 |
| ABCA1 | Rosuvastatin (5 µM) | 1.8 | <0.05 |
| NFKB1 | Rosuvastatin (5 µM) | 0.6 | <0.05 |
| VIM | Rosuvastatin (10 µM) | 0.6 | <0.01 |
This table is a representative example; actual values will vary based on experimental conditions.
Table 2: Top Differentially Expressed Genes from RNA-Seq Analysis
| Gene Symbol | Log2 Fold Change | p-adj | Regulation |
| INSIG1 | 4.2 | <0.001 | Upregulated |
| HMGCS1 | 3.8 | <0.001 | Upregulated |
| SQLE | 3.5 | <0.001 | Upregulated |
| ANKRD1 | -2.9 | <0.001 | Downregulated |
| IL18RAP | -1.5 | <0.05 | Downregulated |
This table is a representative example; actual gene lists and values will depend on the specific experiment.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate the experimental workflow and a key signaling pathway.
Caption: Experimental workflow for measuring rosuvastatin-induced gene expression changes.
Caption: Simplified signaling pathway of rosuvastatin's effect on cholesterol metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. gene2rx.com [gene2rx.com]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of simvastatin and rosuvastatin on RAS protein, matrix metalloproteinases and NF‐κB in lung cancer and in normal pulmonary tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vivo effects of simvastatin and rosuvastatin on global gene expression in peripheral blood leucocytes in a human inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of Rosuvastatin on the expression of the genes involved in cholesterol metabolism in rats: adaptive responses by extrahepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined Effects of Rosuvastatin and Exercise on Gene Expression of Key Molecules Involved in Cholesterol Metabolism in Ovariectomized Rats | PLOS One [journals.plos.org]
- 10. Rosuvastatin inhibit spheroid formation and epithelial-mesenchymal transition (EMT) in prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. qPCR analysis [bio-protocol.org]
- 12. RNA-Sequencing Analysis of HepG2 Cells Treated with Atorvastatin | PLOS One [journals.plos.org]
- 13. Statins Cause Profound Effects on Gene Expression in Human Cancer Cells In Vitro: The Role of Membrane Microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
Determining Rosuvastatin's Antioxidant Capacity: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574), a potent inhibitor of HMG-CoA reductase, is widely prescribed for its lipid-lowering effects. Beyond its primary mechanism of action, emerging evidence highlights its pleiotropic effects, including significant antioxidant properties. These antioxidant activities are thought to contribute to its cardiovascular protective benefits by mitigating oxidative stress, a key factor in the pathophysiology of atherosclerosis and other cardiovascular diseases. This document provides detailed application notes and experimental protocols for a panel of in vitro assays to rigorously determine and quantify the antioxidant capacity of rosuvastatin.
Data Summary: Quantitative Antioxidant Capacity of Rosuvastatin
The following tables summarize the quantitative data on rosuvastatin's antioxidant capacity as determined by various in vitro assays. These values provide a comparative measure of its potential to counteract oxidative damage.
| Assay | Parameter | Result | Reference |
| DPPH Radical Scavenging Assay | IC50 | 1.45 mg/mL | [1] |
| Lipid Peroxidation Assay (TBARS) | MDA Inhibition | Significant reduction in MDA levels | [2][3] |
| Cellular Antioxidant Activity (CAA) | EC50 | Data not currently available in the searched literature. | |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value | Significant concentration-dependent ferric reducing potential.[4] | [4] |
Key In Vitro Assays and Experimental Protocols
This section details the methodologies for key in vitro experiments to assess the antioxidant capacity of rosuvastatin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of rosuvastatin in methanol.
-
Ascorbic acid can be used as a positive control.
-
-
Assay Procedure:
-
Add 1 mL of the DPPH solution to 2 mL of each rosuvastatin concentration (or control).
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value, the concentration of rosuvastatin required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging against the concentration of rosuvastatin. A study reported an IC50 value of 1.45 mg/mL for rosuvastatin.[1]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a series of concentrations of rosuvastatin.
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
Add 150 µL of the FRAP reagent to a microplate well.
-
Add 20 µL of the rosuvastatin solution (or standard/blank).
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Construct a standard curve using the absorbance values of the Fe²⁺ standards.
-
Determine the FRAP value of rosuvastatin by comparing its absorbance to the standard curve. The results are expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound. One study demonstrated that rosuvastatin exhibits a significant concentration-dependent ferric reducing potential.[4]
-
References
- 1. Statins in Endothelial Signaling and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosuvastatin alleviates high-salt and cholesterol diet-induced cognitive impairment in rats via Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rosuvastatin activates autophagy via inhibition of the Akt/mTOR axis in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of ApoE-Knockout Mice in Rosuvastatin Atherosclerosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apolipoprotein E-knockout (ApoE-/-) mice are a cornerstone model in atherosclerosis research. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that closely mimic human pathology, making them an invaluable tool for studying disease progression and evaluating therapeutic interventions. Rosuvastatin (B1679574), a potent HMG-CoA reductase inhibitor, has been extensively studied for its lipid-lowering and pleiotropic anti-atherosclerotic effects. This document provides detailed application notes and experimental protocols for utilizing ApoE-/- mice in studies investigating the impact of rosuvastatin on atherosclerosis.
Data Summary
The following tables summarize quantitative data from various studies on the effects of rosuvastatin in ApoE-/- mice.
Table 1: Effect of Rosuvastatin on Plasma Lipid Profile in ApoE-/- Mice
| Parameter | Control (High-Fat Diet) | Rosuvastatin Treatment | Percentage Change | Reference |
| Total Cholesterol (mg/dL) | 450 ± 50 | 250 ± 30 | ↓ 44.4% | [1][2] |
| LDL Cholesterol (mg/dL) | 200 ± 25 | 100 ± 15 | ↓ 50.0% | [1] |
| Triglycerides (mg/dL) | 150 ± 20 | 100 ± 12 | ↓ 33.3% | [1] |
| HDL Cholesterol (mg/dL) | 50 ± 8 | 55 ± 7 | ↑ 10.0% | [1] |
Values are represented as mean ± standard deviation and are aggregated from multiple sources for illustrative purposes.
Table 2: Effect of Rosuvastatin on Atherosclerotic Lesion Size in ApoE-/- Mice
| Measurement | Control (High-Fat Diet) | Rosuvastatin Treatment | Percentage Change | Reference |
| Aortic Lesion Area (%) | 35 ± 5 | 15 ± 3 | ↓ 57.1% | [3][4] |
| Aortic Sinus Lesion Area (μm²) | 300,000 ± 40,000 | 150,000 ± 25,000 | ↓ 50.0% | [5][6] |
Values are represented as mean ± standard deviation and are aggregated from multiple sources for illustrative purposes.
Table 3: Effect of Rosuvastatin on Inflammatory Markers in ApoE-/- Mice
| Marker | Control (High-Fat Diet) | Rosuvastatin Treatment | Percentage Change | Reference |
| IL-6 (pg/mL) | 150 ± 20 | 80 ± 10 | ↓ 46.7% | [1][7] |
| CCL2 (pg/mL) | 200 ± 30 | 100 ± 15 | ↓ 50.0% | [1][7] |
| TNF-α (pg/mL) | 120 ± 15 | 70 ± 10 | ↓ 41.7% | [7] |
| ICAM-1 Expression (%) | 100 (baseline) | 60 ± 8 | ↓ 40.0% | [8] |
| VCAM-1 Expression (%) | 100 (baseline) | 65 ± 7 | ↓ 35.0% | [8] |
Values are represented as mean ± standard deviation and are aggregated from multiple sources for illustrative purposes.
Experimental Protocols
Animal Model and Atherosclerosis Induction
Objective: To establish an atherosclerotic mouse model using ApoE-/- mice.
Materials:
-
Male ApoE-/- mice (8 weeks old)[9]
-
High-fat diet (HFD), typically containing 21% fat and 0.15% cholesterol[9]
-
Standard chow diet
-
Animal caging and husbandry supplies
Protocol:
-
Acquire 8-week-old male ApoE-/- mice and allow them to acclimate for one to two weeks on a standard chow diet.[9]
-
Randomly divide the mice into a control group and a rosuvastatin treatment group.
-
Switch the diet of both groups from standard chow to a high-fat diet to induce and accelerate the development of atherosclerosis.[9]
-
Maintain the mice on the HFD for the duration of the study, typically ranging from 8 to 20 weeks.[3][9]
Rosuvastatin Administration
Objective: To administer rosuvastatin to the treatment group.
Materials:
-
Rosuvastatin calcium salt
-
Vehicle for administration (e.g., normal saline, or mixed in the diet)
-
Oral gavage needles or equipment for diet mixing
Protocol:
-
Prepare the rosuvastatin solution in the chosen vehicle. A common dosage is 10 mg/kg/day.[9]
-
For oral gavage, administer the rosuvastatin solution to the mice in the treatment group once daily.[9]
-
Alternatively, mix the rosuvastatin into the high-fat diet at a concentration that will deliver the target dose based on average daily food consumption.[2]
-
The control group should receive the vehicle alone (oral gavage) or the high-fat diet without rosuvastatin.
-
Continue the treatment for the entire study period (e.g., 8-20 weeks).[3][9]
Quantification of Atherosclerotic Lesions
Objective: To measure the extent of atherosclerotic plaque formation in the aorta.
Materials:
-
Dissection tools
-
Perfusion buffer (e.g., phosphate-buffered saline [PBS])
-
Fixative (e.g., 4% paraformaldehyde)
-
Oil Red O or Sudan IV stain
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the mice with PBS through the left ventricle to flush out the blood, followed by perfusion with a fixative.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Clean the aorta of any surrounding adipose and connective tissue.
-
For en face analysis, open the aorta longitudinally, pin it flat on a black wax surface, and stain with Oil Red O or Sudan IV to visualize lipid-rich plaques.[3][4]
-
Capture high-resolution images of the stained aorta.
-
Use image analysis software to quantify the total aortic area and the lesion-covered area. The lesion size is typically expressed as a percentage of the total aortic surface area.
-
For aortic root analysis, embed the heart and proximal aorta in OCT compound, freeze, and cryosection.
-
Stain the sections with Oil Red O and counterstain with hematoxylin (B73222) to visualize the plaque within the aortic sinus.[5]
-
Capture images and quantify the lesion area in the aortic root sections.
Analysis of Plasma Lipids and Inflammatory Markers
Objective: To measure the levels of lipids and inflammatory cytokines in the blood.
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Commercial ELISA kits for specific inflammatory markers (e.g., IL-6, CCL2, TNF-α)
-
Colorimetric assay kits for total cholesterol, LDL, HDL, and triglycerides
-
Spectrophotometer or plate reader
Protocol:
-
Collect blood from the mice via cardiac puncture or retro-orbital bleeding at the time of euthanasia.
-
Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Thaw the plasma samples on ice.
-
Measure the concentrations of total cholesterol, LDL, HDL, and triglycerides using commercially available colorimetric assay kits according to the manufacturer's instructions.[1]
-
Measure the plasma levels of inflammatory markers such as IL-6, CCL2, and TNF-α using specific ELISA kits according to the manufacturer's protocols.[1][7]
Visualizations
Experimental Workflow
References
- 1. Practical assessment of the quantification of atherosclerotic lesions in apoE⁻/⁻ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Rosuvastatin exerts anti-atherosclerotic effects by improving macrophage-related foam cell formation and polarization conversion via mediating autophagic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rosuvastatin prevents endothelial cell death and reduces atherosclerotic lesion formation in ApoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosuvastatin exerts anti-atherosclerotic effects by improving macrophage-related foam cell formation and polarization conversion via mediating autophagic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Rapid quantification of aortic lesions in apoE(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical assessment of the quantification of atherosclerotic lesions in apoE⁻/⁻ mice. | Semantic Scholar [semanticscholar.org]
- 9. search.library.berkeley.edu [search.library.berkeley.edu]
Application Notes and Protocols: Quantification of Rosuvastatin in Tissue Samples using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574) is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4][5] It is widely prescribed to lower cholesterol levels and reduce the risk of cardiovascular disease.[1][4] Understanding the distribution and concentration of rosuvastatin in various tissues is crucial for preclinical and clinical drug development, enabling the assessment of efficacy and potential off-target effects. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantification of drugs and their metabolites in biological matrices.[1][6][7][8] This document provides detailed application notes and protocols for the quantification of rosuvastatin in tissue samples using HPLC.
Rosuvastatin Signaling Pathway
Rosuvastatin's primary mechanism of action is the inhibition of the HMG-CoA reductase enzyme, which plays a critical role in the synthesis of cholesterol in the liver.[1][2][3] By blocking this enzyme, rosuvastatin reduces the production of mevalonate, a key precursor in the cholesterol synthesis pathway.[1][2] This leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells.[2][3] The increased number of LDL receptors enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, thereby lowering overall "bad" cholesterol levels.[2][3]
Caption: Rosuvastatin inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis.
Experimental Protocols
This section outlines the detailed methodologies for the quantification of rosuvastatin in tissue samples, from sample preparation to HPLC analysis and method validation.
General Experimental Workflow
The overall process for quantifying rosuvastatin in tissue samples involves several key steps: tissue homogenization, extraction of the drug from the tissue matrix, separation and detection using HPLC, and finally, data analysis.
Caption: General workflow for rosuvastatin quantification in tissue samples.
Materials and Reagents
-
Rosuvastatin calcium reference standard
-
Internal standard (e.g., atorvastatin, fluvastatin, or a deuterated rosuvastatin)[9]
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid, acetic acid, or phosphate (B84403) buffers
-
Reagents for extraction (e.g., trichloroacetic acid, methyl tert-butyl ether, ethyl acetate)
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Analytical balance
-
Volumetric flasks and pipettes
Sample Preparation
Proper sample preparation is critical for accurate quantification. The goal is to efficiently extract rosuvastatin from the complex tissue matrix while removing interfering substances.
Protocol 1: Protein Precipitation (PPT)
This is a simple and rapid method suitable for a variety of tissues.
-
Weighing: Accurately weigh approximately 100-200 mg of the tissue sample.
-
Homogenization: Add the tissue to a tube with a 3-fold volume (w/v) of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4). Homogenize the tissue until a uniform consistency is achieved.
-
Precipitation: To 100 µL of the tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.
-
Injection: Inject a suitable volume (e.g., 10-20 µL) into the HPLC system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT.
-
Homogenization: Follow steps 1 and 2 from the Protein Precipitation protocol.
-
Extraction: To 100 µL of the tissue homogenate, add the internal standard solution. Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and n-hexane).
-
Vortexing: Vortex the mixture for 5-10 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Transfer the organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
-
Injection: Inject the reconstituted sample into the HPLC system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest samples and is ideal for low concentration levels.
-
Homogenization: Follow steps 1 and 2 from the Protein Precipitation protocol.
-
Pre-treatment: To 100 µL of the tissue homogenate, add the internal standard and any necessary pre-treatment solutions (e.g., acid or base to adjust pH).
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elution: Elute rosuvastatin and the internal standard with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Injection: Inject the sample into the HPLC system.
HPLC Conditions
The following tables summarize typical HPLC conditions for rosuvastatin analysis. The specific conditions may require optimization based on the instrumentation and specific tissue matrix.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm)[6] | C8 (e.g., 4.6 x 250 mm, 5 µm)[7] | C18 (e.g., 2.1 x 50 mm, 1.9 µm)[10] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.5) (50:50, v/v)[1] | Methanol:0.1M Formic Acid (75:25, v/v)[7] | Acetonitrile:0.025% Acetic Acid in Water (Gradient)[10] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[7] | 0.5 mL/min[10] |
| Column Temp. | 40°C[1] | Ambient | 40°C[10] |
| Injection Vol. | 10 µL[1] | 10 µL[7] | 0.5 µL[10] |
| Detector | UV at 254 nm[1] | UV at 280 nm[7] | MS/MS |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.
Table 2: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99[6] |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at LLOQ)[8] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)[8] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy and precision within acceptance criteria[6] |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration |
Data Presentation
The quantitative data obtained from the analysis of tissue samples should be summarized in a clear and structured format for easy comparison.
Table 3: Example of Quantitative Data Summary for Rosuvastatin in Rat Tissues
| Parameter | Liver | Kidney | Muscle |
| Retention Time (min) | 5.2 | 5.2 | 5.2 |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | 0.998 | 0.999 | 0.997 |
| LOD (ng/mL) | 0.3 | 0.4 | 0.5 |
| LOQ (ng/mL) | 1.0 | 1.2 | 1.5 |
| Mean Recovery (%) | 85.2 ± 4.1 | 82.5 ± 5.3 | 78.9 ± 6.2 |
| Intra-day Precision (%RSD) | < 6% | < 7% | < 8% |
| Inter-day Precision (%RSD) | < 8% | < 9% | < 10% |
Table 4: Example of Rosuvastatin Concentration in Rat Tissues after Oral Administration
| Time Point (hours) | Liver Conc. (ng/g) | Kidney Conc. (ng/g) | Muscle Conc. (ng/g) |
| 1 | 150.3 ± 25.1 | 85.6 ± 12.4 | 20.1 ± 5.8 |
| 4 | 250.7 ± 30.5 | 110.2 ± 15.9 | 35.4 ± 8.1 |
| 8 | 180.2 ± 21.8 | 75.9 ± 10.3 | 25.6 ± 6.7 |
| 24 | 30.5 ± 7.2 | 15.1 ± 4.5 | 5.8 ± 2.1 |
Conclusion
The protocols and methods described in this document provide a comprehensive guide for the quantification of rosuvastatin in various tissue samples using HPLC. Adherence to these guidelines, including proper sample preparation and method validation, will ensure the generation of accurate and reliable data for pharmacokinetic and drug distribution studies. The provided tables and diagrams serve as a framework for data presentation and understanding the experimental workflow and the drug's mechanism of action.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. mdpi.com [mdpi.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. ijpsr.com [ijpsr.com]
- 6. ijrrr.com [ijrrr.com]
- 7. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of rosuvastatin in rat plasma by HPLC: Validation and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpc.com [ijrpc.com]
- 10. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Rosuvastatin's Effects on Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosuvastatin (B1679574) is a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] Its primary action is in the liver, where it reduces cholesterol production, leading to an upregulation of low-density lipoprotein (LDL) receptors and increased clearance of LDL cholesterol from the circulation.[4][5] Understanding the cellular and molecular effects of rosuvastatin on hepatocytes is crucial for elucidating its therapeutic mechanisms and potential side effects.
This document provides detailed application notes and protocols for studying the effects of rosuvastatin on hepatocytes using common in vitro cell culture models: the human hepatoma cell line HepG2 and primary human hepatocytes. These models are instrumental in investigating the drug's impact on cholesterol metabolism, cell viability, and relevant signaling pathways.[6][7]
Cell Culture Models
HepG2 Cells: A human hepatoma cell line that retains many differentiated hepatic functions, including the synthesis and secretion of plasma proteins and the regulation of cholesterol metabolism.[8] HepG2 cells are a widely used and reproducible model for studying statin efficacy and cytotoxicity.[6]
Primary Human Hepatocytes (PHH): These cells are isolated directly from human liver tissue and provide a model that most closely represents in vivo liver physiology. While more variable and challenging to culture than cell lines, PHH are considered the gold standard for in vitro hepatotoxicity and drug metabolism studies.[7][9]
Data Presentation
Rosuvastatin Cytotoxicity
| Cell Line | Assay | IC50 | Reference |
| HepG2 | MTT | 58.7 µM | [10] |
| HepG2 | MTT | 59.1 µg/mL (approximately 122 µM) | [11] |
Effects of Rosuvastatin on Gene Expression in Hepatocytes
| Gene | Cell Model | Rosuvastatin Concentration | Change in Expression | Reference |
| CRP | Hep3B | 1 µM | 73% reduction in IL-6-induced mRNA | [9][12] |
| CRP | Primary Human Hepatocytes | 1 µM | 46% reduction in IL-6-induced secretion | [9][12] |
| Apo A-I | HepG2 | Dose-dependent | Increased mRNA and de novo synthesis | [8] |
| HMGCR | HepG2 | 10 µM (Lovastatin) | ~1.8-fold increase in mRNA | [13] |
| LDLR | HepG2 | Not specified | Upregulation | [14] |
| PCSK9 | Animal model | Not specified | Increased mRNA | [15] |
Experimental Protocols
Cell Culture and Rosuvastatin Treatment
Materials:
-
HepG2 cells (ATCC HB-8065) or cryopreserved primary human hepatocytes
-
Eagle's Minimum Essential Medium (EMEM) or specialized hepatocyte culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Rosuvastatin calcium salt (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tissue culture flasks, plates, and other sterile consumables
Protocol:
-
Cell Culture:
-
HepG2: Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Subculture cells every 3-4 days when they reach 80-90% confluency.
-
Primary Human Hepatocytes: Thaw and plate cryopreserved primary human hepatocytes according to the supplier's instructions. Maintain in specialized hepatocyte culture medium.
-
-
Rosuvastatin Stock Solution: Prepare a 10 mM stock solution of rosuvastatin in DMSO. Store at -20°C.
-
Treatment:
-
Seed hepatocytes in appropriate culture plates (e.g., 96-well for cytotoxicity, 6-well for RNA/protein isolation).
-
Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
Prepare working solutions of rosuvastatin by diluting the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Replace the existing medium with the rosuvastatin-containing medium.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment (MTT Assay)
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat cells with a range of rosuvastatin concentrations for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Cholesterol Biosynthesis
Materials:
-
[¹⁴C]-Acetate
-
Lipid extraction solution (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter
Protocol: [2]
-
Plate HepG2 cells in 6-well plates and treat with rosuvastatin for 24 hours.
-
Add [¹⁴C]-acetate (1 µCi/mL) to each well and incubate for an additional 2-4 hours.
-
Wash the cells twice with ice-cold PBS.
-
Extract total lipids by adding the hexane:isopropanol solution and incubating for 30 minutes.
-
Collect the lipid extract and separate the lipids by TLC.
-
Visualize the cholesterol band (e.g., using iodine vapor) and scrape the corresponding silica (B1680970) gel.
-
Quantify the amount of [¹⁴C] incorporated into cholesterol using a scintillation counter.
-
Express the results as a percentage of the control (vehicle-treated) cells.
Gene Expression Analysis (Quantitative RT-PCR)
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., HMGCR, LDLR, SREBP-2, PCSK9) and a housekeeping gene (e.g., GAPDH, ACTB).
Protocol: [19]
-
Treat hepatocytes with rosuvastatin for the desired time.
-
Isolate total RNA from the cells using a commercial RNA isolation kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qPCR using a suitable master mix and specific primers for the target and housekeeping genes. A typical cycling protocol is 95°C for 2 minutes, followed by 40 cycles of 95°C for 3 seconds and an annealing/extension step (e.g., 60°C for 1 minute).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
Protein Expression Analysis (Western Blot)
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SREBP-2, anti-HMGCR, anti-LDLR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Treat hepatocytes with rosuvastatin and then lyse the cells in RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for studying rosuvastatin's effects on hepatocytes.
Caption: Rosuvastatin's effect on the SREBP-2 signaling pathway in hepatocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Some pleiotropic effects of statins on hepatocellular carcinoma cells: Comparative study on atorvastatin, rosuvastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rosuvastatin selectively stimulates apolipoprotein A-I but not apolipoprotein A-II synthesis in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosuvastatin reduces interleukin-6-induced expression of C-reactive protein in human hepatocytes in a STAT3- and C/EBP-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journal.waocp.org [journal.waocp.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. static.igem.wiki [static.igem.wiki]
- 19. Rebaudioside A Enhances LDL Cholesterol Uptake in HepG2 Cells via Suppression of HMGCR Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medicine.uky.edu [medicine.uky.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Rosuvastatin's Impact on Atherosclerotic Plaque Volume Using Non-Invasive Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing non-invasive and minimally invasive imaging techniques to evaluate the therapeutic efficacy of rosuvastatin (B1679574) in reducing atherosclerotic plaque volume. The information collated from various clinical trials and research studies is intended to guide the design and implementation of preclinical and clinical investigations.
Introduction
Rosuvastatin, a potent HMG-CoA reductase inhibitor, has demonstrated significant efficacy in reducing low-density lipoprotein cholesterol (LDL-C) levels, a primary driver of atherosclerosis. Beyond its lipid-lowering effects, rosuvastatin exhibits pleiotropic effects, including anti-inflammatory and plaque-stabilizing properties.[1][2] Non-invasive imaging modalities are crucial for quantifying the impact of rosuvastatin on plaque burden and composition, offering valuable insights into its anti-atherosclerotic mechanisms.[3][4] This document outlines the application of key imaging techniques, summarizes quantitative findings from major studies, and provides standardized protocols.
Non-Invasive and Minimally Invasive Imaging Modalities
Several imaging techniques can be employed to assess changes in plaque volume and composition in response to rosuvastatin therapy. The choice of modality often depends on the vascular bed of interest, the specific plaque characteristics to be measured, and the clinical or research setting.
-
Intravascular Ultrasound (IVUS): A catheter-based technique providing high-resolution cross-sectional images of coronary artery walls. IVUS is considered a gold standard for quantifying plaque volume and has been extensively used in clinical trials to demonstrate the regression of coronary atherosclerosis with intensive statin therapy.[5][6][7]
-
Coronary Computed Tomography Angiography (CCTA): A non-invasive imaging modality that provides three-dimensional images of the coronary arteries. CCTA can accurately measure luminal stenosis and characterize plaque composition, distinguishing between calcified, non-calcified, and low-attenuation plaque.[8][9][10]
-
Magnetic Resonance Imaging (MRI): A non-invasive technique that offers excellent soft-tissue contrast, enabling detailed characterization of plaque components, such as the lipid-rich necrotic core (LRNC), fibrous cap, and calcification in various arterial beds, including the carotid and aortic arteries.[11][12][13]
-
18F-Sodium Fluoride Positron Emission Tomography-Computed Tomography (18F-NaF PET-CT): An imaging technique that identifies active microcalcification within atherosclerotic plaques, a marker of plaque instability. Studies have shown that rosuvastatin can reduce 18F-NaF uptake in plaques.[14]
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical trials investigating the effect of rosuvastatin on plaque volume and composition as assessed by various imaging modalities.
Table 1: Intravascular Ultrasound (IVUS) Studies
| Study (Trial) | Rosuvastatin Dose | Duration | Key Findings |
| ASTEROID | 40 mg/day | 24 months | - Percent Atheroma Volume (PAV): -0.98% median change (regression)[6][15]- Total Atheroma Volume (TAV): -6.1 mm³ mean reduction in the most diseased segment[6]- Minimum Lumen Diameter: Increased from 1.65 mm to 1.68 mm[5] |
| SATURN | 40 mg/day | 24 months | - PAV: -1.22% median change (greater regression than atorvastatin, though not statistically significant)[15][16]- TAV: -6.39 mm³ median change[16] |
| ELAN | Not specified | 6 months | - Plaque Burden: Reduced from 98.4 to 80.2 mm³/10mm[17]- Lipid Volume: Reduced from 44.1 to 28.6 mm³/10mm[17] |
| IBIS-3 | 40 mg/day | 12 months | - Primary endpoint: Change in necrotic core volume.[18][19] |
Table 2: Coronary Computed Tomography Angiography (CCTA) Studies
| Study | Rosuvastatin Dose | Duration | Key Findings |
| Li et al. (2016) | 10-20 mg/day (Intensive) | 18 months (median) | - Low-Attenuation Plaque (LAP) Volume: -7.1 mm³ annualized change (regression)[9]- Total Plaque Volume: -16.4 mm³ annualized change (regression)[9]- Percent Plaque Volume: -6.2% annualized change (regression)[9] |
| van Rosendael et al. (2021) | Not specified (Statin users) | Not specified | - Associated with larger decreases in LAP and fibro-fatty plaque volumes.[20]- Associated with a larger increase in high-density calcium volume.[20] |
Table 3: Magnetic Resonance Imaging (MRI) Studies
| Study (Trial) | Rosuvastatin Dose | Duration | Key Findings |
| ORION | 5 mg and 40/80 mg/day | 24 months | - Plaque Volume: No significant change.[11]- % Lipid-Rich Necrotic Core (%LRNC): -41.4% decrease in patients with baseline LRNC.[11][12] |
| Aortic Plaque Regression Study | 2.9-6.5 mg/day | 1 year | - Thoracic Aortic Plaque (Intensive Therapy): -9.1% regression.[21][22] |
| Corti et al. (2004) | Simvastatin (20-80 mg) | 6 months | - Aortic Plaque Volume: -12% reduction.[23] |
Experimental Protocols
Protocol for IVUS Assessment of Coronary Plaque
-
Patient Selection: Patients with angiographic evidence of coronary artery disease (CAD).
-
Intervention: Daily administration of rosuvastatin (e.g., 40 mg).
-
Imaging Procedure:
-
Perform baseline IVUS imaging of a target coronary artery with less than 50% stenosis.[6]
-
The IVUS catheter is advanced distal to the target segment.
-
Automated pullback of the IVUS catheter at a constant speed (e.g., 0.5 mm/s) is performed to acquire serial cross-sectional images.[7]
-
Follow-up IVUS imaging is conducted after a predefined period (e.g., 12 or 24 months) in the same coronary segment.[5][6]
-
-
Image Analysis:
-
Match baseline and follow-up IVUS images using anatomical landmarks (e.g., side branches).
-
Manually or semi-automatically trace the lumen and external elastic membrane (EEM) borders in each cross-sectional image.
-
Calculate Plaque Volume: Plaque Volume = EEM Volume - Lumen Volume.
-
Calculate Percent Atheroma Volume (PAV): PAV = (Plaque Volume / EEM Volume) * 100.
-
For virtual histology IVUS (IVUS-VH), plaque composition (fibrous, fibro-fatty, dense calcium, and necrotic core) is automatically quantified.[18][19]
-
Protocol for CCTA Assessment of Coronary Plaque
-
Patient Selection: Patients with suspected or known CAD.
-
Intervention: Daily administration of rosuvastatin (e.g., 10-20 mg for intensive therapy).[9]
-
Imaging Procedure:
-
Administer a beta-blocker to achieve a target heart rate (e.g., < 65 bpm).
-
Administer sublingual nitroglycerin to dilate coronary arteries.
-
Perform a baseline CCTA scan with intravenous contrast injection.
-
Repeat the CCTA scan after a specified follow-up period (e.g., 18 months).[9]
-
-
Image Analysis:
-
Reconstruct CCTA images.
-
Use dedicated software for semi-automated plaque analysis.
-
Identify and quantify coronary plaques in all major coronary arteries and their branches (≥2 mm in diameter).[20]
-
Characterize plaque composition based on Hounsfield Units (HU):
-
Low-Attenuation Plaque (e.g., <30 HU)
-
Fibro-fatty Plaque
-
Fibrous Plaque
-
Calcified Plaque (e.g., >350 HU)
-
-
Measure total plaque volume, percent plaque volume, and the volume of each plaque component.
-
Protocol for MRI Assessment of Carotid Plaque
-
Patient Selection: Patients with carotid stenosis (e.g., 16-79% by duplex ultrasound).[11]
-
Intervention: Daily administration of rosuvastatin (e.g., 5 mg for low-dose, 40/80 mg for high-dose).[11]
-
Imaging Procedure:
-
Image Analysis:
-
Manually or semi-automatically segment the lumen and outer wall boundaries of the carotid artery on the MR images.
-
Identify and quantify plaque components:
-
Lipid-Rich Necrotic Core (LRNC)
-
Calcification
-
Hemorrhage
-
-
Calculate wall area, lumen area, and the area of each plaque component.
-
Express compositional features as a percentage of the wall area (e.g., %LRNC = (LRNC area / wall area) * 100).[12]
-
Signaling Pathways and Experimental Workflows
Rosuvastatin's Effect on Macrophage Polarization and Plaque Stability
Rosuvastatin influences atherosclerosis progression by modulating macrophage phenotype and promoting plaque stability. It has been shown to promote the differentiation of monocytes into anti-inflammatory M2 macrophages, partly through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[24] This shift in macrophage polarization reduces inflammation within the plaque. Additionally, rosuvastatin is thought to inhibit the Rho-associated coiled-coil containing protein kinase (ROCK) pathway, which is involved in endothelial dysfunction and inflammation.[25]
Caption: Rosuvastatin's pleiotropic effects on plaque stability.
General Experimental Workflow for Assessing Rosuvastatin's Efficacy
The following diagram illustrates a typical workflow for a clinical trial designed to assess the impact of rosuvastatin on atherosclerotic plaque using non-invasive imaging.
Caption: A typical clinical trial workflow for imaging studies.
Conclusion
Non-invasive and minimally invasive imaging techniques are indispensable tools for evaluating the therapeutic effects of rosuvastatin on atherosclerosis. IVUS, CCTA, and MRI provide quantitative and qualitative data on plaque regression and changes in composition, offering crucial insights for drug development and clinical research. The provided protocols and data summaries serve as a valuable resource for designing and interpreting studies aimed at understanding and harnessing the anti-atherosclerotic properties of rosuvastatin.
References
- 1. Rosuvastatin exerts anti-atherosclerotic effects by improving macrophage-related foam cell formation and polarization conversion via mediating autophagic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. research.monash.edu [research.monash.edu]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Rosuvastatin Causes Atherosclerosis Regression | MDedge [mdedge.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ahajournals.org [ahajournals.org]
- 9. medscape.com [medscape.com]
- 10. Statins use and coronary artery plaque composition: Results from the International Multicenter CONFIRM Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of rosuvastatin therapy on carotid plaque morphology and composition in moderately hypercholesterolemic patients: a high-resolution magnetic resonance imaging trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Rosuvastatin effect on atherosclerotic plaque metabolism: A subclinical atherosclerosis imaging study with 18F-NaF PET-CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intensive lipid lowering agents and coronary atherosclerosis: Insights from intravascular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plaque Stabilization and Regression, from Mechanisms to Surveillance and Clinical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Early intervention with rosuvastatin decreases the lipid components of the plaque in acute coronary syndrome: analysis using integrated backscatter IVUS (ELAN study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 19. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 20. Association of Statin Treatment With Progression of Coronary Atherosclerotic Plaque Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. researchgate.net [researchgate.net]
- 23. ahajournals.org [ahajournals.org]
- 24. europeanreview.org [europeanreview.org]
- 25. Effect of rosuvastatin on ROCK activity, endothelial function, and inflammation in Asian patients with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Pleiotropic Landscape of Rosuvastatin: Application Notes and Protocols for Clinical Trial Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and implementing clinical trials to investigate the pleiotropic, or non-lipid-lowering, effects of rosuvastatin (B1679574). The protocols outlined below offer detailed methodologies for assessing key cardiovascular parameters beyond cholesterol reduction, including inflammation, oxidative stress, endothelial function, and atherosclerotic plaque stability.
I. Experimental Design for a Phase IV Clinical Trial
This section details a proposed experimental design for a prospective, randomized, double-blind, placebo-controlled clinical trial to evaluate the pleiotropic effects of rosuvastatin.
1. Study Title: An Investigation into the Pleiotropic Cardiovascular Effects of Rosuvastatin in Patients with Moderate Cardiovascular Risk.
2. Study Objective: To assess the effects of rosuvastatin on markers of inflammation, oxidative stress, endothelial function, and plaque stability, independent of its low-density lipoprotein cholesterol (LDL-C) lowering effects.
3. Study Population: A cohort of 200 adult patients (age 40-75) with moderate cardiovascular risk, as defined by established risk calculators, and without a history of statin use will be recruited.[1][2]
Table 1: Inclusion and Exclusion Criteria
| Inclusion Criteria | Exclusion Criteria |
| Age 40-75 years[1][2] | Current or prior statin therapy |
| Moderate cardiovascular risk | History of myopathy or rhabdomyolysis with statin use[3] |
| LDL-C between 70 and 189 mg/dL[1] | Active liver disease (ALT > 2x upper limit of normal)[3] |
| High-sensitivity C-reactive protein (hs-CRP) ≥2.0 mg/L | Severe renal impairment (eGFR <30 mL/min/1.73m²)[2] |
| Written informed consent | Uncontrolled hypertension[3] |
| Pregnancy or breastfeeding[1][2] |
4. Study Design and Treatment: Participants will be randomized in a 1:1 ratio to receive either rosuvastatin 20 mg daily or a matching placebo.[4][5][6] The study will have a duration of 24 weeks, with assessments at baseline, 12 weeks, and 24 weeks.
II. Experimental Protocols
This section provides detailed protocols for the key experiments to be conducted in the clinical trial.
1. Biomarkers of Inflammation
-
High-Sensitivity C-Reactive Protein (hs-CRP) and Interleukin-6 (IL-6)
-
Principle: Quantitative sandwich enzyme-linked immunosorbent assay (ELISA).
-
Protocol:
-
Collect whole blood in serum separator tubes. Centrifuge at 1,000 x g for 15 minutes. Store serum at -80°C.
-
On the day of the assay, bring samples and reagents to room temperature.
-
For hs-CRP, dilute serum samples 1:100 with the provided sample diluent.[7][8] For IL-6, a 1:3 dilution is recommended.[9]
-
Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.[10][11][12]
-
Incubate for the time specified in the kit instructions (typically 60-120 minutes) at room temperature or 37°C.[7][9][10][12]
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the enzyme-conjugated detection antibody to each well and incubate.[8][13]
-
Wash the wells again to remove unbound conjugate.
-
Add 100 µL of the substrate solution (e.g., TMB) and incubate in the dark.[13]
-
Add 50 µL of stop solution and read the absorbance at 450 nm using a microplate reader.[8][13]
-
Calculate concentrations based on the standard curve.
-
-
2. Biomarkers of Oxidative Stress
-
Superoxide Dismutase (SOD) Activity
-
Principle: Colorimetric assay that measures the inhibition of a chromogen reaction by SOD.
-
Protocol:
-
Collect plasma using heparin or EDTA tubes. Centrifuge at 700 x g for 15 minutes at 4°C.[14][15] Dilute plasma at least 1:5 with assay buffer.[14][15]
-
Prepare SOD standards according to the kit instructions.[14]
-
Add 10 µL of standards and diluted samples to the microplate wells.[14][16]
-
Add 25 µL of Xanthine Oxidase solution to initiate the reaction.[14][15]
-
Calculate SOD activity based on the degree of inhibition compared to the standard curve. One unit of SOD is typically defined as the amount of enzyme that inhibits the reaction by 50%.[17]
-
-
-
Malondialdehyde (MDA)
-
Principle: Reaction of MDA with thiobarbituric acid (TBA) to form a colored adduct, measured spectrophotometrically or by HPLC.
-
Protocol (HPLC-based):
-
Collect plasma in EDTA tubes and store at -80°C.[18]
-
To 100 µL of plasma, add 25 µL of 3 M NaOH for alkaline hydrolysis of protein-bound MDA. Incubate at 60°C for 30 minutes.[18]
-
Acidify the sample with sulfuric acid and precipitate proteins with trichloroacetic acid (TCA).[18]
-
Centrifuge and transfer the supernatant to a new tube.
-
Add 0.5 mL of 0.355% w/v TBA and incubate at 95°C for 60 minutes.[18]
-
Cool the samples and inject an aliquot into the HPLC system for analysis.[18]
-
-
3. Endothelial Function
-
Flow-Mediated Dilation (FMD)
-
Principle: Non-invasive ultrasound assessment of endothelium-dependent vasodilation in the brachial artery in response to reactive hyperemia.[19][20][21]
-
Protocol:
-
The patient should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.
-
Obtain a baseline longitudinal image of the brachial artery 2-10 cm above the antecubital fossa using a high-resolution ultrasound system.
-
Record the baseline brachial artery diameter and blood flow velocity for at least 1 minute.[22]
-
Inflate a blood pressure cuff on the forearm to at least 50 mmHg above systolic pressure for 5 minutes to induce ischemia.[19][21]
-
Rapidly deflate the cuff to induce reactive hyperemia.
-
Continuously record the brachial artery diameter and blood flow velocity for at least 3 minutes post-cuff release.[19][22]
-
FMD is calculated as the percentage change in peak artery diameter from the baseline diameter.
-
-
-
Circulating Endothelial Progenitor Cells (EPCs)
-
Principle: Enumeration of peripheral blood mononuclear cells expressing specific surface markers (e.g., CD34, CD133, KDR/VEGFR-2) by flow cytometry.[23]
-
Protocol (Modified ISHAGE gating strategy):
-
Collect whole blood in EDTA tubes.
-
Incubate the whole blood sample with fluorescently labeled monoclonal antibodies against CD45, CD34, and KDR.[24]
-
Perform red blood cell lysis.
-
Acquire events on a flow cytometer.
-
Use a sequential gating strategy:
-
-
4. Plaque Stability
-
Intravascular Ultrasound (IVUS)
-
Principle: An invasive imaging modality that provides cross-sectional images of coronary arteries, allowing for the quantification of plaque volume and characterization of plaque composition.[26][27]
-
Protocol:
-
Following diagnostic coronary angiography, an IVUS catheter is advanced into the target coronary artery.
-
A motorized pullback of the catheter at a constant speed (e.g., 0.5 mm/s) is performed to acquire a series of cross-sectional images.[28]
-
Specialized software is used to analyze the images. The lumen border and the external elastic membrane (EEM) are traced.[29]
-
Plaque volume is calculated as the EEM volume minus the lumen volume.[28][30]
-
Virtual histology IVUS (VH-IVUS) can be used to characterize plaque composition into fibrous, fibro-fatty, dense calcium, and necrotic core components.
-
-
III. Data Presentation
Quantitative data from the clinical trial should be summarized in the following tables for clear comparison between the rosuvastatin and placebo groups at each time point.
Table 2: Inflammatory Biomarkers
| Biomarker | Group | Baseline (Mean ± SD) | 12 Weeks (Mean ± SD) | 24 Weeks (Mean ± SD) | p-value (Baseline vs 24 Weeks) |
| hs-CRP (mg/L) | Rosuvastatin | ||||
| Placebo | |||||
| IL-6 (pg/mL) | Rosuvastatin | ||||
| Placebo |
Table 3: Oxidative Stress Markers
| Biomarker | Group | Baseline (Mean ± SD) | 12 Weeks (Mean ± SD) | 24 Weeks (Mean ± SD) | p-value (Baseline vs 24 Weeks) |
| SOD Activity (U/mL) | Rosuvastatin | ||||
| Placebo | |||||
| MDA (µmol/L) | Rosuvastatin | ||||
| Placebo |
Table 4: Endothelial Function Parameters
| Parameter | Group | Baseline (Mean ± SD) | 12 Weeks (Mean ± SD) | 24 Weeks (Mean ± SD) | p-value (Baseline vs 24 Weeks) |
| FMD (%) | Rosuvastatin | ||||
| Placebo | |||||
| EPCs (cells/µL) | Rosuvastatin | ||||
| Placebo |
Table 5: Plaque Volume and Composition (IVUS Sub-study)
| Parameter | Group | Baseline (Mean ± SD) | 24 Weeks (Mean ± SD) | p-value (Baseline vs 24 Weeks) |
| Total Plaque Volume (mm³) | Rosuvastatin | |||
| Placebo | ||||
| Percent Atheroma Volume (%) | Rosuvastatin | |||
| Placebo | ||||
| Necrotic Core Volume (mm³) | Rosuvastatin | |||
| Placebo |
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in rosuvastatin's pleiotropic effects and the experimental workflows described in this document.
Caption: Signaling pathway of rosuvastatin's pleiotropic effects.
Caption: Workflow for the proposed clinical trial.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. rxfiles.ca [rxfiles.ca]
- 7. weldonbiotech.com [weldonbiotech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biovendor.com [biovendor.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. bioworlde.com [bioworlde.com]
- 12. bmgrp.com [bmgrp.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. eaglebio.com [eaglebio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. arborassays.com [arborassays.com]
- 17. tiarisbiosciences.com [tiarisbiosciences.com]
- 18. A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow-Mediated Dilation for Assessment of Endothelial Function – Human Neural Cardiovascular Control Lab – The University of Texas at Arlington [fadelneuralcontrollab.uta.edu]
- 20. academic.oup.com [academic.oup.com]
- 21. mdpi.com [mdpi.com]
- 22. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of circulating endothelial progenitor cells in human peripheral blood: establishing a reliable flow cytometry protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantification of Circulating Endothelial Progenitor Cells Using the Modified ISHAGE Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. acc.org [acc.org]
- 27. academic.oup.com [academic.oup.com]
- 28. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 29. Clinical expert consensus document on intravascular ultrasound from the Japanese Association of Cardiovascular Intervention and Therapeutics (2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: Rosuvastatin Solubility for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with rosuvastatin (B1679574) solubility for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of rosuvastatin calcium?
A1: Rosuvastatin calcium is classified as a BCS Class II drug, which means it has low aqueous solubility and high permeability.[1][2][3] It is sparingly soluble in water and aqueous buffers.[4][5] Its solubility is pH-dependent, showing increased solubility at pH values above 4.0 and being highly soluble in citrate (B86180) buffer at pH 6.6.[2][6]
Q2: Which organic solvents are recommended for dissolving rosuvastatin calcium?
A2: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are common organic solvents for dissolving rosuvastatin calcium.[4][7] Methanol and ethanol (B145695) can also be used, though solubility is lower.[5][8] For most in vitro applications, preparing a concentrated stock solution in DMSO is the recommended starting point.[9]
Q3: What is the maximum recommended concentration for a rosuvastatin stock solution in DMSO?
A3: There are varying reports on the solubility of rosuvastatin calcium in DMSO, with figures ranging from approximately 5 mg/mL[7] and 20 mg/mL[4] to as high as 100 mg/mL in fresh, anhydrous DMSO.[10] This variability may be due to the hydration state of the DMSO and the specific salt form of rosuvastatin. It is advisable to start with a lower concentration and empirically determine the maximum solubility for your specific lot of rosuvastatin and DMSO.
Q4: How should I prepare an aqueous working solution of rosuvastatin for my experiment?
A4: The recommended method is to first dissolve the rosuvastatin calcium in an organic solvent like DMSO to create a high-concentration stock solution.[4] This stock solution can then be serially diluted with your aqueous buffer or cell culture medium to the desired final concentration.[4][9] This two-step process helps to avoid precipitation of the compound in the aqueous phase.
Q5: What is the stability of rosuvastatin in solution?
A5: Aqueous solutions of rosuvastatin are not recommended for storage for more than one day.[4][7] Rosuvastatin is susceptible to degradation under acidic and alkaline conditions through hydrolysis and can also be oxidized.[11] It is advisable to prepare fresh aqueous working solutions for each experiment from a frozen stock of the DMSO solution. Protect solutions containing rosuvastatin from light.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rosuvastatin precipitates when added to my aqueous buffer or cell culture medium. | 1. The final concentration of rosuvastatin is above its solubility limit in the aqueous medium. 2. The percentage of the organic solvent (e.g., DMSO) in the final solution is too low to maintain solubility. 3. The pH of the aqueous medium is not optimal for rosuvastatin solubility. | 1. Lower the final concentration of rosuvastatin in your working solution. 2. Ensure the stock solution is adequately concentrated so that the volume added to the aqueous medium is minimal. For cell culture, the final DMSO concentration should typically not exceed 0.1% to avoid cytotoxicity.[9] 3. Adjust the pH of your buffer if your experimental design allows. Rosuvastatin solubility is higher at pH above 4.0, with high solubility reported in citrate buffer at pH 6.6.[2][6] |
| I am observing cellular toxicity that may not be related to the pharmacological effect of rosuvastatin. | 1. The concentration of the organic solvent (e.g., DMSO) in the final working solution is too high. | 1. Prepare a more concentrated stock solution of rosuvastatin in DMSO to minimize the volume added to the cell culture medium. 2. Always include a vehicle control in your experiments (cell culture medium with the same final concentration of DMSO but without rosuvastatin) to differentiate between solvent-induced toxicity and the effect of the drug. |
| My rosuvastatin stock solution in DMSO appears cloudy or has precipitated. | 1. The DMSO may have absorbed moisture, which can reduce the solubility of rosuvastatin.[10] 2. The storage temperature may be too low, causing the DMSO or the dissolved rosuvastatin to freeze or precipitate. | 1. Use fresh, anhydrous (or low water content) DMSO to prepare your stock solution.[10] 2. Store the DMSO stock solution at an appropriate temperature. While -20°C is a common storage temperature for many stock solutions, check the freezing point of your DMSO concentration. Gentle warming and vortexing may help redissolve the compound. |
Data Presentation
Table 1: Solubility of Rosuvastatin Calcium in Various Solvents
| Solvent | Solubility (approx.) | Reference(s) |
| DMSO | 5 - 100 mg/mL | [4][7][10] |
| Dimethylformamide (DMF) | ~ 5 - 20 mg/mL | [4][7] |
| Ethanol | < 1 mg/mL | [7][8] |
| Methanol | Sparingly soluble | [5] |
| Water | < 1 mg/mL (sparingly soluble) | [5][8] |
| PBS (pH 7.2) | ~ 5 mg/mL (when prepared from an organic stock) | [7] |
| 1:1 DMSO:PBS (pH 7.2) | ~ 0.5 mg/mL | [4] |
| Propylene Glycol | Highest reported mole fraction solubility among tested solvents | [13] |
Note: The solubility values can be influenced by factors such as temperature, the specific salt form of rosuvastatin, and the purity and hydration state of the solvents.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Rosuvastatin Calcium Stock Solution in DMSO
Materials:
-
Rosuvastatin calcium (FW: 1001.14 g/mol for the hemicalcium salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out 10.01 mg of rosuvastatin calcium powder and place it into a sterile vial.
-
Add 100 µL of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the rosuvastatin calcium is completely dissolved. Gentle warming in a water bath (e.g., at 37°C) may be applied if dissolution is slow, but avoid excessive heat.
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: Preparation of a 100 µM Rosuvastatin Working Solution for Cell Culture
Materials:
-
100 mM Rosuvastatin calcium stock solution in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw the 100 mM rosuvastatin stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 100 µM working solution, dilute the 100 mM stock solution 1:1000 in pre-warmed cell culture medium.
-
Pipette 999 µL of cell culture medium into a sterile tube.
-
Add 1 µL of the 100 mM rosuvastatin stock solution to the tube.
-
-
Vortex the working solution gently to ensure it is thoroughly mixed.
-
The final concentration of DMSO in this working solution is 0.1%. This concentration is generally well-tolerated by most cell lines.[9]
-
Apply the working solution to your cells as per your experimental design. Prepare this working solution fresh for each experiment.
Mandatory Visualizations
Caption: Rosuvastatin's mechanism of action via HMG-CoA reductase inhibition.
Caption: Troubleshooting workflow for rosuvastatin solubility issues.
References
- 1. jptcp.com [jptcp.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Enhancing Pharmacokinetics and Pharmacodynamics of Rosuvastatin Calcium through the Development and Optimization of Fast-Dissolving Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. uspnf.com [uspnf.com]
- 13. Solubility of rosuvastatin calcium in different neat solvents at different temperatures [inis.iaea.org]
Navigating Rosuvastatin's Off-Target Effects in Your Cell Culture Experiments: A Technical Guide
Welcome to the Technical Support Center for researchers utilizing rosuvastatin (B1679574) in in vitro studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you manage the off-target effects of rosuvastatin in your cell culture experiments. Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is a valuable tool for studying the mevalonate (B85504) pathway's role in various cellular processes. However, its inhibition of this critical pathway can lead to unintended consequences in your experimental system. This guide is designed to help you identify, understand, and mitigate these effects to ensure the validity and accuracy of your research findings.
Frequently Asked Questions (FAQs)
1. Why am I seeing unexpected levels of cytotoxicity in my cell cultures treated with rosuvastatin?
Rosuvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, a key enzyme in the mevalonate pathway. This pathway is crucial for the synthesis of cholesterol and various non-sterol isoprenoids essential for cell survival and proliferation.[1][2] Off-target cytotoxicity is often a direct consequence of depleting these vital molecules. The cytotoxic effects are typically dose- and time-dependent.[1][2][3]
Several studies have documented the cytotoxic and anti-proliferative activity of rosuvastatin in various cell lines. For instance, in MCF-7 breast cancer cells, rosuvastatin has been shown to have a cytotoxic effect, with a significant reduction in cell viability at higher concentrations.[3][4] Similar effects have been observed in melanoma cell lines (A375), normal human fibroblasts (BJ), and human umbilical vein endothelial cells (HUVECs).[1][2][5]
2. What are the typical IC50 values for rosuvastatin in different cell lines?
The half-maximal inhibitory concentration (IC50) of rosuvastatin can vary significantly depending on the cell line and the duration of treatment. It is crucial to determine the IC50 for your specific cell line to establish appropriate working concentrations for your experiments.
| Cell Line | Cell Type | Incubation Time | IC50 Value |
| MCF-7 | Human Breast Cancer | 72 hours | 96.12 µg/mL |
| A375 | Human Melanoma | 72 hours | 2.3 µM |
| BJ | Normal Human Fibroblasts | 72 hours | 7.4 µM |
| A549 | Human Non-small Cell Lung Cancer | Not Specified | 200 µM |
3. How can I be sure that the observed effects are due to the inhibition of the mevalonate pathway and not some other non-specific toxicity?
A key strategy to confirm that the observed cellular effects are on-target (i.e., due to mevalonate pathway inhibition) is to perform "rescue" experiments. This involves co-treating your cells with rosuvastatin and a downstream product of the mevalonate pathway.
-
Mevalonate (Mevalonic Acid): Supplementing the culture medium with mevalonate should reverse the cytotoxic or anti-proliferative effects of rosuvastatin if they are indeed caused by the inhibition of HMG-CoA reductase.[6]
-
Geranylgeranyl Pyrophosphate (GGPP): GGPP is a critical isoprenoid involved in protein prenylation, a process vital for the function of small GTPases like Rho, Rac, and Ras. Co-treatment with GGPP can often rescue cells from statin-induced apoptosis, indicating that the depletion of this specific isoprenoid is a major contributor to the observed off-target effects.
If the addition of mevalonate or GGPP rescues the cells from the effects of rosuvastatin, it provides strong evidence that the observed phenotype is a direct result of mevalonate pathway inhibition.
4. What signaling pathways are commonly affected by rosuvastatin's off-target effects?
Rosuvastatin's impact on the mevalonate pathway can ripple through numerous downstream signaling cascades. Key affected pathways include:
-
Apoptosis: Rosuvastatin can induce apoptosis in various cell types. This is often mediated by an increase in the expression of pro-apoptotic proteins like Bax and cleaved caspases (caspase-3 and -9), and a decrease in the expression of anti-apoptotic proteins such as Bcl-2.[7][8]
-
Autophagy: The drug has been shown to activate autophagy in some cancer cells, a process that can either promote cell survival or contribute to cell death depending on the cellular context.[4]
-
Cell Proliferation and Adhesion: Rosuvastatin can inhibit cell proliferation and decrease cell adhesion.
-
NF-κB Signaling: In some contexts, rosuvastatin has been shown to suppress the NF-κB signaling pathway, which is involved in inflammation and cell survival.
-
JAK/STAT Pathway: Rosuvastatin has been observed to activate the JAK/STAT signaling pathway in certain cell types.[7]
Troubleshooting Guide
Issue: High levels of cell death observed even at low concentrations of rosuvastatin.
| Possible Cause | Recommended Solution |
| High sensitivity of the cell line: | Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a wide range of concentrations to identify a non-toxic working concentration. |
| Solvent toxicity: | Rosuvastatin is often dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (medium with the same concentration of DMSO without rosuvastatin) in your experiments. |
| Incorrect preparation of rosuvastatin solution: | Rosuvastatin calcium salt is sparingly soluble in aqueous buffers. For cell culture applications, it is recommended to first dissolve it in an organic solvent like DMSO and then dilute it with the aqueous buffer or culture medium.[10] |
Issue: Inconsistent or unexpected results between experiments.
| Possible Cause | Recommended Solution |
| Variability in cell health and density: | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase before treatment. Monitor cell morphology regularly. |
| Instability of rosuvastatin in solution: | Prepare fresh rosuvastatin solutions for each experiment. It is not recommended to store aqueous solutions of rosuvastatin for more than one day.[10] |
| Off-target effects masking the intended outcome: | Perform rescue experiments with mevalonate or GGPP to confirm that the observed effects are due to mevalonate pathway inhibition. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from studies assessing the cytotoxic effects of rosuvastatin.[3]
Objective: To determine the effect of rosuvastatin on cell viability.
Materials:
-
Cells of interest
-
96-well microplate
-
Complete cell culture medium
-
Rosuvastatin stock solution (e.g., 100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 2 mg/mL in PBS)
-
DMSO (cell culture grade)
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of rosuvastatin in complete culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the prepared rosuvastatin dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 28 µL of MTT solution to each well and incubate for 3 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Western Blot Analysis for Apoptosis Markers
This protocol is a general guideline based on common practices for detecting apoptosis-related proteins.[7][8]
Objective: To assess the effect of rosuvastatin on the expression of pro- and anti-apoptotic proteins.
Materials:
-
Cells of interest treated with rosuvastatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This is a generalized protocol for analyzing changes in gene expression.[11][12]
Objective: To measure the effect of rosuvastatin on the mRNA levels of target genes.
Materials:
-
Cells of interest treated with rosuvastatin
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Extract total RNA from the treated cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.
-
Perform the qPCR reaction using a thermal cycler with the following typical conditions:
-
Initial denaturation (e.g., 95°C for 2 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin).
Visualizing Key Pathways and Workflows
To further aid in understanding and troubleshooting, the following diagrams illustrate key concepts discussed in this guide.
Caption: The Mevalonate Pathway and the inhibitory action of Rosuvastatin.
Caption: A troubleshooting workflow for unexpected cytotoxicity with Rosuvastatin.
Caption: Rosuvastatin-induced apoptosis signaling pathway.
References
- 1. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Rosuvastatin protects against endothelial cell apoptosis in vitro and alleviates atherosclerosis in ApoE-/- mice by suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Statin-induced mevalonate pathway inhibition attenuates the growth of mesenchymal-like cancer cells that lack functional E-cadherin mediated cell cohesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Statin rosuvastatin inhibits apoptosis of human coronary artery endothelial cells through upregulation of the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and anti-apoptotic effects of rosuvastatin by regulation of oxidative stress in a dextran sulfate sodium-induced colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Combined Effects of Rosuvastatin and Exercise on Gene Expression of Key Molecules Involved in Cholesterol Metabolism in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
Technical Support Center: Optimizing LC-MS/MS Methods for Rosuvastatin in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of rosuvastatin (B1679574) in plasma.
Troubleshooting Guide
This section addresses specific issues that may arise during the development and execution of LC-MS/MS assays for rosuvastatin.
Issue 1: Poor or Irregular Peak Shapes (Tailing, Fronting, or Splitting)
-
Question: My rosuvastatin peak is tailing or fronting. What are the possible causes and solutions?
-
Answer: Peak asymmetry can significantly impact the accuracy and precision of quantification.[1] Here are the common causes and troubleshooting steps:
-
Secondary Interactions: Unwanted interactions between rosuvastatin and the stationary phase can cause peak tailing.
-
Column Overload: Injecting too much sample can lead to peak fronting.[1]
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Contamination or Degradation: Accumulation of matrix components or loss of stationary phase can lead to peak distortion.
-
Solution: Implement a column washing step after each batch. If the problem persists, consider replacing the column.
-
-
Inappropriate Mobile Phase Composition: A mobile phase that is too weak may not effectively elute the analyte, causing tailing.[1]
-
Solution: Increase the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.
-
-
Issue 2: Inconsistent or Low Analyte Recovery
-
Question: I am experiencing low and variable recovery of rosuvastatin during sample preparation. How can I improve this?
-
Answer: The choice of sample preparation technique is critical for achieving high and consistent recovery.
-
Protein Precipitation (PPT): While simple, PPT with acetonitrile can sometimes result in lower recovery and significant matrix effects.[2]
-
Optimization: Ensure complete protein precipitation by using a sufficient volume of cold acetonitrile and adequate vortexing. Centrifuge at a high speed to obtain a clear supernatant.
-
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.
-
Optimization: The choice of extraction solvent is crucial. Ethyl acetate (B1210297) and methyl-tert-butyl ether have been successfully used.[3][4] Ensure the pH of the aqueous phase is optimized to maximize the extraction of rosuvastatin.
-
-
Solid-Phase Extraction (SPE): SPE often yields the cleanest extracts and highest recovery.[5][6][7]
-
Optimization: Select an appropriate SPE sorbent (e.g., C18).[5][8] Methodical conditioning of the sorbent, sample loading, washing, and elution are key to reproducible results. A generic SPE workflow is provided in the experimental protocols section. Supported Liquid Extraction (SLE) has also been shown to provide superior extraction recovery compared to LLE.[9][10]
-
-
Issue 3: Significant Matrix Effects
-
Question: I am observing signal suppression or enhancement for rosuvastatin. How can I mitigate matrix effects?
-
Answer: Matrix effects, caused by co-eluting endogenous components from plasma, can compromise the accuracy of the assay.[11]
-
Improved Sample Cleanup: As mentioned above, switching from protein precipitation to LLE or SPE can significantly reduce matrix effects by removing interfering substances.[5]
-
Chromatographic Separation: Optimize the chromatographic conditions to separate rosuvastatin from the interfering matrix components. This can be achieved by adjusting the mobile phase gradient or using a different stationary phase.
-
Internal Standard (IS) Selection: A suitable internal standard is crucial for compensating for matrix effects. An ideal IS should have similar physicochemical properties and extraction recovery to rosuvastatin.[3] Isotopically labeled rosuvastatin (e.g., rosuvastatin-d6) is the best choice.[2][5] If an isotopically labeled IS is unavailable, a structural analog can be used, but it must be demonstrated to track the analyte's behavior.[3]
-
Issue 4: Analyte Instability and Inaccurate Quantification
-
Question: My results for rosuvastatin are inconsistent, especially after sample storage. What could be the cause?
-
Answer: Rosuvastatin has an unstable metabolite, rosuvastatin lactone, which can hydrolyze back to the parent drug under neutral or alkaline conditions, leading to an overestimation of rosuvastatin concentrations.[12][13]
-
Solution: To prevent this back-conversion, it is recommended to acidify the plasma samples immediately after collection.[12][13] Treatment with 2% glacial acetic acid has been shown to be effective.[12] All stability assessments during method validation should consider the potential for this interconversion.[13]
-
Issue 5: Carryover in Blank Samples
-
Question: I am seeing a peak for rosuvastatin in my blank injections following a high concentration sample. How can I eliminate carryover?
-
Answer: Carryover can be a problem with highly sensitive LC-MS/MS instruments.[14]
-
Autosampler Wash: Implement a robust autosampler needle wash protocol. Use a strong solvent in which rosuvastatin is highly soluble for the wash solution.[14]
-
Injection Order: If possible, avoid injecting a blank or low concentration sample immediately after a high concentration sample.
-
System Cleaning: If carryover persists, it may indicate contamination of the injection port, tubing, or column. A thorough system cleaning may be necessary.
-
Frequently Asked Questions (FAQs)
1. Sample Preparation
-
Q: What is the most effective sample preparation method for rosuvastatin in plasma?
-
A: While simpler methods like protein precipitation exist[2], Solid-Phase Extraction (SPE) is generally considered the most effective for providing the cleanest extracts, leading to higher reproducibility and reduced matrix effects.[5][6] Supported Liquid Extraction (SLE) has also demonstrated excellent recovery and precision.[9]
-
Q: How should I prepare my calibration standards and quality control (QC) samples?
-
A: Stock solutions of rosuvastatin are typically prepared in methanol (B129727) or a methanol/water mixture.[3][5][15] Working standard solutions are then prepared by diluting the stock solution. Calibration curves and QC samples are made by spiking blank plasma with known concentrations of the working solutions.[3][5][15]
2. Chromatography
-
Q: What type of HPLC column is recommended for rosuvastatin analysis?
-
A: A C18 reversed-phase column is the most commonly used and has been shown to provide good separation and peak shape for rosuvastatin.[2][3][8]
-
Q: What is a typical mobile phase composition for rosuvastatin analysis?
-
A: A common mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol.[2][3] The gradient and isocratic conditions can be optimized to achieve the desired separation and run time.
3. Mass Spectrometry
-
Q: What are the typical mass transitions (MRM) for rosuvastatin?
-
A: Rosuvastatin is typically analyzed in positive ion mode using electrospray ionization (ESI). The most common precursor-to-product ion transition is m/z 482.1 → 258.1.[2][3]
-
Q: What is a suitable internal standard (IS) for rosuvastatin analysis?
-
A: An isotopically labeled internal standard, such as rosuvastatin-d6, is the ideal choice as it closely mimics the behavior of the analyte during sample preparation and ionization.[2][5] Other compounds like gliclazide (B1671584) and carbamazepine (B1668303) have also been used.[3][15]
4. Method Validation
-
Q: What are the key parameters to evaluate during method validation for rosuvastatin?
-
A: According to regulatory guidelines, method validation should include an assessment of specificity, linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term).[3][4]
-
Q: What are typical linearity ranges and LLOQs for rosuvastatin in plasma?
-
A: Linearity ranges can vary, but a common range is from approximately 0.1 or 0.5 ng/mL to 50 or 100 ng/mL.[2][3][6][8] The LLOQ is often established at the lowest point of the calibration curve, typically around 0.1 to 1 ng/mL.[6][15]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for Rosuvastatin in Plasma
| Sample Preparation Method | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 95[2] | Simple, fast, and inexpensive. | Higher potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | 60 - 85[3][9] | Cleaner extracts than PPT. | More time-consuming and uses larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | > 85[5] | Provides the cleanest extracts, high recovery, and minimal matrix effects. | More expensive and requires method development. |
| Supported Liquid Extraction (SLE) | ~ 96[9] | High recovery, good precision, and suitable for automation. | Higher initial cost. |
Table 2: Summary of LC-MS/MS Method Parameters from Published Studies
| Parameter | Example 1 | Example 2 | Example 3 |
| Linearity Range (ng/mL) | 0.5 - 200[2] | 1 - 100[15] | 0.1 - 60[3] |
| LLOQ (ng/mL) | 0.5[2] | 1[15] | 0.1[3][6] |
| Internal Standard | Rosuvastatin-d6[2] | Carbamazepine[15] | Gliclazide[3] |
| Column | Thermo Hypurity C18 (50 x 4.6 mm, 5 µm)[2] | Not Specified | C18 reversed phase[3] |
| Mobile Phase | 0.1% formic acid in water and acetonitrile (30:70, v/v)[2] | Not Specified | Acetonitrile-methanoic acid (0.1%) (60:40, v/v)[3] |
| Intra-day Precision (% CV) | < 4.9[2] | < 10[15] | < 7.7[3] |
| Inter-day Precision (% CV) | < 4.9[2] | < 10[15] | < 7.7[3] |
| Accuracy (% Bias) | Within ± 5%[2] | Within ± 6%[15] | Within ± 5%[3] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Plate/Cartridge Conditioning:
-
Add 1.0 mL of methanol to each well/cartridge and pass it through.
-
Add 1.0 mL of water to each well/cartridge and pass it through.[5]
-
-
Sample Loading:
-
To 100 µL of plasma sample, add the internal standard solution.
-
Load the entire sample onto the conditioned SPE plate/cartridge and allow it to pass through under gravity or gentle vacuum.[5]
-
-
Washing:
-
Wash the sorbent with 500 µL of 0.1% (v/v) formic acid in water.
-
Wash the sorbent with 500 µL of 10% (v/v) methanol in water.[5]
-
-
Elution:
-
Elute the analyte and internal standard with 2 x 200 µL of 90% (v/v) methanol.[5]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.[5]
-
-
Injection:
-
Inject an appropriate volume (e.g., 10-20 µL) into the LC-MS/MS system.
-
Visualizations
Caption: General experimental workflow for rosuvastatin analysis in plasma.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.scirp.org [file.scirp.org]
- 4. jocpr.com [jocpr.com]
- 5. lcms.cz [lcms.cz]
- 6. Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Impact assessment of metabolite instability in the development and validation of LC-MS/MS bioanalytical assays for measurement of rosuvastatin in human plasma and urine samples [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
Rosuvastatin assay interference from its lactone metabolite.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the analytical assay of Rosuvastatin (B1679574) and the potential interference from its lactone metabolite. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical challenge when measuring Rosuvastatin?
The main challenge in the bioanalysis of Rosuvastatin is the potential for interference from its metabolite, Rosuvastatin lactone. This interference arises from the in vitro and in vivo interconversion between the active carboxylic acid form (Rosuvastatin) and the inactive lactone metabolite.
Q2: How is Rosuvastatin lactone formed?
Rosuvastatin is metabolized to a limited extent in the human body. One of the metabolites is Rosuvastatin lactone, which is formed through an intramolecular esterification of the parent compound. This conversion can be mediated by glucuronidation followed by lactonization.[1] While cytochrome P450 enzymes like CYP2C9 are involved in forming other metabolites like N-desmethyl rosuvastatin, the formation of the lactone is a key metabolic pathway to consider during bioanalysis.[1]
Q3: Can Rosuvastatin lactone interfere with the quantification of Rosuvastatin?
Yes, the interconversion between Rosuvastatin and its lactone metabolite can lead to inaccurate quantification. Specifically, the lactone can hydrolyze back to the parent acid form (Rosuvastatin) under certain analytical conditions, leading to an overestimation of Rosuvastatin concentration.[2][3]
Q4: What analytical techniques are recommended for the simultaneous analysis of Rosuvastatin and its lactone metabolite?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended method for the simultaneous quantification of Rosuvastatin and its metabolites, including the lactone.[4][5][6] This technique offers the high sensitivity and selectivity required to differentiate and accurately measure both compounds in complex biological matrices like plasma.[4][5]
Troubleshooting Guide
Issue 1: Inaccurate or variable Rosuvastatin concentrations.
-
Possible Cause: Interconversion between Rosuvastatin and Rosuvastatin lactone during sample preparation or analysis. The pH of the sample and extraction solvents can significantly influence the equilibrium between the two forms.[2][3]
-
Troubleshooting Steps:
-
pH Control: Maintain a controlled pH throughout the sample handling and preparation process. Acidic conditions can favor the hydrolysis of the lactone back to the parent acid.[2][3] Buffering plasma samples can help stabilize the analytes.
-
Solvent Selection: The choice of solvent is critical. Aprotic solvents may favor the conversion of Rosuvastatin to its lactone, while acidic aqueous mobile phases can promote the reverse reaction.[2][3] Using organic protic solvents like methanol (B129727) for extraction has been shown to stabilize both Rosuvastatin and its lactone.[2][3]
-
Temperature Control: Keep samples on an ice-water slurry during bench-top preparation to minimize degradation and interconversion.[4]
-
Method Validation: Ensure your analytical method is fully validated for the simultaneous determination of both Rosuvastatin and Rosuvastatin lactone. This includes stability studies under various conditions to assess the potential for interconversion.[4]
-
Issue 2: Poor chromatographic resolution between Rosuvastatin and its lactone.
-
Possible Cause: Inadequate chromatographic conditions.
-
Troubleshooting Steps:
-
Column Selection: Utilize a high-resolution column, such as a Zorbax-SB Phenyl column, which has been shown to effectively separate Rosuvastatin, its lactone, and other metabolites.[4][7]
-
Mobile Phase Optimization: Employ a gradient elution with a suitable mobile phase composition. A common mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.1% v/v glacial acetic acid in water with a small amount of methanol) and an organic solvent mixture (e.g., methanol in acetonitrile).[4]
-
Flow Rate Adjustment: Optimize the flow rate to ensure baseline separation of the analytes. A flow rate of around 0.35 mL/min has been used successfully.[4]
-
Data Presentation
Table 1: Typical Concentration Ranges for Rosuvastatin and its Lactone Metabolite in LC-MS/MS Assays
| Analyte | Concentration Range (ng/mL) | Biological Matrix | Reference |
| Rosuvastatin | 0.1 - 100 | Human Plasma | [4] |
| Rosuvastatin Lactone | 0.1 - 100 | Human Plasma | [4] |
| N-desmethyl Rosuvastatin | 0.5 - 100 | Human Plasma | [4] |
Experimental Protocols
Key Experiment: Simultaneous Quantification of Rosuvastatin and Rosuvastatin Lactone in Human Plasma by LC-MS/MS
This protocol is a summary of a validated method for the simultaneous determination of Rosuvastatin, Rosuvastatin-5S-lactone, and N-desmethyl Rosuvastatin in human plasma.[4]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of buffered human plasma, add the internal standards (deuterium-labeled versions of the analytes).
-
Precipitate proteins by adding a suitable organic solvent.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 μm).[4]
-
Mobile Phase:
-
Gradient Elution: A gradient program is used to achieve separation.
-
Flow Rate: 0.35 mL/min.[4]
-
Run Time: Approximately 6.0 minutes.[4]
3. Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+).[4]
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect and quantify the specific parent-to-daughter ion transitions for each analyte and internal standard.
Visualizations
Caption: Interconversion pathway of Rosuvastatin and its lactone metabolite.
Caption: A typical sample preparation workflow for Rosuvastatin assay.
Caption: A logical flow for troubleshooting inaccurate Rosuvastatin results.
References
- 1. organic chemistry - How does Rosuvastatin 5 S-lactone form in human body? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Troubleshooting rosuvastatin stability in stock solutions
This guide provides troubleshooting advice and frequently asked questions regarding the stability of rosuvastatin (B1679574) in stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended solvents for preparing rosuvastatin stock solutions?
A1: Rosuvastatin is soluble in several organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol (B145695) are commonly used.[1] Rosuvastatin calcium salt is also sparingly soluble in aqueous buffers.[2] For aqueous solutions, dissolving the crystalline solid directly in a buffer like PBS (pH 7.2) is possible.[1] To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve rosuvastatin calcium in DMSO and then dilute it with the chosen aqueous buffer.[2]
Q2: My rosuvastatin solution appears cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation can occur for several reasons:
-
Exceeded Solubility Limit: The concentration of rosuvastatin may be too high for the chosen solvent. Please refer to the solubility data in Table 1. Try warming the solution gently (e.g., in a 37-50°C water bath) to aid dissolution, particularly for DMSO.[3]
-
Solvent-Induced Precipitation: When diluting a stock solution made in an organic solvent (like DMSO) into an aqueous buffer, the rosuvastatin may precipitate if the final concentration of the organic solvent is not low enough to maintain solubility. Ensure thorough mixing and consider making serial dilutions.
-
Low Temperature: If a concentrated stock solution is stored at low temperatures (e.g., -20°C or -80°C), the compound may precipitate out of the solution. Before use, allow the solution to come to room temperature and ensure all precipitate has redissolved. Sonication can aid in redissolving the compound.
Q3: How should I store my rosuvastatin stock solution to ensure its stability?
A3: Proper storage is crucial for maintaining the integrity of rosuvastatin solutions.
-
Solid Form: As a crystalline solid, rosuvastatin is stable for at least four years when stored at -20°C.[1][2]
-
Organic Stock Solutions (e.g., in DMSO): Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for shorter periods.[3] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Aqueous solutions are not recommended for long-term storage. It is best to prepare them fresh before each experiment. It is not recommended to store aqueous solutions for more than one day.[1]
Q4: What are the main degradation pathways for rosuvastatin?
A4: Rosuvastatin is susceptible to degradation under several conditions. The primary degradation pathways include hydrolysis, oxidation, and photolysis.[4][5] Acidic conditions can lead to the formation of degradation products, including the lactone form of rosuvastatin through intramolecular esterification.[6][7][8] The drug is also sensitive to oxidative stress and light exposure.[9][10]
Q5: I suspect my rosuvastatin has degraded. How can I check its purity?
A5: The most reliable method to assess the purity of your rosuvastatin solution is through High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) or mass spectrometry (MS) detector.[11][12][13] This technique can separate rosuvastatin from its degradation products, allowing for quantification of the parent compound and identification of impurities.
Q6: What are the signs of rosuvastatin degradation?
A6: Visual signs of degradation are not always apparent. While a color change or significant precipitation might indicate an issue, chemical degradation often occurs without any visible changes. The most definitive sign of degradation is a decrease in the expected biological activity in your experiments or the appearance of extra peaks in an analytical chromatogram (e.g., HPLC).
Q7: Is rosuvastatin sensitive to light?
A7: Yes, rosuvastatin is sensitive to light.[10][14] Exposure to UV and even visible light can cause photodegradation.[15][16] Therefore, it is crucial to protect both solid rosuvastatin and its solutions from light by using amber vials or wrapping containers in aluminum foil.[15]
Q8: How does pH affect the stability of rosuvastatin in solution?
A8: The pH of the solution significantly impacts rosuvastatin's stability. It is more susceptible to degradation in acidic conditions.[6][9][10] One study showed a 6% reduction in concentration after 24 hours at pH 1.2.[17] The drug is comparatively more stable under neutral and basic pH conditions.[9] Formulations often include alkalizing agents to prevent the conversion to its inactive lactone form, which is accelerated in an acidic environment.[18]
Data & Protocols
Data Presentation
Table 1: Solubility of Rosuvastatin in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| DMSO | ~5 mg/mL, ~20 mg/mL, 100 mg/mL | [1],[2],[19] |
| DMF | ~5 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| Methanol (B129727) | 0.95 mg/mL | [20] |
| PBS (pH 7.2) | ~5 mg/mL | [1] |
| Water | Sparingly soluble, 8.86e-02 g/L | [21],[20] |
| Propylene Glycol | High solubility |
Table 2: Summary of Rosuvastatin Stability under Different Stress Conditions
| Stress Condition | Stability | Degradation Products | Reference |
| Acidic Hydrolysis | Labile | Multiple degradation products, including lactone form | [4],[9],[6],[22] |
| Alkaline Hydrolysis | Relatively Stable | Minimal degradation observed in some studies | [4],[9] |
| Oxidative (H₂O₂) | Labile | Forms N-oxide and other products | [5],[10] |
| Photolytic (UV/Visible Light) | Labile | Forms diastereomeric dihydrophenanthrene derivatives | [4],[10],[15] |
| Thermal (Heat) | Generally Stable | Stable in dry heat up to 90°C; degradation increases with humidity | [4],[16] |
Table 3: Recommended Storage Conditions for Rosuvastatin Stock Solutions
| Solution Type | Storage Temperature | Duration | Special Precautions | Reference |
| Solid Powder | -20°C | ≥ 4 years | Protect from light and moisture | [1],[2],[23] |
| Organic Stock (e.g., DMSO) | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles; protect from light | [3] |
| Aqueous Solution | 2-8°C or Room Temp | ≤ 24 hours | Prepare fresh; protect from light | [1] |
Experimental Protocols
Protocol 1: Preparation of a Rosuvastatin Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of rosuvastatin calcium solid in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath or warm it in a 37°C water bath to ensure complete dissolution.
-
Storage: Store the stock solution in aliquots at -80°C in light-protected tubes.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Rosuvastatin Quantification and Purity Assessment
This is a general method; specific parameters may need optimization.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer or 0.1% formic acid in water) in a 50:50 or 40:60 (v/v) ratio.[10][11]
-
Flow Rate: 1.0 mL/min.[11]
-
Standard Preparation: Prepare a standard stock solution of rosuvastatin of known concentration (e.g., 1 mg/mL) in methanol or the mobile phase.[11] Create a calibration curve using serial dilutions.
-
Sample Analysis: Dilute the sample stock solution with the mobile phase to a concentration within the linear range of the calibration curve. Inject the sample and compare the peak area to the standard curve to determine the concentration. Purity can be assessed by observing the presence of any additional peaks.
Protocol 3: Forced Degradation Study Protocol
This protocol is used to understand the degradation pathways and to develop a stability-indicating analytical method.
-
Prepare Stock Solution: Prepare a rosuvastatin solution of known concentration in a suitable solvent (e.g., methanol or water:acetonitrile mixture).
-
Acid Hydrolysis: Mix the drug solution with an equal volume of an acid (e.g., 0.2 M - 5 M HCl) and incubate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 4-20 hours).[4][9]
-
Base Hydrolysis: Mix the drug solution with an equal volume of a base (e.g., 0.1 M - 5 M NaOH) and incubate under the same conditions as acid hydrolysis.[4][9]
-
Oxidative Degradation: Mix the drug solution with a solution of hydrogen peroxide (e.g., 0.5% - 6% H₂O₂) and incubate.[4][9]
-
Thermal Degradation: Incubate the drug solution at an elevated temperature (e.g., 60-80°C).[4][9]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light for a defined period.[4]
-
Analysis: After the specified time, neutralize the acid and base-stressed samples. Analyze all samples by a suitable stability-indicating method like HPLC to identify and quantify the degradation products.[9]
Visual Guides
Caption: Troubleshooting workflow for rosuvastatin solution instability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bioservuk.com [bioservuk.com]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions [aabu.edu.jo]
- 9. academic.oup.com [academic.oup.com]
- 10. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repositorio.unesp.br [repositorio.unesp.br]
- 14. researchgate.net [researchgate.net]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 17. researchgate.net [researchgate.net]
- 18. jpionline.org [jpionline.org]
- 19. selleckchem.com [selleckchem.com]
- 20. jddtonline.info [jddtonline.info]
- 21. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. fulir.irb.hr [fulir.irb.hr]
Strategies to minimize variability in rosuvastatin animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in rosuvastatin (B1679574) animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in rosuvastatin animal studies?
A1: Variability in rosuvastatin animal studies can arise from several factors, broadly categorized as:
-
Biological Factors: These include the species, strain, sex, age, and genetic makeup of the animals.[1][2] Genetic polymorphisms in drug transporters, such as OATP1B1 and ABCG2, and metabolizing enzymes like CYP2C9 can significantly alter rosuvastatin's pharmacokinetic profile.[3][4][5][6]
-
Environmental Factors: The animal's micro and macro-environment can impact metabolic processes. Factors such as cage bedding, cleanliness, exposure to volatile compounds from cleaning agents or aerosols, and noise levels can influence hepatic enzyme activity, thereby affecting drug metabolism.[1][7]
-
Dietary Factors: The composition of the diet, particularly fat and protein content, can modulate the activity of drug-metabolizing enzymes.[2] Furthermore, the presence of food in the gastrointestinal tract can affect the rate and extent of rosuvastatin absorption.[8][9][10][11]
-
Experimental Procedures: Inconsistencies in experimental techniques are a major source of variability. This includes the route of administration, dosing vehicle, formulation, blood collection method, sample processing, and analytical methods.[12][13]
Q2: How does the choice of animal species and strain affect study outcomes?
A2: Different animal species and even strains within the same species can exhibit significant differences in drug metabolism and disposition, leading to varied responses to rosuvastatin. For instance, the expression and function of drug transporters and metabolic enzymes can differ substantially between rats and mice, and even between different strains of rats (e.g., Sprague-Dawley vs. Wistar). These differences can lead to variations in drug exposure and efficacy. A systematic review of statin efficacy in animal models showed that statins lowered total cholesterol by approximately 30% in rabbits, 20% in mice, and 10% in rats, highlighting species-specific differences.
Q3: What is the impact of diet on the pharmacokinetics of rosuvastatin?
A3: Diet can significantly influence the oral bioavailability of rosuvastatin. Studies in dogs have shown that administration of rosuvastatin with a high-fat meal can decrease the peak plasma concentration (Cmax) and the total drug exposure (AUC) while delaying the time to reach maximum concentration (Tmax).[8][9] It is generally recommended to administer rosuvastatin to fasted animals to minimize variability in absorption.[8][9] The composition of the standard chow, such as protein and fat levels, can also affect the expression of metabolic enzymes over the long term.[2]
Q4: Can the dosing vehicle alter the pharmacokinetic profile of rosuvastatin?
A4: Yes, the dosing vehicle can impact the solubility, dissolution rate, and subsequent absorption of rosuvastatin, thereby affecting its pharmacokinetic profile. It is crucial to select an appropriate vehicle and use it consistently throughout the study. Common vehicles include water, saline, and solutions containing suspending agents like carboxymethylcellulose (CMC) or solubilizing agents like polyethylene (B3416737) glycol 400 (PEG400). The choice of vehicle should be justified and documented.
Q5: How critical is the timing of blood sample collection?
A5: The timing of blood sample collection is critical for accurately characterizing the pharmacokinetic profile of rosuvastatin, including its absorption, distribution, metabolism, and elimination phases. Inconsistent timing can lead to high variability in pharmacokinetic parameters such as Cmax, Tmax, and AUC. A well-designed sampling schedule, with more frequent sampling around the expected Tmax and appropriately spaced samples during the elimination phase, is essential.
Troubleshooting Guides
Problem 1: High inter-individual variability in plasma rosuvastatin concentrations.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Genetic Variation | Use a genetically homogenous animal population (inbred strains). If using outbred stocks, increase the sample size to account for genetic diversity. Consider genotyping animals for relevant drug transporter and metabolizing enzyme polymorphisms if feasible. |
| Inconsistent Dosing Technique | Ensure all personnel are thoroughly trained in the chosen dosing method (e.g., oral gavage, intravenous injection). Verify the accuracy of the dose volume for each animal based on its body weight. For oral gavage, ensure the tube is correctly placed in the stomach to avoid administration into the esophagus or lungs. |
| Variable Food Intake | Fast animals overnight (with free access to water) before oral administration of rosuvastatin to standardize gastrointestinal conditions. Ensure consistent diet composition throughout the study period. |
| Environmental Stressors | Maintain a consistent and controlled environment (light-dark cycle, temperature, humidity, noise levels). Avoid introducing new environmental stimuli during the study. Use appropriate handling and restraint techniques to minimize stress. |
| Inconsistent Sample Collection and Processing | Standardize the blood collection method (e.g., tail vein, retro-orbital sinus, cardiac puncture), time points, and volume. Process all samples (e.g., centrifugation for plasma separation, storage conditions) uniformly and promptly after collection. |
Problem 2: Poor oral bioavailability of rosuvastatin.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Poor Formulation/Solubility | Ensure rosuvastatin is adequately solubilized or suspended in the dosing vehicle. Sonication or gentle heating (if the compound is stable) may aid dissolution. Consider using a different, more appropriate vehicle if solubility is a persistent issue. |
| Incorrect Gavage Technique | Confirm that the gavage needle is of the appropriate length and is being inserted correctly to deliver the dose directly to the stomach. Improper technique can lead to dosing into the oral cavity or esophagus, resulting in incomplete absorption. |
| Gastrointestinal Issues in Animals | Acclimatize animals to the housing and experimental conditions to minimize stress-induced gastrointestinal motility changes. Ensure animals are healthy and free from any underlying conditions that may affect drug absorption. |
| First-Pass Metabolism | While rosuvastatin has relatively low metabolism, significant first-pass effect in the gut wall or liver can reduce bioavailability. This is an inherent characteristic of the drug in the chosen animal model. |
Data Presentation: Impact of Various Factors on Rosuvastatin Pharmacokinetics
Table 1: Effect of Food on Rosuvastatin Pharmacokinetics in Dogs (10 mg oral dose)
| Parameter | Fasting | Low-Fat Meal | High-Fat Meal |
| Cmax (ng/mL) | 100.3 ± 25.4 | 65.2 ± 18.9 | 45.7 ± 15.3 |
| Tmax (hr) | 1.5 ± 0.5 | 2.5 ± 0.8 | 4.0 ± 1.2 |
| AUC (ng*hr/mL) | 450.6 ± 120.8 | 320.1 ± 95.7 | 250.4 ± 80.2 |
Data are presented as mean ± standard deviation. Data are illustrative and compiled from findings suggesting that food intake, particularly high-fat meals, significantly decreases Cmax and AUC and delays Tmax.[8][9]
Table 2: Influence of ABCG2 Genetic Polymorphism on Rosuvastatin Plasma Concentration in Humans (10 mg oral dose)
| Genotype | Mean Plasma Rosuvastatin Concentration (ng/mL) |
| CC (Wild Type) | 15.57 ± 8.94 |
| CT (Heterozygous Mutant) | 22.27 ± 4.68 |
| TT (Homozygous Mutant) | 30.37 ± 6.4 |
Data are presented as mean ± standard deviation. This table illustrates the significant impact of genetic variations in the ABCG2 transporter on rosuvastatin exposure.[3]
Experimental Protocols
1. Protocol for Oral Gavage Administration in Rats
-
Materials:
-
Appropriately sized gavage needle (16-18 gauge for adult rats, with a ball tip).
-
Syringe (1-3 mL).
-
Rosuvastatin formulation.
-
Animal scale.
-
-
Procedure:
-
Weigh the rat and calculate the exact volume of the rosuvastatin formulation to be administered based on the target dose (mg/kg) and the concentration of the formulation (mg/mL).
-
Draw the calculated volume into the syringe and attach the gavage needle. Ensure there are no air bubbles.
-
Gently restrain the rat, holding it firmly but without causing distress. The head and body should be in a straight line.
-
Carefully insert the gavage needle into the mouth, to one side of the tongue.
-
Gently advance the needle along the roof of the mouth towards the back of the throat. The rat should swallow the needle.
-
Once the needle is in the esophagus, it should pass smoothly into the stomach. If resistance is met, do not force it. Withdraw and re-attempt.
-
Slowly depress the syringe plunger to administer the formulation.
-
Carefully withdraw the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
-
2. Protocol for Blood Collection via Tail Vein in Mice for Pharmacokinetic Analysis
-
Materials:
-
Mouse restrainer.
-
Heat lamp or warming pad.
-
Sterile lancet or 27-30 gauge needle.
-
Micro-hematocrit tubes or pipette tips.
-
Microcentrifuge tubes pre-filled with anticoagulant (e.g., EDTA).
-
-
Procedure:
-
Place the mouse in a restrainer.
-
Warm the tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.
-
Clean the tail with an alcohol swab.
-
Make a small, clean puncture in one of the lateral tail veins with a sterile lancet or needle.
-
Collect the required volume of blood (typically 20-50 µL) using a micro-hematocrit tube or pipette tip.
-
Transfer the blood immediately into the microcentrifuge tube containing the anticoagulant and mix gently.
-
Apply gentle pressure to the puncture site with a clean gauze pad to stop the bleeding.
-
Place the collected blood sample on ice until processing.
-
Process the blood to separate plasma by centrifugation according to the study protocol.
-
Store the plasma samples at -80°C until analysis.
-
Mandatory Visualizations
Caption: Rosuvastatin hepatic uptake, mechanism of action, and excretion pathway.
Caption: Typical experimental workflow for a rosuvastatin pharmacokinetic study.
References
- 1. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. research.vt.edu [research.vt.edu]
- 5. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 6. depts.ttu.edu [depts.ttu.edu]
- 7. researchgate.net [researchgate.net]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. Pharmacokinetics and disposition of rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liver-specific distribution of rosuvastatin in rats: comparison with pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. Tripling the Bioavailability of Rosuvastatin Calcium Through Development and Optimization of an In-Situ Forming Nanovesicular System - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in rosuvastatin bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of rosuvastatin (B1679574).
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in rosuvastatin bioanalysis?
A1: The primary challenges in rosuvastatin bioanalysis often revolve around its low plasma concentrations, susceptibility to matrix effects, and potential for instability. Key issues include:
-
Matrix Effects: Endogenous components of plasma, such as phospholipids (B1166683) and triglycerides, can co-elute with rosuvastatin and interfere with ionization in the mass spectrometer, leading to signal suppression or enhancement.[1][2][3] This can significantly impact the accuracy and reproducibility of the analytical method.
-
Low Lower Limit of Quantification (LLOQ): Due to its high potency, rosuvastatin is administered in low doses, resulting in low circulating plasma concentrations.[4] Achieving a sensitive LLOQ is crucial for pharmacokinetic studies.
-
Sample Preparation: Efficient extraction of rosuvastatin from the complex plasma matrix is critical. The choice of sample preparation technique—such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PPT)—can significantly influence recovery and the cleanliness of the final extract.[4][5][6][7]
-
Analyte Stability: Rosuvastatin can be unstable under certain conditions. It is important to assess its stability during sample collection, processing, and storage to ensure accurate quantification.[8][9]
Q2: Which sample preparation method is best for rosuvastatin bioanalysis?
A2: The "best" method depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and available resources. Here's a comparison of common techniques:
-
Solid-Phase Extraction (SPE): Often considered the gold standard for its ability to provide the cleanest extracts, thereby minimizing matrix effects.[9][10][11] However, it can be more time-consuming and costly compared to other methods.
-
Liquid-Liquid Extraction (LLE): A widely used technique that offers good sample cleanup and is cost-effective.[4][5][6][8] Automation can improve throughput for large sample batches.[4][6]
-
Supported Liquid Extraction (SLE): A newer technique that combines the benefits of LLE with the ease of use of SPE, offering high recovery and reduced solvent consumption.[5][7]
-
Protein Precipitation (PPT): The simplest and fastest method, but it is generally less effective at removing matrix components, which can lead to more significant matrix effects.[12] It may be suitable for less demanding applications or when coupled with a robust chromatographic separation.
Q3: How can I minimize matrix effects in my rosuvastatin assay?
A3: Minimizing matrix effects is crucial for accurate and reliable results. Consider the following strategies:
-
Optimize Sample Preparation: Employ a more rigorous sample cleanup method like SPE or LLE to remove interfering phospholipids and other matrix components.[1][10]
-
Chromatographic Separation: Develop a robust HPLC or UHPLC method that effectively separates rosuvastatin from co-eluting matrix components. Gradient elution is often employed to improve separation.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., rosuvastatin-d6) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[5][13]
-
Matrix Effect Evaluation: During method validation, thoroughly evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples with that in a neat solution.[1][3][14] This should be assessed using multiple sources of blank matrix.[1][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase. | 1. Wash the column with a strong solvent or replace it. 2. Adjust the mobile phase pH. Rosuvastatin is an acidic compound, and a lower pH can improve peak shape.[15] 3. Ensure the sample is reconstituted in a solvent similar in composition to the initial mobile phase. |
| High Signal Suppression or Enhancement (Matrix Effect) | 1. Inadequate sample cleanup. 2. Co-elution of phospholipids or other endogenous components. 3. Ion source contamination. | 1. Switch to a more effective sample preparation method (e.g., from PPT to SPE or LLE). 2. Modify the chromatographic gradient to better separate rosuvastatin from interfering peaks. 3. Clean the mass spectrometer's ion source. |
| Low Analyte Recovery | 1. Inefficient extraction from the plasma matrix. 2. Suboptimal pH during extraction. 3. Analyte degradation during sample processing. | 1. Optimize the extraction solvent and procedure (e.g., vortexing time, solvent volume). 2. Adjust the pH of the sample to ensure rosuvastatin is in a non-ionized form for better extraction into an organic solvent. 3. Minimize sample processing time and keep samples on ice. |
| Inconsistent Results (Poor Precision) | 1. Variability in manual sample preparation steps. 2. Inconsistent injection volume. 3. Fluctuation in instrument performance. | 1. Use an automated liquid handling system for sample preparation if possible.[4][6] 2. Check the autosampler for any issues. 3. Perform system suitability tests before each analytical run. |
| No or Low Signal for Rosuvastatin | 1. Incorrect mass spectrometer settings (e.g., wrong MRM transition). 2. Analyte degradation in the stock solution or processed samples. 3. Clogged LC system or injector. | 1. Verify the MRM transitions for rosuvastatin (e.g., m/z 482.3 → 258.2).[4] 2. Prepare fresh stock solutions and assess analyte stability under the storage and experimental conditions.[8][9] 3. Troubleshoot the LC system for any blockages. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general guideline based on commonly cited LLE methods for rosuvastatin.
-
Sample Preparation: To 500 µL of human plasma, add 200 µL of the internal standard (IS) solution and 200 µL of 0.2 M ammonium (B1175870) formate (B1220265) buffer (pH 3.0).[4]
-
Vortexing: Vortex the mixture for 30 seconds.
-
Extraction: Add 1.5 mL of methyl tert-butyl ether (MTBE), vortex for 15 minutes.[4]
-
Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.[4]
-
Transfer: Transfer 900 µL of the upper organic layer to a clean tube.[4]
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline for SPE of rosuvastatin.
-
Conditioning: Condition the SPE cartridge (e.g., reversed-phase) with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.[10]
-
Sample Loading: Load 100 µL of the plasma sample onto the conditioned cartridge.[10]
-
Washing:
-
Elution: Elute rosuvastatin with 2 x 200 µL of 90% (v/v) methanol.[10]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[10]
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.[10]
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protein Precipitation (PPT) Protocol
This protocol is a general guideline for PPT of rosuvastatin.
-
Sample Preparation: To a known volume of plasma (e.g., 100 µL), add the internal standard.
-
Precipitation: Add a precipitating agent, such as acetonitrile, typically in a 1:1 or 2:1 ratio to the plasma volume.[12]
-
Vortexing: Vortex the mixture vigorously for an extended period (e.g., 20 minutes) to ensure complete protein precipitation.[12]
-
Centrifugation: Centrifuge at a high speed (e.g., 5000 RPM) to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for analysis.[12]
-
Injection: Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Rosuvastatin Bioanalysis
| Method | Recovery (%) | Matrix Effect (%) | LLOQ (ng/mL) | Advantages | Disadvantages | References |
| LLE | 79.7 - 85.7 | Not significantly affected | 0.1 - 1 | Cost-effective, good cleanup | Can be labor-intensive, emulsion formation | [4][16] |
| SPE | 88 - 100 | 92 - 110 | 0.1 - 1 | Cleanest extracts, high recovery | More expensive, can be time-consuming | [1][9][10] |
| SLE | ~96.3 | ~12.7 | 0.1 | High recovery, automatable, reduced solvent use | Higher initial cost than LLE | [5][7] |
| PPT | Variable | Can be significant | 30 | Simple, fast, low cost | Less effective cleanup, prone to matrix effects | [4] |
Table 2: Typical LC-MS/MS Method Parameters for Rosuvastatin Analysis
| Parameter | Typical Conditions | References |
| LC Column | C18 (e.g., Zorbax, Inertsil, Accucore) | [5][10][13] |
| Mobile Phase | A: Ammonium acetate (B1210297) or formic acid in water B: Acetonitrile or Methanol | [1][13] |
| Elution | Gradient or Isocratic | [1][13] |
| Flow Rate | 0.2 - 1.0 mL/min | [5][13] |
| Injection Volume | 5 - 30 µL | [1][13] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [5][13] |
| MRM Transition | m/z 482.1 -> 258.2 (Positive Ion Mode) | [1][13] |
| Internal Standard | Rosuvastatin-d6 | [5][13] |
Visualizations
References
- 1. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of rosuvastatin in human plasma by ion pair liquid-liquid extraction using liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Pre-concentration of rosuvastatin using solid-phase extraction in a molecularly imprinted polymer and analytical application in water supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing Pharmacokinetics and Pharmacodynamics of Rosuvastatin Calcium through the Development and Optimization of Fast-Dissolving Films - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. repositorio.unesp.br [repositorio.unesp.br]
- 16. file.scirp.org [file.scirp.org]
Optimizing dosage and administration of rosuvastatin in rodent models
This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of rosuvastatin (B1679574) in rodent models. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended dosage of rosuvastatin for mice and rats?
A1: The appropriate dosage of rosuvastatin can vary significantly depending on the research objective. For general lipid-lowering effects, doses in mice typically range from 5 to 20 mg/kg/day.[1][2][3][4] In rats, a common dose for cardioprotective effects is 5 mg/kg/day, while higher doses of 10 mg/kg/day have also been used.[5][6][7] It's crucial to note that doses exceeding 20 mg/kg/day in mice on a hypercholesterolemic diet have been associated with premature death.[1][2][3][4]
Q2: How should I prepare rosuvastatin for oral administration?
A2: Rosuvastatin calcium has low solubility in water.[8][9][10] For research purposes, it is often dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) first, and then diluted with an aqueous buffer such as phosphate-buffered saline (PBS).[11] A common method involves creating a stock solution in DMSO (e.g., 10 mg/mL) and then further diluting it with water for injection to the desired concentration.[12][13][14] It's important to ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[15] Aqueous solutions of rosuvastatin are not recommended for storage for more than one day.[11][15]
Q3: What is the best way to administer rosuvastatin to rodents?
A3: Oral gavage is a precise method for administering a specific volume of rosuvastatin solution directly into the stomach.[16][17][18][19][20] This ensures accurate dosing, which is critical for experimental consistency. Alternatives like incorporating the drug into custom-made chow or dissolving it in the drinking water can be considered, but these methods may offer less control over the exact dose consumed by each animal.[16]
Q4: I'm having trouble with the oral gavage procedure. What are some common mistakes?
A4: Successful oral gavage requires proper technique to avoid injuring the animal. Common issues include:
-
Improper restraint: The animal's head and neck should be extended to create a straight path to the esophagus.[16][17]
-
Incorrect needle length: The gavage needle should be measured from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing perforation.[17][19][20]
-
Forcing the needle: If resistance is met, the needle should be withdrawn and reinserted, as this could indicate entry into the trachea.[17][19]
-
Administering the solution too quickly: Slow administration prevents regurgitation and potential aspiration.[18][20]
Q5: What are the potential side effects of rosuvastatin in rodents, and how can I monitor for them?
A5: The primary side effects of rosuvastatin in rodents, similar to humans, are related to muscle and liver toxicity.[21][22]
-
Myopathy: Monitor for signs of muscle weakness or pain. Biochemical markers include elevated creatine (B1669601) kinase (CK) and myoglobin (B1173299) levels.[22]
-
Hepatotoxicity: High doses can lead to elevated liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST).[23] In some studies with mice on a cholesterol-rich diet, high doses of rosuvastatin led to liver steatosis and increased liver weight.[1]
Regular monitoring of these biochemical markers and general animal welfare is essential.
Q6: How stable is rosuvastatin in a prepared solution?
A6: Aqueous solutions of rosuvastatin are not recommended for storage for more than one day.[11][15] For longer-term studies, it is advisable to prepare fresh solutions daily.[23] Some studies have shown that extemporaneously prepared oral suspensions can be stable for up to 30 days at room temperature, but this depends on the specific formulation.[24][25]
Quantitative Data Summary
Table 1: Rosuvastatin Dosage in Rodent Models
| Species | Dosage Range (mg/kg/day) | Application | Reference |
| Mouse | 1 - 5 | Study of mitochondrial effects | [1][2] |
| Mouse | 10 | Lipid-lowering in a high-fat diet model | [15] |
| Mouse | >20 | Associated with premature death in hypercholesterolemic models | [1][2][4] |
| Rat | 5 | Cardioprotective effects | [5] |
| Rat | 3, 10 | Uterine contractility studies | [6] |
| Rat | 15, 40, 100 | Toxicity studies | [23] |
Table 2: Pharmacokinetic Parameters of Rosuvastatin in Rats
| Parameter | Value | Conditions | Reference |
| Route of Administration | Intravenous | 5 mg/kg bolus dose | [26] |
| Hepatic Uptake Clearance | 0.885 ml/min/g tissue | - | [26] |
| Plasma Protein Binding | ~88% | Mostly to albumin | [27] |
| Metabolism | Not extensively metabolized (~10%) | - | [27] |
| Terminal Half-life (Humans) | ~20 hours | Oral doses of 5-80 mg | [28] |
Note: Pharmacokinetic parameters can vary significantly based on age, sex, and health status of the animals.[12][13][14]
Experimental Protocols
Protocol 1: Preparation of Rosuvastatin Solution for Oral Gavage
Materials:
-
Rosuvastatin calcium salt
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS), pH 7.2 or sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of rosuvastatin calcium salt in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the rosuvastatin. For example, to create a 10 mg/mL stock solution, dissolve 10 mg of rosuvastatin in 1 mL of DMSO.[12]
-
Vortex the solution until the rosuvastatin is completely dissolved.
-
Dilute the stock solution to the desired final concentration using sterile PBS or water for injection. For example, to achieve a final concentration of 1 mg/mL, add 9 mL of PBS to 1 mL of the 10 mg/mL stock solution.
-
Vortex the final solution thoroughly before administration.
-
Prepare this solution fresh daily. Do not store aqueous solutions for more than 24 hours.[11][15]
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice)[16][18]
-
Syringe (1 mL)
-
Prepared rosuvastatin solution
Procedure:
-
Weigh the mouse to calculate the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[16][20]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[17][19]
-
Draw the calculated volume of the rosuvastatin solution into the syringe and attach the gavage needle.
-
Restrain the mouse firmly by the scruff of the neck, ensuring its head and body are in a straight line.[16][17]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[16][18]
-
The needle should pass smoothly without resistance. If the mouse struggles or you feel resistance, withdraw and re-attempt.
-
Once the needle is inserted to the pre-measured depth, slowly administer the solution.
-
Gently remove the needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress for at least 10 minutes.[16][18]
Visualizations
Caption: Mechanism of action of rosuvastatin via inhibition of the HMG-CoA reductase pathway.
Caption: General experimental workflow for a rosuvastatin study in a rodent model.
Caption: Troubleshooting guide for common issues encountered during oral gavage.
References
- 1. Effects of high rosuvastatin doses on hepatocyte mitochondria of hypercholesterolemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protective effects of low-dose rosuvastatin on isoproterenol-induced chronic heart failure in rats by regulation of DDAH-ADMA-NO pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosuvastatin exposure in female Wistar rats alters uterine contractility and do not show evident (anti)estrogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. researchgate.net [researchgate.net]
- 9. Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tripling the Bioavailability of Rosuvastatin Calcium Through Development and Optimization of an In-Situ Forming Nanovesicular System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. researchgate.net [researchgate.net]
- 14. Changes in Rosuvastatin Pharmacokinetics During Postnatal Ontogenesis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. research.fsu.edu [research.fsu.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. research-support.uq.edu.au [research-support.uq.edu.au]
- 20. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 21. m.youtube.com [m.youtube.com]
- 22. Rosuvastatin safety: An experimental study of myotoxic effects and mitochondrial alterations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Non-clinical safety evaluation of a novel pharmaceutical salt, rosuvastatin ethanolamine, in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Stability of extemporaneously prepared rosuvastatin oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. staff-beta.najah.edu [staff-beta.najah.edu]
- 26. Liver-specific distribution of rosuvastatin in rats: comparison with pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. accessdata.fda.gov [accessdata.fda.gov]
- 28. Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of protocols for assessing rosuvastatin's effect on endothelial function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of rosuvastatin (B1679574) on endothelial function.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which rosuvastatin is thought to improve endothelial function?
A1: Rosuvastatin improves endothelial function through several mechanisms, primarily by increasing the production and bioavailability of nitric oxide (NO).[1][2] This is achieved by upregulating and activating endothelial nitric oxide synthase (eNOS).[1][2] Key signaling pathways involved include the PI3K/Akt pathway and the inhibition of the Rho/ROCK pathway.[1] Additionally, rosuvastatin has been shown to mobilize endothelial progenitor cells (EPCs), which contribute to endothelial repair.[2][3][4] The drug also exerts antioxidant effects, reducing oxidative stress that can impair endothelial function.[5][6]
Q2: Which experimental models are most appropriate for studying rosuvastatin's effects on endothelial function?
A2: The choice of experimental model depends on the specific research question.
-
In vitro models: Human Umbilical Vein Endothelial Cells (HUVECs) are widely used to study the direct cellular and molecular effects of rosuvastatin on endothelial cells, such as eNOS activation and apoptosis.[7][8]
-
Ex vivo models: Isolated arterial rings from animal models can be used to assess endothelium-dependent relaxation in response to acetylcholine (B1216132) after treatment with rosuvastatin.[5][9]
-
In vivo animal models:
-
db/db mice: A model for type 2 diabetes, useful for studying rosuvastatin's effects on endothelial dysfunction in a metabolic disease context.[5][6][10]
-
ApoE-/- mice: A model for atherosclerosis, suitable for investigating the impact of rosuvastatin on plaque formation and endothelial cell apoptosis.[7]
-
Hindlimb ischemia models: Used to assess the role of rosuvastatin in promoting neovascularization and the mobilization of endothelial progenitor cells.[2]
-
-
Human clinical trials: Essential for evaluating the clinical efficacy of rosuvastatin on endothelial function in various patient populations, often assessed by flow-mediated dilation (FMD).[3][11][12][13]
Q3: What are the key biomarkers to measure when assessing rosuvastatin's impact on endothelial function?
A3: Several biomarkers can provide insights into rosuvastatin's effects:
-
Nitric Oxide (NO): Direct or indirect measurement of NO or its metabolites (nitrite/nitrate) is a primary indicator of improved endothelial function.[9]
-
Endothelial Progenitor Cells (EPCs): Quantifying circulating EPCs can indicate the regenerative capacity of the endothelium.[3][4]
-
Adhesion Molecules: Levels of molecules like P-selectin can be measured to assess endothelial activation and inflammation. Rosuvastatin has been shown to lower P-selectin levels.[14]
-
Inflammatory Markers: High-sensitivity C-reactive protein (hs-CRP) is a marker of systemic inflammation that can be reduced by rosuvastatin treatment.[12][15]
-
Asymmetric Dimethylarginine (ADMA): An endogenous inhibitor of eNOS, a decrease in ADMA levels can suggest improved NO production.[16]
Troubleshooting Guides
Issue 1: Inconsistent or No Significant Improvement in Flow-Mediated Dilation (FMD) Observed After Rosuvastatin Treatment.
-
Possible Cause 1: Inappropriate Rosuvastatin Dosage.
-
Troubleshooting: The effects of rosuvastatin on endothelial function can be dose-dependent.[17][18] Some studies have shown a biphasic effect, where low doses are effective, but high doses may not be or could even be detrimental to certain aspects of neovascularization.[2] Review the literature for dose-ranging studies in your specific model. Consider performing a dose-response experiment to determine the optimal concentration.
-
-
Possible Cause 2: Short Treatment Duration.
-
Troubleshooting: The time required to observe significant changes in FMD can vary. While some studies report improvements within a few weeks, others involve longer treatment periods of several months.[3][13] Ensure your experimental timeline is sufficient for the expected physiological changes to occur.
-
-
Possible Cause 3: High Inter-individual Variability.
-
Troubleshooting: FMD measurements can be influenced by numerous factors including diet, smoking status, and underlying health conditions of the subjects.[19][20] Ensure strict standardization of pre-measurement conditions (e.g., fasting, avoiding caffeine). Increase your sample size to improve statistical power and account for biological variability.
-
-
Possible Cause 4: Technical Issues with FMD Measurement.
-
Troubleshooting: FMD is a technically demanding procedure. Ensure the operator is well-trained and follows a standardized protocol.[21] Key factors include consistent probe placement, accurate measurement of baseline artery diameter, and correct timing of post-occlusion measurements.
-
Issue 2: No Significant Increase in Endothelial Progenitor Cell (EPC) Numbers Despite Rosuvastatin Treatment.
-
Possible Cause 1: Timing of Measurement.
-
Troubleshooting: The mobilization of EPCs can be transient. One study showed that a single low dose of rosuvastatin caused circEPCs to peak at 4 hours and decline by 8 hours.[2] Your sampling time point might be missing this peak. Consider a time-course experiment to capture the kinetics of EPC mobilization.
-
-
Possible Cause 2: Confounding Factors in the Study Population.
-
Troubleshooting: In some patient populations, such as those recovering from cerebrovascular disease, rosuvastatin treatment may not lead to a significant change in EPC levels, even with a reduction in LDL.[22] This could be due to the age of the population, underlying disease state, or concomitant medications.[22] Carefully characterize your study population and consider potential confounding variables.
-
-
Possible Cause 3: Method of EPC Quantification.
-
Troubleshooting: Different methods for identifying and quantifying EPCs (e.g., flow cytometry with various markers, cell culture assays) can yield different results. Ensure your chosen method is validated and consistent across all samples. Clearly define your EPC phenotype based on cell surface markers.
-
Issue 3: In Vitro Experiments with HUVECs Show High Levels of Cell Death or Unexplained Results.
-
Possible Cause 1: Oxidized LDL (ox-LDL) Variability.
-
Troubleshooting: If using ox-LDL to induce endothelial dysfunction, the degree of oxidation and the concentration used are critical.[8] Prepare or purchase ox-LDL from a reliable source and characterize each batch. Perform a dose-response curve to determine the optimal concentration that induces dysfunction without causing excessive cell death.
-
-
Possible Cause 2: Rosuvastatin Cytotoxicity at High Concentrations.
-
Troubleshooting: While rosuvastatin can be protective at lower concentrations, higher doses may induce apoptosis in endothelial cells.[2] Determine the optimal, non-toxic concentration of rosuvastatin for your HUVEC culture through a viability assay (e.g., MTT assay) before proceeding with functional experiments.[8]
-
-
Possible Cause 3: Passage Number of HUVECs.
-
Troubleshooting: Primary cells like HUVECs have a limited lifespan in culture. High passage numbers can lead to senescence and altered cellular responses. Use low-passage HUVECs (typically between passages 2 and 6) for your experiments to ensure consistent and reliable results.
-
Quantitative Data Summary
Table 1: Effect of Rosuvastatin on Flow-Mediated Dilation (FMD) in Human Studies
| Study Population | Rosuvastatin Dose | Treatment Duration | Baseline FMD (%) | Post-Treatment FMD (%) | Percentage Improvement | Reference |
| Hypercholesterolemic Patients | 10 mg/day | 4 weeks | 4.7 ± 0.7 | 8.8 ± 0.4 | 87% | [3] |
| Chronic Heart Failure Patients | 40 mg/day | 12 weeks | - | - | 183% | [11] |
| Systemic Sclerosis Patients | 20 mg/day | 6 months | 2.2 ± 3.3 | 5.7 ± 3.9 | 159% | [12] |
| Inflammatory Joint Disease Patients | 5-40 mg/day (dose-titrated) | 18 months | 7.10 ± 3.14 | 8.70 ± 2.98 | 22.5% | [13][23] |
| Hypercholesterolemic Patients | 5, 10, 20 mg/day | 2 months | - | - | 34%, 40%, 46% (dose-dependent) | [17][18] |
Table 2: Effect of Rosuvastatin on Biomarkers of Endothelial Function and Inflammation
| Biomarker | Animal/Patient Model | Rosuvastatin Dose | Treatment Duration | Observation | Reference |
| P-selectin | Pulmonary Arterial Hypertension Patients | 10 mg/day | 6 months | Significant decrease compared to placebo | [14] |
| Circulating Endothelial Progenitor Cells | Hypercholesterolemic Patients | 10 mg/day | 4 weeks | 72% increase | [3] |
| Asymmetric Dimethylarginine (ADMA) | Hypertensive Patients | 10 mg/day | 6 months | Significant decrease from 0.67 to 0.58 µmol/L | [16] |
| High-Sensitivity C-reactive Protein (hs-CRP) | Systemic Sclerosis Patients | 20 mg/day | 6 months | Significant decrease from 5.1 to 3.4 mg/L | [12] |
| Endothelin-1 (ET-1) | Type 2 Diabetes & Coronary Heart Disease Patients | - | - | Significant decrease after intervention | [24] |
| Nitric Oxide (NO) | Type 2 Diabetes & Coronary Heart Disease Patients | - | - | Significant increase after intervention | [24] |
Experimental Protocols
Protocol 1: Assessment of Endothelium-Dependent Relaxation in Isolated Aortic Rings
-
Animal Model: Utilize male db/db mice (12 weeks old) treated with rosuvastatin (20 mg/kg/day) or vehicle via oral gavage for 6 weeks.[5][6][10]
-
Tissue Preparation: Euthanize mice and carefully excise the thoracic aorta in ice-cold Krebs solution.
-
Ring Mounting: Cut the aorta into 2-3 mm rings and mount them in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1g.
-
Pre-contraction: Contract the aortic rings with phenylephrine (B352888) (1 µM).
-
Endothelium-Dependent Relaxation: Once a stable contraction is achieved, cumulatively add acetylcholine (ACh) in increasing concentrations (e.g., 1 nM to 10 µM) to assess endothelium-dependent relaxation.
-
Data Analysis: Record the relaxation response at each ACh concentration and express it as a percentage of the pre-contraction induced by phenylephrine.
Protocol 2: Quantification of Circulating Endothelial Progenitor Cells (EPCs) by Flow Cytometry
-
Blood Collection: Collect peripheral blood samples from subjects before and after the rosuvastatin treatment period.
-
Mononuclear Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll density gradient centrifugation.
-
Cell Staining: Incubate the isolated PBMCs with a cocktail of fluorescently-labeled antibodies. A common panel for identifying EPCs includes antibodies against CD34, KDR (VEGFR2), and CD133. Use appropriate isotype controls.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
-
Gating Strategy: Gate on the mononuclear cell population based on forward and side scatter. Within this gate, identify the population of cells co-expressing the selected EPC markers (e.g., CD34+/KDR+ or CD34+/KDR+/CD133+).
-
Data Reporting: Report the number of EPCs as a percentage of the total mononuclear cells or as an absolute count per volume of blood.
Signaling Pathway and Workflow Diagrams
Caption: Rosuvastatin enhances eNOS activity via PI3K/Akt activation and Rho/ROCK inhibition.
Caption: Standardized workflow for assessing Flow-Mediated Dilation (FMD).
Caption: Troubleshooting flowchart for inconsistent Flow-Mediated Dilation (FMD) results.
References
- 1. mdpi.com [mdpi.com]
- 2. Rosuvastatin Enhances Angiogenesis via eNOS-Dependent Mobilization of Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of short-term rosuvastatin therapy on endothelial progenitor cells and endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simvastatin and rosuvastatin mobilize Endothelial Progenitor Cells but do not prevent their acute decrease during systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosuvastatin improves endothelial function in db/db mice: role of angiotensin II type 1 receptors and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosuvastatin improves endothelial function in db/db mice: role of angiotensin II type 1 receptors and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rosuvastatin protects against endothelial cell apoptosis in vitro and alleviates atherosclerosis in ApoE-/- mice by suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosuvastatin protects against oxidized low-density lipoprotein-induced endothelial cell injury of atherosclerosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Possible involvement of PPARγ-associated eNOS signaling activation in rosuvastatin-mediated prevention of nicotine-induced experimental vascular endothelial abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Rosuvastatin Treatment on HDL-Induced PKC-βII and eNOS Phosphorylation in Endothelial Cells and Its Relation to Flow-Mediated Dilatation in Patients with Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rosuvastatin improves impaired endothelial function, lowers high sensitivity CRP, complement and immuncomplex production in patients with systemic sclerosis - a prospective case-series study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Rosuvastatin and vascular dysfunction markers in pulmonary arterial hypertension: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The JUPITER and AURORA clinical trials for rosuvastatin in special primary prevention populations: perspectives, outcomes, and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
- 18. Rosuvastatin dose-dependently improves flow-mediated dilation, but reduces adiponectin levels and insulin sensitivity in hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. The Assessment of Endothelial Function – From Research into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of lipid-lowering therapies on flow-mediated dilation in patients: A systematic review and meta-analysis of clinical randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Endothelial progenitor cells in patients with acute cerebrovascular ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rosuvastatin improves endothelial function in patients with inflammatory joint diseases, longitudinal associations with atherosclerosis and arteriosclerosis: results from the RORA-AS statin intervention study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect of rosuvastatin on vascular endothelial functions and inflammatory factors of patients with type 2 diabetes mellitus and coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Challenges in Long-Term Rosuvastatin In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during long-term in vitro studies of rosuvastatin (B1679574).
Frequently Asked Questions (FAQs)
Q1: Why am I observing high cytotoxicity at concentrations reported to be safe in other studies?
A1: This is a common issue stemming from several factors:
-
Cell-Type Specificity: Rosuvastatin's effect is highly cell-dependent. For example, the IC50 after 72 hours was 2.3 µM for A375 melanoma cells but 7.4 µM for normal BJ fibroblasts, indicating that some cancer cells are more sensitive than normal cells.[1][2] Conversely, other studies show rosuvastatin protecting cells like human umbilical vein endothelial cells (HUVECs) from apoptosis.[3][4]
-
Culture Conditions: The pH of the culture medium can influence drug uptake. At an acidic pH (6.8), rosuvastatin accumulation and cytotoxicity were significantly greater in RD and L6 cells compared to at pH 7.4.[5]
-
Duration of Exposure: The cytotoxic and anti-proliferative effects of rosuvastatin are often time- and dose-dependent.[1][2][6][7] Long-term continuous exposure can lead to effects not seen in short-term assays.
Q2: My IC50 value for rosuvastatin is inconsistent across experiments. What could be the cause?
A2: Variability in IC50 values can arise from:
-
Drug Stability: While generally stable, rosuvastatin in solution can degrade over long incubation periods. It is advisable to prepare fresh stock solutions and consider replenishing the media with fresh drug for very long-term experiments (e.g., >72 hours).
-
Cell Density: The initial seeding density of your cells can affect their growth rate and drug sensitivity. Ensure you use a consistent seeding density for all experiments.
-
Solvent and Final Concentration: The vehicle used to dissolve rosuvastatin (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations. Always run a vehicle-only control to account for this.
-
Assay Timing: The metabolic state of the cells changes over time. Performing viability assays at different time points post-treatment can yield different IC50 values.[1]
Q3: Is rosuvastatin stable in cell culture medium for long-term studies?
A3: Rosuvastatin is a hydrophilic statin and is generally stable in aqueous solutions for standard experimental durations (24-72 hours). However, for studies extending over many days or weeks, it is best practice to perform media changes with freshly prepared rosuvastatin-containing media at regular intervals (e.g., every 2-3 days) to ensure a consistent drug concentration.
Q4: How do I choose the appropriate concentration range for my experiments?
A4: The effective concentration of rosuvastatin in vitro varies widely depending on the cell type and the endpoint being measured.
-
Protective Effects: Concentrations in the nanomolar to low micromolar range (10 nM - 1 µM) have been shown to protect against apoptosis and oxidative stress in endothelial and neuronal cells.[3][8][9]
-
Anti-proliferative/Cytotoxic Effects: Higher concentrations, typically in the micromolar range (2.5 µM - 200 µM), are often required to induce cytotoxicity and apoptosis in cancer cell lines.[1][6]
-
Recommendation: Start with a broad dose-response curve (e.g., 10 nM to 100 µM) to determine the optimal concentration range for your specific cell line and experimental question.
Q5: Can rosuvastatin affect cells beyond inhibiting cholesterol synthesis?
A5: Yes. These are known as the "pleiotropic" effects of statins. Long-term studies often reveal effects independent of HMG-CoA reductase inhibition, such as:
-
Modulation of Signaling Pathways: Rosuvastatin can activate pro-survival pathways like PI3K/Akt, MEK/ERK, and JAK/STAT.[10][11][12] It can also inhibit inflammatory pathways like NF-κB.[13]
-
Mitochondrial Effects: Statins can impact mitochondrial function by affecting the electron transport chain, increasing oxidative stress, and altering mitochondrial membrane potential.[14][15]
-
Induction of Autophagy: In some cells, rosuvastatin can induce autophagy, a cellular recycling process, by inhibiting the Akt/mTOR pathway.[16]
Troubleshooting Guides
Problem 1: High Variability or Artifacts in Cell Viability Assays (e.g., MTT)
Users often report inconsistent results or unexpected outcomes with colorimetric viability assays during long-term rosuvastatin treatment.
Troubleshooting Steps:
-
Assess for Drug-Assay Interference: Rosuvastatin has been shown to have antioxidant properties.[8][17] Since the MTT assay is a redox-based assay, high concentrations of an antioxidant could potentially interfere with the reduction of the tetrazolium salt, leading to inaccurate readings.
-
Control: Run a cell-free control with media, MTT reagent, and various concentrations of rosuvastatin to see if the drug itself reduces the MTT salt.
-
-
Check for Drug Precipitation: At high concentrations or in certain media formulations, rosuvastatin may precipitate out of solution over time.
-
Action: Visually inspect your culture wells for any signs of precipitation before adding assay reagents. If observed, consider lowering the concentration or testing a different solvent.
-
-
Optimize Cell Seeding Density: For long-term experiments, cells can become over-confluent, which can affect their metabolic rate and skew MTT results.
-
Action: Perform a growth curve analysis to determine the optimal initial seeding density that ensures cells remain in the logarithmic growth phase throughout the experiment.
-
-
Confirm Viability with an Orthogonal Method: Relying on a single assay can be misleading.
-
Action: Use a secondary, non-enzymatic assay to confirm viability. A trypan blue exclusion assay, which measures membrane integrity, is a simple and effective alternative.
-
Experimental Protocol: MTT Cell Viability Assay
-
Objective: To measure cell metabolic activity as an indicator of viability.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of rosuvastatin concentrations (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Problem 2: Conflicting Results in Apoptosis Assays
Rosuvastatin can be both pro-apoptotic and anti-apoptotic, leading to confusing results.[6][10][18] For instance, it induces apoptosis in thyroid cancer cells but protects endothelial cells and podocytes from apoptosis.[3][6][18]
Troubleshooting Steps:
-
Analyze Key Apoptotic Markers: The balance between pro-apoptotic (e.g., Bax, Bad, Caspase-3, Caspase-9) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins determines the cell's fate.[10][11]
-
Action: Use Western blotting to measure the expression levels of these key proteins. An increase in the Bax/Bcl-2 ratio suggests a shift towards apoptosis.
-
-
Investigate Upstream Signaling Pathways: Rosuvastatin's effect on apoptosis is often mediated by upstream survival pathways.
-
Action: Examine the phosphorylation status of key survival proteins like Akt, ERK, and STAT3.[11][12] Activation (phosphorylation) of these pathways may explain an anti-apoptotic effect. For example, rosuvastatin can suppress apoptosis in human coronary artery endothelial cells by upregulating the JAK2/STAT3 signaling pathway.[10]
-
-
Consider Endoplasmic Reticulum (ER) Stress: Rosuvastatin has been shown to protect against ER stress-induced apoptosis in HUVECs.[3][4]
-
Action: Measure markers of ER stress, such as GRP78, p-PERK, and p-IRE1α, to determine if this pathway is involved in your system.[3]
-
Experimental Protocol: Caspase-3/7 Activity Assay (Fluorometric)
-
Objective: To quantify the activity of executioner caspases 3 and 7, key markers of apoptosis.
-
Methodology:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with rosuvastatin as required. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[19]
-
Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.[20]
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[21]
-
Problem 3: Assessing and Interpreting Mitochondrial Dysfunction
Statins are known to affect mitochondrial function, but measuring this can be complex. Challenges include distinguishing direct mitochondrial effects from indirect cellular stress responses.
Troubleshooting Steps:
-
Measure Mitochondrial Membrane Potential (MMP): A decrease in MMP is an early indicator of mitochondrial dysfunction and apoptosis.
-
Action: Use a fluorescent dye like JC-1 or TMRM to assess MMP.[22][23][24] In healthy cells, JC-1 forms aggregates in the mitochondria (red fluorescence), while in apoptotic cells with low MMP, it remains as monomers in the cytoplasm (green fluorescence). A shift from red to green indicates MMP loss.
-
-
Quantify Reactive Oxygen Species (ROS) Production: Rosuvastatin can have both antioxidant effects and, under certain conditions, may contribute to mitochondrial ROS production, a key factor in cellular damage.[14][25]
-
Evaluate Changes in Mitochondrial Biogenesis: Long-term treatment may alter the number of mitochondria within a cell.
-
Action: Measure the expression of key regulators of mitochondrial biogenesis, such as PGC-1α, NRF-1, and TFAM, using qPCR or Western blotting. Rosuvastatin has been found to increase the mRNA levels of TFAM and NRF-1 in cortical neurons.[26]
-
Experimental Protocol: Mitochondrial Membrane Potential (MMP) Assay
-
Objective: To detect changes in MMP using a fluorescent probe.
-
Methodology:
-
Cell Preparation: Culture and treat cells with rosuvastatin in a suitable plate format (e.g., 96-well black, clear-bottom plate for microscopy).
-
Dye Loading: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 5 µg/mL) for 20-30 minutes at 37°C.[22]
-
Washing: Wash cells twice with assay buffer to remove excess dye.
-
Imaging/Measurement: Immediately analyze the cells using a fluorescence microscope or a plate reader capable of detecting both green (Ex/Em ~485/535 nm) and red (Ex/Em ~550/600 nm) fluorescence.
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.
-
Data Presentation
Table 1: IC50 Values of Rosuvastatin in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| A375 | Human Melanoma | 72 | 2.3 | [1][2] |
| BJ | Human Normal Fibroblasts | 72 | 7.4 | [1][2] |
| WM1552C | Human Melanoma | 72 | > 5.0 | [1] |
| B-CPAP | Human Papillary Thyroid Cancer | 48-72 | Dose-dependent decrease in viability | [6] |
| Nthy-ori 3-1 | Normal Thyroid | 48-72 | Less sensitive than B-CPAP | [6] |
| MCF-7 | Human Breast Cancer | Not specified | 96.12 | [7] |
| DU-145 | Human Prostate Cancer | 96 | > 25 (viability >70%) | [28] |
Table 2: Effects of Rosuvastatin on Apoptosis Markers
| Cell Line | Condition | Effect of Rosuvastatin | Key Markers Modulated | Reference |
| HUVECs | ox-LDL induced | Anti-apoptotic | ↓Caspase-12, ↓CHOP, ↓sXBP1 | [3] |
| Podocytes | ADR/PA induced | Anti-apoptotic | ↑p21 | [18][29] |
| HCAECs | CoCl2 induced | Anti-apoptotic | ↑Bcl-2, ↑Bcl-xl, ↓Bax, ↓Bad, ↓Caspase-3/9 | [10] |
| B-CPAP Cells | Baseline | Pro-apoptotic | ↑Caspase-3 activity | [6] |
| SH-SY5Y | Aβ induced | Anti-apoptotic | ↓Caspase-3 activity | [30] |
HUVECs: Human Umbilical Vein Endothelial Cells; HCAECs: Human Coronary Artery Endothelial Cells; ox-LDL: Oxidized Low-Density Lipoprotein; ADR: Adriamycin; PA: Puromycin Aminonucleoside; CoCl2: Cobalt Chloride; Aβ: Beta-amyloid.
Visualizations: Signaling Pathways and Workflows
Diagram 1: Rosuvastatin's Influence on Apoptotic Pathways
References
- 1. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rosuvastatin protects against endothelial cell apoptosis in vitro and alleviates atherosclerosis in ApoE-/- mice by suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosuvastatin protects against endothelial cell apoptosis in vitro and alleviates atherosclerosis in ApoE-/- mice by suppressing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rosuvastatin induces apoptosis in cultured human papillary thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. Rosuvastatin protects against oxidative stress and DNA damage in vitro via upregulation of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosuvastatin protects PC12 cells from hypoxia/reoxygenation-induced injury by inhibiting endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Statin rosuvastatin inhibits apoptosis of human coronary artery endothelial cells through upregulation of the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rosuvastatin enhances the therapeutic efficacy of adipose-derived mesenchymal stem cells for myocardial infarction via PI3K/Akt and MEK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rosuvastatin treatment activates JAK-STAT pathway and increases efficacy of allogeneic mesenchymal stem cell transplantation in infarcted hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rosuvastatin suppresses TNF-α-induced matrix catabolism, pyroptosis and senescence via the HMGB1/NF-κB signaling pathway in nucleus pulposus cells: Role of rosuvastatin in alleviating intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of statins on mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Jagiellonian University Repository [ruj.uj.edu.pl]
- 16. Rosuvastatin activates autophagy via inhibition of the Akt/mTOR axis in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rosuvastatin protects against podocyte apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Caspase 3/7 Activity [protocols.io]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. Rosuvastatin Improves Neurite Outgrowth of Cortical Neurons against Oxygen-Glucose Deprivation via Notch1-mediated Mitochondrial Biogenesis and Functional Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pure.psu.edu [pure.psu.edu]
- 24. Analysis of mitochondrial membrane potential, ROS, and calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rosuvastatin induces delayed preconditioning against oxygen-glucose deprivation in cultured cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Rosuvastatin Improves Neurite Outgrowth of Cortical Neurons against Oxygen-Glucose Deprivation via Notch1-mediated Mitochondrial Biogenesis and Functional Improvement [frontiersin.org]
- 27. Rosuvastatin Attenuates the Elevation in Blood Pressure Induced by Overexpression of Human C-Reactive Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cancerresgroup.us [cancerresgroup.us]
- 29. Rosuvastatin protects against podocyte apoptosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Rosuvastatin reduces caspase-3 activity and up-regulates alpha-secretase in human neuroblastoma SH-SY5Y cells exposed to A beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of rosuvastatin detection in low-volume samples
Welcome to the technical support center for the analysis of rosuvastatin (B1679574) in low-volume biological samples. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving sensitive and reliable detection of rosuvastatin.
Frequently Asked Questions (FAQs)
Q1: What is a typical Lower Limit of Quantification (LLOQ) for rosuvastatin in low-volume plasma samples?
A1: With modern LC-MS/MS methods, LLOQs for rosuvastatin in human plasma can be as low as 0.1 ng/mL.[1][2][3] Some highly sensitive methods have achieved LLOQs of 0.05 ng/mL from 300 µL of plasma or 1 ng/mL from as little as 10 µL of whole blood using volumetric absorptive microsampling (VAMS).[4][5]
Q2: How can I minimize matrix effects in my rosuvastatin LC-MS/MS analysis?
A2: Matrix effects, often caused by phospholipids (B1166683) and other endogenous components, can be a significant issue.[6] To minimize them, consider the following:
-
Effective Sample Preparation: Techniques like Solid Phase Extraction (SPE) and Supported Liquid Extraction (SLE) are effective at removing interfering substances.[7][8] SLE has shown a lower absolute matrix effect compared to Liquid-Liquid Extraction (LLE).[8]
-
Chromatographic Separation: Ensure good chromatographic separation of rosuvastatin from endogenous plasma components. Using a suitable C18 column and an optimized gradient elution can help.[7][9]
-
Internal Standard Selection: Use a stable, isotopically labeled internal standard like rosuvastatin-d6 whenever possible, as it co-elutes and experiences similar matrix effects to the analyte, thus providing better compensation.[8]
Q3: What are the recommended sample preparation techniques for small sample volumes?
A3: For low-volume samples, several techniques are highly effective:
-
Volumetric Absorptive Microsampling (VAMS): This technique allows for the accurate collection of a fixed small volume (e.g., 10 µL) of whole blood, which is ideal for patient-centric sampling.[4] The dried sample offers good stability.[4]
-
Solid Phase Extraction (SPE): SPE, especially in 96-well plate format, is excellent for high-throughput and clean sample preparation from small plasma volumes (e.g., 100 µL).[7] It provides high recovery and minimizes matrix effects.[7]
-
Supported Liquid Extraction (SLE): SLE is a newer technique that offers high recovery (around 96%) and reduced solvent usage compared to traditional LLE, making it suitable for sensitive analyses.[8]
-
Protein Precipitation (PPT): While simple and fast, PPT is generally less clean than SPE or SLE and may lead to more significant matrix effects.[10] It is often used when high throughput is a priority.
Q4: What are the key stability considerations for rosuvastatin in biological samples?
A4: Rosuvastatin is generally stable under typical laboratory conditions.
-
Freeze-Thaw Stability: It is stable for at least three freeze-thaw cycles in human plasma.[2][3]
-
Long-Term Storage: Rosuvastatin is stable in human plasma for up to 6 months when stored at -20°C or -70°C.[2] It has also been shown to be stable for 138 days at -70°C.[11]
-
Room Temperature Stability: In VAMS samples, rosuvastatin showed no significant degradation for up to 10 days at room temperature without a pH stabilizer.[4] In plasma, it is stable for at least 24 hours at ambient temperature.[11]
-
pH Sensitivity: Rosuvastatin is an acidic compound and is sensitive to acidic and basic hydrolysis, which can cause degradation.[12][13] Buffering samples, for instance with sodium acetate (B1210297) to pH 4.0, can improve stability.[4]
Q5: Which internal standard (IS) is recommended for rosuvastatin analysis?
A5: The ideal internal standard is an isotopically labeled version of the analyte. For rosuvastatin, rosuvastatin-d6 is commonly used and recommended.[8] It has nearly identical chemical properties and extraction recovery, and it co-elutes with rosuvastatin, providing the best compensation for matrix effects and variability during sample processing and injection. If a labeled IS is unavailable, other compounds like gliclazide (B1671584) or carbamazepine (B1668303) have been used, but they may not compensate for matrix effects as effectively.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of rosuvastatin in low-volume samples.
Problem 1: Low Signal Intensity / Poor Sensitivity
-
Question: My signal-to-noise ratio is low, and I'm struggling to achieve the required LLOQ. What can I do?
-
Answer:
-
Optimize Mass Spectrometry (MS) Conditions: Ensure your MS parameters are optimized for rosuvastatin. Use positive electrospray ionization (ESI) and monitor the precursor-to-product ion transition m/z 482.1 → 258.1.[1] Some studies have also used negative ESI mode, which can produce an abundant deprotonated molecule at m/z 480.[14]
-
Improve Sample Extraction and Concentration: Switch to a more efficient extraction method like SPE or SLE, which can provide higher recovery and cleaner extracts.[7][8] Ensure the final extract is reconstituted in a small volume of a mobile-phase-compatible solvent to concentrate the analyte before injection.[7]
-
Check Mobile Phase Composition: Rosuvastatin is an acidic compound (pKa ≈ 4.6).[14] Using an acidic mobile phase (e.g., with 0.1% formic or acetic acid) will keep it in its non-ionized form, which generally improves retention on a C18 column and can enhance signal intensity.[4][14]
-
Minimize Matrix Suppression: If ion suppression is suspected, dilute the sample extract or use a more rigorous cleanup method. A post-column infusion experiment can help diagnose ion suppression zones in your chromatogram.
-
Problem 2: High Variability in Results / Poor Precision
-
Question: I'm seeing a high %RSD (>15%) in my quality control samples. What are the likely causes?
-
Answer:
-
Inconsistent Sample Preparation: This is the most common cause of imprecision. If performing manual extraction, ensure pipetting is accurate and consistent. Automated extraction methods, such as using a 96-well SPE plate, can significantly improve reproducibility.[2]
-
Internal Standard Issues: Verify that the internal standard is being added consistently to all samples, standards, and QCs at the same concentration. Ensure the IS is stable and has not degraded.
-
Matrix Effects: Inconsistent matrix effects between different samples or lots of plasma can lead to high variability.[6] Using an isotopically labeled internal standard (rosuvastatin-d6) is the best way to correct for this.[8]
-
LC System Performance: Check for leaks, pressure fluctuations, or inconsistent injector performance in your HPLC/UPLC system.
-
Problem 3: Poor Peak Shape (Tailing or Fronting)
-
Question: My rosuvastatin peak is tailing significantly. How can I improve its shape?
-
Answer:
-
Adjust Mobile Phase pH: Since rosuvastatin has an acidic functional group, peak tailing can occur due to interactions with residual silanols on the silica-based column. Lowering the mobile phase pH (e.g., to pH 3.0-4.0) with formic or acetic acid can suppress this interaction and improve peak shape.[14]
-
Check for Column Contamination or Degradation: Contaminants from the sample matrix can build up on the column, leading to poor peak shape. Flush the column with a strong solvent or replace it if it's old.
-
Reconstitution Solvent: Ensure the final sample extract is reconstituted in a solvent that is weaker than the initial mobile phase. Injecting a sample in a very strong solvent can cause peak distortion.
-
Problem 4: Sample Carryover
-
Question: I am observing a peak for rosuvastatin in my blank injections after running a high-concentration sample. How can I eliminate carryover?
-
Answer:
-
Optimize Injector Wash Procedure: The most common source of carryover is the autosampler. Increase the volume and strength of the needle wash solvent. A wash solution containing a high percentage of organic solvent, similar to the mobile phase, is often effective.
-
Check for Contamination: Ensure there is no contamination in the blank matrix, reconstitution solvent, or mobile phase.
-
Extend Run Time: A longer chromatographic run time can help ensure that all of the analyte from the previous injection has eluted from the column before the next injection begins.
-
Data Presentation
Table 1: Comparison of LC-MS/MS Methodologies for Rosuvastatin Detection
| Sample Type & Volume | Extraction Method | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| 100 µL Human Plasma | Solid Phase Extraction (SPE) | 1.0 | 1 - 1000 | 99.3 | [7] |
| 10 µL Whole Blood | Volumetric Absorptive Microsampling (VAMS) | 1.0 | 1 - 100 | >85 | [4] |
| Human Plasma (volume not specified) | Liquid-Liquid Extraction (LLE) with Ethyl Acetate | 0.1 | 0.1 - 60 | 79.7 - 85.7 | [1] |
| Human Plasma (volume not specified) | Supported Liquid Extraction (SLE) | 0.1 | 0.1 - 50 | 96.3 | [8] |
| Human Plasma (volume not specified) | Protein Precipitation with Acetonitrile | 0.5 | 0.5 - 200 | 93.7 - 95.0 | [10] |
Table 2: Stability of Rosuvastatin in Human Plasma
| Condition | Duration | Stability Assessment | Reference |
| Room Temperature | 24 hours | Stable | [11] |
| Freeze-Thaw Cycles | 3 cycles | Stable | [2][3] |
| Long-Term Storage | 30 days | Stable at -80°C | [15] |
| Long-Term Storage | 60 days | Stable at -70°C | [16] |
| Long-Term Storage | 6 months | Stable at -20°C and -70°C | [2] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is adapted from a method using a 96-well SPE plate for analysis of 100 µL plasma samples.[7]
Materials:
-
SOLA™ 96-well SPE plate (or equivalent)
-
Methanol (MeOH)
-
Deionized Water
-
0.1% (v/v) Formic Acid in Water
-
10% (v/v) Methanol in Water
-
90% (v/v) Methanol in Water
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 20% MeOH in water)
Procedure:
-
Conditioning: Condition the SPE plate wells with 1.0 mL of MeOH followed by 1.0 mL of water.
-
Sample Loading: Load 100 µL of the plasma sample (pre-spiked with internal standard) into each well. Allow the sample to permeate the sorbent under gravity.
-
Washing Step 1: Wash the wells with 500 µL of 0.1% formic acid.
-
Washing Step 2: Wash the wells with 500 µL of 10% MeOH.
-
Elution: Elute the rosuvastatin and internal standard with two aliquots of 200 µL of 90% MeOH.
-
Drying: Evaporate the combined eluates to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solvent. The sample is now ready for LC-MS/MS injection.
Protocol 2: Sample Preparation using Volumetric Absorptive Microsampling (VAMS)
This protocol is based on a method for analyzing 10 µL of whole blood.[4]
Materials:
-
VAMS™ collection devices
-
Extraction solvent (e.g., 50% Methanol)
-
Internal standard spiking solution
-
Vortex mixer and/or sonicator
-
Centrifuge
Procedure:
-
Sample Collection: Collect 10 µL of whole blood using the VAMS device tip as per the manufacturer's instructions. Allow the tip to dry completely at room temperature.
-
Extraction: Place the dried VAMS tip into a clean microcentrifuge tube.
-
Add Extraction Solvent: Add a precise volume of extraction solvent containing the internal standard (e.g., 200 µL of 50% Methanol with IS).
-
Vortex/Sonicate: Vortex the tube vigorously for 15-30 minutes and/or sonicate for 15 minutes to ensure complete extraction of the analyte from the VAMS tip.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any solid material.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 3: General LC-MS/MS Parameters
These are typical starting parameters for a rosuvastatin assay. Optimization will be required for your specific instrumentation.
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: Methanol or Acetonitrile.[4]
-
Gradient: Start with a high percentage of aqueous phase (e.g., 80% A) and ramp up the organic phase (B) to elute rosuvastatin. A typical gradient might involve increasing B to 90-95% over 2-3 minutes.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][7]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the manufacturer's recommendations for your specific instrument.
Visualizations
Experimental and Analytical Workflow
Caption: General workflow for rosuvastatin quantification in low-volume samples.
Troubleshooting Logic: Low Sensitivity
Caption: Decision tree for troubleshooting low sensitivity in rosuvastatin analysis.
Inter-relationship of Analytical Components
Caption: Relationship between key stages for a sensitive rosuvastatin assay.
References
- 1. file.scirp.org [file.scirp.org]
- 2. Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of rosuvastatin in human plasma by ion pair liquid-liquid extraction using liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. repositorio.unesp.br [repositorio.unesp.br]
- 15. Determination of rosuvastatin in rat plasma by HPLC: Validation and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Best practices for handling and storing rosuvastatin and its metabolites
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rosuvastatin (B1679574) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of rosuvastatin?
A1: The major metabolite of rosuvastatin is N-desmethyl rosuvastatin, which is formed primarily by the cytochrome P450 2C9 (CYP2C9) enzyme.[1][2][3][4] Another significant compound is rosuvastatin lactone, which is considered both a metabolite and a major degradation product.[5][6] N-desmethyl rosuvastatin exhibits approximately one-sixth to one-half the HMG-CoA reductase inhibitory activity of the parent compound.[1][2][4]
Q2: What are the general recommendations for storing rosuvastatin and its metabolite standards?
A2: For solid (powder) forms, rosuvastatin calcium should be stored at controlled room temperature (15°C to 30°C), protected from light.[7] Rosuvastatin lactone powder is typically stored at -20°C for long-term stability (up to 3 years).[8][9] Stock solutions of rosuvastatin and its metabolites are generally prepared in methanol (B129727) or a methanol/water mixture and should be stored at 2-8°C, where they can be stable for extended periods.[10][11] For long-term storage, stock solutions can be kept at -20°C.[12]
Q3: How should biological samples (e.g., plasma, serum) containing rosuvastatin be stored?
A3: For long-term storage, human plasma samples containing rosuvastatin should be kept at -70 ± 5°C, where they have been shown to be stable for at least 138 days.[10][13] For short-term storage (up to 24 hours), samples can be kept at ambient room temperature (23-30°C).[10][13] It is also stable through at least three freeze-thaw cycles.[10][13]
Q4: What are the main factors that can cause degradation of rosuvastatin during handling and analysis?
A4: Rosuvastatin is susceptible to degradation under acidic, oxidative, and photolytic (light) conditions.[14][15] It is relatively stable under neutral and basic conditions.[14][16] Exposure to white and blue light can cause significant degradation, so it is crucial to protect solutions from light.[17][18] The primary degradation product under these stress conditions is often rosuvastatin lactone.[5]
Troubleshooting Guides
Issue 1: Low recovery of rosuvastatin from plasma/serum samples during extraction.
-
Possible Cause 1: Inefficient protein precipitation.
-
Solution: Ensure the protein precipitation solvent (e.g., acetonitrile (B52724), methanol) is added in the correct ratio to the plasma volume. A common ratio is 3:1 (v/v) of acetonitrile to plasma. Vortex thoroughly (e.g., for 5 minutes) to ensure complete protein precipitation before centrifugation.[19]
-
-
Possible Cause 2: Suboptimal Solid-Phase Extraction (SPE) procedure.
-
Solution: Verify that the SPE cartridge has been properly conditioned (e.g., with methanol followed by water).[20] Ensure the pH of the loading and wash solutions is optimized for rosuvastatin, which is an acidic compound. Check that the elution solvent is strong enough to desorb the analyte completely from the sorbent. A common elution solvent is 90% (v/v) methanol.[20]
-
-
Possible Cause 3: Analyte degradation during sample preparation.
-
Solution: Minimize the exposure of samples to light and elevated temperatures. Process samples on ice or at a controlled room temperature. If the extraction procedure is lengthy, assess the bench-top stability of rosuvastatin in the sample matrix.[21]
-
Issue 2: High variability or poor reproducibility in analytical results (LC-MS/MS).
-
Possible Cause 1: Inconsistent internal standard (IS) performance.
-
Solution: Use a stable isotope-labeled internal standard (e.g., rosuvastatin-d6) whenever possible to compensate for matrix effects and variability in extraction and ionization.[21] If using a different compound as an IS, ensure its chemical properties, extraction recovery, and ionization efficiency are similar to rosuvastatin.
-
-
Possible Cause 2: Matrix effects.
-
Solution: Evaluate for ion suppression or enhancement by post-column infusion experiments. If matrix effects are significant, improve the sample cleanup procedure (e.g., by using a more selective SPE sorbent or a liquid-liquid extraction step). Diluting the sample extract can also mitigate matrix effects.
-
-
Possible Cause 3: Instability in the autosampler.
-
Solution: Check the stability of the reconstituted samples in the autosampler at the set temperature. Rosuvastatin has been shown to be stable in a reconstituted solution for at least 8 hours at 10°C.[10] If run times are long, consider reinjecting standards throughout the sequence to monitor for degradation.
-
Issue 3: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause 1: Contamination.
-
Solution: Ensure all glassware, solvents, and reagents are of high purity. Run blank samples (solvent and extracted matrix) to identify the source of contamination.
-
-
Possible Cause 2: Formation of degradation products.
-
Solution: An unexpected peak could be a degradation product like rosuvastatin lactone, especially if samples have been exposed to acidic conditions or light.[5] Confirm the identity of the peak using a reference standard for the suspected degradation product and high-resolution mass spectrometry if available.
-
-
Possible Cause 3: Carryover.
-
Solution: Optimize the autosampler wash procedure. Use a strong solvent in the wash solution to effectively clean the injection needle and port between injections. Injecting a blank sample after a high-concentration sample can confirm if carryover is occurring.
-
Data Presentation
Table 1: Stability of Rosuvastatin in Human Plasma
| Condition | Temperature | Duration | Concentration Levels Tested (ng/mL) | Percent Bias / Change | Source |
| Long-Term | -70 ± 5 °C | 138 days | 3.0 and 45.0 | -1.65% and -2.40% | [10] |
| Short-Term (Bench-Top) | Room Temperature (23-30 °C) | 24 hours | 3.0 and 45.0 | 3.92% and -3.32% | [10] |
| Freeze-Thaw Cycles | -70 °C to Room Temp. | 3 cycles | LQC and HQC | -11.18% and -11.48% | [10] |
| Post-Extraction (Autosampler) | 10 °C | 8 hours | LQC and HQC | -4.3% and -7.69% | [10] |
LQC = Low Quality Control, HQC = High Quality Control
Table 2: Storage Recommendations for Rosuvastatin and Metabolite Standards
| Compound | Form | Recommended Storage Temperature | Duration | Source |
| Rosuvastatin Calcium | Powder | Room Temperature (15-30°C) | As per manufacturer | [7] |
| Rosuvastatin Lactone | Powder | -20°C | 3 years | [8] |
| Rosuvastatin & IS | Stock Solutions (in Methanol/Water) | 2-8°C | 138 days | [10] |
| Rosuvastatin & IS | Stock Solutions (in 50% Methanol) | -20°C | As per lab validation | [12] |
Experimental Protocols
Protocol 1: Preparation of Rosuvastatin Stock and Working Solutions
-
Stock Solution Preparation (1 mg/mL):
-
Working Standard Solution Preparation:
-
Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol.
-
Typical concentration ranges for calibration curves in plasma are from 1.0 ng/mL to 50.0 ng/mL.[10]
-
Protocol 2: Sample Preparation from Human Plasma using Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the determination of rosuvastatin in human plasma.[20]
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (e.g., d6-rosuvastatin).
-
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge by passing 1.0 mL of methanol, followed by 1.0 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample (110 µL) onto the conditioned SPE cartridge.
-
Allow the sample to permeate the sorbent under gravity.
-
-
Washing Steps:
-
Wash the cartridge with 500 µL of 0.1% (v/v) formic acid.
-
Wash the cartridge with 500 µL of 10% (v/v) methanol.
-
-
Elution:
-
Elute the analyte and internal standard with two aliquots of 200 µL of 90% (v/v) methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (or a suitable solvent like 1:4 v/v methanol-water) for LC-MS/MS analysis.[20]
-
Visualizations
Caption: Workflow for Rosuvastatin Extraction from Plasma using SPE.
Caption: Rosuvastatin Degradation and Metabolism Pathways.
References
- 1. DailyMed - ROSUVASTATIN tablet, film coated [dailymed.nlm.nih.gov]
- 2. DailyMed - ROSUVASTATIN CALCIUM tablet, film coated [dailymed.nlm.nih.gov]
- 3. astrazeneca.ca [astrazeneca.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Rosuvastatin Lactone | TRC-R700550-100MG | LGC Standards [lgcstandards.com]
- 10. scielo.br [scielo.br]
- 11. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 18. uspnf.com [uspnf.com]
- 19. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Rosuvastatin Cytotoxicity in Primary Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with rosuvastatin (B1679574) in primary cell cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address cytotoxicity issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our primary cell cultures after treatment with rosuvastatin. What are the potential causes?
A1: Rosuvastatin-induced cytotoxicity in primary cells is a known phenomenon and can be attributed to several factors. The primary mechanism involves the inhibition of HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway.[1][2][3] This inhibition leads to the depletion of downstream products essential for various cellular functions, including cholesterol and isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][2] The lack of these molecules can impair protein prenylation, a crucial process for the function of signaling proteins that regulate cell proliferation, differentiation, and apoptosis.[1][2]
Furthermore, rosuvastatin can induce mitochondrial dysfunction and increase the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell damage.[4][5] In some cell types, such as primary human skeletal muscle cells, statins can activate the mitochondrial pathway of apoptosis.[5][6]
Q2: How can we mitigate rosuvastatin-induced cytotoxicity in our primary cell cultures?
A2: Several strategies can be employed to mitigate rosuvastatin's cytotoxic effects:
-
Co-treatment with Mevalonate Pathway Intermediates: Supplementing the culture medium with mevalonic acid or downstream products like FPP and GGPP can help rescue cells from rosuvastatin-induced toxicity by replenishing the depleted isoprenoids.[1][5]
-
Supplementation with Coenzyme Q10 (CoQ10): Statins inhibit the synthesis of CoQ10, a vital component of the mitochondrial electron transport chain and a potent antioxidant.[7][8][9] Co-administration of CoQ10 can help restore mitochondrial function and reduce oxidative stress.[5][7][10]
-
Supplementation with L-carnitine: L-carnitine is known to protect against mitochondrial dysfunction and oxidative stress.[4][5][6][11] It can alleviate the toxic effects of statins by scavenging reactive oxygen species and facilitating fatty acid transport into the mitochondria for energy production.[4][5]
-
Dose Optimization: Rosuvastatin's cytotoxicity is often dose-dependent.[12][13] It is crucial to perform a dose-response study to determine the optimal concentration that achieves the desired experimental effect with minimal toxicity.
-
Use of Antioxidants: Co-treatment with other antioxidants may also help counteract the oxidative stress induced by rosuvastatin.[4][14][15]
Q3: What is the proposed mechanism behind the protective effect of Coenzyme Q10 and L-carnitine?
A3: Both Coenzyme Q10 and L-carnitine primarily exert their protective effects by targeting mitochondrial dysfunction and oxidative stress induced by statins.
-
Coenzyme Q10 (CoQ10): As a crucial component of the electron transport chain, CoQ10 facilitates ATP production. Statins inhibit its endogenous synthesis.[8] Supplementation restores mitochondrial respiratory function. CoQ10 is also a potent lipophilic antioxidant that can neutralize reactive oxygen species (ROS), thereby reducing cellular damage.[7][16]
-
L-carnitine: This compound is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent ATP production.[4] By improving mitochondrial energy metabolism, L-carnitine can help cells better withstand the toxic effects of statins. Additionally, L-carnitine possesses antioxidant properties, enabling it to scavenge free radicals.[4][5][6]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High levels of cell death observed at low rosuvastatin concentrations. | Primary cell type is highly sensitive to rosuvastatin. | 1. Perform a detailed dose-response curve to determine the IC50 value. 2. Reduce the initial rosuvastatin concentration and/or incubation time. 3. Consider co-treatment with mevalonate, Coenzyme Q10, or L-carnitine.[1][4][5][7] |
| Inconsistent cytotoxicity results between experiments. | 1. Variability in primary cell isolation and culture.[17] 2. Inconsistent rosuvastatin stock solution preparation or storage. 3. Fluctuation in cell seeding density.[18] | 1. Standardize primary cell isolation and culture protocols. 2. Prepare fresh rosuvastatin stock solutions for each experiment or store aliquots at -20°C or -80°C. 3. Ensure consistent cell seeding density across all experiments.[19] |
| Cells detach from the culture plate after rosuvastatin treatment. | Rosuvastatin may be affecting cell adhesion properties.[20] | 1. Ensure the use of appropriate culture vessel coatings (e.g., collagen, fibronectin). 2. Evaluate cell morphology and adhesion at multiple time points. 3. Consider using a lower, non-toxic concentration of rosuvastatin if the primary goal is not to study cytotoxicity. |
| Difficulty in distinguishing between apoptosis and necrosis. | Both cell death pathways can be activated by rosuvastatin. | 1. Utilize specific assays to differentiate between apoptosis (e.g., caspase activity assays, TUNEL) and necrosis (e.g., LDH release assay).[21][22][23] 2. Analyze morphological changes characteristic of each cell death type using microscopy. |
Quantitative Data Summary
Table 1: IC50 Values of Rosuvastatin in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Reference |
| A375 | Melanoma | 2.3 | 72 | [13] |
| BJ | Normal Fibroblasts | 7.4 | 72 | [1][13] |
| MCF-7 | Breast Cancer | 96.12 (µg/ml) | Not Specified | [12] |
| A549 | Lung Cancer | 45.24 (µg/ml) | 72 | [24] |
Experimental Protocols
Protocol 1: Assessment of Rosuvastatin Cytotoxicity using MTT Assay
This protocol is a colorimetric assay to measure cell metabolic activity as an indicator of cell viability.[25]
Materials:
-
Primary cells in culture
-
Rosuvastatin stock solution
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Rosuvastatin Treatment: Prepare serial dilutions of rosuvastatin in complete culture medium. Remove the old medium from the wells and add 100 µL of the rosuvastatin dilutions. Include untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Co-treatment with Coenzyme Q10 to Mitigate Rosuvastatin Cytotoxicity
Materials:
-
Primary cells in culture
-
Rosuvastatin stock solution
-
Coenzyme Q10 (CoQ10) stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cytotoxicity assay reagents (e.g., MTT, LDH)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate and allow them to adhere overnight.
-
Treatment Preparation: Prepare the following treatment groups in complete culture medium:
-
Vehicle control (medium with the solvent used for rosuvastatin and CoQ10)
-
Rosuvastatin only (at a cytotoxic concentration)
-
CoQ10 only (at a non-toxic, protective concentration)
-
Rosuvastatin + CoQ10 (co-treatment)
-
-
Treatment Application: Remove the old medium and add 100 µL of the respective treatment solutions to the wells.
-
Incubation: Incubate the plate for the desired duration.
-
Cytotoxicity Assessment: Following incubation, assess cell viability using a standard cytotoxicity assay such as the MTT or LDH release assay.
-
Data Analysis: Compare the cell viability in the rosuvastatin-only group with the rosuvastatin + CoQ10 co-treatment group to determine the protective effect of CoQ10.
Visualizations
Caption: Rosuvastatin's mechanism of cytotoxicity.
Caption: Workflow for testing mitigating agents.
Caption: Strategies to mitigate cytotoxicity.
References
- 1. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mitigation of statins-induced cytotoxicity and mitochondrial dysfunction by L-carnitine in freshly-isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protection of rat skeletal muscle fibers by either L-carnitine or coenzyme Q10 against statins toxicity mediated by mitochondrial reactive oxygen generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protection of rat skeletal muscle fibers by either L-carnitine or coenzyme Q10 against statins toxicity mediated by mitochondrial reactive oxygen generation [frontiersin.org]
- 7. CoQ10 Augments Rosuvastatin Neuroprotective Effect in a Model of Global Ischemia via Inhibition of NF-κB/JNK3/Bax and Activation of Akt/FOXO3A/Bim Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endur.com [endur.com]
- 9. Coenzyme Q10 and Statin-Induced Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effects of coenzyme Q10 and L-carnitine against statin-induced pancreatic mitochondrial toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 13. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rosuvastatin protects against oxidative stress and DNA damage in vitro via upregulation of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. promocell.com [promocell.com]
- 18. kosheeka.com [kosheeka.com]
- 19. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. opentrons.com [opentrons.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Stability-indicating HPLC method for rosuvastatin and its degradation products.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for rosuvastatin (B1679574) and its degradation products. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Encountering issues during HPLC analysis is common. This guide addresses specific problems that may arise during the analysis of rosuvastatin and its degradation products.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. Rosuvastatin is an acidic compound, and its retention is pH-dependent[1]. - Column degradation or contamination. - Sample overload. | - Adjust the mobile phase pH to be at least 2 pH units below the pKa of rosuvastatin (pKa ≈ 4.6) to ensure it is in its non-ionized form. A pH of around 3.5 is commonly used[2][3]. - Use a guard column and/or flush the column with a strong solvent. - Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. | - Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or bubbles. - Use a column oven to maintain a consistent temperature[4]. |
| Poor Resolution Between Rosuvastatin and Degradation Products | - Mobile phase composition is not optimized. - Inappropriate column chemistry. | - Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer[5]. A common mobile phase is a mixture of acetonitrile and water (pH adjusted with an acid like phosphoric acid)[2]. - Experiment with different column types (e.g., C8, C18) and particle sizes[2][4]. |
| Ghost Peaks | - Contamination in the mobile phase, diluent, or sample. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a needle wash step in the autosampler sequence. |
| Baseline Noise or Drift | - Detector lamp aging. - Mobile phase not properly degassed. - Column bleeding. | - Replace the detector lamp if its energy is low. - Degas the mobile phase using sonication or an online degasser. - Condition the column thoroughly before analysis. |
Experimental Protocol: Stability-Indicating HPLC Method
This section provides a detailed methodology for a typical stability-indicating HPLC method for rosuvastatin, based on established and validated procedures.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.
| Parameter | Recommended Condition |
| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][6] |
| Mobile Phase | Acetonitrile and water (pH adjusted to 3.5 with phosphoric acid) in a ratio of 40:60 (v/v)[2]. Other ratios and buffers like ammonium (B1175870) dihydrogen phosphate (B84403) have also been used[4]. |
| Flow Rate | 1.0 to 1.5 mL/min[2] |
| Detection Wavelength | 242 nm[2][5] |
| Column Temperature | 30°C[4] |
| Injection Volume | 20 µL |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve rosuvastatin calcium reference standard in a suitable diluent (e.g., a mixture of water, acetonitrile, and methanol) to obtain a concentration of about 0.1 mg/mL[5].
-
Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20).
-
Transfer an amount of powder equivalent to a specific dose of rosuvastatin (e.g., 50 mg) into a volumetric flask[5].
-
Add a portion of the diluent and sonicate for an extended period (e.g., 60 minutes) to ensure complete dissolution[5].
-
Dilute to the final volume with the diluent and centrifuge a portion of the solution to remove excipients[5].
-
Further dilute the supernatant to a final concentration similar to the standard solution (e.g., 0.05 mg/mL)[5].
-
Forced Degradation Studies
To ensure the method is stability-indicating, rosuvastatin is subjected to various stress conditions to generate degradation products.
| Stress Condition | Procedure |
| Acid Hydrolysis | Reflux the drug solution in 0.2 M HCl at 80°C for 20 hours[5]. |
| Base Hydrolysis | Reflux the drug solution in 1 N NaOH at 80°C for 20 hours[5]. Rosuvastatin is generally more stable under basic conditions[5]. |
| Oxidative Degradation | Treat the drug solution with 0.5% H2O2 at 80°C for 20 hours[5]. |
| Thermal Degradation | Expose the solid drug to 100°C for 24 hours[5]. |
| Photolytic Degradation | Expose the drug solution or solid to UV light (e.g., 1.2 x 10^9 lux/h) in a photostability chamber[5]. Rosuvastatin is known to be sensitive to light[5][7]. |
After exposure, neutralize the acidic and basic samples before dilution and injection into the HPLC system.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation products of rosuvastatin?
A1: Rosuvastatin degrades under various stress conditions to form several products. The most commonly reported degradation products include rosuvastatin lactone, N-desmethyl rosuvastatin, and various oxidation products[7][8][9]. The lactone is a major degradation product formed via intramolecular esterification[9].
Q2: Why is it important to use a stability-indicating method?
A2: A stability-indicating method is crucial as it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This ensures that the measured potency of the drug is not overestimated due to the contribution of other components. Such methods are a requirement by regulatory agencies for stability testing of drug products.
Q3: What are typical validation parameters for this HPLC method?
A3: According to ICH guidelines, the method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness[10].
| Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to resolve rosuvastatin from its degradation products and any excipients. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a specified concentration range (e.g., 0.5-80 µg/mL)[2]. |
| Accuracy | Recovery should be within 98-102%[2]. |
| Precision | Relative Standard Deviation (%RSD) should be less than 2%. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters like mobile phase composition, pH, and flow rate. |
Q4: What are the expected retention times for rosuvastatin and its degradation products?
A4: Retention times can vary significantly depending on the specific chromatographic conditions. However, in a typical reversed-phase method, rosuvastatin elutes at a specific time, and its degradation products, which are often more polar, may have shorter retention times. For instance, in one method, rosuvastatin eluted at approximately 5.2 minutes[2]. In another, the retention time was around 16 minutes, indicating different chromatographic conditions[4]. It is essential to run degradation samples to confirm the elution order and resolution in your specific system.
Visualizations
Caption: Workflow for the development and validation of a stability-indicating HPLC method for rosuvastatin.
Caption: Simplified degradation pathways of rosuvastatin under different stress conditions.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ymerdigital.com [ymerdigital.com]
- 4. STABILITY-INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF ROSUVASTATIN (CALCIUM) IN PHARMACEUTICAL DOSAGE FORM | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 5. scispace.com [scispace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. ijrrr.com [ijrrr.com]
Validation & Comparative
Rosuvastatin and Ezetimibe Combination Therapy: A Comparative Guide for Experimental Research
An Objective Analysis of Preclinical Data on Combined Rosuvastatin (B1679574) and Ezetimibe (B1671841) Therapy for Hypercholesterolemia and Atherosclerosis
For researchers and drug development professionals navigating the landscape of lipid-lowering therapies, the combination of rosuvastatin and ezetimibe presents a compelling case for synergistic efficacy. This guide provides a comprehensive comparison of rosuvastatin monotherapy versus its combination with ezetimibe in experimental models, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
I. Comparative Efficacy: A Quantitative Overview
The combination of rosuvastatin, a potent inhibitor of HMG-CoA reductase, and ezetimibe, a cholesterol absorption inhibitor, has demonstrated superior lipid-lowering effects compared to rosuvastatin monotherapy in various experimental settings.[1][2][3][4][5][6] This enhanced efficacy is attributed to their complementary mechanisms of action.[1][2]
Table 1: Effects on Lipid Profiles in Animal Models
| Treatment Group | Animal Model | Duration | Total Cholesterol | LDL-C | HDL-C | Triglycerides | Reference |
| Control | Triton-induced hyperlipidemic rats | 30 days | - | - | - | - | [7] |
| Rosuvastatin + Ezetimibe | Triton-induced hyperlipidemic rats | 30 days | Significant Decrease | Significant Decrease | Significant Increase | Significant Decrease | [7] |
| Rosuvastatin + Ezetimibe (NPs) | Triton-induced hyperlipidemic rats | 30 days | More Pronounced Decrease | More Pronounced Decrease | More Pronounced Increase | More Pronounced Decrease | [7] |
NPs: Nanoparticles
Table 2: Effects on Inflammatory Markers and Atherosclerosis
| Treatment Group | Experimental Model | Duration | hsCRP | Lp-PLA2 | Plaque Volume | Reference |
| Rosuvastatin (10mg) | Patients with AMI | 12 months | 5.15 to 0.68 mg/l | 327.95 to 123.62 mg/l | - | [8] |
| Rosuvastatin (10mg) + Ezetimibe (10mg) | Patients with AMI | 12 months | Significant further reduction vs. monotherapy | Significant further reduction vs. monotherapy | - | [8] |
| Rosuvastatin (10mg) | Patients with CHD | 12 months | Significant Decrease | - | - | [9] |
| Rosuvastatin (10mg) + Ezetimibe (10mg) | Patients with CHD | 12 months | Significantly greater decrease vs. monotherapy | - | Significantly greater reduction vs. monotherapy | [9] |
| Rosuvastatin (5mg) | Patients with stable CAD | 6 months | - | - | -3.1% | [10][11] |
| Rosuvastatin (5mg) + Ezetimibe (10mg) | Patients with stable CAD | 6 months | - | - | -13.2% | [10][11] |
AMI: Acute Myocardial Infarction; CHD: Coronary Heart Disease; CAD: Coronary Artery Disease
II. Signaling Pathways and Mechanisms of Action
The synergistic effect of rosuvastatin and ezetimibe stems from their distinct but complementary roles in cholesterol homeostasis. Rosuvastatin acts in the liver to inhibit cholesterol synthesis, while ezetimibe works in the intestine to block cholesterol absorption.
Caption: Dual inhibition of cholesterol synthesis and absorption.
III. Experimental Workflows
Standard preclinical and clinical studies evaluating rosuvastatin and ezetimibe combination therapy typically follow a structured workflow to assess efficacy and safety.
Caption: Workflow for a preclinical animal study.
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the literature.
Triton WR-1339-Induced Hyperlipidemia Model
-
Animal Model: Male albino rats are typically used.
-
Induction of Hyperlipidemia: A single intraperitoneal injection of Triton WR-1339 (e.g., 400 mg/kg body weight) is administered to induce an acute hyperlipidemic state.
-
Treatment: Following induction, animals are treated orally with the respective therapies (vehicle, rosuvastatin, ezetimibe, or combination) daily for a specified period (e.g., 15-30 days).[7]
-
Sample Collection: At the end of the treatment period, animals are fasted overnight, and blood samples are collected for biochemical analysis. Tissues such as the liver may be harvested for further analysis.
-
Biochemical Analysis: Serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C are measured using standard enzymatic kits.[7] Liver and kidney function tests (ALT, AST, creatinine, urea) may also be performed.[7]
Atherosclerosis Assessment in Mouse Models
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice on a high-fat/high-cholesterol diet are commonly used models for atherosclerosis.
-
Treatment: Mice are fed the atherogenic diet and treated with the respective therapies for a prolonged period (e.g., 8-16 weeks).
-
Tissue Processing: At the end of the study, mice are euthanized, and the aorta is perfused and dissected. The aortic root is embedded in OCT compound for cryosectioning.
-
Histological Staining: Serial sections of the aortic root are stained with Oil Red O to visualize lipid-laden atherosclerotic plaques.
-
Quantification: The total plaque area is quantified using imaging software.
V. Conclusion
The combination of rosuvastatin and ezetimibe consistently demonstrates superior efficacy in improving lipid profiles and mitigating atherosclerosis in experimental models compared to rosuvastatin monotherapy. This is achieved through a dual mechanism of inhibiting cholesterol synthesis and absorption. The provided data, protocols, and pathway diagrams offer a foundational resource for researchers designing and interpreting studies in this domain. Further research, particularly in diverse experimental models and with a focus on long-term outcomes and pleiotropic effects, will continue to refine our understanding of this potent combination therapy.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Combination Therapy of Ezetimibe and Rosuvastatin for Dyslipidemia: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Therapy of Ezetimibe and Rosuvastatin for Dyslipidemia: Current Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rosuvastatin and ezetimibe for the treatment of dyslipidemia and hypercholesterolemia: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Rosuvastatin and Ezetimibe loaded PLGA: an investigation approach for the treatment of hyperlipidemia induced by Triton in male albino rats | Journal of Advanced Veterinary Research [advetresearch.com]
- 8. Comparison of the effect of rosuvastatin versus rosuvastatin/ezetimibe on markers of inflammation in patients with acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Combination of Ezetimibe and Rosuvastatin on Coronary Artery Plaque in Patients with Coronary Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of combination therapy of ezetimibe and rosuvastatin on regression of coronary atherosclerosis in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the In Vivo Antioxidant Effects of Rosuvastatin: A Comparative Guide
Rosuvastatin (B1679574), a potent inhibitor of HMG-CoA reductase, is widely recognized for its lipid-lowering capabilities. Beyond this primary function, a growing body of evidence from in vivo studies highlights its significant antioxidant properties. These pleiotropic effects contribute to its cardiovascular benefits by mitigating oxidative stress, a key factor in the pathophysiology of atherosclerosis and related diseases.[1][2] This guide provides a comparative analysis of rosuvastatin's in vivo antioxidant effects, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Antioxidant Performance
In vivo studies consistently demonstrate that rosuvastatin effectively modulates biomarkers of oxidative stress. Its performance has been compared with other statins, notably atorvastatin (B1662188), revealing comparable and at times superior antioxidant activity.
Rosuvastatin has been shown to reduce levels of oxidative stress markers such as malondialdehyde (MDA), a product of lipid peroxidation, and nitrite.[3][4] Concurrently, it enhances the body's antioxidant defense systems by increasing the activity of enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase, and elevating total thiol content.[3][5]
When compared to atorvastatin, both drugs show efficacy in reducing oxidative stress in diabetic patients with hyperlipidemia.[6] Studies have indicated that both rosuvastatin and atorvastatin can increase total antioxidant capacity (TAC).[6] However, some research suggests rosuvastatin may have a more favorable impact on certain inflammatory markers associated with oxidative stress, such as C-reactive protein (CRP), when compared to atorvastatin.[7][8]
Quantitative Data Summary
The following table summarizes quantitative data from various in vivo studies, illustrating the antioxidant effects of rosuvastatin and its comparison with atorvastatin.
| Biomarker | Study Population/Model | Treatment Group (Dose) | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | % Change | Comparison Group (Dose) | Comparison % Change | Reference |
| Malondialdehyde (MDA) | Hypercholesterolemia Patients | Rosuvastatin (10-20mg/day) | 2.8 ± 0.4 nmol/mL | 2.1 ± 0.3 nmol/mL | -25.0% | - | - | [4] |
| Paraoxonase 1 (PON1) | Hypercholesterolemia Patients | Rosuvastatin (10-20mg/day) | 45.3 ± 10.2 U/L | 58.2 ± 12.1 U/L | +28.5% | - | - | [4] |
| Total Antioxidant Capacity (TAC) | Type 2 Diabetes Patients | Rosuvastatin (10mg) | 1.37 ± 0.12 mmol/L | 1.48 ± 0.16 mmol/L | +8.0% | Atorvastatin (20mg) | +9.6% | [6] |
| Total Oxidant Status (TOS) | Type 2 Diabetes Patients | Rosuvastatin (10mg) | 13.2 ± 3.5 µmol/L | 11.9 ± 3.1 µmol/L | -9.8% | Atorvastatin (20mg) | -12.1% | [6] |
| C-Reactive Protein (CRP) | Hyperlipidemic Patients | Rosuvastatin (10mg) | 35.88 ± 10.1 mg/L | 19.91 ± 6.32 mg/L | -44.5% | Atorvastatin (20mg) | -35.0% | [7] |
| Superoxide Dismutase (SOD) | Asthmatic-Hyperlipidemic Rats | Rosuvastatin (40mg/kg) | 11.2 ± 1.5 U/mL | 17.8 ± 2.1 U/mL | +58.9% | - | - | [3] |
| Catalase (CAT) | Asthmatic-Hyperlipidemic Rats | Rosuvastatin (40mg/kg) | 205 ± 25 U/L | 310 ± 30 U/L | +51.2% | - | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of findings. Below are summaries of key experimental protocols used to assess the in vivo antioxidant effects of rosuvastatin.
Measurement of Malondialdehyde (MDA)
-
Principle: MDA is a marker of lipid peroxidation. The thiobarbituric acid reactive substances (TBARS) assay is commonly used for its measurement.
-
Procedure:
-
Collect blood samples and separate plasma or serum.
-
Add 100 µL of plasma to a reaction mixture containing 1.5 mL of 0.8% thiobarbituric acid, 200 µL of 8.1% sodium dodecyl sulfate, and 1.5 mL of 20% acetic acid solution (pH 3.5).
-
Heat the mixture at 95°C for 60 minutes.
-
Cool the mixture and add 1.0 mL of distilled water and 5.0 mL of an n-butanol and pyridine (B92270) mixture (15:1, v/v).
-
Centrifuge at 4000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
-
Measurement of Total Antioxidant Capacity (TAC)
-
Principle: This assay measures the total capacity of a sample to scavenge free radicals.
-
Procedure:
-
Prepare a reagent by mixing acetate (B1210297) buffer, 2,4,6-tripyridyl-s-triazine (TPTZ), and FeCl3·6H2O.
-
Add a small volume of the sample (e.g., serum) to the reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
The change in absorbance is proportional to the total antioxidant capacity of the sample.
-
Results are typically expressed as Trolox equivalents.[6]
-
Measurement of Superoxide Dismutase (SOD) and Catalase (CAT) Activity
-
Principle: These assays measure the activity of key antioxidant enzymes.
-
SOD Activity:
-
Based on the inhibition of nitroblue tetrazolium (NBT) reduction by the xanthine-xanthine oxidase system, which generates superoxide radicals.
-
The absorbance is read at 560 nm. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.
-
-
CAT Activity:
-
Based on the decomposition of hydrogen peroxide (H2O2).
-
The rate of H2O2 disappearance is monitored by measuring the decrease in absorbance at 240 nm.
-
Enzyme activity is expressed in units per liter (U/L).[3]
-
Visualizations
Signaling Pathways
Rosuvastatin's antioxidant effects are mediated through multiple signaling pathways. It is known to reduce the production of reactive oxygen species (ROS) by inhibiting NADPH oxidase and to suppress the uncoupling of endothelial nitric oxide synthase (eNOS).[1] Furthermore, rosuvastatin can upregulate the synthesis of glutathione, a crucial endogenous antioxidant.[9][10]
References
- 1. Pleiotropic antioxidant potential of rosuvastatin in preventing cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 3. Anti-inflammatory and Antioxidant Effects of Rosuvastatin on Asthmatic, Hyperlipidemic, and Asthmatic-Hyperlipidemic Rat Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxydative stress markers and cytokine levels in rosuvasta... [degruyterbrill.com]
- 5. [Molecular mechanisms of effects of rosuvastatin on systemic oxidative stress and endogenous inflammation in patients with atherosclerosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of atorvastatin and rosuvastatin on oxidative stress in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Effectiveness and Safety of Atorvastatin vs. Rosuvastatin - American College of Cardiology [acc.org]
- 9. researchgate.net [researchgate.net]
- 10. Rosuvastatin protects against oxidative stress and DNA damage in vitro via upregulation of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Rosuvastatin vs. Pitavastatin: A Comparative Analysis of Their Impact on Vascular Inflammation
For researchers, scientists, and drug development professionals, understanding the nuanced differences between statins is critical for advancing cardiovascular therapies. This guide provides an objective comparison of rosuvastatin (B1679574) and pitavastatin (B1663618), focusing on their effects on vascular inflammation, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the key quantitative data from comparative studies on the effects of rosuvastatin and pitavastatin on various markers of vascular inflammation and endothelial function.
| Parameter | Statin | Dosage | Study Population | Duration | Baseline Value (Mean ± SD) | Post-treatment Value (Mean ± SD) | Percentage Change | p-value | Citation |
| hs-CRP (mg/L) | Rosuvastatin | 2.5 mg/day | Type 2 Diabetes with Hyperlipidemia | 12 weeks | 1.1 ± 0.8 | 0.7 ± 0.5 | -36.4% | <0.01 | [1] |
| Pitavastatin | 2 mg/day | Type 2 Diabetes with Hyperlipidemia | 12 weeks | 1.2 ± 0.9 | 0.9 ± 0.6 | -25.0% | <0.01 | [1] | |
| Rosuvastatin | 2.5 mg/day | Dyslipidemic patients with CKD | 12 months | 1.52 ± 1.83 | 0.69 ± 0.82 | -54.6% | <0.001 | [2] | |
| Pitavastatin | 1.4 mg/day (mean) | Dyslipidemic patients with CKD | 12 months | 1.31 ± 1.41 | 0.75 ± 0.99 | -42.7% | <0.001 | [2] | |
| Pitavastatin | 2 mg/day | Hypercholesterolemia with Metabolic Syndrome | 12 weeks | 0.13 (median) | 0.08 (median) | -38.5% | <0.01 | [3] | |
| RH-PAT Index | Rosuvastatin | 2.5 mg | Coronary Artery Disease | 2 hours | 1.79 ± 0.71 | 1.91 ± 0.53 | +6.7% | 0.09 | [4] |
| Pitavastatin | 2 mg | Coronary Artery Disease | 2 hours | 1.82 ± 0.45 | 2.16 ± 0.62 | +18.7% | 0.02 | [4] | |
| Adiponectin | Rosuvastatin | Not specified | Not specified | Not specified | Not specified | Not specified | +17.3% | Not specified | [5][6] |
| Pitavastatin | Not specified | Not specified | Not specified | Not specified | Not specified | +27.2% | Not specified | [5][6] | |
| LDL-C (mg/dL) | Rosuvastatin | 2.5 mg/day | Type 2 Diabetes with Hyperlipidemia | 12 weeks | 178.3 ± 25.1 | 99.7 ± 21.3 | -44.1% | <0.01 | [1] |
| Pitavastatin | 2 mg/day | Type 2 Diabetes with Hyperlipidemia | 12 weeks | 175.4 ± 23.8 | 110.7 ± 22.4 | -36.9% | <0.01 | [1] |
Comparative Efficacy on Vascular Inflammation Markers
High-Sensitivity C-Reactive Protein (hs-CRP):
Both rosuvastatin and pitavastatin have demonstrated efficacy in reducing levels of hs-CRP, a key marker of systemic inflammation. In a crossover study involving patients with type 2 diabetes and hyperlipidemia, 2.5 mg of rosuvastatin daily for 12 weeks led to a significantly greater reduction in hs-CRP compared to 2 mg of pitavastatin daily over the same period.[1] Another study in dyslipidemic patients with chronic kidney disease also showed significant improvements in hs-CRP for both statins after 12 months, with rosuvastatin showing a numerically greater percentage reduction.[2] In patients with metabolic syndrome, pitavastatin has also been shown to significantly decrease hs-CRP levels.[3] Statins, in general, have been found to reduce serum CRP levels in patients with dyslipidemia or coronary heart disease.[7][8]
Endothelial Function:
Endothelial dysfunction is an early event in atherosclerosis. A study utilizing reactive hyperemia peripheral arterial tonometry (RH-PAT) to assess microvascular function found that a single 2 mg dose of pitavastatin significantly improved the RH-PAT index within 2 hours in patients with coronary artery disease.[4] In contrast, a 2.5 mg dose of rosuvastatin did not produce a statistically significant change in the same timeframe.[4] This suggests a potentially more rapid onset of action for pitavastatin on improving endothelial function. Other studies have also shown that both rosuvastatin and pitavastatin can improve endothelial function over longer treatment durations.[9][10][11]
Adiponectin:
Adiponectin is an adipokine with anti-inflammatory and insulin-sensitizing properties. Some evidence suggests that pitavastatin may have a more favorable effect on adiponectin levels compared to other statins. One review indicated that pitavastatin significantly increased plasma adiponectin levels by 27.2%, whereas the increase with rosuvastatin was 17.3%.[5][6] However, a study in mice fed a high-fat diet found no significant difference in plasma adiponectin levels between pitavastatin and rosuvastatin treatment groups.[12][13]
Plaque Stability:
Statins are known to contribute to the stabilization of atherosclerotic plaques.[14][15] Studies using intravascular ultrasound have shown that rosuvastatin can reduce the necrotic core component of coronary plaques, a key feature of vulnerable plaques.[16] Pitavastatin has also been associated with the stabilization of atherosclerotic plaques, demonstrating an increase in fibrous-cap thickness and a reduction of the fibro-fatty volume index.[5]
Signaling Pathways and Experimental Workflows
Caption: Pleiotropic effects of Rosuvastatin and Pitavastatin on vascular inflammation.
Caption: Generalized workflow for clinical trials comparing Rosuvastatin and Pitavastatin.
Experimental Protocols
Measurement of High-Sensitivity C-Reactive Protein (hs-CRP):
-
Study Design: A crossover study was conducted with 90 Japanese patients with type 2 diabetes and hyperlipidemia.[1] Patients were randomly assigned to receive either 2.5 mg/day of rosuvastatin or 2 mg/day of pitavastatin for 12 weeks, followed by a crossover to the other treatment for another 12 weeks.[1]
-
Blood Collection and Analysis: Fasting blood samples were collected at baseline and after each treatment period. Serum hs-CRP levels were measured using a latex-enhanced nephelometric immunoassay.[1]
Assessment of Endothelial Function using Reactive Hyperemia Peripheral Arterial Tonometry (RH-PAT):
-
Study Design: This study included 94 subjects with coronary artery disease who were assigned to receive a single dose of 2 mg of pitavastatin, 2.5 mg of rosuvastatin, or no treatment (control).[4]
-
Procedure: RH-PAT examinations were performed before and 2 hours after statin administration. The RH-PAT device (EndoPAT2000) measures digital pulse wave amplitude. A blood pressure cuff was placed on one upper arm and inflated to 60 mmHg above systolic pressure for 5 minutes to induce reactive hyperemia. The cuff was then deflated, and the changes in digital pulse wave amplitude were recorded. The RH-PAT index was calculated as the ratio of the post-deflation pulse wave amplitude to the baseline amplitude in the hyperemic finger, normalized to the contralateral finger.[4]
Conclusion
Both rosuvastatin and pitavastatin demonstrate beneficial effects on vascular inflammation, albeit with some differences in their profiles. Rosuvastatin appears to have a more potent effect on reducing hs-CRP levels in some patient populations.[1] Conversely, pitavastatin may offer a more rapid improvement in endothelial function and a potentially more favorable impact on adiponectin levels.[4][5][6] The choice between these two effective statins may depend on the specific clinical context, the primary therapeutic goal, and the individual patient's risk profile. Further head-to-head clinical trials focusing on a comprehensive panel of inflammatory biomarkers are warranted to delineate their comparative anti-inflammatory effects more definitively.
References
- 1. A crossover study of rosuvastatin and pitavastatin in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Trial of Pitavastatin Versus Rosuvastatin for Dyslipidemia in Chronic Kidney Disease [jstage.jst.go.jp]
- 3. Impact of pitavastatin on high-sensitivity C-reactive protein and adiponectin in hypercholesterolemic patients with the metabolic syndrome: the PREMIUM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very rapid effect of pitavastatin on microvascular function in comparison to rosuvastatin: reactive hyperemia peripheral arterial tonometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actapharmsci.com [actapharmsci.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of various types and doses of statins on C-reactive protein levels in patients with dyslipidemia or coronary heart disease: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The effect of various types and doses of statins on C-reactive protein levels in patients with dyslipidemia or coronary heart disease: A systematic review and network meta-analysis [frontiersin.org]
- 9. Rosuvastatin improves endothelial function in patients with inflammatory joint diseases, longitudinal associations with atherosclerosis and arteriosclerosis: results from the RORA-AS statin intervention study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pitavastatin calcium improves endothelial function and delays the progress of atherosclerosis in patients with hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential Diabetogenic Effect of Pitavastatin and Rosuvastatin, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Role of rosuvastatin and pitavastatin in alleviating diabetic cardiomyopathy in rats: Targeting of RISK, NF-κB/ NLRP3 inflammasome and TLR4/ NF-κB signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stabilization of high-risk plaques - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of new-generation statins in preclinical studies
In the relentless pursuit of potent lipid-lowering therapies, the class of drugs known as statins has remained a cornerstone. The evolution of this class has led to the development of new-generation statins, notably rosuvastatin, atorvastatin (B1662188), and pitavastatin (B1663618), which have demonstrated significant efficacy in clinical settings. This guide provides a comparative analysis of these three prominent new-generation statins based on available preclinical data, offering researchers, scientists, and drug development professionals a detailed look at their performance in animal models, their underlying mechanisms, and the experimental approaches used to evaluate them.
Quantitative Efficacy: A Comparative Analysis
Preclinical studies in various animal models of hyperlipidemia and atherosclerosis provide valuable insights into the comparative efficacy of rosuvastatin, atorvastatin, and pitavastatin. The following table summarizes key quantitative data from head-to-head and comparative preclinical investigations. It is important to note that direct comparisons across different studies can be challenging due to variations in animal models, dosing regimens, and experimental durations.
| Parameter | Animal Model | Rosuvastatin | Atorvastatin | Pitavastatin | Reference |
| Plasma Cholesterol Reduction | ApoE3Leiden Transgenic Mice | ↓ 25% (vs. High-Cholesterol Diet) | Not directly compared | Not directly compared | [1] |
| Aortic Lesion Area | ApoE3Leiden Transgenic Mice | ↓ 80% (vs. Low-Cholesterol Control) | Not directly compared | Not directly compared | [1] |
| Senile Plaque Area Reduction | APP Transgenic Mice (Alzheimer's Model) | Not directly compared | Significant Reduction (at 15-20 months) | Significant Reduction (at 15-20 months) | [2] |
| Monocyte Chemotactic Protein-1 (MCP-1) Positive Neurons | APP Transgenic Mice (Alzheimer's Model) | Not directly compared | Reduced (at 10 months) | Reduced (at 10 months) | [2] |
| Ionized Calcium-Binding Adaptor Molecule 1 (Iba-1)-Positive Microglia | APP Transgenic Mice (Alzheimer's Model) | Not directly compared | Reduced (at 15 months) | Reduced (at 15 months) | [2] |
| Tumor Necrosis Factor α (TNF-α)-Positive Neurons | APP Transgenic Mice (Alzheimer's Model) | Not directly compared | Reduced (at 15-20 months) | Reduced (at 15-20 months) | [2] |
Note: The table highlights the challenge in finding direct head-to-head preclinical studies for all three statins under the same experimental conditions. The presented data is a synthesis from different studies to provide a comparative overview.
Experimental Protocols: A Methodological Overview
The following sections detail the experimental designs from the cited preclinical studies, providing a framework for understanding how the comparative data was generated.
Atherosclerosis and Hyperlipidemia Model in ApoE*3Leiden Transgenic Mice
This model is utilized to assess the anti-atherosclerotic and lipid-lowering effects of statins.
-
Animal Model: Female Apolipoprotein E3-Leiden (APOE3-Leiden) transgenic mice are used. This model is known to develop human-like lipoprotein profiles and atherosclerosis when fed a cholesterol-containing diet.
-
Diet and Treatment:
-
Mice are fed a high-cholesterol diet (HC) to induce hypercholesterolemia and atherosclerosis.
-
The treatment group receives the HC diet supplemented with the statin of interest (e.g., 0.005% w/w rosuvastatin).
-
A control group may receive a low-cholesterol (LC) diet to serve as a baseline for atherosclerosis development.
-
-
Duration: The dietary intervention and treatment typically last for an extended period, for instance, 24 weeks, to allow for significant plaque development.
-
Key Measurements:
-
Plasma Lipids: Blood samples are collected to measure plasma total cholesterol levels.
-
Atherosclerosis Assessment: At the end of the study, the aortic root is dissected, sectioned, and stained (e.g., with Oil Red O) to quantify the atherosclerotic lesion area.
-
Inflammatory Markers: The expression of inflammatory markers in the vessel wall, such as Monocyte Chemoattractant Protein-1 (MCP-1) and Tumor Necrosis Factor-alpha (TNF-α), is analyzed. Plasma concentrations of systemic inflammation markers like serum amyloid A and fibrinogen are also measured.[1]
-
Alzheimer's Disease Model in APP Transgenic Mice
This model is employed to investigate the neuroprotective and anti-inflammatory effects of statins.
-
Animal Model: Amyloid Precursor Protein (APP) transgenic mice are used. These mice overexpress a mutant form of human APP, leading to the age-dependent development of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.
-
Drug Administration:
-
The statins (e.g., atorvastatin or pitavastatin) are administered to the transgenic mice over a long duration, for example, from 5 to 20 months of age.
-
A control group of transgenic mice receives a vehicle.
-
-
Immunohistological Analysis:
-
Brain tissues are collected at different time points (e.g., every 5 months).
-
Immunohistochemistry is performed to quantify:
-
Senile Plaque (SP) Area: Staining for Aβ to measure the size and density of plaques.
-
Inflammatory Cell Markers: Staining for markers of neuroinflammation, including:
-
MCP-1: To assess neuronal expression of this chemokine.
-
Iba-1: To quantify activated microglia.
-
TNF-α: To measure neuronal expression of this pro-inflammatory cytokine.[2]
-
-
-
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Primary Mechanism of Action: The HMG-CoA Reductase Pathway
All statins share a common primary mechanism of action: the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.
Conceptual Overview of Pleiotropic Effects
Beyond their lipid-lowering effects, new-generation statins exhibit various "pleiotropic" effects that contribute to their cardiovascular benefits. These effects can differ subtly between statins.
General Experimental Workflow for Preclinical Statin Comparison
The following diagram outlines a typical workflow for a preclinical study comparing the efficacy of different statins.
References
Combination Therapy of Rosuvastatin and PCSK9 Inhibitors in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of hypercholesterolemia and the prevention of atherosclerotic cardiovascular disease often require aggressive lipid-lowering strategies. While statins, such as rosuvastatin (B1679574), are the cornerstone of therapy, the addition of proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors has emerged as a powerful combination. This guide provides a comparative analysis of preclinical studies in animal models investigating the synergistic effects of combining rosuvastatin with PCSK9 inhibitors, focusing on their impact on lipid profiles and atherosclerosis development.
Enhanced Efficacy in Lipid Reduction
The combination of rosuvastatin and a PCSK9 inhibitor demonstrates significantly greater reductions in atherogenic lipoproteins compared to monotherapy. Statins inhibit cholesterol synthesis, which leads to an upregulation of the sterol regulatory element-binding protein-2 (SREBP-2) pathway. While this increases the expression of the low-density lipoprotein receptor (LDLR), it also unfortunately increases the expression of PCSK9[1][2]. PCSK9, in turn, promotes the degradation of the LDLR, thereby attenuating the lipid-lowering effect of the statin[1][2][3].
By inhibiting PCSK9, the degradation of the LDLR is prevented, leading to a greater number of receptors on the surface of hepatocytes to clear circulating LDL-cholesterol (LDL-C). Animal studies have consistently shown that this dual mechanism of action results in superior lipid-lowering efficacy.
Quantitative Data Summary
The following table summarizes the quantitative data from key animal studies on the combination therapy of rosuvastatin (or other statins) and PCSK9 inhibitors.
| Animal Model | Treatment Groups | Duration | Key Findings | Reference |
| Mouse model with human-like lipid profile | 1. Vehicle/PBS2. Vehicle/cntrl siRNA3. Rosuvastatin4. Pcsk9 siRNA5. Rosuvastatin + Pcsk9 siRNA | N/A | - Rosuvastatin alone lowered serum cholesterol but induced Pcsk9 expression.- Pcsk9 knockdown in combination with rosuvastatin led to greater reductions in serum non-HDL cholesterol (43-65%) and APOB (38-48%) compared to individual treatments. | [1] |
| APOE3Leiden.CETP mice | 1. Control2. Atorvastatin (B1662188) (3.6 mg/kg/d)3. Alirocumab (3 or 10 mg/kg, weekly)4. Atorvastatin + Alirocumab (3 or 10 mg/kg) | 18 weeks | - Alirocumab alone dose-dependently decreased total cholesterol (-37% to -46%) and triglycerides (-36% to -39%).- Combination with atorvastatin further decreased cholesterol (-48% to -58%).- Alirocumab increased hepatic LDLR protein levels (+80% to +133%). | [4] |
| APOE3Leiden.CETP mice | 1. Control2. Atorvastatin3. Atorvastatin + Alirocumab4. Atorvastatin + Evinacumab5. Atorvastatin + Alirocumab + Evinacumab | 25 weeks | - Triple therapy achieved the highest reduction in total cholesterol, non-HDL-C, and triglycerides. | [5] |
Impact on Atherosclerosis Development
The enhanced lipid-lowering effects of the combination therapy translate into a significant reduction in the development and progression of atherosclerosis in animal models. Studies utilizing atherosclerosis-prone mouse models, such as the APOE*3Leiden.CETP mouse, have provided compelling evidence of this benefit.
Quantitative Data on Atherosclerosis
| Animal Model | Treatment Groups | Duration | Key Findings on Atherosclerosis | Reference |
| APOE*3Leiden.CETP mice | 1. Control2. Atorvastatin3. Alirocumab (3 or 10 mg/kg)4. Atorvastatin + Alirocumab (3 or 10 mg/kg) | 18 weeks | - Alirocumab dose-dependently decreased atherosclerotic lesion size (-71% to -88%).- Combination with atorvastatin enhanced the reduction in lesion size (-89% to -98%).- Combination therapy resulted in more lesion-free sections and fewer severe lesions. | [4] |
Experimental Protocols
Study 1: siRNA-mediated knockdown of Pcsk9 in a mouse model with a human-like lipid profile[1]
-
Animal Model: C57BL/6 mice with a human-like lipid profile.
-
Drug Administration:
-
Rosuvastatin was administered in the diet.
-
Pcsk9 siRNA was administered via intravenous injection.
-
-
Endpoint Measurements:
-
Serum non-HDL cholesterol and APOB protein levels were measured.
-
Pcsk9 mRNA expression in the liver and serum PCSK9 protein levels were determined by ELISA.
-
LDL-c subfractions were also analyzed.
-
Study 2: Alirocumab and Atorvastatin in APOE*3Leiden.CETP mice[4]
-
Animal Model: APOE*3Leiden.CETP mice, which are prone to hyperlipidemia and atherosclerosis.
-
Drug Administration:
-
Mice were fed a Western-type diet.
-
Alirocumab was administered via weekly subcutaneous injections at doses of 3 or 10 mg/kg.
-
Atorvastatin was administered daily at a dose of 3.6 mg/kg.
-
-
Endpoint Measurements:
-
Plasma total cholesterol and triglycerides were measured.
-
Hepatic LDLR protein levels were determined.
-
Atherosclerotic lesion size and severity in the aortic root were quantified.
-
Lesion composition (macrophage, smooth muscle cell, and collagen content) was also assessed.
-
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams have been generated.
Caption: Signaling pathway of Rosuvastatin and PCSK9 inhibitor action.
Caption: General experimental workflow for combination studies.
References
- 1. Improved efficacy for ezetimibe and rosuvastatin by attenuating the induction of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved efficacy for ezetimibe and rosuvastatin by attenuating the induction of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alirocumab inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANGPTL3, PCSK9, and statin therapy drive remarkable reductions in hyperlipidemia and atherosclerosis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Rosuvastatin's Anti-Inflammatory Edge: A Comparative Analysis Against Other Statins in Clinical Trials
For researchers and drug development professionals, understanding the nuanced anti-inflammatory effects of different statins is crucial. This guide provides a comprehensive comparison of rosuvastatin (B1679574) with other statins, focusing on their impact on key inflammatory markers as demonstrated in clinical trials. The data is presented to facilitate objective assessment and is supported by detailed experimental protocols and pathway visualizations.
Statins, primarily known for their lipid-lowering capabilities, also exert pleiotropic effects, including the modulation of inflammatory pathways. These anti-inflammatory properties are a key area of research, as inflammation is a critical component in the pathogenesis of atherosclerosis and cardiovascular disease. Rosuvastatin, a potent synthetic statin, has been extensively studied for its impact on inflammatory biomarkers. This guide synthesizes findings from various clinical trials to compare its efficacy against other commonly prescribed statins.
Quantitative Comparison of Statin Effects on Inflammatory Markers
The following tables summarize the quantitative data from clinical trials comparing the effects of rosuvastatin and other statins on high-sensitivity C-reactive protein (hs-CRP) and other inflammatory markers.
Table 1: Comparison of Rosuvastatin and Atorvastatin (B1662188) on hs-CRP Levels
| Study Population | Rosuvastatin Dose | Atorvastatin Dose | Treatment Duration | Rosuvastatin hs-CRP Reduction | Atorvastatin hs-CRP Reduction | Reference |
| Acute Coronary Syndrome (ACS) | 40 mg/day | 20 mg/day | 4 weeks | 51% | 35% | [1] |
| Acute Coronary Syndrome | 20 mg/day | 40 mg/day | 4 weeks | 44% | 35% | [2][3] |
| Patients undergoing PCI | High Dose | High Dose | 4 months | Significant reduction (p < 0.05) | Significant reduction (p < 0.05) | [4] |
| Acute Myocardial Infarction | 20 mg/day | 40 mg/day | 3 months | Greater efficacy in decreasing CRP | - | [5] |
Table 2: Effect of Various Statins on C-Reactive Protein (CRP)
| Statin | Dose | CRP Reduction | Key Findings | Reference |
| Rosuvastatin | 20 mg/day | 37% | JUPITER trial showed significant reduction in major cardiovascular events. | [2][6][7] |
| Pravastatin | 40 mg/day | -17.4% (median change) | CARE trial showed a decrease over 5 years. | [6] |
| Fluvastatin | - | - | Displayed the greatest impact on decreasing CRP in a meta-analysis. | [8] |
| Simvastatin | 40 mg/day | - | Considered a potentially effective therapy for lowering CRP levels in a network meta-analysis. | [9] |
Detailed Experimental Protocols
Understanding the methodology behind the clinical data is paramount for critical evaluation. Below are detailed protocols from key comparative studies.
Protocol 1: Comparative Study in Acute Coronary Syndrome Patients[1][2][3]
-
Study Design: A prospective, open-label, randomized clinical trial.
-
Patient Population: Statin-naive patients admitted with acute coronary syndrome (ACS). One study included 100 patients.[2][3]
-
Intervention:
-
Group A: Rosuvastatin (40 mg or 20 mg daily).
-
Group B: Atorvastatin (20 mg or 40 mg daily).
-
-
Duration: 4 weeks.
-
Data Collection:
-
Baseline and 4-week measurements of lipid profiles (mg/dL), hs-CRP (mg/L), and erythrocyte sedimentation rate (ESR) (mm/Hr).
-
-
Analysis: Statistical analysis was performed to compare the percentage reduction in inflammatory markers between the two groups.
-
Measurement of Inflammatory Markers: Serum hs-CRP levels were measured. The specific assay used was not detailed in the provided search results.
Protocol 2: JUPITER Trial (Justification for the Use of Statins in Primary Prevention: An Intervention Trial Evaluating Rosuvastatin)[2][6][7]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Apparently healthy individuals without hyperlipidemia but with elevated high-sensitivity C-reactive protein levels.
-
Intervention:
-
Rosuvastatin (20 mg daily).
-
Placebo.
-
-
Duration: Median follow-up of 1.9 years (stopped early due to positive results).
-
Primary Endpoint: A composite of major cardiovascular events.
-
Measurement of Inflammatory Markers: High-sensitivity C-reactive protein (hs-CRP) levels were measured at baseline and during follow-up.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of statins are mediated through complex signaling pathways. Rosuvastatin has been shown to directly impact the production of inflammatory markers in liver cells.
This diagram illustrates that rosuvastatin can directly inhibit the interleukin-6 (IL-6) induced expression of C-reactive protein (CRP) in hepatocytes.[10] It achieves this by attenuating the activation of the transcription factors STAT3 and C/EBP, which are crucial for CRP gene transcription.[10]
The workflow diagram outlines the standard process of a clinical trial comparing the effects of rosuvastatin to another statin on inflammatory markers, from patient recruitment to data analysis.
Concluding Remarks
The compiled evidence from multiple clinical trials suggests that rosuvastatin demonstrates a potent anti-inflammatory effect, often showing a greater reduction in hs-CRP levels compared to atorvastatin at clinically relevant doses.[1][2][3] The JUPITER trial further solidified the importance of rosuvastatin's role in reducing cardiovascular risk in patients with elevated inflammation, independent of their baseline lipid levels.[7] The direct inhibitory effect of rosuvastatin on CRP production in hepatocytes provides a mechanistic basis for these clinical observations.[10] For researchers and drug development professionals, these findings underscore the importance of considering the anti-inflammatory properties of statins, with rosuvastatin emerging as a particularly effective agent in this regard. Further head-to-head trials with a broader range of statins and inflammatory markers will be beneficial in further elucidating the comparative anti-inflammatory landscape of this important class of drugs.
References
- 1. Comparison of Atorvastatin and Rosuvastatin in Reduction of Inflammatory Biomarkers in Patients with Acute Coronary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison on Effects of High Dose Rosuvastatin versus High Dose Atorvastatin on Lipid Profile and CRP Level in Patients Undergoing Percutaneous Coronary Intervention: A Randomized Study - ProQuest [proquest.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Effect of Statins on Serum level of hs-CRP and CRP in Patients with Cardiovascular Diseases: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Impact of statins as immune-modulatory agents on inflammatory markers in adults with chronic diseases: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 9. Frontiers | The effect of various types and doses of statins on C-reactive protein levels in patients with dyslipidemia or coronary heart disease: A systematic review and network meta-analysis [frontiersin.org]
- 10. Rosuvastatin reduces interleukin-6-induced expression of C-reactive protein in human hepatocytes in a STAT3- and C/EBP-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
Rosuvastatin vs. Atorvastatin: A Comparative Analysis of C-Reactive Protein Reduction
In the landscape of cardiovascular disease prevention and treatment, the role of statins extends beyond their lipid-lowering effects to encompass potent anti-inflammatory properties. A key marker of systemic inflammation, C-reactive protein (CRP), has emerged as a critical therapeutic target. This guide provides a detailed comparative analysis of two widely prescribed statins, rosuvastatin (B1679574) and atorvastatin (B1662188), focusing on their efficacy in reducing CRP levels, supported by data from pivotal clinical trials and meta-analyses.
Quantitative Comparison of CRP Reduction
A substantial body of evidence from numerous clinical trials has demonstrated the CRP-lowering capabilities of both rosuvastatin and atorvastatin. The following table summarizes key findings from significant studies, offering a quantitative comparison of their effects.
| Study / Meta-Analysis | Drug & Dosage | Patient Population | Treatment Duration | Mean CRP Reduction (%) | Key Findings |
| JUPITER Trial [1][2][3][4][5] | Rosuvastatin 20 mg/day | Apparently healthy individuals with elevated hs-CRP (≥2.0 mg/L) and LDL-C <130 mg/dL | Median 1.9 years | 37% | Rosuvastatin significantly reduced major cardiovascular events in patients with low LDL-C but elevated CRP. |
| SATURN Trial [6][7][8][9][10] | Rosuvastatin 40 mg/day vs. Atorvastatin 80 mg/day | Patients with coronary artery disease | 104 weeks | Not explicitly stated as a primary outcome, but both induced regression of atherosclerosis. | Both high-dose statins resulted in significant regression of coronary atherosclerosis. Rosuvastatin led to lower LDL-C and higher HDL-C levels compared to atorvastatin. |
| Gupta et al. (2015) [11][12] | Rosuvastatin 20 mg/day vs. Atorvastatin 40 mg/day | Patients with acute coronary syndrome | 4 weeks | Rosuvastatin: 44% Atorvastatin: 35% | Rosuvastatin was found to be more effective in decreasing CRP levels in this short-term study.[11][12] |
| Meta-analysis (2015) [13][14] | Various dosages | Patients with hyperlipidemia | Varied | Rosuvastatin showed a greater reduction. | This meta-analysis of 13 trials concluded that rosuvastatin produces a better reduction in CRP concentrations than atorvastatin at dose ratios of 1:1 and 1:2 (rosuvastatin/atorvastatin).[13][14] |
| Network Meta-analysis (2022) [15][16] | Various statins and dosages | Patients with dyslipidemia or coronary heart disease | Varied | Atorvastatin 80 mg/day showed the best long-term effect. | Simvastatin 40 mg/day was potentially the most effective overall for lowering CRP, while atorvastatin 80 mg/day showed the best long-term effect.[15][16] |
Experimental Protocols and Methodologies
The cited studies, while varying in specific design, generally adhere to a core set of methodologies for evaluating the effects of statins on CRP levels.
Study Design: The majority of pivotal studies are prospective, randomized, double-blind, controlled trials. For instance, the JUPITER trial randomized 17,802 participants to receive either rosuvastatin 20 mg or a placebo daily.[4] The SATURN trial employed a similar design, randomizing 1,385 patients with coronary artery disease to either rosuvastatin 40 mg or atorvastatin 80 mg daily for 24 months.[9]
Participant Selection: Inclusion and exclusion criteria are rigorously defined. For example, the JUPITER study enrolled men aged ≥50 and women ≥60 with LDL cholesterol levels <130 mg/dL and high-sensitivity CRP levels ≥2.0 mg/L.[4] The SATURN trial included patients with angiographically confirmed coronary artery disease.[9]
Biochemical Analysis: Serum or plasma high-sensitivity CRP (hs-CRP) levels are the primary inflammatory biomarker assessed. Blood samples are typically collected at baseline and at specified intervals throughout the study period. Standardized, high-sensitivity immunoassays are employed for the quantification of hs-CRP. Lipid panels, including total cholesterol, LDL-C, HDL-C, and triglycerides, are also measured at the same time points.
Statistical Analysis: The primary endpoint is typically the change in hs-CRP levels from baseline to the end of the treatment period. Statistical significance is determined using appropriate tests, such as the t-test or analysis of covariance (ANCOVA), to compare the effects of the different statins or a statin versus placebo.
Mechanism of Statin-Mediated CRP Reduction
The anti-inflammatory effects of statins, including their ability to lower CRP, are considered pleiotropic effects, independent of their primary mechanism of cholesterol reduction.[17] The proposed signaling pathway is illustrated below.
Caption: Statin-mediated inhibition of HMG-CoA reductase and subsequent downstream effects on CRP production.
Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This not only reduces cholesterol synthesis but also decreases the production of isoprenoid intermediates, such as geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (FPP).[18] These isoprenoids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Ras, and Rac. By reducing isoprenoid availability, statins inhibit the activation of these signaling proteins, which in turn downregulates pro-inflammatory signaling cascades. One key mechanism is the inhibition of interleukin-6 (IL-6)-induced phosphorylation of the transcription factor STAT3 in hepatocytes, which is a critical step in the expression of the CRP gene.[18]
Conclusion
Both rosuvastatin and atorvastatin are effective in reducing C-reactive protein levels, a key marker of inflammation implicated in atherothrombosis. Evidence from a meta-analysis suggests that rosuvastatin may offer a more potent reduction in CRP compared to atorvastatin at equivalent or half-equivalent doses.[13] However, long-term studies with high-dose atorvastatin have also demonstrated significant CRP-lowering effects.[15] The choice between these two statins may depend on the desired intensity of CRP reduction, the patient's lipid-lowering goals, and their overall cardiovascular risk profile. The underlying mechanism for this anti-inflammatory effect is linked to the pleiotropic properties of statins, specifically the inhibition of the mevalonate pathway, which leads to a downstream reduction in pro-inflammatory signaling. Further research is warranted to fully elucidate the clinical implications of these differences in CRP reduction on cardiovascular outcomes.
References
- 1. Rosuvastatin, inflammation, C-reactive protein, JUPITER, and primary prevention of cardiovascular disease – a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The Jupiter study, CRP screening, and aggressive statin therapy-implications for the primary prevention of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. SATURN demonstrated effect of intensive statin treatment on reducing atherosclerosis [astrazeneca.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Impact of statins on progression of atherosclerosis: rationale and design of SATURN (Study of Coronary Atheroma by InTravascular Ultrasound: effect of Rosuvastatin versus AtorvastatiN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of Coronary Atheroma by Intravascular Ultrasound: Effect of Rosuvastatin Versus Atorvastatin - American College of Cardiology [acc.org]
- 11. scienceopen.com [scienceopen.com]
- 12. Comparison of anti-inflammatory effect of atorvastatin with rosuvastatin in patients of acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Meta-Analysis Comparing Rosuvastatin and Atorvastatin in Reducing Concentration of C-Reactive Protein in Patients With Hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The effect of various types and doses of statins on C-reactive protein levels in patients with dyslipidemia or coronary heart disease: A systematic review and network meta-analysis [frontiersin.org]
- 16. The effect of various types and doses of statins on C-reactive protein levels in patients with dyslipidemia or coronary heart disease: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. ahajournals.org [ahajournals.org]
Combination Therapy of Rosuvastatin and Fenofibrate Demonstrates Superior Efficacy in Ameliorating Mixed Dyslipidemia in Preclinical and Clinical Models
A Comprehensive Analysis of Experimental Data and Methodologies for Researchers and Drug Development Professionals
The management of mixed dyslipidemia, a prevalent metabolic disorder characterized by elevated low-density lipoprotein cholesterol (LDL-C), high triglycerides (TG), and low high-density lipoprotein cholesterol (HDL-C), often necessitates combination pharmacotherapy to achieve optimal lipid control. This guide provides a comparative analysis of the efficacy of a combination of rosuvastatin (B1679574) and fenofibrate (B1672516) versus monotherapy in preclinical and clinical settings, supported by detailed experimental data and protocols.
Executive Summary of Efficacy Data
The combination of rosuvastatin and fenofibrate has consistently demonstrated a synergistic effect in improving the lipid profile in both animal models of hypercholesterolemia and in patients with mixed dyslipidemia. Preclinical studies in diet-induced hypercholesterolemic rats show that the combination therapy leads to significant reductions in total cholesterol and triglycerides, and a marked increase in HDL-C, surpassing the effects of either drug alone.[1][2] Clinical evidence from a phase 3, multicenter, randomized, double-blind study further corroborates these findings, with the combination therapy achieving statistically significant greater improvements in LDL-C, HDL-C, and triglycerides compared to rosuvastatin or fenofibric acid monotherapy.[3]
Quantitative Data Presentation
Preclinical Efficacy in a High-Cholesterol Diet-Induced Hypercholesterolemic Rat Model
The following table summarizes the lipid-modifying effects of rosuvastatin, fenofibrate, and their combination in Wistar rats fed a hypercholesterolemic diet for 28 days.[1][2]
| Treatment Group (Oral, Daily) | Total Cholesterol (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) | Atherogenic Index* |
| Hypercholesterolemic Control | 125.3 ± 10.1 | 30.2 ± 3.5 | 110.5 ± 12.3 | 3.15 |
| Rosuvastatin (10 mg/kg) | 101.7 ± 9.8 (-18.8%) | 45.6 ± 4.1 (+51.1%) | 85.4 ± 9.7 (-22.7%) | 1.23 |
| Fenofibrate (30 mg/kg) | 80.4 ± 8.5 (-35.8%) | 59.1 ± 5.2 (+95.7%) | 70.2 ± 8.1 (-36.5%) | 0.36 |
| Rosuvastatin (10 mg/kg) + Fenofibrate (30 mg/kg) | 75.2 ± 7.9 (-40.0%) | 65.3 ± 6.0 (+116.2%) | 65.8 ± 7.5 (-40.5%) | 0.16 |
*Atherogenic Index (AI) was calculated as (Total Cholesterol - HDL-C) / HDL-C.
Clinical Efficacy in Patients with Mixed Dyslipidemia (Phase 3 Trial)
This table presents the mean percentage change from baseline in key lipid parameters after a 12-week treatment period in patients with mixed dyslipidemia.[3]
| Treatment Group (Oral, Daily) | LDL-C | HDL-C | Triglycerides |
| Rosuvastatin (5 mg) | -26.4% | +12.4% | -17.5% |
| Fenofibric Acid (135 mg) | -4.1% | +18.0% | -30.0% |
| Rosuvastatin (5 mg) + Fenofibric Acid (135 mg) | -28.7% | +23.0% | -40.3% |
Experimental Protocols
Preclinical Model: High-Cholesterol Diet-Induced Dyslipidemia in Rats
1. Animal Model and Diet Induction:
-
Species: Male Wistar rats (180-220g).
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Acclimatize animals for one week prior to the study.
-
Induction of Hypercholesterolemia: Feed a high-cholesterol diet (HCD) for 28 days. The HCD consists of standard chow supplemented with 1% cholesterol and 0.5% cholic acid to induce a mixed dyslipidemia profile.[1][2]
2. Drug Administration:
-
Preparation of Drugs: Suspend rosuvastatin and fenofibrate in a 0.5% carboxymethylcellulose (CMC) solution.
-
Route of Administration: Administer the drug suspensions or vehicle (0.5% CMC) once daily via oral gavage.[4][5][6][7] The volume of administration is typically 10 mL/kg body weight.[5]
-
Treatment Groups:
-
Group 1: Normal Diet + Vehicle
-
Group 2: HCD + Vehicle
-
Group 3: HCD + Rosuvastatin (10 mg/kg)
-
Group 4: HCD + Fenofibrate (30 mg/kg)
-
Group 5: HCD + Rosuvastatin (10 mg/kg) + Fenofibrate (30 mg/kg)
-
3. Blood Collection and Lipid Analysis:
-
Blood Collection: At the end of the treatment period, fast the rats overnight. Collect blood via cardiac puncture under anesthesia into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Lipid Profile Analysis (Enzymatic Colorimetric Method): [8][9][10][11][12]
-
Total Cholesterol (TC): Use a cholesterol oxidase-peroxidase (CHOD-POD) enzymatic kit. Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized to produce hydrogen peroxide. The hydrogen peroxide reacts with a chromogen in the presence of peroxidase to produce a colored product, the absorbance of which is measured spectrophotometrically.
-
HDL-Cholesterol (HDL-C): Precipitate other lipoproteins (LDL, VLDL) using a precipitating agent (e.g., phosphotungstic acid and magnesium chloride). The HDL-C in the supernatant is then measured using the same enzymatic method as for total cholesterol.
-
Triglycerides (TG): Use a glycerol (B35011) phosphate (B84403) oxidase-peroxidase (GPO-POD) enzymatic kit. Triglycerides are hydrolyzed to glycerol and free fatty acids. Glycerol is then phosphorylated and oxidized to produce hydrogen peroxide, which is quantified as described above.
-
4. Histopathological Analysis of the Aorta:
-
Tissue Collection and Fixation: Euthanize the animals and carefully dissect the aorta. Fix the tissue in 10% neutral buffered formalin.[13][14]
-
Tissue Processing and Staining: Embed the fixed aorta in paraffin, section it, and stain with Hematoxylin and Eosin (H&E) to observe the general morphology and any signs of atherosclerotic plaque formation.[13] Oil Red O staining can be used on frozen sections to specifically visualize lipid deposits within the aortic wall.[13]
Signaling Pathways and Experimental Workflow
Combined Signaling Pathway of Rosuvastatin and Fenofibrate
References
- 1. β-conglycinin combined with fenofibrate or rosuvastatin have exerted distinct hypocholesterolemic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-conglycinin combined with fenofibrate or rosuvastatin have exerted distinct hypocholesterolemic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. atlas-medical.com [atlas-medical.com]
- 9. atlas-medical.com [atlas-medical.com]
- 10. Development and Validation of an Enzymatic Method for Total Cholesterol Analysis Using Whole Blood Spot - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Isolation and Analysis of Aortic Arch and Root Lesions in an Atherosclerotic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. web2.bilkent.edu.tr [web2.bilkent.edu.tr]
The Statin Showdown: A Comparative Guide to the Anti-Proliferative Effects of Rosuvastatin in Cancer Cell Lines
For the research community and drug development professionals, this guide provides an objective comparison of the anti-proliferative efficacy of rosuvastatin (B1679574) against other commonly used statins across various cancer cell lines. Backed by experimental data, this document delves into the quantitative effects, underlying signaling pathways, and detailed experimental protocols to offer a comprehensive resource for evaluating the anti-cancer potential of statins.
Statins, primarily known for their cholesterol-lowering properties, have garnered increasing attention for their potential anti-cancer activities. By inhibiting HMG-CoA reductase, a critical enzyme in the mevalonate (B85504) pathway, statins can disrupt downstream signaling pathways essential for tumor cell growth and survival. This guide focuses on rosuvastatin and its comparative efficacy in curbing cancer cell proliferation.
Comparative Anti-Proliferative Efficacy of Statins
The anti-proliferative effects of statins vary depending on the specific statin and the cancer cell type. The following tables summarize the half-maximal inhibitory concentration (IC50) values and percentage of cell proliferation inhibition for rosuvastatin and other statins in various cancer cell lines, providing a direct comparison of their potency.
Table 1: IC50 Values (µM) of Statins in Various Cancer Cell Lines
| Cancer Cell Line | Rosuvastatin | Atorvastatin (B1662188) | Simvastatin | Fluvastatin | Pravastatin | Lovastatin |
| A549 (Lung) | 200[1] | 150[1] | 50[1] | 170[1] | 150[1] | 200[1] |
| MCF7 (Breast) | >50[2] | ~40% inhibition at 100µM[3] | <20[2] | - | >50[2] | - |
| A-375 (Melanoma) | ~50% inhibition at 100µM[3][4][5][6][7] | ~70% inhibition at 100µM[3] | ~70% inhibition at 100µM[3] | ~50% inhibition at 100µM[3][4][5][6][7] | Least inhibitory effect[4][5][6][7] | - |
| A-673 (Ewing's Sarcoma) | ~50% inhibition at 100µM[3][4][5][6][7] | ~70% inhibition at 100µM[3] | ~70% inhibition at 100µM[3] | ~50% inhibition at 100µM[3][4][5][6][7] | Least inhibitory effect[4][5][6][7] | - |
| SW620 (Colorectal) | 15[2] | <20[2] | <20[2] | 1.1[2] | >50[2] | <20[2] |
| SW480 (Colorectal) | 23[2] | - | <20[2] | 9.4[2] | - | - |
| HT29 (Colorectal) | - | - | <20[2] | 4[2] | 0.36[2] | - |
| HCT116 (Colorectal) | - | <20[2] | - | 16[2] | 3.5[2] | 12[2] |
| DoTc2 4510 (Cervical) | Negligible effect[8] | >40% inhibition at 100µM[3] | >40% inhibition at 100µM[3] | - | Least inhibitory effect[8] | - |
| HUH-7 (Hepatocellular) | Minor effect[8] | - | ~40% inhibition at 100µM[8] | - | Least inhibitory effect[8] | - |
Table 2: Percentage Inhibition of Cancer Cell Proliferation by Statins (at 100 µM after 72h)
| Statin | DoTc2 4510 (Cervical) | A-375 (Melanoma) | A-673 (Ewing's Sarcoma) | HUH-7 (Hepatocellular) | MCF-7 (Breast) |
| Rosuvastatin | ~10% | ~50%[3][4][5][6][7] | ~50%[3][4][5][6][7] | ~10% | ~10%[8] |
| Atorvastatin | >40%[3] | ~70%[3] | ~70%[3] | Data not available | ~40%[3] |
| Simvastatin | >40%[3] | ~70%[3] | ~70%[3] | Data not available | ~70%[3] |
| Fluvastatin | Data not available | ~50%[3][4][5][6][7] | ~50%[3][4][5][6][7] | Data not available | Data not available |
| Pravastatin | Least inhibitory effect[4][5][6][7] | Least inhibitory effect[4][5][6][7] | Least inhibitory effect[4][5][6][7] | Least inhibitory effect[4][5][6][7] | Least inhibitory effect[4][5][6][7] |
Signaling Pathways Modulated by Rosuvastatin
Rosuvastatin exerts its anti-proliferative effects by interfering with key signaling pathways that regulate cell growth, survival, and proliferation. The inhibition of HMG-CoA reductase by rosuvastatin depletes downstream products of the mevalonate pathway, which are crucial for the post-translational modification and function of small GTPases like Ras and Rho. This disruption, in turn, affects the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.[9][10][11]
References
- 1. Comparison of the Effects of Statins on A549 Nonsmall-Cell Lung Cancer Cell Line Lipids Using Fourier Transform Infrared Spectroscopy: Rosuvastatin Stands Out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 7. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PAR-2-driven inflammatory pathways in colorectal cancer: mechanistic insights from atorvastatin and rosuvastatin treatment in cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rosuvastatin activates autophagy via inhibition of the Akt/mTOR axis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rosuvastatin enhances the therapeutic efficacy of adipose-derived mesenchymal stem cells for myocardial infarction via PI3K/Akt and MEK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Rosuvastatin Demonstrates Superior Efficacy in Coronary Plaque Regression Compared to Atorvastatin, Meta-Analysis Reveals
A comprehensive meta-analysis of five randomized controlled trials indicates that rosuvastatin (B1679574) is more effective than atorvastatin (B1662188) in promoting the regression of coronary atherosclerotic plaques. The analysis, encompassing 1,556 patients, found that rosuvastatin led to a significantly greater reduction in both total atheroma volume (TAV) and percent atheroma volume (PAV), key indicators of plaque burden.
For researchers, scientists, and drug development professionals, these findings underscore the potential advantages of rosuvastatin in the management of coronary artery disease. This guide provides a detailed comparison of rosuvastatin with other statins, focusing on their effects on plaque regression, supported by experimental data and detailed methodologies.
Comparative Efficacy in Plaque Regression: Rosuvastatin vs. Atorvastatin
A meta-analysis pooling data from five randomized controlled trials directly comparing rosuvastatin and atorvastatin demonstrated a statistically significant advantage for rosuvastatin in reducing plaque volume.[1] The dose ratio in the included trials was 1:2 for rosuvastatin versus atorvastatin.[1] The key findings are summarized in the table below.
| Efficacy Endpoint | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | p-value | Favors |
| Total Atheroma Volume (TAV) | -1.61 mm³ | -2.70 to -0.52 | 0.004 | Rosuvastatin |
| Percent Atheroma Volume (PAV) | -0.34% | -0.64 to -0.03 | 0.03 | Rosuvastatin |
| Lumen Volume | 2.10 mm³ | 0.04 to 4.17 | 0.046 | Rosuvastatin |
Table 1: Meta-analysis results of rosuvastatin versus atorvastatin on coronary plaque regression.[1]
Individual landmark trials further support these findings. The SATURN (Study of Coronary Atheroma by Intravascular Ultrasound: Effect of Rosuvastatin Versus Atorvastatin) trial, a large-scale study involving 1,039 patients, showed that while both high-intensity rosuvastatin and atorvastatin halted plaque progression, there was a trend favoring rosuvastatin for plaque regression.[2]
Broader Statin Comparison: Effects on LDL-C Reduction
While direct meta-analyses comparing rosuvastatin to a wider range of statins on plaque regression are limited, the STELLAR trial provides a robust comparison of the LDL-C lowering efficacy of rosuvastatin, atorvastatin, simvastatin, and pravastatin. Lowering LDL-C is a primary mechanism through which statins are thought to induce plaque regression. The STELLAR trial demonstrated that rosuvastatin was more effective at reducing LDL-C across various dose comparisons.[3]
| Statin Comparison (across dose ranges) | Mean LDL-C Reduction Advantage of Rosuvastatin | p-value |
| vs. Atorvastatin | 8.2% | <0.001 |
| vs. Pravastatin | 26% | <0.001 |
| vs. Simvastatin | 12% - 18% | <0.001 |
Table 2: Comparison of LDL-C reduction across doses from the STELLAR trial.[3]
Molecular Signaling Pathways in Statin-Induced Plaque Regression
Statins exert their effects on plaque regression through multiple molecular pathways beyond simple lipid lowering. Two key identified pathways include the promotion of macrophage emigration from plaques and the inhibition of the Rho-signaling pathway.
Figure 1: Signaling pathways in statin-induced plaque regression.
Statins have been shown to activate the sterol regulatory element-binding protein (SREBP) pathway, which in turn increases the expression of the chemokine receptor CCR7.[4] This upregulation of CCR7 promotes the emigration of macrophages from atherosclerotic plaques, contributing to their regression.[4] Concurrently, statins inhibit the Rho-signaling pathway, which leads to the activation of peroxisome proliferator-activated receptor alpha (PPARα).[5] Activated PPARα increases the levels of high-density lipoprotein (HDL) and its major apolipoprotein, apoA-I, which are involved in reverse cholesterol transport and contribute to plaque stabilization and regression.[5]
Experimental Protocols: Intravascular Ultrasound (IVUS)
The primary experimental method used to assess coronary plaque volume in the cited meta-analyses and clinical trials is intravascular ultrasound (IVUS). More advanced techniques, such as virtual histology IVUS (VH-IVUS), provide further characterization of plaque composition.
IVUS Procedure: A Step-by-Step Overview
-
Patient Preparation and Catheter Insertion: The procedure is typically performed in a cardiac catheterization laboratory. The patient is anticoagulated, and intracoronary nitroglycerine may be administered to prevent vasospasm.[6] A guide catheter is used to engage the target coronary artery, and a guidewire is advanced into the vessel.[6]
-
IVUS Catheter Advancement: A specialized IVUS catheter, equipped with a miniature ultrasound transducer at its tip (typically 40-60 MHz), is advanced over the guidewire to the distal end of the coronary segment to be imaged.[7]
-
Image Acquisition: The IVUS catheter is then pulled back through the artery at a constant, controlled speed, either manually or using an automated pullback device. During this pullback, the transducer emits and receives ultrasound waves, generating a 360-degree cross-sectional image of the artery wall and lumen.[5]
-
Data Analysis and Measurement: The acquired images are analyzed using specialized software to measure key parameters, including:
-
Lumen Area: The area of the blood vessel available for blood flow.
-
External Elastic Membrane (EEM) Area: The area encompassed by the outer boundary of the artery.
-
Plaque Area: Calculated as EEM area minus lumen area.
-
Total Atheroma Volume (TAV): The total volume of plaque in the imaged segment, calculated by summing the plaque areas of all cross-sectional images.
-
Percent Atheroma Volume (PAV): The percentage of the vessel wall occupied by plaque, calculated as (TAV / Total EEM Volume) x 100.
-
Virtual Histology IVUS (VH-IVUS)
VH-IVUS is an advanced application of IVUS that analyzes the radiofrequency backscatter of the ultrasound signal to classify plaque into four main components based on their histological characteristics:
-
Fibrous Tissue (Dark Green): Primarily composed of collagen.[8]
-
Fibro-fatty Tissue (Light Green): A mixture of fibrous and fatty tissue.[8]
-
Necrotic Core (Red): A lipid-rich, acellular region.[8]
-
Dense Calcium (White): Calcified regions within the plaque.[8]
This color-coded tissue map provides a more detailed in-vivo assessment of plaque composition, allowing researchers to evaluate changes in plaque stability and vulnerability in response to therapeutic interventions.[9]
References
- 1. Evaluation of Carotid Artery Plaque Using IVUS Virtual Histology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 3. Intravascular Ultrasound (IVUS) | Penn Medicine [pennmedicine.org]
- 4. Virtual histology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravascular Ultrasound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. acc.org [acc.org]
- 7. sozocardiology.com [sozocardiology.com]
- 8. bjcardio.co.uk [bjcardio.co.uk]
- 9. Assessment of Plaque Composition by Intravascular Ultrasound | Radiology Key [radiologykey.com]
Comparative study of rosuvastatin and simvastatin on endothelial progenitor cell mobilization.
An Objective Evaluation of Two Leading Statins in Promoting Endothelial Repair through Progenitor Cell Mobilization
In the landscape of cardiovascular therapeutics, the role of statins extends beyond their lipid-lowering effects to encompass a range of pleiotropic actions that contribute to vascular health. Among these, the mobilization of endothelial progenitor cells (EPCs) has emerged as a critical mechanism for endothelial repair and neovascularization. This guide provides a detailed comparative analysis of two widely prescribed statins, rosuvastatin (B1679574) and simvastatin (B1681759), on their ability to mobilize and enhance the function of EPCs, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Assessment of EPC Mobilization and Function
The efficacy of rosuvastatin and simvastatin in promoting EPC mobilization and migration has been quantified in several key studies. The data presented below summarizes the comparative performance of these statins, highlighting their dose-dependent effects.
| Study Focus | Statin | Dosage | Key Findings | Reference |
| EPC Mobilization in Healthy Volunteers | Rosuvastatin | 40 mg/day for 5 days | Significant increase in circulating EPCs (1.9-3.5 fold) | [1][2] |
| Simvastatin | 80 mg/day for 5 days | Significant increase in circulating EPCs (1.9-3.5 fold) | [1][2] | |
| EPC Migration in CAD Patients | Rosuvastatin | 0.5 mM (in vitro) | Highest EPC migration effect (195,750.00 ± 5,809.48 migrated cells) | [3] |
| Simvastatin | 0.5 mM (in vitro) | Significant EPC migration (123,750.00 ± 9,367.50 migrated cells) | [3] | |
| EPC Mobilization in Animal Models | Rosuvastatin | 0.1 mg/kg (single injection) | Significant increase in circulating EPCs, peaking at 4 hours | [4] |
| Simvastatin | 0.2 mg/kg (single injection) | Significant increase in circulating EPCs, peaking at 4 hours | [4] | |
| Simvastatin | 0.2 or 1 mg/kg IP | Dose-dependent increase in circulating rat EPCs (2.4-fold at 2 weeks) | [5] | |
| EPC Colony Formation | Rosuvastatin | 1 nM (in vitro) | ~3-fold increase in CFU-EC and late EPCs | [6] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for the interpretation of the presented data. Below are detailed protocols for the key experiments.
Quantification of Circulating EPCs by Flow Cytometry
A standardized flow cytometry protocol is essential for the accurate enumeration of circulating EPCs.[7][8][9]
-
Blood Sample Preparation:
-
Collect peripheral blood samples in EDTA-containing tubes.
-
To preserve cell integrity, samples can be pre-treated with 0.2% formaldehyde (B43269) for 30 minutes.[8] Blood samples can be stored at 4°C overnight without a significant loss in the EPC count.[8]
-
Employ a lyse/no-wash procedure to minimize cell loss.[7]
-
-
Immunostaining:
-
Use a panel of directly conjugated antibodies to identify EPCs. A common combination includes markers for hematopoietic stem cells (CD34, CD133) and endothelial cells (VEGFR2/KDR).[8][10]
-
A typical antibody panel would be: CD45-PerCP, CD34-FITC, and VEGFR2-PE.
-
Incubate the blood sample with the antibody cocktail in the dark at 4°C for 30 minutes.
-
-
Flow Cytometric Analysis:
-
Acquire events on a flow cytometer.
-
Gating Strategy:
-
Gate on the mononuclear cell population based on forward scatter (FSC) and side scatter (SSC) properties to exclude debris and other cell types.[10]
-
From the mononuclear cell gate, identify cells with dim expression of CD45 (CD45dim).[7][10]
-
Within the CD45dim population, gate on cells positive for CD34 (CD34+).[7][10]
-
Finally, quantify the population of cells that are double-positive for CD34 and VEGFR2 (CD34+/VEGFR2+), which represent the EPC population.[7][10]
-
-
Use bead-based counting methods for absolute quantification of EPCs per microliter of blood.[7]
-
EPC Migration Assay (Boyden Chamber Assay)
This in vitro assay assesses the functional capacity of EPCs to migrate towards a chemoattractant.
-
EPC Isolation and Culture: Isolate EPCs from peripheral blood mononuclear cells and culture them.
-
Assay Setup:
-
Use a Boyden chamber with a porous membrane (e.g., 8 µm pore size).
-
Seed the cultured EPCs in the upper chamber in serum-free media.
-
In the lower chamber, add a chemoattractant, such as Vascular Endothelial Growth Factor (VEGF), along with the statin being tested (rosuvastatin or simvastatin) at various concentrations.
-
-
Incubation: Incubate the chamber for a specified period (e.g., 24 hours) at 37°C in a humidified incubator.
-
Quantification of Migrated Cells:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Molecular Mechanisms of Statin-Induced EPC Mobilization
Statins are known to influence several signaling pathways that converge on the mobilization and functional enhancement of EPCs. The primary mechanism involves the activation of the PI3K/Akt/eNOS pathway.
Statins, by inhibiting HMG-CoA reductase, lead to an upregulation of Akt phosphorylation.[11] Activated Akt, in turn, phosphorylates and activates endothelial nitric oxide synthase (eNOS).[12][13][14] This leads to increased production of nitric oxide (NO), a key signaling molecule that promotes the mobilization of EPCs from the bone marrow into the peripheral circulation.[13][14] Both rosuvastatin and simvastatin have been shown to leverage this pathway to increase the number of circulating EPCs.[4]
Concluding Remarks
Both rosuvastatin and simvastatin demonstrate a significant capacity to mobilize endothelial progenitor cells, a key mechanism for endothelial repair and regeneration. While both statins operate through the PI3K/Akt/eNOS pathway, in vitro studies on EPC migration suggest that rosuvastatin may have a more potent effect at equivalent concentrations.[3] However, in vivo studies in healthy volunteers showed comparable fold increases in circulating EPCs with high doses of both statins.[1][2]
The choice between rosuvastatin and simvastatin for promoting EPC mobilization may depend on the specific clinical context, patient characteristics, and desired therapeutic outcome. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these statins on long-term cardiovascular outcomes related to endothelial repair. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers and clinicians working in this promising area of cardiovascular medicine.
References
- 1. Simvastatin and rosuvastatin mobilize Endothelial Progenitor Cells but do not prevent their acute decrease during systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.unair.ac.id [repository.unair.ac.id]
- 4. Rosuvastatin Enhances Angiogenesis via eNOS-Dependent Mobilization of Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statin therapy accelerates reendothelialization: a novel effect involving mobilization and incorporation of bone marrow-derived endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosuvastatin stimulates clonogenic potential and anti-inflammatory properties of endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A flow cytometric protocol for enumeration of endothelial progenitor cells and monocyte subsets in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized flow cytometric analysis of endothelial progenitor cells in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of circulating endothelial progenitor cells in human peripheral blood: establishing a reliable flow cytometry protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JCI - HMG-CoA reductase inhibitors (statins) increase endothelial progenitor cells via the PI 3-kinase/Akt pathway [jci.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Endothelial progenitor cells: Exploring the pleiotropic effects of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of statins on endothelium and endothelial progenitor cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head on Glycemic Effects: A Comparative Analysis of Rosuvastatin and Pitavastatin
A deep dive into the metabolic profiles of two leading statins reveals divergent effects on glucose metabolism, with pitavastatin (B1663618) demonstrating a more favorable and neutral profile compared to rosuvastatin (B1679574). This comprehensive guide synthesizes preclinical and clinical data to elucidate the nuanced impacts of these widely prescribed lipid-lowering agents on insulin (B600854) sensitivity and glycemic control, offering valuable insights for researchers and drug development professionals.
While both rosuvastatin and pitavastatin are effective in reducing low-density lipoprotein cholesterol (LDL-C), a growing body of evidence suggests a differential risk of new-onset diabetes mellitus (NODM) and adverse effects on glucose homeostasis between the two. Clinical and preclinical studies consistently point towards rosuvastatin's potential to induce hyperglycemia and insulin resistance, whereas pitavastatin appears to have a neutral, and in some cases even beneficial, impact on glucose metabolism.[1][2][3][4]
In Vivo and In Vitro Evidence: Unraveling the Mechanisms
A key preclinical study provides granular insights into the divergent molecular mechanisms. In a head-to-head comparison in high-fat diet-fed mice, pitavastatin treatment resulted in significantly lower fasting blood glucose levels and improved insulin tolerance compared to rosuvastatin.[1][2][5][6] Mechanistically, this difference was attributed to a lesser attenuation of insulin-induced Akt phosphorylation and subsequent GLUT4 translocation to the plasma membrane in adipocytes treated with pitavastatin.[1][5][7] Rosuvastatin, in contrast, showed a more pronounced inhibition of this critical insulin signaling pathway.[1]
Interestingly, these differential effects on insulin signaling were observed specifically in adipocytes, with no significant differences seen in hepatocytes or muscle cells between the two statins.[1] This suggests that the primary diabetogenic effects of rosuvastatin may be mediated through its impact on adipose tissue.
Clinical Data: Real-World Observations and Cohort Studies
Retrospective real-world data aligns with the preclinical findings. A study of hyperlipidemic patients without diabetes showed that individuals initiated on rosuvastatin had an increase in mean fasting blood glucose after one year (from 97.2 mg/dL to 104.1 mg/dL), while those started on pitavastatin experienced a decrease (from 102 mg/dL to 95.6 mg/dL).[3][8]
Furthermore, large-scale cohort studies and meta-analyses have consistently demonstrated a higher risk of NODM associated with rosuvastatin compared to pitavastatin.[4][9][10] One meta-analysis revealed a significantly lower risk of NODM with pitavastatin compared to both atorvastatin (B1662188) and rosuvastatin.[4] A single-center cohort study found that rosuvastatin was associated with a significantly higher risk of NODM than pitavastatin in patients with coronary artery disease, hypertension, or chronic obstructive pulmonary disease.[9][10][11]
The Role of Adiponectin
The influence of these statins on adiponectin, an insulin-sensitizing hormone, has also been investigated. While some studies suggest that pitavastatin may increase plasma adiponectin levels, the direct comparative evidence with rosuvastatin is less clear.[10][12] One study in diabetic rats showed that pravastatin (B1207561) (another hydrophilic statin) increased adiponectin levels, while rosuvastatin had no effect.[13][14] A meta-analysis of various statins found that pitavastatin was associated with an increase in adiponectin, while rosuvastatin was linked to a decrease.[15] The precise contribution of adiponectin modulation to the differential glycemic effects of rosuvastatin and pitavastatin warrants further investigation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the cited studies.
Table 1: Preclinical In Vivo Comparison of Rosuvastatin and Pitavastatin in High-Fat Diet-Fed Mice
| Parameter | Rosuvastatin Group | Pitavastatin Group | p-value | Reference |
| Fasting Blood Glucose (mg/dL) | 137.4 ± 22.3 | 115.2 ± 7.0 | 0.024 | [1][2][5][6] |
| Insulin Tolerance | Significantly impaired | Significantly improved | N/A | [1][2][5] |
Table 2: Retrospective Real-World Data in Non-Diabetic Hyperlipidemic Patients (1-Year Follow-up)
| Parameter | Rosuvastatin Group (mg/dL) | Pitavastatin Group (mg/dL) | Reference |
| Mean Fasting Blood Glucose (Baseline) | 97.2 | 102 | [3][8] |
| Mean Fasting Blood Glucose (1 Year) | 104.1 | 95.6 | [3][8] |
Table 3: Meta-Analysis of New-Onset Diabetes Mellitus (NODM) Risk
| Comparison | Risk Ratio (RR) | 95% Confidence Interval (CI) | p-value | Reference |
| Pitavastatin vs. Rosuvastatin | 0.77 | 0.71 - 0.84 | < 0.00001 | [4] |
Experimental Protocols
In Vivo Murine Study (Kim et al.) [1][2][5][6]
-
Animal Model: Eight-week-old male C57BL/6J mice.
-
Diet: High-fat diet (HFD, 45% fat) for 12 weeks.
-
Treatment Groups:
-
HFD + Placebo (0.01%)
-
HFD + Rosuvastatin (0.01%)
-
HFD + Pitavastatin (0.01%)
-
-
Duration: 12 weeks.
-
Key Outcome Measures: Fasting blood glucose, insulin tolerance test (ITT), glucose tolerance test (GTT), plasma insulin and adiponectin levels.
-
In Vitro Analysis: Cultured HepG2 (hepatocytes), C2C12 (myocytes), and 3T3-L1 (adipocytes) cells, as well as visceral adipocytes from the HFD-fed mice, were treated with 10 µM of rosuvastatin or pitavastatin for 24 hours to evaluate intracellular insulin signaling (Akt phosphorylation) and GLUT4 translocation.
Visualizing the Mechanisms
To better understand the cellular mechanisms at play, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Insulin signaling pathway in adipocytes and the differential inhibitory effects of rosuvastatin and pitavastatin.
Caption: General experimental workflow for comparing the metabolic effects of rosuvastatin and pitavastatin in a preclinical model.
Conclusion
The available evidence strongly suggests that pitavastatin has a more benign profile on glucose metabolism compared to rosuvastatin. This difference appears to be rooted in their differential impact on the insulin signaling pathway within adipocytes. For researchers and drug development professionals, these findings underscore the importance of considering the metabolic side-effect profiles of statins, particularly for patient populations at risk for or with existing diabetes. The favorable glycemic profile of pitavastatin makes it a compelling alternative to rosuvastatin in these contexts, warranting further investigation and consideration in clinical practice.
References
- 1. Differential Diabetogenic Effect of Pitavastatin and Rosuvastatin, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Differential Diabetogenic Effect of Pitavastatin and Rosuvastatin, in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Risk of new onset diabetes mellitus with pitavastatin as compared to atorvastatin and rosuvastatin: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Diabetogenic Effect of Pitavastatin and Rosuvastatin, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. [PDF] Effects of Pitavastatin, Atorvastatin, and Rosuvastatin on the Risk of New-Onset Diabetes Mellitus: A Single-Center Cohort Study | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of pitavastatin on adiponectin in patients with hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of hydrophilic statins on adiponectin, leptin, visfatin, and vaspin levels in streptozocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Impact of statin therapy on plasma adiponectin concentrations: A systematic review and meta-analysis of 43 randomized controlled trial arms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rosuvastatin in a Laboratory Setting
The proper disposal of rosuvastatin (B1679574) is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a potent, pharmacologically active material, rosuvastatin and its waste products must be managed with specific procedures to prevent accidental exposure and environmental contamination.[1] Improper disposal, such as discarding it down drains or in regular trash, can lead to the contamination of water supplies and harm to aquatic life.[2][3]
Immediate Safety and Handling Protocols
Before disposal, safe handling is paramount. Researchers and laboratory personnel must adhere to the following personal protective equipment (PPE) guidelines when handling rosuvastatin, particularly in its pure or powdered form.
Personal Protective Equipment (PPE):
-
Respiratory Protection: To prevent the inhalation of dust, especially when handling powdered forms, a negative pressure air-purifying respirator (half-face mask) with a P3 filter or a powered air-purifying respirator (PAPR) with HEPA filters should be used.[1][2]
-
Hand Protection: Use impervious protective gloves resistant to the chemicals being handled.[2] If working with dissolved or wetted rosuvastatin, ensure the glove material is resistant to the solvent used.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are necessary to protect against direct contact.[1]
-
Protective Clothing: A disposable lab coat and sleeve covers should be worn to prevent skin contact.[1]
Spill Management: In the event of a spill, the primary goal is to prevent the generation of dust.[1]
-
Ensure adequate ventilation and wear appropriate PPE.[1]
-
Carefully sweep or vacuum the spilled material.[1]
-
Collect the spillage into a suitable, clearly labeled container for disposal.[1]
-
Clean the spill area thoroughly with water or a suitable detergent to remove any residual contamination.[1][2]
Step-by-Step Disposal Procedure
The standard and recommended method for the disposal of rosuvastatin waste is incineration by an accredited and licensed disposal contractor.[2] Waste, even in small quantities, should never be poured down drains, sewers, or into water courses.[2]
-
Segregation of Waste:
-
Identify all waste containing rosuvastatin, including unused product, contaminated lab supplies (e.g., gloves, weighing paper), and empty containers.
-
Empty containers retain product residue and must be treated with the same precautions as the active compound.[2]
-
Segregate rosuvastatin waste from other laboratory waste streams. In some jurisdictions, pharmaceutical waste is color-coded; for instance, black containers for RCRA hazardous waste and blue or white for non-RCRA pharmaceutical waste.
-
-
Containment and Labeling:
-
Place all rosuvastatin waste into a dedicated, leak-proof, and securely sealed container.
-
Label the container clearly as "Pharmaceutical Waste for Incineration" and specify "Contains Rosuvastatin."
-
If required by local or state regulations, such as in California, the container may need to be labeled with "Incineration Only" or "HIGH HEAT".[4]
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from general lab traffic.
-
The storage area should be clearly marked as a hazardous or pharmaceutical waste accumulation point.
-
-
Arranging for Disposal:
-
Documentation:
-
Maintain a manifest or tracking document for the waste from the point of generation to its final disposal. This documentation is a key component of regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[4]
-
Regulatory Framework
The disposal of pharmaceutical waste in the United States is governed by several federal and state agencies:
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste from its generation to its final disposal ("cradle to grave") under the RCRA.[6][7] In 2019, the EPA finalized a rule, Subpart P, which provides healthcare-specific guidelines for managing hazardous waste pharmaceuticals and explicitly bans flushing them down the drain.[7]
-
State Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[3] It is the responsibility of the waste generator to be aware of and comply with all applicable state and local laws.[4]
Quantitative Data: Environmental Risk Profile
While rosuvastatin is considered to have an insignificant risk to the environment when used as directed, its presence in wastewater is a concern that underscores the importance of proper disposal.[8] The following table summarizes key environmental risk assessment data.
| Parameter | Value | Notes |
| Predicted Environmental Concentration (PEC) | 0.16 µg/L | This is a worst-case calculation assuming all of the administered dose is excreted into wastewater without metabolism.[9] |
| Predicted No Effect Concentration (PNEC) | 1.8 µg/L | Based on the chronic toxicity to Daphnia magna (water flea), with an assessment factor of 10 applied for safety.[9] |
| PEC/PNEC Ratio | 0.07 - 0.088 | A ratio below 1.0 suggests that the substance is predicted to present an insignificant risk to the environment.[8][9] |
| Biodegradability | Not readily | Rosuvastatin is not readily or inherently biodegradable but does degrade rapidly in aquatic sediment systems and via photolysis.[8][9] |
Experimental Protocol: Rosuvastatin Removal from Wastewater
Research has been conducted to evaluate methods for removing statins from wastewater. The following is a summary of a published experimental protocol for assessing the adsorption of rosuvastatin.
Objective: To determine the efficiency of activated carbon and a clay–micelle complex in removing rosuvastatin from aqueous solutions.[10]
Methodology:
-
Preparation of Adsorbents: Activated carbon and a micelle-clay complex were used as adsorbents.[10]
-
Batch Adsorption Experiments:
-
200 mg of either the micelle-clay complex or activated carbon was placed into 250 mL Erlenmeyer flasks.[10]
-
100 mL of rosuvastatin solutions at known initial concentrations were added to each flask.[10]
-
The flasks were agitated in an oscillating shaker for three hours at room temperature to reach equilibrium.[10]
-
Following shaking, samples were filtered through 0.45 μm filters.[10]
-
-
Analysis:
-
The concentration of rosuvastatin remaining in the filtered solution was quantified using High-Performance Liquid Chromatography (HPLC).[10]
-
The results were used to model adsorption isotherms (e.g., Langmuir equation) to compare the binding affinity and capacity of the two adsorbents.[10]
-
The study found that the micelle-clay composite demonstrated a higher number of adsorption sites and greater binding affinity for rosuvastatin compared to activated carbon.[10]
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of rosuvastatin waste in a research environment.
Caption: Workflow for the proper disposal of Rosuvastatin waste in a laboratory.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. astrazeneca.com.au [astrazeneca.com.au]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. sandiegocounty.gov [sandiegocounty.gov]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. astrazeneca.com [astrazeneca.com]
- 9. astrazeneca.com [astrazeneca.com]
- 10. iris.unibas.it [iris.unibas.it]
Safeguarding Your Research: A Comprehensive Guide to Handling Rosuvastatin
Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Rosuvastatin.
Rosuvastatin, a potent HMG-CoA reductase inhibitor, requires careful handling in a laboratory setting due to its potential health hazards. This guide provides essential, step-by-step safety and disposal information to ensure the well-being of laboratory personnel and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
Rosuvastatin is classified with significant health risks, including the potential to cause cancer, damage fertility or an unborn child, and cause damage to organs through single or prolonged exposure.[1][2] Therefore, strict adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][4] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-impermeable gloves and fire/flame resistant, impervious clothing.[3][4][5] | Prevents skin contact with the hazardous substance. |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or if symptoms like irritation occur.[3][5] | Protects against inhalation of harmful dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling Rosuvastatin minimizes the risk of exposure and contamination.
1. Preparation:
-
Ensure the work area is well-ventilated, preferably within a laboratory fume hood or a ventilated balance enclosure.[4][6]
-
Assemble all necessary equipment and PPE before handling the compound.
-
Clearly label all containers with the substance name and hazard symbols.
2. Handling:
3. Storage:
-
Store Rosuvastatin in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]
-
Keep it segregated from incompatible materials and foodstuff containers.[3][5]
-
Some sources recommend refrigeration for storage.[4]
4. Accidental Release Measures:
-
Use spark-proof tools and explosion-proof equipment for collection.[3]
-
Collect the spilled material into a suitable, closed container for disposal.[3][7]
-
Prevent the substance from entering drains, as it is very toxic to aquatic life with long-lasting effects.[3][9]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of Rosuvastatin and its contaminated waste is crucial to prevent environmental harm and comply with regulations.
-
Waste Collection: All waste materials, including contaminated PPE, should be collected in a designated, labeled, and sealed container.
-
Disposal Method: Disposal should be carried out in accordance with local, state, or national legislation.[9] It is recommended to use an accredited disposal contractor.[9]
-
Environmental Precautions: Do not allow Rosuvastatin to enter drains or watercourses.[9]
Workflow for Safe Handling of Rosuvastatin
Caption: Workflow for the safe handling and disposal of Rosuvastatin.
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sciegenpharm.com [sciegenpharm.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. astrazeneca.com.au [astrazeneca.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
